molecular formula C15H29NO3 B1583730 Lauroylsarcosine CAS No. 97-78-9

Lauroylsarcosine

Cat. No.: B1583730
CAS No.: 97-78-9
M. Wt: 271.40 g/mol
InChI Key: BACYUWVYYTXETD-UHFFFAOYSA-N
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Description

N-Lauroylsarcosine is a N-acyl-amino acid.
The CIR Expert Panel concluded that the following ingredients are safe as used in cosmetics when formulated to be non-irritating. The Expert Panel cautions that these ingredients should not be used in cosmetic products in which N-nitroso compounds can be found...Lauroyl Sarcosine...
Lauroyl sarcosine is a condensation product of natural fatty acids with sarcosine, which is a natural amino acid found in muscles and other body tissues. Acyl sarcosines are considered modifiŽed fatty acids in which the hydrocarbon chains are interrupted by an amidomethyl group in the alpha position. They are used as hair-conditioning agents and surfactant-cleansing agents in cosmetics, as well as to improve wetting and penetration of topical pharmaceutical products. Acyl sarcosines and their sodium salts are also used in the metal finishing and processing industries for their crystal modifying, anti-rust, and anti-corrosion properties. (L1892, A2881)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[dodecanoyl(methyl)amino]acetic acid
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InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19/h3-13H2,1-2H3,(H,18,19)
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InChI Key

BACYUWVYYTXETD-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)O
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Molecular Formula

C15H29NO3
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Related CAS

68003-46-3 (ammonium salt)
Record name Glycine, N-methyl-N-(1-oxododecyl)-
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DSSTOX Substance ID

DTXSID7042011
Record name N-Dodecanoyl-N-methylglycine
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Molecular Weight

271.40 g/mol
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Physical Description

White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name N-Lauroylsarcosine
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CAS No.

97-78-9
Record name Lauroylsarcosine
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Record name N-LAUROYLSARCOSINE
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Record name N-lauroylsarcosine
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Record name LAUROYL SARCOSINE
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Foundational & Exploratory

Lauroylsarcosine's Mechanism of Action in Cell Lysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium lauroylsarcosine, also known as sarkosyl, is a mild anionic surfactant widely employed in cellular and molecular biology for its effective lytic and solubilizing properties. Its mechanism of action is rooted in its amphipathic nature, enabling it to disrupt the lipid bilayer of cell membranes and solubilize membrane components. This guide provides a comprehensive technical overview of this compound's mechanism in cell lysis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. While this compound is recognized for being less denaturing than harsher detergents like sodium dodecyl sulfate (B86663) (SDS), its efficiency is concentration-dependent and can be influenced by the specific cell type and experimental conditions.

Core Mechanism of Action: Disruption of the Cellular Membrane

This compound's efficacy as a cell lysis agent stems from its molecular structure, which features a hydrophobic 12-carbon lauroyl tail and a hydrophilic carboxylate head group derived from sarcosine.[1] This amphipathic characteristic is the primary driver of its interaction with and subsequent disruption of the cell membrane.

The process of cell lysis by this compound can be conceptualized in the following stages:

  • Monomer Insertion: At concentrations below its critical micelle concentration (CMC), this compound monomers insert their hydrophobic tails into the lipid bilayer of the cell membrane. This initial intercalation disrupts the ordered structure of the phospholipid bilayer.

  • Membrane Permeabilization: As more detergent molecules integrate into the membrane, the integrity of the bilayer is compromised, leading to the formation of pores and increased permeability. This allows for the leakage of intracellular contents.

  • Micelle Formation and Solubilization: At concentrations above the CMC, this compound molecules aggregate to form micelles. These micelles can then solubilize lipids and membrane proteins, effectively dismantling the cell membrane and leading to complete cell lysis.[2] This process results in the formation of mixed micelles containing lipids, proteins, and detergent molecules.

Quantitative Data on this compound in Lysis Procedures

The optimal concentration of this compound for cell lysis varies depending on the cell type and the desired outcome (e.g., release of cytoplasmic contents versus solubilization of membrane proteins). The following tables summarize available quantitative data from various applications.

Table 1: this compound Concentrations for Bacterial Cell Lysis and Solubilization

ApplicationOrganismThis compound ConcentrationNotes
Direct Cell LysisE. coli0.2% - 2%Used in a direct lysis method for solubilizing bacterially-expressed proteins.[3]
Solubilization of Insoluble ProteinsE. coli0.5% - 2.0%For extraction of insoluble proteins after initial cell lysis.[3]
Solubilization of Inclusion BodiesE. coli1% - 10%1% resulted in ~40% solubilization of GST-Bbox1, while 10% resulted in >95% solubilization.
Protein Purification AdditiveE. coli0.2%Added to crude cell extracts after mechanical lysis to improve protein capture and purity.[4]

Table 2: this compound in Lysis Buffers for Nucleic Acid and Protein Extraction

ApplicationCell TypeThis compound ConcentrationBuffer Composition
DNA ExtractionYeast0.1%0.3 M NaCl, 0.2% Triton-X100, 0.1% N-Lauroylsarcosine sodium salt in TE buffer.[5]
Comet Assay LysisNot specified1%2.5 M NaCl, 100 mM EDTA pH 10, 10 mM Tris Base, 1% sodium lauryl sarcosinate, and 1% Triton X-100, pH 10.[6]

Table 3: Qualitative Comparison of Detergents for Cell Lysis

DetergentTypeDenaturing PotentialKey Characteristics
Sodium this compound (Sarkosyl) AnionicMildly denaturingLess harsh than SDS; can be used for solubilizing proteins while retaining some activity.[7][8] Selectively solubilizes the cytoplasmic membrane in E. coli.[9][10]
Sodium Dodecyl Sulfate (SDS) AnionicStrongly denaturingDisrupts protein structure and is a powerful solubilizing agent.[7][11]
Triton X-100 Non-ionicNon-denaturingMild detergent often used to solubilize membrane proteins while preserving their native structure and function.[7][12]
CHAPS ZwitterionicNon-denaturingMild detergent useful for solubilizing membrane proteins and maintaining protein-protein interactions.[7]

Experimental Protocols

Protocol 1: Lysis of Bacterial Cells for Protein Extraction

This protocol is adapted from a method for direct lysis of E. coli cells expressing recombinant proteins.[3]

Materials:

  • Bacterial cell pellet

  • STE Buffer: 10% sucrose, 100 mM Tris-HCl (pH 8.0), 1.5 mM EDTA

  • Lysozyme (B549824) solution (10 mg/mL)

  • 10% (w/v) Sodium this compound (Sarkosyl) solution

  • Protease inhibitors

  • Dithiothreitol (DTT)

Procedure:

  • Resuspend the washed bacterial cell pellet in STE buffer.

  • Add lysozyme to a final concentration of 100 µg/mL.

  • Incubate on ice for 15-30 minutes.

  • Add DTT to a final concentration of 1-5 mM.

  • Add 10% Sarkosyl solution to a final concentration of 0.2% while gently stirring.

  • The lysate can be further processed by centrifugation to separate soluble and insoluble fractions.

Protocol 2: Lysis of Mammalian Cells for Protein Extraction

This is a general protocol for lysing adherent mammalian cells. The optimal concentration of this compound may need to be determined empirically.

Materials:

  • Adherent mammalian cells in a culture dish

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.2% Sodium this compound (Sarkosyl)

  • Protease and phosphatase inhibitor cocktail

  • Cell scraper

Procedure:

  • Aspirate the culture medium from the cells.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the plate (e.g., 500 µL for a 10 cm dish).

  • Incubate the plate on ice for 10-15 minutes.

  • Scrape the cells from the dish using a cell scraper.

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate gently and incubate on ice for another 10-15 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (soluble protein fraction) to a new tube for downstream analysis.

Method for Quantifying Cell Lysis Efficiency

The efficiency of cell lysis can be quantified by measuring the release of intracellular components.

Protein Quantification Assay (e.g., BCA or Bradford):

  • After the lysis procedure, centrifuge the lysate to pellet intact cells and debris.

  • Collect the supernatant.

  • Measure the total protein concentration in the supernatant using a standard protein assay.

  • A higher protein concentration indicates a greater degree of cell lysis. This can be compared across different lysis conditions or detergents.[3]

Microscopic Examination:

  • Take an aliquot of the cell suspension after lysis.

  • Mix the aliquot with an equal volume of Trypan Blue stain.

  • Load the mixture onto a hemocytometer.

  • Under a microscope, count the number of blue (lysed) and clear (intact) cells.

  • Calculate the percentage of lysed cells: (Number of blue cells / Total number of cells) x 100.[3]

Visualization of Mechanisms and Workflows

Signaling Pathways and Molecular Interactions

This compound's primary effect is the disruption of the cell membrane, which indirectly affects signaling pathways by disorganizing membrane-associated protein complexes. Anionic detergents can interfere with protein-protein interactions and denature proteins, which would disrupt signaling cascades that rely on the spatial organization of receptors, kinases, and downstream effectors within the membrane.[13]

G Inferred Impact of this compound on a Generic Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Phosphorylation Effector Downstream Effector Adaptor->Effector Activation Signaling_Off Signaling Cascade Inhibited This compound This compound Disruption Membrane Disruption & Protein Denaturation This compound->Disruption Disruption->Receptor Disorganizes Disruption->Adaptor Denatures Disruption->Signaling_Off Leads to

Caption: Inferred disruption of a membrane-associated signaling pathway by this compound.

Experimental Workflow for Cell Lysis and Protein Extraction

The following diagram illustrates a typical workflow for lysing mammalian cells with a this compound-based buffer and preparing the lysate for downstream analysis.

G Workflow for Mammalian Cell Lysis with this compound start Start: Adherent Mammalian Cells wash Wash with ice-cold PBS start->wash add_lysis_buffer Add Lysis Buffer (containing this compound) wash->add_lysis_buffer incubate_scrape Incubate on ice & Scrape cells add_lysis_buffer->incubate_scrape collect_lysate Collect lysate in microcentrifuge tube incubate_scrape->collect_lysate vortex_incubate Vortex & Incubate on ice collect_lysate->vortex_incubate centrifuge Centrifuge at 14,000 x g, 4°C vortex_incubate->centrifuge supernatant Collect Supernatant (Soluble protein fraction) centrifuge->supernatant pellet Discard Pellet (Cell debris) centrifuge->pellet analysis Downstream Analysis (e.g., Western Blot, ELISA) supernatant->analysis

Caption: A typical experimental workflow for mammalian cell lysis using a this compound-based buffer.

Logical Relationship of this compound's Properties to its Lytic Action

The following diagram illustrates the logical flow from the chemical properties of this compound to its ultimate function in cell lysis.

G This compound: From Chemical Structure to Cell Lysis structure Amphipathic Structure (Hydrophobic Tail, Hydrophilic Head) interaction Interaction with Lipid Bilayer structure->interaction insertion Insertion of Hydrophobic Tail into Membrane interaction->insertion disruption Disruption of Membrane Integrity insertion->disruption solubilization Solubilization of Lipids and Proteins into Micelles disruption->solubilization lysis Cell Lysis and Release of Intracellular Contents solubilization->lysis

Caption: The relationship between this compound's structure and its lytic function.

Conclusion

Sodium this compound is a versatile and effective detergent for cell lysis, offering a milder alternative to harsher anionic detergents like SDS. Its mechanism of action is well-understood to be the disruption and solubilization of the cell membrane, driven by its amphipathic properties. The choice of concentration is critical and should be optimized based on the specific application and cell type. While direct quantitative comparisons of lysis efficiency with other detergents are not extensively documented in readily available literature, the provided protocols and data offer a solid foundation for researchers to effectively employ this compound in their experimental workflows. Further research directly comparing the lytic efficiency of various detergents on different cell lines would be a valuable contribution to the field.

References

An In-Depth Technical Guide to the Critical Micelle Concentration of Lauroylsarcosine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of lauroylsarcosine in aqueous solutions. It includes quantitative data, detailed experimental protocols for CMC determination, and a discussion of the factors influencing micellization. This document is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug formulation and development.

Introduction to this compound and its Critical Micelle Concentration (CMC)

N-Lauroylsarcosine, also known as sarkosyl, is an anionic surfactant derived from sarcosine (B1681465), a natural amino acid. It consists of a hydrophobic 12-carbon lauroyl tail and a hydrophilic carboxylate head group. Due to its amphiphilic nature, it is widely used as a detergent, emulsifier, and foaming agent in pharmaceuticals, cosmetics, and molecular biology applications.[1]

A key characteristic of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate to form thermodynamically stable, colloidal structures called micelles.[2][3][4] Below the CMC, surfactant molecules primarily exist as monomers and may adsorb at interfaces, such as the air-water interface, causing a sharp decrease in surface tension.[3][4] Above the CMC, the surface becomes saturated, and any additional surfactant molecules self-assemble into micelles, leading to a much more gradual change in physical properties like surface tension and conductivity.[3] Understanding the CMC of this compound is crucial for optimizing formulations, ensuring efficacy in solubilization processes, and controlling its activity in various applications.

Quantitative Data: CMC of this compound

The CMC of this compound can vary based on experimental conditions. The data below has been compiled from various studies to provide a comparative overview.

CMC Value (mM)TemperatureConditions/Additives
14.620-25 °CAqueous solution
14.5730 °CAqueous solution
13.925 °C (298.15 K)Aqueous solution with L-Lysine.HCL

Table 1: Reported Critical Micelle Concentration (CMC) values for N-Lauroylsarcosine under various conditions.[1][5]

Key Factors Influencing the CMC of this compound

The aggregation behavior of this compound in an aqueous solution is sensitive to several environmental factors.

  • Temperature : For sodium lauroyl sarcosine (SLAS), studies have shown that the CMC value tends to increase as the temperature rises. While higher temperatures can decrease the hydration of hydrophilic groups, which may promote micellization, they can also disrupt the structured water around the hydrophobic tails, which can hinder it.[6]

  • Additives and Ionic Strength : The presence of electrolytes and other additives significantly impacts the CMC. The addition of substances like ethylenediamine (B42938) and L-Lysine.HCL has been shown to decrease the CMC of SLAS. This occurs because the added counter-ions shield the electrostatic repulsion between the negatively charged head groups of the this compound molecules, making it easier for them to aggregate into micelles at a lower concentration.[6]

  • pH : The pH of the aqueous solution can alter the ionization state of the carboxylate head group of this compound. Variations in pH can, therefore, influence the electrostatic interactions between surfactant monomers, subsequently affecting the CMC value.[6]

  • Co-solvents and Organic Impurities : The presence of organic molecules can disrupt the solvent-micelle interactions.[6] For instance, some co-solvents can alter the solvency of the aqueous medium for the surfactant monomers, which can either increase or decrease the CMC depending on the nature of the co-solvent.

CMC This compound CMC Temp Temperature Temp->CMC Influences pH pH pH->CMC Influences IonicStrength Ionic Strength (Additives) IonicStrength->CMC Influences Cosolvents Co-solvents Cosolvents->CMC Influences

Caption: Factors influencing the CMC of this compound.

Experimental Protocols for CMC Determination

Several methods are employed to determine the CMC of surfactants. The underlying principle involves monitoring a physical property of the surfactant solution as a function of its concentration and identifying the point of abrupt change, which corresponds to the onset of micelle formation.[7]

A Prepare Surfactant Stock Solution B Create a Series of Diluted Solutions A->B C Measure Physical Property (e.g., Surface Tension, Conductivity) B->C D Plot Property vs. Log(Concentration) C->D E Identify Breakpoint (Inflection Point) D->E F Determine CMC E->F

Caption: Generalized experimental workflow for CMC determination.

This is one of the most common methods for CMC determination.[8]

  • Principle : The surface tension of a surfactant solution decreases sharply as the concentration increases. Once micelles begin to form, the surface becomes saturated with monomers, and the surface tension remains relatively constant thereafter. The CMC is the concentration at which this change occurs.[2][8]

  • Apparatus : A tensiometer (using methods like the du Noüy ring or Wilhelmy plate).

  • Protocol :

    • Prepare a concentrated stock solution of this compound in deionized water.

    • Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

    • Allow each solution to equilibrate at a constant temperature.

    • Measure the surface tension of each solution, starting from the most dilute.

    • Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).

  • Data Analysis : The resulting plot will show two linear regions with different slopes. The intersection point of the extrapolated lines from these two regions corresponds to the CMC.[8]

This method is highly effective for ionic surfactants like this compound.

  • Principle : The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase slows down because the newly formed micelles have a lower mobility than individual ions and can bind some counter-ions, reducing the total number of effective charge carriers.[2]

  • Apparatus : A conductometer.

  • Protocol :

    • Prepare a series of this compound solutions of varying concentrations in deionized water.

    • Maintain all solutions at a constant temperature using a water bath.

    • Measure the specific conductance of each solution.

    • Plot the specific conductance against the surfactant concentration.

  • Data Analysis : The plot will display two linear segments with different slopes. The concentration at the point where these lines intersect is the CMC.[9]

This is a highly sensitive technique that uses a fluorescent probe.

  • Principle : A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. In the aqueous environment below the CMC, the probe experiences a polar environment. Above the CMC, the probe preferentially partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a distinct shift in its fluorescence spectrum or intensity.[8]

  • Apparatus : A spectrofluorometer.

  • Protocol :

    • Prepare a series of this compound solutions.

    • Add a small, constant amount of the fluorescent probe (e.g., pyrene) to each solution.

    • Allow the solutions to equilibrate at a constant temperature, protected from light.

    • Measure the fluorescence emission spectrum for each sample by exciting at an appropriate wavelength.

    • Monitor the change in fluorescence intensity at specific emission wavelengths. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often used as it is sensitive to solvent polarity.

  • Data Analysis : Plot the fluorescence intensity ratio (or another relevant parameter) against the surfactant concentration. The concentration corresponding to the inflection point of the resulting sigmoidal curve is taken as the CMC.[8]

Conclusion

The critical micelle concentration is a fundamental parameter governing the behavior of N-lauroylsarcosine in aqueous solutions. As demonstrated, the CMC is not a fixed value but is influenced by temperature, pH, and the presence of additives. For professionals in drug development and research, a precise understanding and determination of the CMC are essential for developing stable formulations, achieving desired solubilization of poorly soluble active pharmaceutical ingredients, and ensuring predictable performance in biological systems. The experimental methods outlined—surface tension, conductivity, and fluorescence spectroscopy—provide robust and reliable means for determining the CMC, enabling researchers to characterize and optimize their this compound-based systems effectively.

References

An In-depth Technical Guide to the Chemical Properties and Structure of N-Lauroylsarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lauroylsarcosine, also known as sarkosyl, is an anionic surfactant derived from the condensation of lauric acid and sarcosine (B1681465) (N-methylglycine). This amphiphilic molecule, possessing a hydrophobic 12-carbon lauroyl tail and a hydrophilic N-methylglycine head group, exhibits a range of properties that make it a valuable tool in various scientific and pharmaceutical applications. Its utility spans from the solubilization of membrane proteins and glycoproteins to its use in cell lysis for nucleic acid purification and its potential as a microbicidal agent. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key experimental applications of N-Lauroylsarcosine, with a focus on its relevance to researchers and drug development professionals.

Chemical and Physical Properties

N-Lauroylsarcosine and its more commonly used sodium salt exhibit distinct physical and chemical characteristics that are crucial for their application in research and development. These properties are summarized in the tables below for easy comparison.

Table 1: Chemical Properties of N-Lauroylsarcosine

PropertyValueReference(s)
Molecular Formula C15H29NO3[1]
Molecular Weight 271.40 g/mol [1]
CAS Number 97-78-9[1]
Appearance White crystalline powder
Melting Point 45-49 °C
Boiling Point 413.2 ± 28.0 °C (Predicted)
pKa ~3.6[2]
Solubility Soluble in methanol (B129727)[2]

Table 2: Chemical Properties of N-Lauroylsarcosine Sodium Salt

PropertyValueReference(s)
Molecular Formula C15H28NNaO3[2]
Molecular Weight 293.38 g/mol [2]
CAS Number 137-16-6
Appearance White to off-white powder or crystals[3]
Melting Point 43.0-48.0 °C[3]
Solubility in Water 293 g/L[2]
Critical Micelle Concentration (CMC) 14.6 mM (20-25 °C)[4][5]

Molecular Structure

N-Lauroylsarcosine consists of a lauric acid molecule linked via an amide bond to the nitrogen atom of sarcosine. The structure features a 12-carbon aliphatic tail, providing its hydrophobic character, and a carboxyl group from the sarcosine moiety, which imparts its hydrophilic nature. The presence of the N-methyl group distinguishes it from other N-acyl amino acids and influences its physicochemical properties.

Spectroscopic Data

1H NMR Spectroscopy

The 1H NMR spectrum of N-Lauroylsarcosine provides characteristic signals corresponding to the protons in its structure. The terminal methyl group of the lauroyl chain typically appears as a triplet around 0.8-0.9 ppm. The methylene (B1212753) protons of the fatty acid chain produce a complex multiplet in the region of 1.2-1.6 ppm. The methylene protons adjacent to the carbonyl group of the lauroyl chain resonate further downfield. The N-methyl protons give rise to a singlet, and the methylene protons of the sarcosine backbone also produce a distinct singlet. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of N-Lauroylsarcosine displays key absorption bands that confirm its functional groups. A strong absorption band is typically observed in the region of 1700-1740 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid. The amide C=O stretching vibration appears as a strong band around 1640-1650 cm⁻¹. The N-H bending of the amide can also be observed. The C-H stretching vibrations of the aliphatic chain are prominent in the 2850-2960 cm⁻¹ region. A broad O-H stretching band from the carboxylic acid group is also expected in the 2500-3300 cm⁻¹ range. For the sodium salt, the carboxylic acid C=O stretch is replaced by a carboxylate COO⁻ asymmetric stretching band at a lower wavenumber. For instance, in sodium N-lauroylsarcosinate hydrate, a split peak for the amide has been observed at 1640 and 1648 cm⁻¹[6].

Experimental Protocols

Synthesis and Purification of N-Lauroylsarcosine

A common method for the synthesis of N-Lauroylsarcosine is the Schotten-Baumann reaction, which involves the acylation of sarcosine with lauroyl chloride in an alkaline aqueous medium[2].

Materials:

  • Sarcosine

  • Lauroyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., acetone, ethyl acetate)

  • Anhydrous methanol for recrystallization

Procedure:

  • Dissolve sarcosine in an aqueous solution of sodium hydroxide.

  • Slowly add lauroyl chloride to the stirred sarcosine solution while maintaining the temperature and pH. The pH is typically kept alkaline (around 10) by the concurrent addition of a sodium hydroxide solution to neutralize the hydrochloric acid formed during the reaction.

  • After the addition is complete, continue stirring the mixture for a specified period to ensure the reaction goes to completion.

  • Acidify the reaction mixture with hydrochloric acid to a pH of 2-3. This protonates the carboxylate group, causing the N-Lauroylsarcosine to precipitate out of the solution as an oil or solid[7].

  • Separate the crude N-Lauroylsarcosine from the aqueous phase.

  • For purification, the crude product can be extracted with an organic solvent like ethyl acetate[6]. The organic extracts are then washed, dried, and the solvent is evaporated.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as anhydrous methanol, to yield a pale yellow solid[6].

G cluster_synthesis Synthesis cluster_purification Purification Sarcosine Sarcosine in aqueous NaOH Reaction Schotten-Baumann Reaction Sarcosine->Reaction LauroylCl Lauroyl Chloride LauroylCl->Reaction CrudeProduct Crude N-Lauroylsarcosine (Sodium Salt) Reaction->CrudeProduct Acidification Acidification (HCl) CrudeProduct->Acidification Precipitate Precipitated N-Lauroylsarcosine Acidification->Precipitate Extraction Solvent Extraction (e.g., Ethyl Acetate) Precipitate->Extraction Recrystallization Recrystallization (e.g., Methanol) Extraction->Recrystallization PureProduct Pure N-Lauroylsarcosine Recrystallization->PureProduct

Synthesis and Purification of N-Lauroylsarcosine
Solubilization of Membrane Proteins

N-Lauroylsarcosine is widely used for the selective solubilization of membrane proteins, particularly for the separation of inner and outer membrane proteins in bacteria.

Materials:

  • Bacterial cell pellet

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • N-Lauroylsarcosine solution (e.g., 10% w/v stock)

  • Ultracentrifuge

Procedure:

  • Resuspend the bacterial cell pellet in lysis buffer.

  • Lyse the cells using a suitable method (e.g., sonication, French press).

  • Centrifuge the lysate at low speed to remove unbroken cells and debris.

  • Pellet the total membrane fraction from the supernatant by ultracentrifugation.

  • Resuspend the membrane pellet in a buffer containing a specific concentration of N-Lauroylsarcosine (typically 0.5-2% w/v).

  • Incubate the mixture to allow for the selective solubilization of the inner membrane proteins.

  • Separate the soluble (inner membrane) and insoluble (outer membrane) fractions by ultracentrifugation.

  • The supernatant containing the solubilized inner membrane proteins can then be used for further purification and analysis.

G Start Bacterial Cell Pellet Resuspend Resuspend in Lysis Buffer Start->Resuspend Lyse Cell Lysis Resuspend->Lyse LowSpeedCent Low-Speed Centrifugation Lyse->LowSpeedCent Supernatant1 Supernatant (Contains Membranes) LowSpeedCent->Supernatant1 Debris Pellet (Debris) LowSpeedCent->Debris Ultracent Ultracentrifugation Supernatant1->Ultracent MembranePellet Total Membrane Pellet Ultracent->MembranePellet Supernatant2 Supernatant (Cytosolic Proteins) Ultracent->Supernatant2 ResuspendSarkosyl Resuspend in N-Lauroylsarcosine Buffer MembranePellet->ResuspendSarkosyl Incubate Incubation ResuspendSarkosyl->Incubate Ultracent2 Ultracentrifugation Incubate->Ultracent2 SolubleFraction Supernatant (Solubilized Inner Membrane Proteins) Ultracent2->SolubleFraction InsolubleFraction Pellet (Insoluble Outer Membrane Proteins) Ultracent2->InsolubleFraction

Membrane Protein Solubilization Workflow
Use in RNA Isolation

N-Lauroylsarcosine is a component of lysis buffers used in RNA extraction protocols, where it acts as a detergent to lyse cells and denature proteins, including RNases.

Materials:

Procedure:

  • Homogenize the sample in the lysis buffer containing N-Lauroylsarcosine. The surfactant aids in disrupting cell membranes and denaturing proteins.

  • Perform a phenol-chloroform extraction to separate the aqueous phase (containing RNA) from the organic phase (containing proteins and lipids).

  • Precipitate the RNA from the aqueous phase by adding isopropanol.

  • Pellet the RNA by centrifugation.

  • Wash the RNA pellet with ethanol to remove residual salts and contaminants.

  • Resuspend the purified RNA in an appropriate buffer.

G Start Cell/Tissue Sample Homogenize Homogenize in Lysis Buffer (with N-Lauroylsarcosine) Start->Homogenize PhenolChloroform Phenol-Chloroform Extraction Homogenize->PhenolChloroform AqueousPhase Aqueous Phase (RNA) PhenolChloroform->AqueousPhase OrganicPhase Organic Phase (Proteins, Lipids) PhenolChloroform->OrganicPhase Precipitate RNA Precipitation (Isopropanol) AqueousPhase->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 RNAPellet RNA Pellet Centrifuge1->RNAPellet Wash Wash with Ethanol RNAPellet->Wash Centrifuge2 Centrifugation Wash->Centrifuge2 PureRNAPellet Purified RNA Pellet Centrifuge2->PureRNAPellet Resuspend Resuspend in Buffer PureRNAPellet->Resuspend FinalRNA Purified RNA Solution Resuspend->FinalRNA

RNA Isolation Workflow

Biological Activity and Signaling Pathways

Inhibition of Hexokinase

N-Lauroylsarcosine has been reported to inhibit hexokinase, the enzyme that catalyzes the first step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. While the precise mechanism of inhibition by N-Lauroylsarcosine is not extensively detailed in the literature, long-chain acyl-CoAs, which are structurally related to N-Lauroylsarcosine, are known to allosterically inhibit hexokinase[8]. This inhibition can have significant downstream effects on cellular metabolism and signaling.

Inhibition of hexokinase can lead to a decrease in the rate of glycolysis, thereby affecting cellular energy production. This can, in turn, influence major signaling pathways that are sensitive to the cell's energetic state. For instance, a reduction in glycolytic flux can impact the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, survival, and metabolism. While direct evidence linking N-Lauroylsarcosine to these pathways is scarce, the inhibition of hexokinase provides a plausible indirect mechanism for such effects. For example, studies have shown that inhibition of hexokinase can lead to an increase in phospho-Akt levels, suggesting a potential interplay with the PI3K/Akt pathway.

G NLS N-Lauroylsarcosine Hexokinase Hexokinase NLS->Hexokinase Inhibits G6P Glucose-6-Phosphate Hexokinase->G6P Catalyzes Glucose Glucose Glucose->Hexokinase Glycolysis Glycolysis G6P->Glycolysis PI3K_Akt PI3K/Akt Pathway Glycolysis->PI3K_Akt Influences MAPK_ERK MAPK/ERK Pathway Glycolysis->MAPK_ERK Influences CellGrowth Cell Growth & Survival PI3K_Akt->CellGrowth Promotes MAPK_ERK->CellGrowth Promotes

Proposed Signaling Impact of N-Lauroylsarcosine

Applications in Drug Development

The unique properties of N-Lauroylsarcosine make it a molecule of interest in drug development. Its ability to enhance the permeability of biological membranes is being investigated for transdermal drug delivery systems. Furthermore, its microbicidal activity against certain pathogens suggests its potential use in topical formulations. As a component of cell lysis buffers and a tool for solubilizing membrane proteins, it plays a crucial role in target identification and characterization in the early stages of drug discovery.

Conclusion

N-Lauroylsarcosine is a versatile anionic surfactant with a well-defined chemical structure and a range of useful properties for researchers and drug development professionals. Its utility in solubilizing membrane proteins, purifying nucleic acids, and its potential to modulate cellular metabolism through hexokinase inhibition highlight its importance in various biochemical and pharmaceutical applications. This guide has provided a comprehensive overview of its chemical properties, synthesis, and key experimental protocols, offering a valuable resource for its effective application in the laboratory and in the development of new therapeutic strategies. Further research into its specific interactions with cellular signaling pathways will likely uncover new avenues for its use in medicine and biotechnology.

References

A Technical Guide to the Solubility of Lauroylsarcosine in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of lauroylsarcosine, an anionic surfactant widely utilized in biochemical, pharmaceutical, and cosmetic applications. The document details the physicochemical properties of this compound, explores the critical factors influencing its solubility, presents a comprehensive experimental protocol for solubility determination, and discusses the implications for its use in various buffer systems.

Introduction to this compound

This compound, also known as sarkosyl, is an N-acyl amino acid surfactant derived from lauric acid and sarcosine.[1] It is valued for its ability to disrupt cell membranes, solubilize proteins, and act as a cleansing and foaming agent.[2][3] In pharmaceutical and research settings, it is often used in lysis buffers for DNA and RNA purification and for the solubilization and separation of membrane proteins.[1] Understanding its solubility in different buffer systems is paramount for formulating effective and stable solutions.

This compound is amphiphilic, featuring a hydrophobic 12-carbon lauroyl chain and a hydrophilic carboxylate head group.[4] The nitrogen atom is part of an amide linkage and is not pH-active.[5] The solubility of this compound is highly dependent on the pH of the solution due to the ionization of its carboxylic acid group.

Physicochemical Properties

The fundamental properties of this compound and its more commonly used sodium salt are summarized below. The sodium salt is generally more soluble in aqueous solutions.

PropertyThis compoundSodium Lauroylsarcosinate
Molecular Formula C₁₅H₂₉NO₃C₁₅H₂₈NNaO₃
Molecular Weight 271.40 g/mol 293.38 g/mol
Appearance White adhering powderWhite crystalline powder
pKa (Carboxylate) ~3.6~3.6
Water Solubility Sparingly solubleFreely soluble (~293 g/L at 20°C)[6]
CMC Not applicable~14.6 mM (20-25°C)[6]

Factors Influencing this compound Solubility

pH and Ionization

The most critical factor governing this compound's solubility is the pH of the aqueous medium. The carboxylic acid group has a pKa of approximately 3.6.[5]

  • At pH > 5.5: The carboxylate group is deprotonated, resulting in the anionic lauroylsarcosinate form. This form is negatively charged and highly soluble in water.[5]

  • At pH < 3.6: The carboxylate group is protonated, forming the neutral this compound. This form is significantly less water-soluble and may precipitate out of solution.

This pH-dependent behavior is a key consideration when preparing solutions. To dissolve the free acid form (this compound), it is often necessary to add a base, such as sodium hydroxide, to deprotonate the carboxylic acid, forming the soluble sodium salt in situ.[7]

Figure 1. Ionization states of this compound at different pH values.

Buffer System Components

While specific quantitative data on the solubility of this compound in various buffers is not extensively available in public literature, the composition of the buffer can influence solubility:

  • Ionic Strength: The presence of salts in buffer systems (e.g., NaCl in Phosphate-Buffered Saline) can affect the solubility of surfactants. Increased ionic strength can decrease the critical micelle concentration (CMC) of surfactants, which may influence the overall solubility.[8]

  • Buffer Species: The specific ions in the buffer (e.g., phosphate (B84403), citrate, Tris) could potentially interact with the lauroylsarcosinate ion, although significant interactions leading to precipitation are not commonly reported for these standard buffers, especially at neutral to alkaline pH.

Experimental Protocol for Solubility Determination

This section outlines a generalized yet detailed methodology for determining the equilibrium solubility of this compound in a specific buffer system. This protocol is based on standard methods for assessing the solubility of sparingly water-soluble compounds.[9]

Materials and Equipment
  • N-Lauroylsarcosine or its sodium salt

  • Components for buffer preparation (e.g., sodium phosphate monobasic, sodium phosphate dibasic, citric acid, Tris base)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge tubes (e.g., 15 mL)

  • End-over-end rotator or shaking incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Methodology

The workflow for determining solubility is depicted below.

G A 1. Buffer Preparation Prepare desired buffer (e.g., Phosphate, Citrate, Tris) and adjust to target pH. B 2. Sample Preparation Add an excess amount of this compound to a known volume of the buffer in a centrifuge tube. A->B C 3. Equilibration Incubate tubes on a rotator at a controlled temperature for an extended period (e.g., 24-72 hours) to reach equilibrium. B->C D 4. Phase Separation Centrifuge the samples at high speed to pellet the undissolved solid. C->D E 5. Sample Collection & Filtration Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates. D->E F 6. Quantification Analyze the concentration of this compound in the filtrate using a validated HPLC method. E->F G 7. Data Analysis The measured concentration represents the equilibrium solubility under the tested conditions. F->G

Figure 2. Experimental workflow for determining this compound solubility.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare the desired buffer (e.g., 50 mM sodium phosphate) at the target pH values (e.g., pH 5.0, 6.0, 7.0, 8.0). Ensure the pH is accurately measured and adjusted.

  • Sample Preparation: Add an excess amount of solid this compound to a centrifuge tube containing a precise volume (e.g., 10 mL) of the prepared buffer. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Seal the tubes and place them on an end-over-end rotator. Allow the samples to equilibrate at a constant temperature (e.g., 25°C) for a sufficient duration, typically 24 to 72 hours, to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant, avoiding disturbance of the pellet. Filter the supernatant through a 0.45 µm syringe filter to remove any fine particulates.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Analyze both the standards and the filtered samples by a validated analytical method such as reversed-phase HPLC or mass spectrometry to determine the concentration of dissolved this compound.[10]

  • Data Analysis: The concentration determined in the filtered supernatant represents the equilibrium solubility of this compound in that specific buffer at that pH and temperature. The experiment should be performed in triplicate for statistical validity.

Solubility Data Summary

Quantitative solubility data for this compound across a range of different buffer systems and pH values is not widely published. The available information is often qualitative. The table below serves as a template for presenting such data once determined experimentally.

Buffer SystempHTemperature (°C)Solubility (g/L)Notes
Deionized Water~720~293 (as Sodium Salt)[6]Highly soluble.
Phosphate-Buffered Saline (PBS)7.2AmbientSlightly Soluble[11]Quantitative value not specified.
Sodium Phosphate (50 mM)6.025Data not availableExpected to be highly soluble.
Sodium Phosphate (50 mM)7.425Data not availableExpected to be highly soluble.
Sodium Citrate (50 mM)5.025Data not availableSolubility may be slightly reduced as pH approaches pKa.
Tris-HCl (50 mM)7.525Data not availableCommonly used in lysis buffers containing sarkosyl.[7]
Tris-HCl (50 mM)8.025Data not availableExpected to be highly soluble.

Conclusion

The solubility of this compound is fundamentally governed by the pH of the medium, with significantly higher solubility observed at pH values well above its pKa of ~3.6. While it is widely used in common laboratory buffers such as phosphate and Tris systems, specific quantitative solubility data is scarce. For applications requiring precise concentrations, especially near its saturation point or at pH values approaching its pKa, it is essential for researchers to experimentally determine the solubility using a robust protocol as outlined in this guide. This ensures the development of stable and effective formulations for research, pharmaceutical, and industrial applications.

References

Lauroylsarcosine vs. SDS for Protein Denaturation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two commonly used anionic detergents, Sodium Lauroylsarcosine (Sarkosyl) and Sodium Dodecyl Sulfate (B86663) (SDS), in the context of protein denaturation. A thorough understanding of their distinct mechanisms and effects on protein structure is critical for applications ranging from routine protein analysis to the formulation of therapeutic proteins.

Introduction: The Critical Role of Detergents in Protein Science

Detergents are amphipathic molecules essential for solubilizing, purifying, and denaturing proteins. Their ability to disrupt protein-protein and protein-lipid interactions makes them invaluable tools in biochemistry and drug development. The choice of detergent can significantly impact experimental outcomes, influencing everything from the resolution of a protein on a gel to the preservation of its biological activity.

This guide focuses on two anionic detergents: the widely used and strongly denaturing SDS, and the comparatively milder this compound. We will delve into their mechanisms of action, present quantitative data on their effects, and provide detailed experimental protocols for their comparative analysis.

Physicochemical Properties: A Tale of Two Anionic Surfactants

The distinct behaviors of this compound and SDS stem from their differing molecular structures and resulting physicochemical properties. While both possess a 12-carbon hydrophobic tail, their hydrophilic head groups impart unique characteristics.

PropertySodium this compound (Sarkosyl)Sodium Dodecyl Sulfate (SDS)
Chemical Type Anionic (milder)Anionic (strong)
Molecular Weight ( g/mol ) 293.38288.38
Critical Micelle Concentration (CMC) in water ~14-16 mM[1]8.2 mM
Aggregation Number ~80[1]~62
Denaturing Strength MildStrong

Table 1: Comparison of the physicochemical properties of Sodium this compound and Sodium Dodecyl Sulfate.

The higher CMC of this compound indicates that it forms micelles at a higher concentration compared to SDS. This property, along with its unique headgroup, contributes to its milder denaturing effects.

Mechanism of Protein Denaturation: A Molecular Perspective

The process of protein denaturation by anionic detergents is a complex interplay of electrostatic and hydrophobic interactions.

The Aggressive Denaturation by SDS

The mechanism of protein denaturation by SDS is a well-studied, multi-step process:

  • Initial Binding: At low concentrations, individual SDS molecules bind to proteins, primarily through electrostatic interactions between the negatively charged sulfate group and positively charged amino acid side chains.[2]

  • Hydrophobic Core Disruption: As the SDS concentration increases, the hydrophobic tails of the detergent molecules penetrate the protein's hydrophobic core, disrupting the native tertiary structure.[2]

  • Cooperative Unfolding and Saturation: This initial disruption leads to a cooperative unfolding of the polypeptide chain. A large number of SDS molecules then bind along the unfolded chain, forming a micelle-like structure around it.[2] This binding is relatively uniform, at a ratio of approximately 1.4 grams of SDS per gram of protein.

  • Imparting a Uniform Negative Charge: The bound SDS molecules overwhelm the intrinsic charge of the protein, resulting in a protein-SDS complex with a uniform negative charge-to-mass ratio. This principle is fundamental to SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

This aggressive mechanism effectively linearizes the protein, destroying most of its secondary and tertiary structures.

The Milder Approach of this compound

This compound is recognized as a milder denaturant than SDS.[4][5] While it also interacts with proteins through both its hydrophobic tail and anionic headgroup, its bulkier, amino acid-derived headgroup is thought to modulate its interaction with the polypeptide backbone, leading to less aggressive unfolding.

This compound is often used to solubilize proteins from inclusion bodies, which are dense aggregates of misfolded proteins.[6] Its effectiveness in this application lies in its ability to disaggregate these structures while being gentle enough to allow for the potential refolding of the protein into its native, active conformation.[6] This suggests that this compound is less likely to cause irreversible denaturation compared to SDS. Some studies indicate that this compound can solubilize membrane proteins while better preserving their native structure.

Quantitative Comparison of Effects on Protein Structure and Stability

The choice between this compound and SDS often depends on the desired degree of denaturation and the need to preserve protein structure and function.

Impact on Secondary and Tertiary Structure

Circular Dichroism (CD) and intrinsic fluorescence spectroscopy are powerful techniques to monitor changes in the secondary and tertiary structure of proteins, respectively.

  • Circular Dichroism (CD): CD spectroscopy in the far-UV region (190-250 nm) provides information about the secondary structure content (α-helices, β-sheets, random coils) of a protein. A comparative CD analysis would likely show that at equivalent concentrations, SDS induces a more significant loss of native secondary structure, leading to a spectrum characteristic of a random coil, compared to this compound. Some proteins, however, may adopt a largely alpha-helical conformation when denatured in SDS.[2]

  • Intrinsic Fluorescence: The intrinsic fluorescence of tryptophan and tyrosine residues is highly sensitive to their local environment. Upon denaturation, these residues become more exposed to the aqueous solvent, typically resulting in a red-shift of the emission maximum and a change in fluorescence intensity. A direct comparison would likely reveal that SDS causes a more pronounced and cooperative change in the fluorescence spectrum, indicative of a more complete and rapid unfolding of the tertiary structure, whereas this compound would induce a more gradual and less extensive change.

Influence on Thermal Stability

The melting temperature (Tm) of a protein, the temperature at which 50% of the protein is unfolded, is a key indicator of its thermal stability. This can be monitored by following the change in a structural signal (e.g., CD signal at a specific wavelength or intrinsic fluorescence) as a function of temperature.[7][8]

It is expected that in the presence of SDS, the Tm of most proteins would be significantly lowered, and the unfolding transition would be sharper, indicating a cooperative and destabilizing effect. This compound, being a milder denaturant, would likely result in a smaller decrease in Tm, or in some cases, might even have a stabilizing effect at low concentrations by preventing aggregation.

Effects on Protein Aggregation

Protein aggregation is a major concern in both research and the development of biotherapeutics. While both detergents can prevent certain types of aggregation by keeping proteins in a soluble state, their mechanisms differ. SDS, by inducing a strong negative charge, can prevent aggregation through electrostatic repulsion. However, incomplete denaturation or heating in the presence of SDS can sometimes lead to the aggregation of hydrophobic proteins. This compound is often used to solubilize and prevent the aggregation of proteins prone to forming inclusion bodies, suggesting it can effectively shield hydrophobic surfaces without causing the extensive unfolding that might lead to other forms of aggregation.

Experimental Protocols for Comparative Analysis

To directly compare the effects of this compound and SDS on a protein of interest, a combination of spectroscopic techniques is recommended.

Experimental Workflow

The following diagram illustrates a logical workflow for comparing the denaturing effects of this compound and SDS.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_data Data Analysis and Comparison P Purified Protein Solution CD Circular Dichroism (CD) Spectroscopy - Wavelength Scan (Secondary Structure) - Thermal Melt (Tm) P->CD Incubate with varying concentrations of This compound and SDS FS Fluorescence Spectroscopy - Emission Scan (Tertiary Structure) - Thermal Melt (Tm) P->FS Incubate with varying concentrations of This compound and SDS AGG Aggregation Assay (e.g., Light Scattering, SEC) P->AGG Incubate with varying concentrations of This compound and SDS B Buffer Preparation (e.g., Phosphate Buffer) B->CD B->FS B->AGG D1 This compound Stock Solution D1->CD D1->FS D1->AGG D2 SDS Stock Solution D2->CD D2->FS D2->AGG A Analysis of Structural Changes (% Helix, Sheet, Coil; λmax shift) CD->A S Determination of Stability Parameters (Tm, ΔG) CD->S FS->A FS->S C Comparison of Aggregation Propensity AGG->C CON Conclusion: Comparative Denaturing Profile A->CON S->CON C->CON

A logical workflow for comparing protein denaturation by this compound and SDS.
Protocol for Circular Dichroism (CD) Spectroscopy

Objective: To compare the effects of this compound and SDS on the secondary structure and thermal stability of a protein.

Materials:

  • Purified protein of interest (concentration to be determined, typically 0.1-0.2 mg/mL)

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Stock solutions of this compound (e.g., 100 mM) and SDS (e.g., 100 mM) in the same buffer

  • Circular dichroism spectropolarimeter

  • Temperature-controlled cuvette holder

  • Quartz cuvette (e.g., 1 mm path length)

Methodology:

A. Wavelength Scan for Secondary Structure Analysis:

  • Prepare a series of protein samples containing a range of final concentrations of this compound and SDS (e.g., 0 mM, 0.5 mM, 1 mM, 5 mM, 10 mM, 20 mM). Ensure the final protein concentration is the same in all samples.

  • Equilibrate the samples at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes).

  • Record the CD spectrum of each sample from approximately 250 nm to 190 nm.

  • Record a corresponding buffer blank for each detergent concentration.

  • Subtract the blank spectrum from the sample spectrum.

  • Analyze the resulting spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

B. Thermal Denaturation for Stability (Tm) Determination:

  • Prepare protein samples with a fixed concentration of this compound or SDS (choose a concentration that induces partial but not complete unfolding at room temperature, as determined from the wavelength scans).

  • Monitor the CD signal at a single wavelength where a significant change is observed upon unfolding (e.g., 222 nm for helical proteins).[7]

  • Increase the temperature at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature where the protein is fully denatured (e.g., 95°C).[7]

  • Plot the CD signal as a function of temperature.

  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm).

Protocol for Intrinsic Fluorescence Spectroscopy

Objective: To compare the effects of this compound and SDS on the tertiary structure and thermal stability of a protein.

Materials:

  • Purified protein containing tryptophan and/or tyrosine residues (concentration to be determined, typically 0.05-0.1 mg/mL)

  • Fluorescence-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Stock solutions of this compound and SDS

  • Fluorometer with a temperature-controlled cuvette holder

  • Quartz cuvette (e.g., 1 cm path length)

Methodology:

A. Emission Scan for Tertiary Structure Analysis:

  • Prepare protein samples with varying concentrations of this compound and SDS as described for the CD wavelength scan.

  • Equilibrate the samples at a constant temperature (e.g., 25°C).

  • Set the excitation wavelength to 280 nm (to excite both tryptophan and tyrosine) or 295 nm (to selectively excite tryptophan).

  • Record the fluorescence emission spectrum from approximately 300 nm to 400 nm.

  • Record and subtract the corresponding buffer blanks.

  • Analyze the spectra for changes in the wavelength of maximum emission (λmax) and fluorescence intensity. A red-shift in λmax indicates increased exposure of tryptophan to the aqueous environment.

B. Thermal Denaturation for Stability (Tm) Determination:

  • Prepare protein samples with a fixed concentration of this compound or SDS.

  • Monitor the fluorescence intensity at the λmax of the unfolded state or the ratio of intensities at two different wavelengths as a function of temperature.

  • Increase the temperature at a constant rate.

  • Plot the fluorescence signal versus temperature and fit the data to determine the Tm.

Visualization of Denaturation Pathways

The denaturation of a protein can be conceptualized as a transition from a native, folded state to an unfolded state. The path and cooperativity of this transition can be influenced by the denaturant.

denaturation_pathway cluster_sds SDS Denaturation cluster_this compound This compound Denaturation N1 Native State U1 Unfolded State N1->U1 Highly Cooperative Unfolding N2 Native State I2 Intermediate State(s) N2->I2 Gradual Unfolding U2 Unfolded State I2->U2

Conceptual pathways of protein denaturation by SDS and this compound.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and SDS for protein denaturation is not a matter of one being universally "better" than the other, but rather which is more appropriate for the specific application.

  • SDS is the detergent of choice for applications requiring complete and uniform denaturation, such as SDS-PAGE, where the primary goal is to separate proteins based on their molecular weight. Its strong denaturing power ensures that the native structure and charge of the protein do not interfere with its electrophoretic mobility.

  • This compound serves as a valuable alternative when a milder denaturation is desired. It is particularly useful for:

    • Solubilizing proteins from inclusion bodies with the potential for subsequent refolding.

    • Studying proteins that are prone to aggregation, where a less harsh detergent can maintain solubility without causing complete unfolding.

    • Applications where preserving some degree of protein structure or activity is important.

For researchers and drug development professionals, a comprehensive understanding of the distinct properties and mechanisms of these two detergents is paramount. By employing the experimental approaches outlined in this guide, scientists can make informed decisions about which detergent to use, leading to more reliable and reproducible results in their protein-related research and development endeavors.

References

An In-depth Technical Guide to Lauroylsarcosine and Its Synonyms in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lauroylsarcosine, a versatile anionic surfactant with wide-ranging applications in scientific research and the pharmaceutical industry. This document delves into its chemical synonyms, physicochemical properties, and detailed experimental protocols. Furthermore, it explores its influence on key biological processes, including its role in modulating cellular signaling pathways.

Chemical Identity and Synonyms

This compound is a fatty acid derivative of sarcosine, an N-methylated amino acid. In scientific literature, it is referred to by a multitude of synonyms, which can be broadly categorized into chemical names, trade names, and identifiers. Understanding these synonyms is crucial for conducting exhaustive literature searches and for clear communication in research and development.

Table 1: Synonyms and Identifiers for this compound

CategorySynonym/Identifier
IUPAC Name 2-[dodecanoyl(methyl)amino]acetic acid
CAS Number 97-78-9
Common Synonyms N-Lauroylsarcosine, Lauroyl sarcosine, N-Dodecanoyl-N-methylglycine, Sarkosyl
Trade Names Hamposyl L, Maprosyl L, Crodasinic L, Nikkol Sarcosinate LH, Sarkosyl L
Salt Form (Sodium Salt) Synonyms Sodium Lauroyl Sarcosinate, Sarkosyl NL, Gardol
Salt Form (Sodium Salt) CAS Number 137-16-6

Physicochemical Properties

The utility of this compound in various applications stems from its distinct physicochemical properties as an anionic surfactant. These properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound and its Sodium Salt

PropertyValueReference
Molecular Formula C15H29NO3[1]
Molecular Weight 271.40 g/mol [1]
Appearance White hygroscopic powder[1]
Critical Micelle Concentration (CMC) 14.6 mM (20-25°C)[2][3]
Solubility in Water 293 g/L at 20°C (Sodium Salt)[2][4]
pKa ~3.6[4][5]
Melting Point 45-49 °C[1]

Experimental Protocols

This compound and its sodium salt, commonly known under the trade name Sarkosyl, are integral components in a variety of standard laboratory protocols, primarily due to their ability to disrupt cell membranes and solubilize proteins.

Genomic DNA Extraction from Bacteria

This protocol outlines a common method for extracting genomic DNA from bacterial cells, utilizing Sarkosyl to lyse the cell wall and membrane.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer (20 mM Tris-HCl pH 7.5, 50 mM EDTA, 100 mM NaCl)

  • Lysozyme (20 mg/mL in Lysis Buffer, freshly prepared)

  • 10% (w/v) Sarkosyl (N-lauroylsarcosine sodium salt) solution

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

  • Resuspend the bacterial cell pellet in 500 µL of Lysis Buffer.

  • Add 50 µL of freshly prepared Lysozyme solution and incubate at 37°C for 30 minutes.

  • Add 60 µL of 10% Sarkosyl solution and mix gently by inverting the tube until the solution becomes clear and viscous.

  • Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol and mix by gentle inversion for 5 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

  • Add 1/10th volume of 3 M Sodium Acetate and 2 volumes of ice-cold 100% Ethanol.

  • Mix gently to precipitate the DNA. A white, stringy precipitate should become visible.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

  • Carefully discard the supernatant and wash the pellet with 500 µL of ice-cold 70% Ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 10-15 minutes.

  • Resuspend the DNA pellet in an appropriate volume of TE Buffer.

Solubilization of Inclusion Bodies

Recombinant proteins overexpressed in bacteria often form insoluble aggregates known as inclusion bodies. Sarkosyl is a mild detergent used to solubilize these proteins while aiming to preserve their native conformation.[6][7][8][9]

Materials:

  • Inclusion body pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA)

  • Sarkosyl solutions at various concentrations (e.g., 0.1% to 2% w/v in Lysis Buffer)

  • Dialysis buffer (specific to the protein of interest)

Procedure:

  • Resuspend the inclusion body pellet in Lysis Buffer.

  • Add Sarkosyl solution to the desired final concentration. The optimal concentration needs to be determined empirically for each protein but often ranges from 0.1% to 1% (w/v).[8]

  • Incubate the suspension with gentle agitation at room temperature or 4°C for 1-2 hours to allow for solubilization.

  • Centrifuge at high speed (e.g., >20,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.

  • Carefully collect the supernatant containing the solubilized protein.

  • To refold the protein, the Sarkosyl must be removed. This is typically achieved through dialysis against a large volume of a suitable refolding buffer. The dialysis buffer should not contain Sarkosyl.

Biological Activities and Signaling Pathways

Beyond its utility as a biochemical reagent, this compound exhibits biological activities and can influence cellular processes, including signaling pathways. Its primary mode of action is the disruption of lipid bilayers and protein structures.

Inhibition of Transcription Initiation

This compound has been shown to inhibit the initiation of transcription by RNA polymerase.[10] While the precise molecular cascade is not fully elucidated in all contexts, the general mechanism involves the disruption of the pre-initiation complex (PIC) formation on the DNA promoter region.

Transcription_Initiation_Inhibition This compound This compound PIC Pre-initiation Complex (PIC) This compound->PIC Disrupts Formation Promoter Promoter Region (DNA) Promoter->PIC Binding RNAPII RNA Polymerase II RNAPII->PIC GTFs General Transcription Factors (e.g., TBP) GTFs->PIC Transcription Transcription Initiation PIC->Transcription

Caption: this compound inhibits transcription initiation by disrupting the formation of the pre-initiation complex.

Disruption of Viral Envelope and Inhibition of Fusion

This compound's surfactant properties make it effective at disrupting the lipid envelopes of viruses. This can inhibit viral entry into host cells by preventing the fusion of the viral membrane with the host cell membrane.[11][12]

Viral_Fusion_Inhibition This compound This compound ViralEnvelope Viral Lipid Envelope This compound->ViralEnvelope Disrupts Virus Enveloped Virus MembraneFusion Membrane Fusion ViralEnvelope->MembraneFusion Required for HostCell Host Cell HostCell->MembraneFusion ViralEntry Viral Entry MembraneFusion->ViralEntry

Caption: this compound disrupts the viral lipid envelope, thereby inhibiting membrane fusion and viral entry into the host cell.

Conclusion

This compound, known by various synonyms in scientific and commercial contexts, is a powerful anionic surfactant with indispensable roles in molecular biology and protein biochemistry. Its well-characterized physicochemical properties make it a reliable tool for cell lysis and protein solubilization. Furthermore, its ability to disrupt biological membranes provides a basis for its broader biological effects, including the inhibition of transcription and viral infection. A thorough understanding of this compound, from its basic chemical identity to its complex biological interactions, is essential for researchers and professionals in the life sciences and drug development fields.

References

The Role of Sarkosyl in the Solubilization of Inclusion Bodies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The overexpression of recombinant proteins in bacterial hosts such as Escherichia coli is a cornerstone of modern biotechnology and pharmaceutical development. However, a common bottleneck in this process is the formation of insoluble protein aggregates known as inclusion bodies. While inclusion bodies represent a concentrated source of the target protein, recovering functional, correctly folded protein from them presents a significant challenge. This technical guide provides a comprehensive overview of the use of N-lauroylsarcosine (Sarkosyl), an anionic detergent, for the effective solubilization of inclusion bodies, a critical step in the protein refolding and purification workflow.

Mechanism of Action

Sarkosyl (N-lauroylsarcosine) is a mild anionic detergent that has been successfully employed for over four decades in protein purification protocols.[1] While its precise mechanism of action in solubilizing inclusion bodies is not fully elucidated, it is postulated that Sarkosyl molecules encapsulate the aggregated proteins, disrupting the intermolecular interactions that hold the aggregates together.[1] This encapsulation prevents re-aggregation and renders the individual protein molecules accessible for subsequent refolding and purification steps. Unlike harsh denaturants such as urea (B33335) and guanidine (B92328) hydrochloride, Sarkosyl can, under specific conditions, solubilize proteins from inclusion bodies while preserving native-like secondary structures, potentially leading to higher refolding yields.[2] However, it is important to note that at high concentrations, Sarkosyl can also have a denaturing effect on proteins.[3][4]

Efficacy and Optimal Concentrations

The concentration of Sarkosyl is a critical parameter for the successful solubilization of inclusion bodies. While lower concentrations (0.1% to 2%) have been used in lysis buffers, they are often insufficient for many proteins, especially when expressed in minimal media.[1][5] Research has shown that a higher concentration of 10% (w/v) Sarkosyl is optimal for solubilizing over 95% of proteins from inclusion bodies.[5][6][7] Concentrations above 10% can become too viscous, complicating subsequent purification steps, and may even decrease the solubilizing effect.[5][6]

Quantitative Data on Sarkosyl Solubilization

The following table summarizes the quantitative data on the efficiency of Sarkosyl in solubilizing inclusion bodies and its impact on subsequent protein purification steps.

Protein/Fusion TagSarkosyl ConcentrationSolubilization EfficiencyNotesReference(s)
GST-Bbox11% (in lysis buffer)~40%Incubation of the remaining pellet with 10% Sarkosyl resulted in >95% solubilization.[7][8]
GST fusion RING, Bbox1, Bbox2, MBP-RBCC10%>95%Soaking the insoluble pellet for 6-24 hours.[5][6]
His6-MBP-RBCC10%>95%Similar results to GST-Bbox1.[8]
His6-ThuB oxidoreductase5%IncompleteInsoluble protein remained in the pellet.[5][7]
His6-ThuB oxidoreductase10%>95%Optimal concentration for solubilization.[5][7]
GST (from horse liver)0.3%-GST was inactive at this concentration.[6]
GST (from horse liver)1%-Addition of 2% Triton X-100 and 20 mM CHAPS restored ~60% of GST activity.[6]
GST (from horse liver)1%-Addition of 3% Triton X-100 and 30 mM CHAPS restored ~80% of GST activity.[6]

Experimental Protocols

This section provides detailed methodologies for the solubilization of inclusion bodies using Sarkosyl, followed by protein purification.

This protocol is adapted from a method that has proven effective for various GST-fusion proteins.[1][6]

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM ZnCl₂, 10 mM β-mercaptoethanol

  • 30% (w/v) Sarkosyl stock solution

  • Triton X-100

  • CHAPS

  • Glutathione-Sepharose resin

  • Wash Buffer: Lysis buffer with 1% Sarkosyl, 2% Triton X-100, and 20 mM CHAPS

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Lyse the cells using a French press or sonication.

  • Inclusion Body Isolation: Centrifuge the lysate at 20,000 x g for 20 minutes to pellet the inclusion bodies. Decant the supernatant.

  • Solubilization: Resuspend the inclusion body pellet in Lysis Buffer (e.g., 2 mL for a pellet from 5-10 g of cells). Add 30% Sarkosyl to a final concentration of 10%.

  • Incubate the suspension for 6-24 hours at room temperature with gentle rocking.

  • Clarification: Centrifuge the solution at 20,000 x g for 20 minutes to remove any remaining insoluble material. The supernatant contains the solubilized protein.

  • Preparation for Affinity Purification: Dilute the solubilized protein solution with Lysis Buffer to reduce the Sarkosyl concentration to 1-2%. For a 1% Sarkosyl solution, add Triton X-100 to 2% and CHAPS to 20 mM.[6]

  • Affinity Purification: Add the prepared protein solution to equilibrated Glutathione-Sepharose resin and incubate with gentle agitation.

  • Wash the resin with Wash Buffer.

  • Elute the purified protein with Elution Buffer.

This protocol is suitable for His-tagged proteins.[1][9]

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole

  • 30% (w/v) Sarkosyl stock solution

  • Ni-NTA resin

  • Wash Buffer: Lysis buffer with a decreasing concentration of Sarkosyl (e.g., 0.3%)

  • Elution Buffer: Lysis buffer with 250 mM imidazole

Procedure:

  • Cell Lysis and Inclusion Body Isolation: Follow steps 1 and 2 from Protocol 4.1.

  • Solubilization: Follow steps 3-5 from Protocol 4.1.

  • Preparation for Affinity Purification: Dilute the solubilized protein solution with Lysis Buffer to a final Sarkosyl concentration of 1%. His-tagged proteins can often be directly purified on Ni2+ resin columns from a 1% Sarkosyl solution.[1][9]

  • Affinity Purification: Load the diluted protein solution onto an equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer. It is crucial to maintain a low concentration of Sarkosyl in the wash buffer to keep the protein soluble.[3]

  • Elute the purified protein with Elution Buffer.

  • Refolding: The eluted protein will likely be in a denatured state and will require a refolding step, such as dialysis against a buffer without Sarkosyl or rapid dilution.[4]

Visualization of Workflows and Mechanisms

InclusionBodyWorkflow cluster_CellCulture Cell Culture & Expression cluster_Lysis Cell Lysis & IB Isolation cluster_Solubilization Solubilization cluster_Purification Purification cluster_Refolding Refolding Expression Recombinant Protein Expression CellLysis Cell Lysis Expression->CellLysis Centrifugation1 Centrifugation CellLysis->Centrifugation1 InclusionBodies Inclusion Body Pellet Centrifugation1->InclusionBodies AddSarkosyl Add 10% Sarkosyl InclusionBodies->AddSarkosyl Incubation Incubation (6-24h) AddSarkosyl->Incubation Centrifugation2 Centrifugation Incubation->Centrifugation2 SolubilizedProtein Solubilized Protein Centrifugation2->SolubilizedProtein Dilution Dilute Sarkosyl (Add Triton X-100/CHAPS for GST-tag) SolubilizedProtein->Dilution AffinityChromatography Affinity Chromatography (e.g., Ni-NTA, Glutathione) Dilution->AffinityChromatography Elution Elution AffinityChromatography->Elution PurifiedProtein Purified Protein Elution->PurifiedProtein RefoldingStep Refolding (e.g., Dialysis) PurifiedProtein->RefoldingStep FunctionalProtein Functional Protein RefoldingStep->FunctionalProtein

Caption: Workflow for inclusion body solubilization and protein purification.

DetergentMechanism cluster_InitialState Initial Solubilized State cluster_Addition Addition of Detergents cluster_FinalState State Ready for Binding SarkosylProtein Protein Encapsulated by Sarkosyl TritonCHAPS Triton X-100 & CHAPS SarkosylProtein->TritonCHAPS Addition MixedMicelle Protein in Mixed Micelle (Sarkosyl, Triton X-100, CHAPS) TritonCHAPS->MixedMicelle Forms AffinityResin Affinity Resin (e.g., GSH Sepharose) MixedMicelle->AffinityResin Improved Binding

Caption: Role of detergents in preparing solubilized proteins for affinity binding.

Concluding Remarks

The use of Sarkosyl offers a powerful and efficient method for the solubilization of inclusion bodies, often serving as a critical first step in the recovery of functional recombinant proteins. The optimal concentration of 10% Sarkosyl has been shown to be highly effective for a variety of proteins. For successful downstream purification, particularly with affinity chromatography, it is often necessary to dilute the Sarkosyl and, in the case of GST-tagged proteins, to add other detergents like Triton X-100 and CHAPS to facilitate binding to the affinity resin. While Sarkosyl can be a potent solubilizing agent, it is essential to consider that the solubilized protein may be in a denatured state, necessitating a subsequent refolding step to regain biological activity. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own inclusion body solubilization and protein purification workflows.

References

Lauroylsarcosine applications in molecular biology research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lauroylsarcosine, commonly known as sarkosyl, is an anionic surfactant widely utilized in molecular biology research.[1] Its amphiphilic nature, consisting of a hydrophobic 12-carbon lauroyl chain and a hydrophilic carboxylate group, allows it to effectively disrupt cellular membranes and denature proteins.[2] This technical guide provides an in-depth overview of the applications of lauroylsarcosine, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective use.

Physicochemical Properties of this compound

This compound's utility in the laboratory is defined by its specific chemical characteristics. Understanding these properties is crucial for optimizing its use in various applications.

PropertyValueReference
Chemical Type Anionic (milder than SDS)[3]
Molecular Weight 293.38 g/mol [4][5]
Critical Micelle Concentration (CMC) ~14-16 mM in water[3]
Aggregation Number ~80[3]
pKa ~3.6[2]
Appearance White crystalline powder[6]
Solubility Freely soluble in water[6]
pH (10% aqueous solution) 7.5 - 8.5[7]

Comparison with Other Common Detergents

The choice of detergent is critical for the success of many molecular biology experiments. This compound offers a milder alternative to harsh ionic detergents like Sodium Dodecyl Sulfate (SDS), while still providing effective solubilization.

DetergentChemical TypeMolecular Weight ( g/mol )CMC (mM in water)Aggregation NumberDenaturing Strength
N-Lauroylsarcosine (Sarkosyl) Anionic (milder)293.38~14-16~80Mild
Sodium Dodecyl Sulfate (SDS) Anionic (strong)288.388.2~62Strong
Triton X-100 Non-ionic~6250.2-0.9~140Non-denaturing
CHAPS Zwitterionic614.886-104-14Non-denaturing

Data sourced from Benchchem.[3]

Core Applications in Molecular Biology

This compound is a versatile tool with a range of applications in the modern molecular biology laboratory.

Cell Lysis and Nucleic Acid Extraction

This compound is a key component in lysis buffers for the extraction of DNA and RNA.[1] It effectively disrupts cell membranes and denatures proteins, including nucleases that can degrade nucleic acids.[1] A significant advantage of this compound is its ability to prevent excessive foaming in the presence of concentrated salt solutions, which are common in nucleic acid purification protocols.[7]

Protein Solubilization

Membrane Proteins: Due to its amphiphilic nature, this compound is highly effective at solubilizing membrane proteins, facilitating their extraction and purification.[8] It disrupts the lipid bilayer, allowing for the isolation of integral membrane proteins for downstream analysis.[9]

Inclusion Bodies: Recombinant proteins expressed in bacterial systems often form insoluble aggregates known as inclusion bodies.[10] this compound can be used as a mild detergent to solubilize these protein aggregates, often preserving the protein's native conformation and biological activity, thus avoiding harsh denaturation and subsequent refolding steps.[10][11]

Affinity Chromatography

Recent studies have shown that the addition of non-denaturing concentrations of this compound to crude cell extracts can significantly improve the capture of His-tagged soluble proteins during affinity chromatography.[11] This results in a substantial increase in both the yield and purity of the eluted protein.[11]

Experimental Protocols

RNA Extraction using Guanidinium (B1211019) Thiocyanate and this compound

This protocol is adapted from the single-step method for RNA isolation.[12][13]

Materials:

  • Denaturing solution: 4 M guanidinium thiocyanate, 25 mM sodium citrate (B86180) (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, and 0.1 M 2-mercaptoethanol.[12]

  • 2 M sodium acetate (B1210297) (pH 4.0)

  • Water-saturated phenol

  • Chloroform:isoamyl alcohol (49:1)

  • Isopropanol (B130326)

  • 75% ethanol

Procedure:

  • Homogenize tissue or cells in the denaturing solution (1 ml per 100 mg of tissue or 10^7 cells).

  • Sequentially add 0.1 ml of 2 M sodium acetate (pH 4.0), 1 ml of phenol, and 0.2 ml of chloroform:isoamyl alcohol per 1 ml of homogenate. Mix thoroughly after each addition.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • Transfer the upper aqueous phase to a fresh tube.

  • Precipitate the RNA by adding an equal volume of isopropanol and incubating at -20°C for at least 1 hour.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the RNA.

  • Wash the RNA pellet with 75% ethanol.

  • Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.

RNA_Extraction_Workflow start Start: Tissue/Cell Sample homogenize Homogenize in Guanidinium Thiocyanate & this compound Solution start->homogenize add_reagents Sequential Addition: 1. Sodium Acetate (pH 4.0) 2. Phenol 3. Chloroform:Isoamyl Alcohol homogenize->add_reagents centrifuge1 Centrifuge (10,000 x g) add_reagents->centrifuge1 separate_phases Collect Aqueous Phase (contains RNA) centrifuge1->separate_phases precipitate Precipitate RNA with Isopropanol separate_phases->precipitate centrifuge2 Centrifuge (10,000 x g) precipitate->centrifuge2 wash Wash RNA Pellet with 75% Ethanol centrifuge2->wash resuspend Resuspend RNA in RNase-free Water wash->resuspend end_node End: Purified RNA resuspend->end_node

Caption: Workflow for RNA extraction using this compound.

Solubilization of Inclusion Bodies

This protocol provides a general method for solubilizing inclusion bodies using this compound.[10][14]

Materials:

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 30 mM NaCl)

  • Wash buffer (e.g., Lysis buffer with 1-2% Triton X-100)

  • High salt wash buffer (e.g., Lysis buffer with 1 M NaCl)

  • Solubilization buffer (40 mM Tris-HCl, pH 8.0, with 0.2% N-lauroylsarcosine)[14]

Procedure:

  • Resuspend the cell pellet containing inclusion bodies in lysis buffer.

  • Lyse the cells using a French press or sonication.

  • Centrifuge the lysate at 10,000 x g to pellet the inclusion bodies.

  • Wash the inclusion body pellet with wash buffer containing Triton X-100 to remove membrane contaminants.

  • Wash the pellet with a high salt wash buffer to remove contaminating proteins.

  • Resuspend the washed inclusion body pellet in the solubilization buffer containing 0.2% N-lauroylsarcosine.

  • Incubate with shaking for several hours to overnight at room temperature or 4°C.

  • Centrifuge at high speed (e.g., 100,000 x g) to pellet any remaining insoluble material.

  • The supernatant contains the solubilized protein, ready for purification.

Inclusion_Body_Solubilization start Start: Cell Pellet with Inclusion Bodies lysis Cell Lysis (French Press/Sonication) start->lysis centrifuge_ib Centrifuge to Pellet Inclusion Bodies lysis->centrifuge_ib wash1 Wash with Triton X-100 Buffer centrifuge_ib->wash1 wash2 Wash with High Salt Buffer wash1->wash2 solubilize Resuspend in 0.2% this compound Solubilization Buffer wash2->solubilize incubate Incubate with Shaking solubilize->incubate centrifuge_final High-Speed Centrifugation incubate->centrifuge_final supernatant Collect Supernatant (Solubilized Protein) centrifuge_final->supernatant end_node End: Solubilized Protein supernatant->end_node

Caption: Solubilization of inclusion bodies with this compound.

Outer Membrane Protein Purification from E. coli

This protocol describes the selective solubilization of the inner membrane to enrich for outer membrane proteins.[15][16]

Materials:

  • HEPES buffer (10 mM, pH 7.4)

  • N-lauroylsarcosine solution (1% w/v in HEPES buffer)

Procedure:

  • Lyse E. coli cells using a French press.

  • Perform a low-speed centrifugation (10,000 x g) to remove cell debris.

  • Collect the supernatant and perform ultracentrifugation (100,000 x g) to pellet the total membranes.

  • Resuspend the membrane pellet in HEPES buffer and repeat the ultracentrifugation.

  • Resuspend the washed membrane pellet in 1% N-lauroylsarcosine solution and incubate at 37°C for 30 minutes with shaking. This selectively solubilizes the inner membrane.

  • Centrifuge at 100,000 x g to pellet the outer membranes.

  • Wash the outer membrane pellet with HEPES buffer.

  • The final pellet contains the enriched outer membrane fraction.

Outer_Membrane_Purification start Start: E. coli Cell Culture lysis Cell Lysis (French Press) start->lysis low_speed_spin Low-Speed Centrifugation lysis->low_speed_spin supernatant1 Collect Supernatant low_speed_spin->supernatant1 ultracentrifuge1 Ultracentrifugation (Pellet Membranes) supernatant1->ultracentrifuge1 wash_membranes Wash Membrane Pellet ultracentrifuge1->wash_membranes sarkosyl_treatment Resuspend in 1% this compound (Solubilizes Inner Membrane) wash_membranes->sarkosyl_treatment ultracentrifuge2 Ultracentrifugation (Pellet Outer Membranes) sarkosyl_treatment->ultracentrifuge2 wash_outer_membranes Wash Outer Membrane Pellet ultracentrifuge2->wash_outer_membranes end_node End: Enriched Outer Membrane Fraction wash_outer_membranes->end_node

Caption: Purification of outer membrane proteins using this compound.

This compound-Assisted Affinity Chromatography of His-tagged Proteins

This protocol details the use of this compound to enhance the purification of His-tagged proteins.[11]

Materials:

  • Lysis buffer (e.g., 40 mM Tris-HCl, pH 8.0, 500 mM NaCl)

  • N-lauroylsarcosine stock solution (e.g., 2% in lysis buffer)

  • Ni-NTA affinity resin

  • Wash buffer (Lysis buffer with appropriate concentration of imidazole)

  • Elution buffer (Lysis buffer with high concentration of imidazole)

Procedure:

  • Lyse bacterial cells expressing the His-tagged protein by high-pressure homogenization.

  • To the crude cell lysate, add the N-lauroylsarcosine stock solution to a final concentration of 0.2%.

  • Incubate the lysate with gentle agitation for 15-18 hours at room temperature.

  • Clarify the lysate by centrifugation.

  • Load the clarified lysate onto a Ni-NTA affinity column.

  • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Analyze the fractions by SDS-PAGE to assess purity and yield.

Affinity_Chromatography_Enhancement start Start: Bacterial Cell Lysate with His-tagged Protein add_sarkosyl Add this compound to 0.2% Final Concentration start->add_sarkosyl incubate Incubate with Agitation (15-18 hours) add_sarkosyl->incubate clarify Clarify Lysate (Centrifugation) incubate->clarify load_column Load onto Ni-NTA Affinity Column clarify->load_column wash_column Wash Column with Imidazole Buffer load_column->wash_column elute Elute Protein with High Imidazole Buffer wash_column->elute end_node End: Purified His-tagged Protein elute->end_node

Caption: this compound-assisted affinity chromatography workflow.

Conclusion

N-Lauroylsarcosine is a powerful and versatile anionic surfactant with numerous applications in molecular biology research. Its ability to gently lyse cells, solubilize proteins, and enhance purification workflows makes it an invaluable tool for researchers. By understanding its properties and following optimized protocols, scientists can leverage this compound to improve the quality and yield of their experimental results.

References

Lauroylsarcosine: A Technical Evaluation of a Mild Anionic Detergent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: Sodium Lauroyl Sarcosinate, the salt of Lauroyl Sarcosine (B1681465), is an anionic surfactant derived from sarcosine, a naturally occurring amino acid.[1] It is widely utilized in personal care, pharmaceutical, and laboratory applications for its cleansing and foaming properties.[2][3] A critical consideration in the formulation of products for topical application and in various biological assays is the mildness of the detergents employed. Harsh surfactants can disrupt the stratum corneum, denature proteins, and elicit skin irritation, compromising skin barrier function and experimental integrity.[4][5] This technical guide provides a comprehensive analysis of Lauroylsarcosine, evaluating its classification as a mild detergent through quantitative data, experimental methodologies, and comparative analysis with benchmark surfactants.

Chemical Classification and Structure

Sodium Lauroyl Sarcosinate is classified as an N-acyl amino acid surfactant, a subset of anionic surfactants.[6][7] Its amphiphilic nature arises from a hydrophobic 12-carbon lauroyl tail and a hydrophilic carboxylate head group derived from sarcosine (N-methylglycine).

The key structural distinction that dictates its mildness, particularly when compared to harsh surfactants like Sodium Lauryl Sulfate (B86663) (SLS), is the linkage between the hydrophobic tail and the hydrophilic head. This compound possesses an amide bond, which mimics the peptide bonds found in proteins.[8] In contrast, SLS features a sulfate ester group.[8] This fundamental structural difference significantly influences how the surfactant interacts with biological surfaces like skin and proteins.[8]

Figure 1: Chemical Structure Comparison.

Mechanism of Action and Basis of Mildness

Surfactant harshness is primarily correlated with its potential to cause skin irritation and denature proteins.[9] Harsh surfactants like SLS can aggressively bind to and unfold proteins within the stratum corneum and disrupt the skin's natural lipid barrier, leading to increased transepidermal water loss (TEWL), dryness, and irritation.[4][5]

Sodium Lauroyl Sarcosinate is considered a mild alternative because its interaction with skin is less disruptive.[4][10] Its amino acid-based structure contributes to its gentleness, allowing it to effectively cleanse without stripping the skin of its essential protective oils.[1][10] Clinical studies have demonstrated that Sodium Lauroyl Sarcosinate is non-irritating and non-sensitizing at typical usage concentrations (2-5%).[11] In fact, it is often used to reduce the irritation potential of harsher surfactants in a formulation.[2][12]

While considered mild to the skin, it is important to note that Sodium Lauroyl Sarcosinate is capable of denaturing proteins and is used for this purpose in certain laboratory protocols, such as cell lysis for RNA purification and solubilizing proteins from inclusion bodies.[13][14] This underscores that "mildness" is context-dependent; in a cosmetic context, it refers to low irritation potential on intact skin, whereas in a biochemical context, its protein-denaturing ability can be harnessed.

G cluster_mild Mild Surfactant Action (this compound) cluster_harsh Harsh Surfactant Action (SLS) M_Start Skin Surface (Dirt & Sebum) M_Cleanse Micelles form and encapsulate dirt M_Start->M_Cleanse Cleansing M_Rinse Dirt is rinsed away M_Cleanse->M_Rinse Rinsing M_Result Intact Lipid Barrier Minimal Protein Disruption M_Rinse->M_Result H_Start Skin Surface (Dirt & Sebum) H_Cleanse Aggressive binding to skin proteins and lipids H_Start->H_Cleanse Cleansing H_Rinse Dirt and natural lipids are stripped away H_Cleanse->H_Rinse Rinsing H_Result Disrupted Lipid Barrier Protein Denaturation Potential Irritation H_Rinse->H_Result

Figure 2: Comparative Surfactant-Skin Interaction.

Quantitative Data and Comparative Analysis

The properties of a surfactant can be quantified to predict and measure its performance and mildness. The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles; this parameter is relevant to cleansing efficiency and biological activity. A higher CMC value can sometimes be associated with milder surfactants.

PropertySodium Lauroyl SarcosinateSodium Lauryl Sulfate (SLS)Significance
INCI Name Sodium Lauroyl SarcosinateSodium Lauryl SulfateStandard nomenclature.
Chemical Family Anionic (N-acyl amino acid)Anionic (Alkyl sulfate)The amino acid base is a key differentiator for mildness.[8]
Origin Derived from sarcosine (an amino acid) and a fatty acid.[4]Derived from petroleum or plant sources.[4]Natural origin often correlates with better biocompatibility.
Critical Micelle Conc. (CMC) ~14.6 mM[15][16]7-10 mM[15][16]Indicates different aggregation behavior in solution.
Skin Irritation Potential Low; considered non-irritating and non-sensitizing in clinical tests.[11][17]High; known to cause dryness and irritation by disrupting the skin's lipid layer.[4][5]Direct measure of harshness. SLS is often used as a positive control in irritation studies.[5]
Protein Denaturation Can denature proteins; used in lysis buffers.Strong protein denaturant.Both can denature proteins, but SLS is generally more aggressive in topical applications.[8]
Biodegradability Considered readily biodegradable.[10]Can persist in the environment.[4]Favorable environmental profile.

Table 1: Comparative Properties of Sodium Lauroyl Sarcosinate and Sodium Lauryl Sulfate.

Experimental Protocols for Mildness Assessment

The determination of a surfactant's irritation potential involves a combination of in vitro and in vivo methodologies.

In Vitro Irritation Screening Protocols

These methods provide predictive data on irritation potential without the use of live subjects.

  • Zein (B1164903) Test: This test measures the solubilization of zein, a water-insoluble protein from corn, by a surfactant solution. The amount of protein solubilized correlates with the surfactant's irritation potential, as it mimics the denaturation of keratin (B1170402) in the skin.[18][19]

    • Methodology: A standardized amount of zein protein is incubated with a surfactant solution of a specific concentration for a set period. The mixture is then centrifuged, and the amount of solubilized protein in the supernatant is quantified, typically by nitrogen analysis (e.g., Kjeldahl method) or spectroscopy. The result is expressed as a "Zein value."

  • Corneosurfametry (CSM): This technique assesses the interaction between surfactants and the stratum corneum in vitro.[18]

    • Methodology: Cyanoacrylate skin surface strippings are collected to obtain a layer of corneocytes. These strippings are exposed to the surfactant solution for a short contact time. After exposure, the samples are stained with dyes like toluidine blue and basic fuchsin. The change in color, measured by reflectance colorimetry, indicates the level of damage to the stratum corneum and correlates with irritation potential.[18]

  • HET-CAM (Hen's Egg Test on the Chorioallantoic Membrane): This assay evaluates the irritation potential of a substance on the vascularized chorioallantoic membrane of a hen's egg.[19]

    • Methodology: A fertilized hen's egg is incubated for approximately 10 days. A window is cut into the shell to expose the CAM. The test substance is applied directly to the CAM, and the membrane is observed for up to 5 minutes for signs of irritation, including hemorrhage, lysis, and coagulation. A scoring system is used to classify the irritation level.

In Vivo Clinical Testing Protocols

These studies are conducted on human subjects to confirm skin compatibility under controlled conditions.

  • Human Repeat Insult Patch Test (HRIPT): This is the gold standard for assessing both irritation and sensitization potential.

    • Methodology: The protocol involves an induction phase, where the test material is applied repeatedly (e.g., 9 applications over 3 weeks) to the same site on the skin of volunteers under an occlusive patch. This is followed by a rest period of about 2 weeks. In the challenge phase, the material is applied to a naive skin site. Skin reactions (erythema, edema) are scored by a trained assessor at specified time points after each application.

  • Exaggerated Wash Tests (Forearm Wash Test): These tests are designed to simulate consumer use under exaggerated conditions to assess irritation from rinse-off products.[20]

    • Methodology: A defined area on the forearm of volunteers is washed with the surfactant solution multiple times a day for several days. The test site is evaluated daily for signs of irritation using visual scoring. Bioengineering techniques, such as a TEWL meter (to measure barrier damage) and a corneometer (to measure skin hydration), are often used to provide quantitative data.[5][21]

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Clinical Confirmation Zein Zein Test (Protein Denaturation) Patch Patch Testing (HRIPT) (Irritation & Sensitization) Zein->Patch CSM Corneosurfametry (SC Damage) CSM->Patch HETCAM HET-CAM (Vascular Irritation) HETCAM->Patch Wash Exaggerated Wash Test (Real-world Simulation) Patch->Wash Data Quantitative Data Analysis (e.g., TEWL, Erythema Score) Wash->Data Start New Surfactant Evaluation Start->Zein Start->CSM Start->HETCAM Conclusion Classification (Mild vs. Harsh) Data->Conclusion

Figure 3: Experimental Workflow for Mildness Assessment.

Conclusion

Based on extensive comparative data, clinical studies, and its fundamental chemical structure, this compound is unequivocally classified as a mild detergent . Its amino acid-derived structure, featuring an amide bond, renders it significantly less irritating to the skin and less disruptive to the epidermal barrier compared to harsh anionic surfactants like Sodium Lauryl Sulfate.[4][8][10] While it retains the ability to denature proteins, a property utilized in specific laboratory applications, its overall toxicological profile in cosmetic and pharmaceutical formulations is one of high compatibility and gentleness.[11][17] For researchers and drug development professionals, Sodium Lauroyl Sarcosinate represents a superior choice when effective cleansing is required without compromising the integrity of the skin barrier, making it ideal for formulations intended for sensitive skin, frequent use, and specialized dermatological products.[1][10]

References

A Deep Dive into the Environmental Profile of Lauroylsarcosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biodegradability and environmental impact of Lauroylsarcosine and its widely used salt, Sodium Lauroyl Sarcosinate. Derived from the natural amino acid sarcosine (B1681465) and a fatty acid, this anionic surfactant is recognized for its favorable environmental profile, characterized by ready biodegradability and low potential for bioaccumulation. This document synthesizes key quantitative data, details experimental methodologies, and visualizes critical pathways to support environmental risk assessments and promote the formulation of sustainable products.

Biodegradability Assessment

This compound is classified as a readily biodegradable substance, indicating its capacity for rapid and complete breakdown by microorganisms in aquatic environments.[1][2] This degradation is a critical factor in minimizing its environmental footprint.

Aerobic Biodegradability

Studies conducted under aerobic conditions have consistently demonstrated the ready biodegradability of Sodium Lauroyl Sarcosinate. One study, following the OECD 301D (Closed Bottle Test) guideline, reported an 82% degradation of Sodium Lauroyl Sarcosinate within 28 days. The US Environmental Protection Agency (EPA) also categorizes Sodium Lauroyl Sarcosinate as a substance that undergoes rapid biodegradation.[1]

Table 1: Aerobic Biodegradability of Sodium Lauroyl Sarcosinate

Test GuidelineDurationResultClassification
OECD 301D28 days82% degradationReadily Biodegradable
Anaerobic Biodegradability

The European Union Ecolabel program reports that Sodium Lauroyl Sarcosinate is also degradable under anaerobic conditions, further highlighting its comprehensive breakdown in various environmental compartments.[2]

Environmental Fate and Bioaccumulation

The environmental fate of a substance is governed by its potential to persist, bioaccumulate, and transport in the environment. This compound exhibits properties that suggest a low environmental risk in these respects.

Bioaccumulation Potential

Bioaccumulation is the process by which a substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's potential to bioaccumulate. A low Log Kow value suggests a lower propensity for bioaccumulation. For Sodium Lauroyl Sarcosinate, the estimated Log Kow is 0.37, indicating a low potential for bioconcentration in aquatic organisms.[1]

Table 2: Physicochemical Properties and Bioaccumulation Potential of Sodium Lauroyl Sarcosinate

ParameterValueInterpretation
Log Kow0.37[1]Low bioaccumulation potential
Water Solubility456.4 g/L[1]High
Environmental Distribution

Once released into the environment, the majority of Sodium Lauroyl Sarcosinate is expected to partition to water due to its high water solubility.[1] Its low estimated log Koc values (0.313 to 2.252) suggest minimal sorption to soil and sediments.[1]

Ecotoxicity Profile

While this compound is readily biodegradable, it is important to assess its potential toxicity to aquatic organisms. It has been characterized as moderately toxic to aquatic life.[1]

Table 3: Acute Ecotoxicity of Sodium Lauroyl Sarcosinate

OrganismTest GuidelineDurationEndpointValue (mg/L)
Fish (Danio rerio)OECD 20396 hoursLC50107[1]
Invertebrate (Daphnia magna)OECD 20248 hoursEC5029.7[3]
Algae (Pseudokirchneriella subcapitata)OECD 20172 hoursEC50Data not available

LC50 (Lethal Concentration, 50%): The concentration of a substance that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration, 50%): The concentration of a substance that causes a specified effect in 50% of the test organisms within a specified time (e.g., immobilization for daphnia).

Experimental Protocols

To ensure the reliability and comparability of environmental data, standardized testing guidelines are followed. The following sections detail the methodologies for the key experiments cited in this guide.

OECD 301D: Ready Biodegradability – Closed Bottle Test

This test method evaluates the ready biodegradability of a substance in an aerobic aqueous medium by measuring the consumption of dissolved oxygen.

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge). The test is carried out in completely filled, closed bottles in the dark at a constant temperature. The degradation is followed by measuring the dissolved oxygen concentration over a 28-day period. The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).[4][5]

  • Test Conditions:

    • Inoculum: Mixed population of microorganisms (e.g., from a sewage treatment plant).[5]

    • Test Concentration: Typically 2-5 mg/L of the test substance.[6]

    • Temperature: 20 ± 1°C.[7]

    • Duration: 28 days.[5]

    • Parameters Measured: Dissolved oxygen.[4]

  • Pass Level for Ready Biodegradability: ≥ 60% of ThOD within a 10-day window, which itself is within the 28-day test period.[5]

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish species over a short exposure period.

  • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50 is calculated at the end of the exposure period.[8][9]

  • Test Conditions:

    • Test Organism: Danio rerio (zebrafish) is a commonly used species.[8]

    • Exposure Duration: 96 hours.[8][9]

    • Test Concentrations: A range of concentrations and a control group.[9]

    • Parameters Observed: Mortality and any abnormal behavioral or physical changes.[10]

OECD 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute toxicity of a substance to the freshwater invertebrate, Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 for immobilization is determined.[2][11]

  • Test Conditions:

    • Test Organism: Daphnia magna.[2]

    • Exposure Duration: 48 hours.[11]

    • Test Concentrations: A series of concentrations and a control.[11]

    • Endpoint: Immobilization.[2][11]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Principle: Exponentially growing cultures of a selected algal species are exposed to the test substance in a nutrient-rich medium for 72 hours. The inhibition of growth is measured by changes in cell density or biomass compared to a control. The EC50 for growth inhibition is calculated.[12][13]

  • Test Conditions:

    • Test Organism: Pseudokirchneriella subcapitata is a commonly used green alga.[14]

    • Exposure Duration: 72 hours.[12][13]

    • Test Concentrations: A range of concentrations and a control.[13]

    • Endpoint: Inhibition of growth (cell count or biomass).[14]

Biodegradation Pathway

The primary mechanism for the biodegradation of this compound is hydrolysis, which breaks the amide bond. This initial step is followed by the further degradation of the resulting products.

Hydrolysis of this compound

The enzymatic hydrolysis of this compound yields lauric acid (a fatty acid) and sarcosine (N-methylglycine). Both of these breakdown products are naturally occurring and are readily metabolized by microorganisms.[1]

This compound This compound Hydrolysis Hydrolysis (Amidase) This compound->Hydrolysis Lauric_Acid Lauric Acid Hydrolysis->Lauric_Acid Fatty Acid Metabolism Sarcosine Sarcosine Hydrolysis->Sarcosine Amino Acid Metabolism Sarcosine Sarcosine (N-methylglycine) Sarcosine_Oxidase Sarcosine Oxidase Sarcosine->Sarcosine_Oxidase Glycine Glycine Sarcosine_Oxidase->Glycine Formaldehyde Formaldehyde Sarcosine_Oxidase->Formaldehyde Central_Metabolism Central Metabolic Pathways Glycine->Central_Metabolism Formaldehyde->Central_Metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Medium Prepare Mineral Medium Fill_Bottles Fill and Seal Test Bottles Prep_Medium->Fill_Bottles Prep_Inoculum Prepare Inoculum Prep_Inoculum->Fill_Bottles Prep_Substance Prepare Test Substance and Reference Substance Prep_Substance->Fill_Bottles Incubate Incubate at 20°C in the Dark for 28 days Fill_Bottles->Incubate Measure_DO Measure Dissolved Oxygen at Intervals Incubate->Measure_DO Calculate_BOD Calculate Biochemical Oxygen Demand (BOD) Measure_DO->Calculate_BOD Calculate_Biodegradation Calculate % Biodegradation (BOD/ThOD) Calculate_BOD->Calculate_Biodegradation cluster_setup Test Setup cluster_exposure Exposure cluster_data Data Collection & Analysis Culture_Organisms Culture Test Organisms (Fish, Daphnia, Algae) Expose_Organisms Expose Organisms to Test Solutions Culture_Organisms->Expose_Organisms Prepare_Solutions Prepare Test Solutions (Range of Concentrations) Prepare_Solutions->Expose_Organisms Maintain_Conditions Maintain Controlled Conditions (Temp, Light) Expose_Organisms->Maintain_Conditions Observe_Endpoints Observe Endpoints (Mortality, Immobilization, Growth) Maintain_Conditions->Observe_Endpoints Record_Data Record Data at Specified Intervals Observe_Endpoints->Record_Data Calculate_LC50_EC50 Calculate LC50/EC50 Record_Data->Calculate_LC50_EC50

References

The Surfactant Scientist's Companion: A Technical Guide to Sarkosyl in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, properties, and pivotal applications of N-Lauroylsarcosine (Sarkosyl) for researchers, scientists, and drug development professionals.

Introduction: From Humble Origins to a Biochemical Workhorse

N-Lauroylsarcosine, commonly known by its trade name Sarkosyl, is an anionic surfactant that has carved a unique and indispensable niche in the world of biochemistry and molecular biology.[1][2] Derived from sarcosine, a natural amino acid, and lauric acid, a fatty acid found in vegetable oils, Sarkosyl's journey from a mild cleansing agent to a critical tool in complex biological research is a testament to its versatile chemical properties.[1][3] Initially recognized for its excellent foaming and cleansing capabilities in cosmetics, its true potential for scientists lay in its ability to gently but effectively disrupt cellular structures and solubilize complex biomolecules.[1][3][4]

This technical guide provides a comprehensive overview of Sarkosyl, from its fundamental physicochemical properties to its detailed applications in protein chemistry and nucleic acid biochemistry. It is designed to be a practical resource for both seasoned researchers and those new to the field, offering structured data, detailed experimental protocols, and visual workflows to facilitate its effective use in the laboratory.

Physicochemical Properties of Sarkosyl

Sarkosyl, or Sodium N-Lauroylsarcosinate, is an amphiphilic molecule, possessing a hydrophobic 12-carbon lauroyl tail and a hydrophilic N-methylglycinate headgroup.[1] This structure allows it to form micelles in aqueous solutions above a certain concentration, a property central to its function as a detergent.[5] Unlike the harsher sodium dodecyl sulfate (B86663) (SDS), Sarkosyl is considered a milder anionic detergent, capable of solubilizing membranes and proteins while often preserving their native structure and function.[2][4]

Quantitative Data Summary

For ease of reference and experimental design, the key quantitative properties of Sarkosyl are summarized in the tables below. These values can be influenced by experimental conditions such as buffer composition, pH, and temperature.

PropertyValueConditionsReference(s)
Chemical Formula C₁₅H₂₈NNaO₃-[1]
Molecular Weight 293.38 g/mol -[6]
Critical Micelle Concentration (CMC) 13-15 mMIn pure water[7][8]
6.2 mMIn 20 mM phosphate (B84403) buffer, pH 7.9[7]
Aggregation Number ~80-[9]
pKa (Carboxylate) ~3.6-[1]

Table 1: Physicochemical Properties of Sarkosyl.

ApplicationRecommended ConcentrationKey ConsiderationsReference(s)
Inclusion Body Solubilization 0.3% - 10% (w/v)Higher concentrations (>1%) are very effective but may require subsequent removal or dilution for downstream applications.[8][10][11]
Cell Lysis (RNA/DNA Extraction) 0.5% - 5% (w/v)Used to disrupt cell membranes and inhibit DNases/RNases.[12][13][14]
Inhibition of DNA Transcription Initiation 0.05% - 0.2% (w/v)Selectively inhibits the initiation complex formation.[1]
Membrane Protein Solubilization 0.1% - 2% (w/v)Concentration should be optimized to maintain protein integrity.[1][15]

Table 2: Typical Working Concentrations of Sarkosyl in Biochemical Applications.

Core Biochemical Applications and Methodologies

Sarkosyl's utility spans a wide range of biochemical techniques, primarily centered around its ability to disrupt membranes and solubilize proteins. This section details its most significant applications and provides foundational experimental protocols.

Solubilization of Recombinant Proteins from Inclusion Bodies

A common challenge in recombinant protein expression, particularly in E. coli, is the formation of dense, insoluble aggregates known as inclusion bodies.[16][17] Sarkosyl has proven to be a highly effective reagent for the recovery of functional proteins from these aggregates.[10][11][16] Its mechanism involves the disruption of the hydrophobic interactions that hold the aggregated proteins together, allowing them to be solubilized.

This protocol is a generalized procedure and may require optimization for specific proteins.

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the bacterial cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

    • Lyse the cells using sonication or a French press.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a wash with buffer alone.

  • Sarkosyl Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing 1-3% (w/v) Sarkosyl (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Sarkosyl).

    • Incubate with gentle agitation for 1-2 hours at room temperature or 4°C.

    • Centrifuge at high speed (e.g., 15,000 x g for 30 minutes) to pellet any remaining insoluble material.

  • Detergent Removal and Protein Refolding:

    • The supernatant containing the solubilized protein can be subjected to dialysis against a Sarkosyl-free buffer to promote refolding. Step-wise dialysis with decreasing concentrations of urea (B33335) or guanidine (B92328) hydrochloride may be necessary.

    • Alternatively, for affinity-tagged proteins, the Sarkosyl concentration can be diluted to below its CMC (e.g., <0.1%) before proceeding with purification, though compatibility with the affinity resin must be confirmed.[10] For GST-tagged proteins, the addition of Triton X-100 and CHAPS has been shown to improve binding to glutathione (B108866) resin in the presence of Sarkosyl.[10][11]

Inclusion_Body_Solubilization cluster_0 Cell Lysis & IB Isolation cluster_1 Sarkosyl Solubilization cluster_2 Refolding & Purification bacterial_pellet Bacterial Cell Pellet lysis Lysis (Sonication/French Press) bacterial_pellet->lysis centrifuge1 Centrifugation lysis->centrifuge1 ib_pellet Inclusion Body Pellet centrifuge1->ib_pellet Pellet wash Wash Steps (e.g., with Triton X-100) ib_pellet->wash washed_ib Washed Inclusion Bodies wash->washed_ib add_sarkosyl Add Solubilization Buffer with 1-3% Sarkosyl washed_ib->add_sarkosyl incubate Incubate with Agitation add_sarkosyl->incubate centrifuge2 High-Speed Centrifugation incubate->centrifuge2 soluble_protein Solubilized Protein (Supernatant) centrifuge2->soluble_protein Supernatant refolding Refolding (e.g., Dialysis) soluble_protein->refolding purification Purification (e.g., Affinity Chromatography) refolding->purification folded_protein Purified, Folded Protein purification->folded_protein DNA_Extraction start Plant Tissue homogenize Homogenize in Liquid N₂ start->homogenize lysis1 Initial Lysis in Extraction Buffer homogenize->lysis1 centrifuge1 Centrifuge & Discard Supernatant lysis1->centrifuge1 lysis2 Resuspend Pellet & Add CTAB Buffer + Sarkosyl centrifuge1->lysis2 incubate Incubate (1-1.5 hours) lysis2->incubate chloroform Chloroform Extraction incubate->chloroform aqueous_phase Collect Aqueous Phase chloroform->aqueous_phase precipitate Precipitate with Isopropanol aqueous_phase->precipitate wash_resuspend Wash with 70% EtOH, Dry, & Resuspend precipitate->wash_resuspend end Purified DNA wash_resuspend->end

References

Lauroylsarcosine's Effect on Enzyme Activity and Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroylsarcosine, a widely utilized anionic surfactant in various industrial and biomedical applications, has been noted for its interactions with biological systems. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on enzyme activity and inhibition. While direct quantitative inhibitory data for this compound is notably scarce in publicly available literature, this guide synthesizes the existing qualitative reports and draws comparisons with the well-studied anionic surfactant, sodium dodecyl sulfate (B86663) (SDS), to infer potential mechanisms and kinetic effects. This document details generalized experimental protocols for assessing enzyme inhibition by surfactants, provides visualizations of key concepts and workflows, and organizes the available data to facilitate further research into the specific enzymatic interactions of this compound. The conspicuous absence of robust kinetic data for this compound underscores a significant knowledge gap and highlights the necessity for dedicated future studies to elucidate its specific enzyme inhibitory profile.

Introduction to this compound

N-Lauroylsarcosine, also known as sarkosyl, is an amphiphilic molecule derived from lauric acid and sarcosine (B1681465) (N-methylglycine). It consists of a 12-carbon hydrophobic tail and a hydrophilic carboxylate head group with an amide linkage. This structure imparts surface-active properties, making it effective as a detergent, emulsifier, and foaming agent in a variety of applications, including personal care products, detergents, and in laboratory settings for cell lysis and protein solubilization.

Given its widespread use and direct application to biological systems, understanding the interaction of this compound with key biological components, particularly enzymes, is of paramount importance for both safety assessment and the discovery of new therapeutic applications.

Known and Potential Effects of this compound on Enzyme Activity

Direct and quantitative data on the inhibitory effects of this compound on specific enzymes is limited. However, some qualitative reports and studies on similar anionic surfactants provide insights into its potential enzymatic interactions.

Hexokinase

There are reports in the scientific literature stating that N-lauroylsarcosine inhibits the enzyme hexokinase[1]. Hexokinase is a critical enzyme in glucose metabolism, catalyzing the first step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. Inhibition of hexokinase can have significant effects on cellular energy metabolism. However, to date, no published studies provide specific quantitative data such as IC50 or Ki values, nor do they elucidate the kinetic mechanism (e.g., competitive, non-competitive) of this inhibition.

Bacteriolytic Enzymes

One study investigated the effects of sodium N-lauroyl sarcosinate on the activity of a bacteriolytic enzyme derived from Streptomyces globisporus. While the study indicated an effect on the enzyme's activity, it did not provide detailed kinetic data or a clear mechanism of inhibition.

Viral Inactivation

Research on the inactivation of enveloped viruses, such as Herpes Simplex Virus (HSV), by n-lauroylsarcosine suggests that its primary mechanism of action is the disruption of the viral envelope. This is a general surfactant effect on lipid membranes rather than a specific inhibition of viral enzymes. While this leads to viral inactivation, it is not classified as direct enzyme inhibition.

Comparative Analysis with Sodium Dodecyl Sulfate (SDS)

Due to the scarcity of quantitative data for this compound, a comparative analysis with the structurally similar and extensively studied anionic surfactant, sodium dodecyl sulfate (SDS), can provide a useful, albeit indirect, perspective on potential inhibitory mechanisms. It is crucial to note that while both are anionic surfactants, their specific interactions with enzymes can differ.

SDS has been shown to inhibit various enzymes through different mechanisms, often involving protein denaturation at higher concentrations. At lower concentrations, more specific inhibitory effects can be observed.

Table 1: Comparative Overview of this compound and SDS Effects on Enzyme Activity

SurfactantEnzymeReported EffectQuantitative Data (IC50/Ki)Inhibition Mechanism
N-Lauroylsarcosine HexokinaseInhibition reportedNot availableNot determined
Bacteriolytic EnzymeAffects activityNot availableNot determined
Sodium Dodecyl Sulfate (SDS) γ-GlutamyltranspeptidaseMixed-type inhibition~90% inactivation at 6 mMMixed-type
Horseradish PeroxidaseDeactivation processApparent rate constants determinedSuicide inactivation intensified
α-ChymotrypsinMarked decrease in activityKm and Vmax evaluatedNot specified

Experimental Protocols for Assessing Enzyme Inhibition by this compound

The following are detailed, generalized methodologies for investigating the inhibitory effects of this compound on enzyme activity.

General Enzyme Inhibition Assay

This protocol can be adapted for various enzymes and detection methods (e.g., spectrophotometry, fluorometry).

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound (high purity)

  • Assay buffer (optimized for the specific enzyme)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a series of dilutions of the this compound stock solution to create a range of desired test concentrations.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare the enzyme solution in the assay buffer to a concentration that yields a linear reaction rate over a defined time period.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the assay buffer.

    • Add the this compound solutions to the appropriate wells to achieve the final desired concentrations. Include a control with no this compound.

    • Add the enzyme solution to all wells.

    • Pre-incubate the enzyme with this compound for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each this compound concentration from the linear portion of the reaction progress curve.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Kinetic Mechanism Determination (e.g., for Hexokinase)

To determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed), the assay is performed with varying concentrations of both the substrate (glucose) and the inhibitor (this compound).

Procedure:

  • Perform the enzyme inhibition assay as described in 4.1, but use a matrix of varying substrate concentrations and varying this compound concentrations.

  • Calculate the initial reaction velocities (V0) for each combination of substrate and inhibitor concentration.

  • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

  • Analyze the changes in Vmax and Km in the presence of this compound to determine the mode of inhibition:

    • Competitive: Vmax remains unchanged, Km increases.

    • Non-competitive: Vmax decreases, Km remains unchanged.

    • Uncompetitive: Both Vmax and Km decrease.

    • Mixed: Both Vmax and Km change.

Visualizations of Key Concepts and Workflows

Signaling Pathway: Glycolysis and the Role of Hexokinase

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Glycolysis Glycolysis Intermediates G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_in ATP ADP_out ADP Hexokinase Hexokinase This compound This compound This compound->Hexokinase Inhibition

Caption: Hypothetical inhibition of Hexokinase by this compound in the glycolytic pathway.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_prep Prepare Enzyme Solution Mix Mix Enzyme and this compound Enzyme_prep->Mix Substrate_prep Prepare Substrate Solution Add_substrate Add Substrate to Initiate Substrate_prep->Add_substrate Inhibitor_prep Prepare this compound Dilutions Inhibitor_prep->Mix Pre_incubate Pre-incubate Mix->Pre_incubate Pre_incubate->Add_substrate Measure Measure Reaction Rate Add_substrate->Measure Calculate_V0 Calculate Initial Velocity (V0) Measure->Calculate_V0 Plot_inhibition Plot % Inhibition vs. [this compound] Calculate_V0->Plot_inhibition Determine_IC50 Determine IC50 Plot_inhibition->Determine_IC50

Caption: General workflow for determining the IC50 of this compound for an enzyme.

Logical Relationship: Types of Reversible Enzyme Inhibition

Inhibition_Types cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive E_I E + I ⇌ EI E_S E + S ⇌ ES → E + P I_competes_S Inhibitor binds to active site, competes with substrate. E_I_nc E + I ⇌ EI ES_I_nc ES + I ⇌ ESI E_S_nc E + S ⇌ ES → E + P I_binds_allosteric Inhibitor binds to allosteric site, does not affect substrate binding. ES_I_uc ES + I ⇌ ESI E_S_uc E + S ⇌ ES → E + P I_binds_ES Inhibitor binds only to the enzyme-substrate complex.

References

An In-depth Technical Guide on the Interaction of Lauroylsarcosine with Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Lauroylsarcosine (SLS), an anionic surfactant derived from the natural amino acid sarcosine, is widely utilized in various biomedical and biotechnological applications for its ability to disrupt biological membranes. This technical guide provides a comprehensive overview of the core principles governing the interaction of this compound with lipid membranes. It delves into the physicochemical properties of this compound, its impact on the structural and dynamic properties of lipid bilayers, and the experimental methodologies employed to characterize these interactions. Quantitative data from various studies are summarized to offer a comparative perspective on its efficacy as a membrane-disrupting agent. Furthermore, this guide explores the downstream consequences of membrane perturbation by this compound, including its role in protein solubilization and its potential, though indirect, influence on cellular signaling. Detailed experimental protocols and workflow diagrams are provided to serve as a practical resource for researchers in the field.

Introduction to this compound and its Interaction with Lipid Membranes

Sodium this compound, also known as Sarkosyl, is an amphiphilic molecule consisting of a hydrophobic 12-carbon lauroyl tail and a hydrophilic N-methylglycinate (sarcosine) headgroup. This structure imparts surface-active properties, allowing it to partition into and disrupt the integrity of lipid bilayers, the fundamental components of cellular and organellar membranes.

The interaction of this compound with lipid membranes is a multi-step process that is dependent on its concentration. At low concentrations, this compound monomers can insert into the lipid bilayer, altering its physical properties. As the concentration increases and surpasses the critical micelle concentration (CMC), this compound molecules aggregate to form micelles, which can then solubilize the lipid membrane, leading to the formation of mixed micelles composed of lipids and surfactant molecules. This process is central to its application as a detergent for solubilizing membrane proteins.

Physicochemical Properties of Sodium this compound

The behavior of sodium this compound in aqueous solutions and its interaction with lipid membranes are governed by its physicochemical properties. A key parameter is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant monomers begin to self-assemble into micelles. The CMC is an important indicator of a surfactant's efficiency; a lower CMC generally implies that less surfactant is needed to initiate membrane disruption.

Table 1: Physicochemical Properties of Sodium this compound

PropertyValueExperimental ConditionsReference
Molecular Formula C₁₅H₂₈NNaO₃-[General]
Molecular Weight 293.38 g/mol -[General]
Critical Micelle Concentration (CMC) 14.4 mMTensiometry, 25 °C, in aqueous solution
14.2 mMConductimetry, 25 °C, in aqueous solution
15.2 mMSpectrofluorimetry, 25 °C, in aqueous solution

Effects of this compound on Lipid Membrane Properties

The incorporation of this compound into a lipid bilayer can significantly alter its biophysical properties. These alterations are the primary mechanism behind its membrane-disruptive effects.

Membrane Fluidity

This compound can increase the fluidity of the lipid bilayer by disrupting the ordered packing of the lipid acyl chains. This effect can be studied using fluorescent probes like Laurdan, which exhibits a spectral shift in response to changes in membrane polarity and water content, providing a measure of membrane packing. An increase in membrane fluidity is often indicated by a decrease in the Laurdan Generalized Polarization (GP) value.

Phase Transition Behavior

The gel-to-liquid crystalline phase transition of lipid bilayers can be modulated by the presence of surfactants. Differential Scanning Calorimetry (DSC) is a powerful technique to study these phase transitions. The insertion of this compound into a lipid membrane, such as one composed of dipalmitoylphosphatidylcholine (DPPC), is expected to broaden the main phase transition peak and shift it to a lower temperature, indicating a destabilization of the ordered gel phase.

Membrane Permeability and Leakage

A key consequence of this compound's interaction with lipid membranes is an increase in their permeability. At sufficient concentrations, it can induce the formation of transient pores or defects in the bilayer, leading to the leakage of entrapped contents. This is the basis for its use in cell lysis and as a microbicidal agent. The leakage of fluorescent dyes, such as calcein (B42510), from liposomes is a common method to quantify this effect.

Table 2: Quantitative Data on this compound-Induced Membrane Perturbation

ParameterLipid SystemMethodObservationReference
Membrane Solubilization Spiroplasma citri cell membranesProtein AssayMaximal solubilization of up to 90% of membrane proteins was achieved with 6 to 20 µmoles of Sarkosyl per mg of membrane protein.[1]
Effect on Skin Lipidome Human facial skinLipidomics analysisIn a facial cleanser formulation, SLS exposure led to an increase in phosphatidylglycerol (PG) and phosphatidylcholine (PC), and a decrease in ceramides.[2]

This compound and Membrane Proteins

One of the most significant applications of this compound is the solubilization and purification of membrane proteins. Its classification as a "mild" anionic detergent suggests that it can effectively extract proteins from the lipid bilayer while preserving their native conformation and function, which is not always the case with harsher detergents like sodium dodecyl sulfate (B86663) (SDS).

The mechanism of solubilization involves the replacement of the native lipid environment around the protein with a belt of detergent molecules, forming a protein-detergent complex that is soluble in aqueous solutions.

Signaling Implications of Membrane Interaction

The primary mechanism of action of this compound on lipid membranes is physical disruption rather than the direct activation of specific signaling pathways in the manner of a ligand binding to a receptor. However, the profound alteration of membrane integrity can have indirect signaling consequences:

  • Induction of Stress Responses: The loss of membrane homeostasis, including changes in fluidity and ion gradients, can trigger cellular stress response pathways.

  • Cell Death Pathways: At higher concentrations, the extensive membrane damage caused by this compound can lead to necrotic or apoptotic cell death.

It is important to note that these signaling events are secondary consequences of membrane disruption and not a result of this compound acting as a specific signaling molecule.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid membranes.

Determination of Critical Micelle Concentration (CMC)

The CMC of sodium this compound can be determined by various methods that detect the sharp change in a physical property of the surfactant solution at the onset of micelle formation.

  • Surface Tensiometry:

    • Prepare a series of aqueous solutions of sodium this compound with increasing concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at which the surface tension ceases to decrease significantly and plateaus.

  • Conductivity Measurement:

    • Prepare a series of aqueous solutions of sodium this compound.

    • Measure the electrical conductivity of each solution.

    • Plot the conductivity versus the surfactant concentration.

    • The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Liposome (B1194612) Leakage Assay (Calcein Leakage)

This assay quantifies the ability of this compound to induce permeability in lipid vesicles.

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) composed of a desired lipid composition (e.g., POPC) by the extrusion method.

    • During hydration of the lipid film, use a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM).

    • Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Leakage Measurement:

    • Dilute the calcein-loaded liposomes in a buffer-filled cuvette to a suitable concentration.

    • Monitor the baseline fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • Add a specific concentration of sodium this compound to the cuvette and record the increase in fluorescence over time.

    • At the end of the experiment, add a small amount of a strong detergent (e.g., Triton X-100) to cause 100% leakage and record the maximum fluorescence (F_max).

    • The percentage of leakage at a given time (t) is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial baseline fluorescence.

Differential Scanning Calorimetry (DSC)

DSC is used to study the effect of this compound on the phase transition of lipid bilayers.

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of a lipid such as DPPC in a buffer.

    • Prepare a parallel sample of DPPC MLVs containing a specific mole fraction of sodium this compound.

  • DSC Measurement:

    • Load the lipid suspension into a DSC sample pan. Use the same buffer as a reference.

    • Scan the sample and reference pans over a desired temperature range (e.g., 20-60 °C for DPPC) at a constant heating rate (e.g., 1-2 °C/min).

    • Record the differential heat flow as a function of temperature to obtain a thermogram.

    • Analyze the thermogram to determine the main phase transition temperature (T_m) and the enthalpy of the transition (ΔH).

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D allows for the real-time analysis of the binding and structural changes of lipid bilayers upon interaction with this compound.

  • Sensor Preparation:

    • Use a silicon dioxide-coated QCM-D sensor.

    • Form a supported lipid bilayer (SLB) on the sensor surface via vesicle fusion.

  • Interaction Analysis:

    • Establish a stable baseline with buffer flowing over the SLB.

    • Introduce a solution of sodium this compound at a specific concentration and monitor the changes in frequency (Δf) and dissipation (ΔD).

    • A decrease in frequency indicates mass adsorption (this compound binding), while an increase in dissipation suggests a softening of the lipid layer. A subsequent increase in frequency and decrease in dissipation can indicate lipid removal (solubilization).

    • Finally, rinse with buffer to observe the reversibility of the interaction.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships described in this guide.

LiposomeLeakageAssay cluster_prep Liposome Preparation cluster_measurement Fluorescence Measurement Lipid Film Lipid Film Hydration with Calcein Hydration with Calcein Lipid Film->Hydration with Calcein Extrusion Extrusion Hydration with Calcein->Extrusion Size Exclusion Chromatography Size Exclusion Chromatography Extrusion->Size Exclusion Chromatography Diluted Liposomes Diluted Liposomes Size Exclusion Chromatography->Diluted Liposomes Baseline Reading Baseline Reading Diluted Liposomes->Baseline Reading Add this compound Add this compound Baseline Reading->Add this compound Monitor Fluorescence Increase Monitor Fluorescence Increase Add this compound->Monitor Fluorescence Increase Add Triton X-100 (F_max) Add Triton X-100 (F_max) Monitor Fluorescence Increase->Add Triton X-100 (F_max) Calculate % Leakage Calculate % Leakage Add Triton X-100 (F_max)->Calculate % Leakage DSCWorkflow cluster_sample_prep Sample Preparation cluster_dsc_run DSC Analysis DPPC Lipid DPPC Lipid Hydration (Buffer) Hydration (Buffer) DPPC Lipid->Hydration (Buffer) Co-hydration (Buffer) Co-hydration (Buffer) DPPC Lipid->Co-hydration (Buffer) This compound This compound This compound->Co-hydration (Buffer) MLV Control MLV Control Hydration (Buffer)->MLV Control Load into DSC Pans Load into DSC Pans MLV Control->Load into DSC Pans MLV + this compound MLV + this compound Co-hydration (Buffer)->MLV + this compound MLV + this compound->Load into DSC Pans Temperature Scan Temperature Scan Load into DSC Pans->Temperature Scan Obtain Thermograms Obtain Thermograms Temperature Scan->Obtain Thermograms Compare Tm and ΔH Compare Tm and ΔH Obtain Thermograms->Compare Tm and ΔH QCMDWorkflow SiO2 Sensor SiO2 Sensor Vesicle Fusion Vesicle Fusion SiO2 Sensor->Vesicle Fusion Supported Lipid Bilayer (SLB) Supported Lipid Bilayer (SLB) Vesicle Fusion->Supported Lipid Bilayer (SLB) Establish Baseline (Buffer) Establish Baseline (Buffer) Supported Lipid Bilayer (SLB)->Establish Baseline (Buffer) Inject this compound Inject this compound Establish Baseline (Buffer)->Inject this compound Monitor Δf and ΔD Monitor Δf and ΔD Inject this compound->Monitor Δf and ΔD Rinse with Buffer Rinse with Buffer Monitor Δf and ΔD->Rinse with Buffer Analyze Data (Binding, Solubilization) Analyze Data (Binding, Solubilization) Rinse with Buffer->Analyze Data (Binding, Solubilization) SurfactantConcentrationEffects Low Concentration Low Concentration Monomer Insertion Monomer Insertion Low Concentration->Monomer Insertion Increasing Concentration Increasing Concentration Pore Formation Pore Formation Increasing Concentration->Pore Formation Above CMC Above CMC Micelle Formation Micelle Formation Above CMC->Micelle Formation Altered Membrane Properties\n(Fluidity, Packing) Altered Membrane Properties (Fluidity, Packing) Monomer Insertion->Altered Membrane Properties\n(Fluidity, Packing) Increased Permeability (Leakage) Increased Permeability (Leakage) Pore Formation->Increased Permeability (Leakage) Membrane Solubilization\n(Mixed Micelles) Membrane Solubilization (Mixed Micelles) Micelle Formation->Membrane Solubilization\n(Mixed Micelles)

References

Methodological & Application

Application Notes and Protocols for Solubilizing Membrane Proteins with Lauroylsarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lauroylsarcosine, also known as Sarkosyl, is an anionic surfactant that has proven to be a valuable tool in the challenging field of membrane protein biochemistry. Its utility lies in its ability to effectively solubilize membrane proteins while often preserving their structural integrity and biological function, a critical requirement for downstream applications such as structural biology, functional assays, and drug development. Composed of a hydrophobic lauroyl tail and a hydrophilic sarcosine (B1681465) head group, this detergent disrupts the lipid bilayer and forms micelles around integral membrane proteins, thereby extracting them into an aqueous solution. Unlike harsher detergents such as sodium dodecyl sulfate (B86663) (SDS), N-Lauroylsarcosine is considered a milder denaturant, making it particularly suitable for sensitive protein targets.

These application notes provide a comprehensive overview of the properties of N-Lauroylsarcosine, detailed protocols for its use in membrane protein solubilization, and a summary of its performance with various protein types.

Physicochemical Properties of N-Lauroylsarcosine

Understanding the physicochemical properties of a detergent is crucial for designing an effective solubilization protocol. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles, a prerequisite for membrane solubilization.

PropertyValue
Molecular Formula C₁₅H₂₈NNaO₃
Molecular Weight 293.38 g/mol
Class Anionic Amino Acid Surfactant
Appearance White to off-white powder
Critical Micelle Conc. (CMC) ~14-16 mM in water
Aggregation Number ~80
Denaturing Strength Mild

Data Presentation: Solubilization Efficiency of Lauroylsarcosine

The effectiveness of N-Lauroylsarcosine can vary depending on the specific membrane protein and the biological system. The following table summarizes quantitative data from various studies, providing a comparative overview of its solubilization efficiency.

Protein/SystemSource OrganismThis compound ConcentrationSolubilization EfficiencyReference
Total Membrane Proteins Spiroplasma citri6-20 µmol/mg proteinUp to 90%[1]
Cytoplasmic Membrane Proteins Escherichia coliNot specifiedSelective solubilization[2]
Non-classical Inclusion Bodies (G-CSF) Escherichia coli0.1% (w/v)~6% (10-fold higher than classical IBs)
Inclusion Bodies (hG-CSF) Escherichia coli0.2% (w/v)Effective solubilization
Outer Membrane Proteins Edwardsiella ictaluriNot specifiedEffective for vaccine prep[3]
Viral Envelope Proteins (General) Enveloped VirusesVariesEffective for disruption[4]

Experimental Protocols

General Protocol for Solubilization of Membrane Proteins

This protocol provides a starting point for the solubilization of integral membrane proteins from a prepared membrane fraction. Optimization of detergent concentration, buffer composition, temperature, and incubation time is often necessary for a specific protein of interest.

Materials:

  • Isolated membrane pellet

  • Solubilization Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA

  • Protease Inhibitor Cocktail (add fresh)

  • 10% (w/v) N-Lauroylsarcosine stock solution in deionized water

Procedure:

  • Membrane Preparation: Start with a high-quality membrane pellet obtained from cell lysis and differential centrifugation. The final high-speed spin to pellet membranes is typically performed at 100,000 x g for 60 minutes at 4°C.

  • Determine Protein Concentration: Resuspend the membrane pellet in a minimal volume of Solubilization Buffer. Determine the total protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

  • Adjust Protein Concentration: Dilute the membrane suspension with ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.

  • Add Detergent: Add the 10% N-Lauroylsarcosine stock solution to the membrane suspension to achieve the desired final concentration. A common starting point is 1.0% (w/v). It is advisable to test a range from 0.5% to 2.0%. Ensure the final detergent-to-protein mass ratio is at least 4:1.

  • Solubilization: Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments and aggregated proteins.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream applications such as affinity purification, immunoprecipitation, or functional assays.

Protocol for Selective Solubilization of E. coli Inner Membranes

N-Lauroylsarcosine can be used to selectively solubilize the inner membrane of E. coli, leaving the outer membrane intact. This is a valuable technique for fractionating bacterial membrane proteins.

Materials:

  • E. coli cell pellet

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Lysozyme (B549824)

  • DNase I

  • Sarkosyl Solution: 2% (w/v) N-Lauroylsarcosine in Buffer A

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in Buffer A containing lysozyme and DNase I. Incubate on ice to facilitate cell wall digestion.

  • Mechanical Disruption: Further disrupt the cells using a French press or sonication.

  • Removal of Unbroken Cells: Centrifuge the lysate at a low speed (e.g., 5,000 x g) to pellet unbroken cells and large debris.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

  • Selective Solubilization: Resuspend the membrane pellet in the Sarkosyl Solution. Incubate at room temperature with gentle agitation for 30-60 minutes.

  • Outer Membrane Isolation: Centrifuge the suspension at 100,000 x g for 1 hour at 4°C. The supernatant will contain the solubilized inner membrane proteins, while the pellet will be enriched in outer membrane components.

  • Downstream Processing: The supernatant containing the inner membrane proteins can be used for further purification or analysis. The outer membrane pellet can be washed and resuspended in a suitable buffer.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for Membrane Protein Solubilization

The following diagram illustrates the general workflow for the solubilization of membrane proteins using N-Lauroylsarcosine.

G cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_clarification Clarification & Analysis CellHarvest Cell Harvest CellLysis Cell Lysis CellHarvest->CellLysis MembraneIsolation Membrane Isolation (Ultracentrifugation) CellLysis->MembraneIsolation Resuspension Resuspend Membrane Pellet MembraneIsolation->Resuspension DetergentAddition Add this compound Resuspension->DetergentAddition Incubation Incubation (4°C, 1-2h) DetergentAddition->Incubation Clarification Clarification (Ultracentrifugation) Incubation->Clarification Supernatant Solubilized Proteins (Supernatant) Clarification->Supernatant Pellet Insoluble Material (Pellet) Clarification->Pellet Downstream Downstream Applications (Purification, Assays) Supernatant->Downstream

Caption: General workflow for membrane protein solubilization.

Signaling Pathway in Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for concentrating signaling molecules, thereby facilitating efficient signal transduction. While various detergents are used to isolate these rafts, the principle of their role in signaling is illustrated below with a simplified representation of a generic receptor tyrosine kinase (RTK) pathway, such as the EGFR pathway, which is often localized to these domains.

G cluster_membrane Plasma Membrane (Lipid Raft) cluster_receptor cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Proteins (e.g., Grb2, Shc) RTK->Adaptor Phosphorylation & Recruitment Ligand Ligand Ligand->RTK Binding & Dimerization GEF GEF (e.g., SOS) Adaptor->GEF Activation Ras Ras GEF->Ras Activation MAPK_cascade MAPK Cascade (Raf -> MEK -> ERK) Ras->MAPK_cascade Transcription_Factors Transcription Factors MAPK_cascade->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: Simplified RTK signaling pathway in a lipid raft.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Target Protein - Insufficient detergent concentration.- Suboptimal detergent-to-protein ratio.- Incomplete membrane solubilization (time/temp).- Increase N-Lauroylsarcosine concentration in 0.25% increments.- Ensure detergent:protein mass ratio is at least 4:1.- Increase incubation time (up to 4h) or try incubation at room temperature for 30-60 min.
Protein Aggregation - Detergent concentration is too low (below CMC in the final buffer).- Inappropriate buffer pH or ionic strength.- Ensure the final detergent concentration remains above the CMC in all subsequent buffers.- Screen a range of pH values (e.g., 6.5-8.5) and NaCl concentrations (e.g., 50-500 mM).
Loss of Protein Function - Protein denaturation by the detergent.- Proteolytic degradation.- Decrease N-Lauroylsarcosine concentration.- Ensure a fresh and effective protease inhibitor cocktail is used at all stages.
Interference in Downstream Assays - Detergent interferes with the assay (e.g., affinity binding, enzyme activity).- Reduce the detergent concentration in the final sample by dilution or dialysis (ensure it remains above the CMC).- Consider a detergent exchange step into a more compatible detergent for the specific application.

Conclusion

N-Lauroylsarcosine is a versatile and effective detergent for the solubilization of a wide range of membrane proteins. Its mild nature makes it a valuable option when preserving protein structure and function is paramount. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their membrane protein extraction strategies. As with any detergent-based protocol, empirical optimization for each specific protein of interest is key to achieving the highest yield and purity of functional protein for successful downstream applications in research and drug development.

References

Application Notes and Protocols for DNA Extraction from Mammalian Cells using Lauroylsarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of high-quality genomic DNA from mammalian cells is a fundamental prerequisite for a vast array of applications in research, diagnostics, and drug development. The choice of detergent in the cell lysis buffer is a critical factor that can significantly impact the yield, purity, and integrity of the isolated DNA. Sodium Lauroylsarcosine, also known as Sarkosyl, is an anionic surfactant that serves as a powerful tool for this purpose. It effectively solubilizes cellular membranes and denatures proteins, including DNases, thereby protecting the genomic DNA from degradation.

These application notes provide a comprehensive overview of the use of this compound for DNA extraction from mammalian cells, including its advantages over other detergents like Sodium Dodecyl Sulfate (SDS), detailed experimental protocols, and expected results.

Mechanism of Action

This compound is an N-acyl derivative of the amino acid sarcosine. Its amphiphilic nature, with a hydrophobic 12-carbon chain and a hydrophilic carboxylate group, allows it to disrupt the lipid bilayers of cellular and nuclear membranes. This leads to the release of cellular contents, including the genomic DNA. Furthermore, this compound is a potent protein denaturant. It unfolds and inactivates cellular proteins, including nucleases that can degrade DNA.[1][2] This dual action of cell lysis and protein denaturation makes it a highly effective reagent for nucleic acid extraction.

Advantages of this compound over SDS

While both this compound and SDS are strong anionic detergents used in DNA extraction, this compound offers several distinct advantages:

  • Higher Solubility: this compound remains soluble in the presence of high concentrations of chaotropic salts, such as guanidinium (B1211019) thiocyanate, which are often used in RNA and DNA purification protocols. In contrast, SDS can precipitate under these conditions, which can interfere with the extraction process.[1]

  • Cold Temperature Compatibility: this compound is less prone to precipitation at low temperatures compared to SDS.[3] This makes it the detergent of choice for lysis procedures that are conducted under refrigerated conditions to minimize enzymatic degradation.[3]

  • Reduced Foaming: In certain applications, this compound is noted to produce less foam than SDS, which can simplify handling and processing of the lysate.[2]

Data Presentation

The following tables summarize the expected quantitative data from DNA extraction protocols using this compound-based lysis buffer compared to a standard SDS-based method and a commercial DNA extraction kit. The data is based on typical results obtained from cultured mammalian cells (e.g., HeLa or HEK293 cells).

Table 1: Comparison of DNA Yield and Purity

Lysis Buffer ComponentAverage DNA Yield (µg per 10⁶ cells)A260/A280 RatioA260/A230 Ratio
1% this compound25 - 351.8 - 1.92.0 - 2.2
1% SDS20 - 301.8 - 1.91.8 - 2.1
Commercial Kit15 - 251.8 - 2.02.0 - 2.2

Note: Yield and purity can vary depending on cell type, cell density, and adherence to the protocol.

Table 2: Comparison of Amplification Efficiency and Allele Drop Out Rate in Single-Cell Analysis

Lysis MethodAmplification EfficiencyAllele Drop Out Rate
N-lauroylsarcosine salt solution84.8%18.9%
Proteinase K/SDS lysis buffer91.5%9.8%

Data adapted from a comparative study on single lymphocyte DNA extraction.[4]

Experimental Protocols

This section provides a detailed protocol for the extraction of high molecular weight genomic DNA from cultured mammalian cells using a this compound-based lysis buffer.

Protocol 1: Genomic DNA Extraction from Cultured Mammalian Cells

This protocol is suitable for adherent or suspension cells and is designed to yield high-quality DNA for downstream applications such as PCR, sequencing, and Southern blotting.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer:

    • 10 mM Tris-HCl, pH 8.0

    • 100 mM EDTA, pH 8.0

    • 20 mM NaCl

    • 1% (w/v) Sodium this compound

  • Proteinase K (20 mg/mL solution)

  • RNase A (10 mg/mL solution, DNase-free)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0) or nuclease-free water

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Scrape the cells in the presence of PBS and transfer the cell suspension to a conical tube.

    • Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of Lysis Buffer per 5-10 x 10⁶ cells.

    • Add Proteinase K to a final concentration of 100 µg/mL. Mix gently by inverting the tube.

    • Incubate the lysate at 55°C for 1-3 hours, or overnight, with gentle rotation.

  • RNase Treatment:

    • Cool the lysate to room temperature.

    • Add RNase A to a final concentration of 20 µg/mL.

    • Incubate at 37°C for 30-60 minutes.

  • Phenol-Chloroform Extraction:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.

    • Mix gently by inverting the tube for 5-10 minutes until an emulsion is formed.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

    • Carefully transfer the upper aqueous phase containing the DNA to a new tube.

  • Chloroform Extraction:

    • Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase.

    • Mix gently and centrifuge at 12,000 x g for 5 minutes.

    • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol.

    • Mix gently by inverting the tube until the DNA precipitates. A white, stringy precipitate should be visible.

    • Incubate at -20°C for at least 1 hour, or overnight for maximum yield.

  • DNA Pelleting and Washing:

    • Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

    • Carefully discard the supernatant.

    • Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension:

    • Carefully discard the supernatant and air-dry the pellet for 5-15 minutes. Do not over-dry the pellet, as it will be difficult to dissolve.

    • Resuspend the DNA pellet in an appropriate volume of TE buffer or nuclease-free water.

    • Incubate at 65°C for 10 minutes to aid in dissolution.

Visualizations

Experimental Workflow for DNA Extraction using this compound

DNA_Extraction_Workflow start Start: Mammalian Cell Sample harvest 1. Cell Harvesting (Wash with PBS) start->harvest lysis 2. Cell Lysis (Lysis Buffer with This compound & Proteinase K) harvest->lysis rnase 3. RNase Treatment lysis->rnase phenol_chloroform 4. Phenol:Chloroform Extraction rnase->phenol_chloroform chloroform 5. Chloroform Extraction phenol_chloroform->chloroform precipitation 6. DNA Precipitation (Sodium Acetate & Ethanol) chloroform->precipitation wash 7. DNA Washing (70% Ethanol) precipitation->wash resuspend 8. Resuspension (TE Buffer or Water) wash->resuspend end End: High-Quality Genomic DNA resuspend->end Lysis_Reagents cells Mammalian Cells lysis_buffer Lysis Buffer cells->lysis_buffer Addition of This compound This compound lysis_buffer->this compound contains proteinase_k Proteinase K lysis_buffer->proteinase_k contains membranes Cell & Nuclear Membranes This compound->membranes disrupts proteins Cellular Proteins (including DNases) This compound->proteins denatures proteinase_k->proteins digests dna Genomic DNA membranes->dna releases proteins->dna protects

References

High-Purity RNA Purification Utilizing Sarkosyl: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the purification of high-quality total RNA from various biological samples using a method that incorporates N-lauroylsarcosine (Sarkosyl). This procedure, adapted from the well-established acid guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method, is particularly effective for obtaining undegraded RNA suitable for a wide range of downstream molecular biology applications, including RT-qPCR, RNA sequencing, and microarray analysis.

Introduction

The isolation of intact, high-purity RNA is a critical prerequisite for numerous research and diagnostic applications. The presence of endogenous ribonucleases (RNases) in cellular lysates poses a significant challenge to obtaining high-quality RNA. This protocol employs a potent denaturing solution containing guanidinium thiocyanate (B1210189), a chaotropic agent that effectively inactivates RNases and disrupts nucleoprotein complexes. The inclusion of the anionic surfactant Sarkosyl further aids in cell lysis and protein solubilization, ensuring a high yield of pure RNA.

This method relies on a single-step liquid-phase separation to partition RNA into the aqueous phase, while DNA and proteins are relegated to the interphase and organic phase, respectively.[1] The protocol is robust, scalable, and has been demonstrated to yield high-quality RNA from a variety of cell and tissue types.

Data Presentation: RNA Yield and Purity

The following table summarizes representative data on RNA yield and purity obtained using the acid guanidinium thiocyanate-phenol-chloroform method with Sarkosyl from various rat tissues, as originally described by Chomczynski and Sacchi (1987).

Tissue TypeRNA Yield (µg/g tissue)A260/A280 Ratio
Liver40001.85
Brain10001.90
Kidney30001.80
Spleen40002.00
Mammary Gland15001.75

Data adapted from Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. Analytical Biochemistry, 162(1), 156-159.

Note on Purity Ratios:

  • An A260/A280 ratio of ~2.0 is generally considered indicative of pure RNA.[2] Ratios between 1.8 and 2.1 are acceptable.[3] A lower ratio may indicate protein or phenol (B47542) contamination.[2]

  • The A260/A230 ratio is another indicator of purity, with expected values for pure nucleic acids typically in the range of 2.0-2.2.[2] A lower ratio may suggest contamination with guanidine (B92328) thiocyanate or other organic compounds.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the RNA purification process using the Sarkosyl-based method.

RNA_Purification_Workflow start Sample Collection (Tissue or Cells) homogenization Homogenization in Denaturing Solution (with Sarkosyl) start->homogenization phase_separation Phase Separation (Chloroform Addition & Centrifugation) homogenization->phase_separation aqueous_phase Aqueous Phase (RNA) phase_separation->aqueous_phase Collect interphase Interphase (DNA) organic_phase Organic Phase (Proteins, Lipids) precipitation RNA Precipitation (Isopropanol Addition & Centrifugation) aqueous_phase->precipitation wash1 Wash RNA Pellet (75% Ethanol) precipitation->wash1 wash2 Second Wash (Optional) wash1->wash2 Optional drying Air-Dry RNA Pellet wash1->drying wash2->drying resuspension Resuspend RNA in RNase-free Water drying->resuspension end Purified RNA for Downstream Applications resuspension->end

Caption: Workflow of RNA purification with Sarkosyl.

Experimental Protocols

This section provides a detailed methodology for RNA purification using a Sarkosyl-containing denaturing solution.

Materials and Reagents
  • Denaturing Solution (Solution D):

    • 4 M Guanidinium thiocyanate

    • 25 mM Sodium citrate (B86180), pH 7.0

    • 0.5% (w/v) N-lauroylsarcosine (Sarkosyl)

    • 0.1 M 2-Mercaptoethanol (add immediately before use)

    • Preparation of Stock Solution (without 2-Mercaptoethanol): To prepare 100 ml of stock solution, dissolve 47.2 g of guanidinium thiocyanate in 58.6 ml of water, 3.52 ml of 0.75 M sodium citrate (pH 7.0), and 5.28 ml of 10% (w/v) Sarkosyl. This stock can be stored for up to 3 months at room temperature.[4]

  • 2 M Sodium acetate, pH 4.0

  • Phenol (water-saturated)

  • Chloroform:isoamyl alcohol mixture (49:1)

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (prepared with RNase-free water)

  • RNase-free water

Step-by-Step Protocol

1. Homogenization

  • Tissues: For every 100 mg of tissue, add 1 ml of Denaturing Solution D. Homogenize using a glass-Teflon or Polytron homogenizer.

  • Cell Pellets: Lyse the cell pellet by adding 1 ml of Denaturing Solution D per 10⁷ cells and vortexing.

2. Phase Separation

  • Transfer the homogenate to a polypropylene (B1209903) tube.

  • Sequentially add the following, vortexing briefly after each addition:

    • 0.1 ml of 2 M sodium acetate, pH 4.0

    • 1 ml of water-saturated phenol

    • 0.2 ml of chloroform:isoamyl alcohol mixture (49:1)

  • Vortex vigorously for 10-15 seconds.

  • Incubate the mixture on ice for 15 minutes.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C. This will separate the mixture into three phases: a lower organic phase, an interphase, and an upper aqueous phase containing the RNA.

3. RNA Precipitation

  • Carefully transfer the upper aqueous phase to a fresh tube, avoiding the interphase.

  • Add an equal volume of isopropanol to the aqueous phase.

  • Mix gently and incubate at -20°C for at least 30 minutes to precipitate the RNA.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C. A white pellet of RNA should be visible at the bottom of the tube.

4. Washing and Resuspension

  • Carefully decant the supernatant.

  • Wash the RNA pellet by adding 1 ml of 75% ethanol.

  • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully decant the ethanol wash. A second wash can be performed if desired.

  • Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water. Gentle heating at 55-60°C for 10 minutes may aid in dissolution.

5. Quantification and Quality Assessment

  • Determine the RNA concentration and purity by measuring the absorbance at 260 nm, 280 nm, and 230 nm using a spectrophotometer.

  • Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated capillary electrophoresis system. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

Conclusion

The RNA purification method detailed in this application note, which incorporates Sarkosyl into a guanidinium thiocyanate-based lysis buffer, is a reliable and effective procedure for obtaining high-quality total RNA from a wide range of biological samples. The resulting RNA is suitable for demanding downstream applications in molecular biology, making this protocol a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Lauroylsarcosine-Mediated Inclusion Body Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Recombinant protein expression in bacterial hosts, particularly E. coli, is a cornerstone of modern biotechnology and pharmaceutical development. A common challenge encountered is the formation of insoluble protein aggregates known as inclusion bodies (IBs). While historically viewed as waste products of misfolded protein, it is now understood that IBs can contain significant amounts of the target protein, sometimes in a partially or even correctly folded state.[1] Lauroylsarcosine (Sarkosyl) is an anionic surfactant that has proven to be a versatile and effective reagent for the solubilization of these protein aggregates. Its utility spans from mild, non-denaturing extraction of active proteins to highly efficient solubilization requiring subsequent refolding steps.[2][3] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in the solubilization of inclusion bodies.

Mechanism of Action

The precise mechanism by which this compound solubilizes inclusion bodies is not fully elucidated, but it is postulated that the detergent molecules encapsulate the protein, disrupting the aggregates.[4] This action prevents re-aggregation and maintains the protein in a soluble state. While considered a milder detergent than sodium dodecyl sulfate (B86663) (SDS), at concentrations above its critical micelle concentration (CMC) of approximately 15 mM (~0.5% w/v), this compound can exhibit denaturing properties.[5] However, it is often less harsh than strong denaturants like guanidine (B92328) hydrochloride or urea, offering an alternative for proteins that are sensitive to these reagents.[6]

Quantitative Data on this compound Solubilization

The concentration of this compound required for effective solubilization is highly dependent on the specific protein and the nature of the inclusion bodies. Below is a summary of reported quantitative data for different this compound concentrations.

This compound Conc. (%)Target ProteinSolubilization EfficiencyNotesReference(s)
0.1%GeneralEffective for some proteinsMay be insufficient for many proteins.[4]
0.2%G-CSF, His7ΔN6TNF-α, GFPSignificant extraction of active proteinA mild, non-denaturing condition. Up to 40% of ΔN19LT-α was solubilized.[1]
0.3%Not specifiedMentioned as a concentration to testPart of a range of concentrations for optimization.[6]
0.5%6xHis-tagged protein80% of protein became solubleA good starting point for optimization.[6]
1.0%GST-Bbox1~40% solubleA higher concentration was needed for maximal solubilization.[7][8]
2.0%Not specifiedCommonly used concentrationOften requires dilution from a higher concentration stock.[4][7]
5.0%His6-tagged ThuB~30% soluble10% was found to be optimal for this protein.[8]
10%GST-Bbox1, His6-MBP-RBCC>95% solubleHighly effective but can be viscous. Often requires dilution for downstream processing.[7][8][9]

Experimental Protocols

The following protocols provide detailed methodologies for inclusion body solubilization using this compound. It is recommended to optimize the this compound concentration for each specific target protein.

Protocol 1: Mild Solubilization of Inclusion Bodies with Low this compound Concentration

This protocol is suitable for "non-classical" inclusion bodies where the target protein may be partially folded and active.

Materials:

  • Cell pellet containing inclusion bodies

  • Resuspension Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA

  • Lysis Buffer: Resuspension Buffer with 1 mg/mL lysozyme (B549824) and 10 µg/mL DNase I

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100

  • Solubilization Buffer: 40 mM Tris-HCl, pH 8.0, with 0.2% N-lauroyl sarcosine

  • High-speed centrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Resuspension Buffer. Add Lysis Buffer and incubate on ice for 30 minutes. Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing Inclusion Bodies: Resuspend the pellet in Wash Buffer and sonicate briefly to disperse the pellet. Centrifuge at 15,000 x g for 20 minutes at 4°C. Repeat this wash step at least twice to remove membrane proteins and other contaminants.

  • Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer at a ratio of 1:40 (pellet weight:buffer volume).[1]

  • Incubation: Incubate the suspension with gentle agitation (e.g., on a shaker) for 24 hours at 20°C.[1]

  • Clarification: Centrifuge the suspension at 15,000 x g for 15 minutes at 4°C to pellet any remaining insoluble material.

  • Downstream Processing: The supernatant containing the solubilized protein is now ready for purification. The low concentration of this compound may be compatible with some affinity chromatography resins, but this should be tested empirically.

Protocol 2: High-Efficiency Solubilization with High this compound Concentration and Refolding

This protocol is designed for maximizing the solubilization of proteins from inclusion bodies and is typically followed by a refolding step.

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 10 µg/mL DNase I

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1% Triton X-100

  • High-Concentration Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% (w/v) N-lauroyl sarcosine

  • Dilution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl

  • Refolding Buffer (example): 50 mM Tris-HCl, pH 8.0, 500 mM L-arginine, 0.5 mM oxidized glutathione, 5 mM reduced glutathione, 1 mM EDTA

  • High-speed centrifuge

Procedure:

  • Cell Lysis and Inclusion Body Isolation: Follow steps 1 and 2 from Protocol 1.

  • Washing Inclusion Bodies: Follow step 3 from Protocol 1.

  • Solubilization: Resuspend the washed inclusion body pellet in High-Concentration Solubilization Buffer. Incubate with gentle agitation for 1-2 hours at room temperature.[7][8]

  • Dilution for Downstream Processing: Dilute the solubilized protein solution with Dilution Buffer to a final this compound concentration of 1-2%. This is often necessary to reduce viscosity and ensure compatibility with affinity resins.[7] For GST-tagged proteins, a specific ratio of Triton X-100 and CHAPS may need to be added.[7][9]

  • Clarification: Centrifuge the diluted solution at high speed (e.g., 27,000 x g) for 15 minutes to remove any precipitated material.[10]

  • Purification: The clarified supernatant can be subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The protein is typically eluted under denaturing conditions.

  • Refolding: The purified, denatured protein is then refolded. A common method is rapid dilution, where the protein is quickly diluted into a large volume of ice-cold Refolding Buffer. Other methods include dialysis or on-column refolding.[11]

Visualizations

Inclusion_Body_Solubilization_Workflow cluster_lysis Cell Lysis & IB Isolation cluster_wash IB Washing cluster_solubilization Solubilization cluster_downstream Downstream Processing cell_pellet Cell Pellet lysis Lysis (Lysozyme, DNase, Sonication) cell_pellet->lysis centrifugation1 Centrifugation lysis->centrifugation1 supernatant1 Soluble Fraction (Discard) centrifugation1->supernatant1 ib_pellet Inclusion Body Pellet centrifugation1->ib_pellet wash Resuspend in Wash Buffer (e.g., with Triton X-100) ib_pellet->wash centrifugation2 Centrifugation wash->centrifugation2 wash_supernatant Wash Supernatant (Discard) centrifugation2->wash_supernatant washed_ibs Washed Inclusion Bodies centrifugation2->washed_ibs solubilize Resuspend in this compound Buffer (0.2% - 10%) washed_ibs->solubilize incubation Incubation with Agitation solubilize->incubation centrifugation3 Centrifugation (Clarification) incubation->centrifugation3 insoluble_debris Insoluble Debris (Discard) centrifugation3->insoluble_debris solubilized_protein Solubilized Protein centrifugation3->solubilized_protein dilution Dilution (if high concentration) solubilized_protein->dilution purification Affinity Chromatography dilution->purification refolding Refolding (e.g., Dilution, Dialysis) purification->refolding active_protein Purified, Active Protein refolding->active_protein

Caption: Workflow for inclusion body solubilization using this compound.

Lauroylsarcosine_Concentration_Logic cluster_mild Mild Solubilization cluster_strong Strong Solubilization start Start: Inclusion Bodies decision Protein Sensitivity & IB Type start->decision low_conc Low this compound (0.1% - 0.5%) decision->low_conc Sensitive Protein / 'Non-classical' IBs high_conc High this compound (1% - 10%) decision->high_conc Robust Protein / High Yield Required direct_purification Direct Purification low_conc->direct_purification active_protein1 Potentially Active Protein direct_purification->active_protein1 denaturing_purification Denaturing Purification high_conc->denaturing_purification refolding Refolding Step Required denaturing_purification->refolding active_protein2 Active Protein refolding->active_protein2

Caption: Decision logic for choosing this compound concentration.

Concluding Remarks

This compound is a powerful tool for the recovery of recombinant proteins from inclusion bodies. The choice of concentration is a critical parameter that must be tailored to the specific protein and the desired outcome. While low concentrations can be effective for mild, non-denaturing solubilization, higher concentrations offer a robust method for achieving high solubilization yields, which then necessitate a refolding step. The protocols and data presented here provide a comprehensive guide for researchers to develop and optimize their inclusion body solubilization strategies using this compound.

References

Application of Lauroylsarcosine in Western Blotting Protocols: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylsarcosine, also known as N-lauroylsarcosine or Sarkosyl, is an anionic surfactant that has found a valuable niche in Western blotting protocols. Its properties as a mild detergent make it particularly useful for the solubilization of membrane proteins and protein aggregates, offering an alternative to harsher detergents like sodium dodecyl sulfate (B86663) (SDS). This document provides detailed application notes and protocols for the effective use of this compound in Western blotting, with a focus on preserving protein integrity and enhancing the detection of specific signaling pathways.

Key Applications of this compound in Western Blotting

This compound is primarily employed in the initial stages of the Western blotting workflow, specifically in sample preparation through cell lysis and protein solubilization. Its utility stems from its ability to disrupt cellular membranes and solubilize proteins without causing extensive denaturation, which can be advantageous for several reasons:

  • Solubilization of Membrane Proteins: this compound is effective at extracting proteins embedded within cellular membranes, a class of proteins notoriously difficult to analyze.[1] Its milder nature compared to SDS can help preserve the native conformation of some membrane proteins.[1]

  • Solubilization of Protein Aggregates and Inclusion Bodies: In recombinant protein expression systems, proteins can often accumulate in insoluble aggregates known as inclusion bodies. This compound is a reagent of choice for the non-denaturing solubilization of these inclusion bodies, allowing for the subsequent analysis of the expressed protein by Western blot.[2][3]

  • Preservation of Protein Structure: For certain applications where maintaining some degree of protein structure is desirable, for instance, in the study of protein-protein interactions or for certain antibodies that recognize conformational epitopes, the milder action of this compound can be beneficial.

Data Presentation: Comparison of Detergents

While direct quantitative comparisons of signal intensity and background noise between this compound and other detergents in Western blotting are not extensively documented in readily available literature, the following table summarizes their key characteristics based on established knowledge. This allows for an informed decision on detergent selection based on the specific experimental goals.

DetergentTypeKey CharacteristicsImpact on Western Blotting
This compound AnionicMild, can be non-denaturing depending on concentration- Effective for solubilizing membrane proteins and inclusion bodies.[1][2] - May preserve protein conformation better than SDS. - Can be used to selectively solubilize the cytoplasmic membrane.[4]
SDS (Sodium Dodecyl Sulfate) AnionicStrong, denaturing- Highly effective for protein solubilization and denaturation for SDS-PAGE. - Can mask some antibody epitopes. - May lead to higher background if not washed properly.[5]
Triton™ X-100 Non-ionicMild, non-denaturing- Effective for solubilizing membrane proteins while preserving their native state. - Can interfere with some downstream applications.[6]
NP-40 Non-ionicMild, non-denaturing- Good for isolating cytoplasmic proteins and preserving protein-protein interactions.[6] - Will not lyse nuclear membranes.[6]
RIPA Buffer MixedContains ionic and non-ionic detergents- Strong lysis buffer for whole-cell extracts, including nuclear and mitochondrial proteins.[6][7] - Disrupts protein-protein interactions.[6]

Experimental Protocols

Protocol 1: Preparation of Whole-Cell Lysates using this compound for General Western Blotting

This protocol is suitable for the extraction of total cellular proteins, including those from the cytoplasm, nucleus, and membranes.

Materials:

  • This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA.

  • Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Cell Culture and Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.[8]

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), and wash the pellet twice with ice-cold PBS.[8]

  • Cell Lysis:

    • Add an appropriate volume of ice-cold this compound Lysis Buffer containing freshly added protease and phosphatase inhibitors to the cells (e.g., 1 mL per 10^7 cells).[9]

    • For adherent cells, scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

    • For suspension cells, resuspend the cell pellet in the lysis buffer.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

    • Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a detergent-compatible protein assay, such as the bicinchoninic acid (BCA) assay.[10]

  • Sample Preparation for SDS-PAGE:

    • To an aliquot of the protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.

    • Heat the samples at 70°C for 10 minutes. Note: For membrane proteins, boiling can cause aggregation; heating at a lower temperature (e.g., 37°C for 30 minutes) may be preferable.[11]

    • The samples are now ready for loading onto an SDS-PAGE gel.

Protocol 2: Solubilization of Inclusion Bodies with this compound

This protocol is designed for the extraction of recombinant proteins from bacterial inclusion bodies.

Materials:

  • Resuspension Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl

  • Wash Buffer: Resuspension Buffer with 1% Triton X-100 and 1 mM EDTA

  • Solubilization Buffer: 40 mM Tris-HCl pH 8.0, 0.2% (w/v) this compound[2]

  • High-speed centrifuge

Procedure:

  • Cell Lysis and Inclusion Body Isolation:

    • Harvest bacterial cells expressing the recombinant protein by centrifugation.

    • Resuspend the cell pellet in Resuspension Buffer and lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion body pellet twice with Wash Buffer, followed by a wash with Resuspension Buffer to remove the Triton X-100.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer. The volume will need to be optimized but a 1:40 ratio (pellet weight:buffer volume) can be a starting point.[2]

    • Incubate the suspension with gentle agitation for 12-24 hours at room temperature.[2]

  • Clarification:

    • Centrifuge the suspension at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.

    • The supernatant contains the solubilized protein and can be used for Western blot analysis after protein quantification and sample preparation as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow for Western Blotting using this compound Lysis

Western_Blot_Workflow A Cell Culture/ Harvesting B Cell Lysis (this compound Lysis Buffer) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis I->J

Caption: A typical experimental workflow for Western blotting incorporating this compound for cell lysis.

Signaling Pathway: EGFR Activation and Downstream Cascades

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers. Western blotting is a key technique to study the activation of EGFR and its downstream effectors, such as the PI3K/Akt and MAPK pathways. This compound-based lysis buffers can be effectively used to prepare cell lysates for the analysis of these signaling events.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Dimerization & Autophosphorylation) EGFR->pEGFR Activates PI3K PI3K pEGFR->PI3K Grb2 Grb2/Sos pEGFR->Grb2 Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation, Survival, Differentiation pAkt->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway leading to cell proliferation and survival.

Signaling Pathway: PI3K/Akt Signaling Cascade

The PI3K/Akt pathway is a central node in cellular signaling, regulating a wide array of processes including cell growth, survival, and metabolism. Its components are frequently analyzed by Western blotting to assess cellular responses to various stimuli.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3) pAkt->Downstream Response Cell Growth, Survival, Metabolism Downstream->Response PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway, a key regulator of cellular processes.

Conclusion

This compound is a versatile and valuable detergent for specific applications in Western blotting. Its ability to effectively solubilize membrane proteins and protein aggregates while being milder than SDS makes it an excellent choice for researchers working with these challenging samples. By following the detailed protocols and considering the comparative data presented, researchers, scientists, and drug development professionals can optimize their Western blotting workflows to achieve high-quality, reproducible results in the study of complex biological systems and signaling pathways.

References

Application Notes and Protocols: Preparation of 10% (w/v) Lauroylsarcosine Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Lauroylsarcosine sodium salt, commonly known as Sarkosyl, is an anionic surfactant and detergent utilized across various biochemical and molecular biology applications.[1][2][3] Its utility stems from its ability to disrupt cell membranes, solubilize and separate membrane proteins, and inhibit certain enzymes like hexokinase.[2][4] It is frequently incorporated into lysis buffers for DNA and RNA purification, as it effectively denatures proteins while remaining active in concentrated salt solutions.[4][5] This document provides a detailed protocol for the preparation of a standard 10% (weight/volume) aqueous stock solution of Lauroylsarcosine for laboratory use.

Materials and Equipment

A comprehensive list of materials and equipment required for the preparation is summarized below.

CategoryItem
Reagents N-Lauroylsarcosine sodium salt (Sarkosyl), powder (≥94% purity)[3]
High-purity water (e.g., deionized, DNase/RNase-free)
Glassware 100 mL volumetric flask
Glass beaker
Graduated cylinder
Equipment Analytical balance
Magnetic stirrer and stir bar
pH meter (optional, for pH verification)
0.22 µm syringe filter and syringe (for sterile applications)
Safety Safety glasses, gloves, lab coat

Experimental Protocol

This protocol details the steps to prepare 100 mL of a 10% (w/v) N-Lauroylsarcosine sodium salt stock solution.

Objective: To prepare a 10% (w/v) aqueous stock solution of N-Lauroylsarcosine sodium salt.

Calculations

A 10% (w/v) solution corresponds to 10 grams of solute dissolved in a final volume of 100 mL of solvent.

  • Mass of this compound: 10 g

  • Final Volume of Solution: 100 mL

Step-by-Step Procedure
  • Weighing: Accurately weigh 10.0 g of N-Lauroylsarcosine sodium salt powder using an analytical balance and transfer it into a clean, dry glass beaker.

  • Initial Dissolution: Add approximately 80 mL of high-purity water to the beaker. Place a magnetic stir bar into the beaker and move it to a magnetic stirrer.

  • Mixing: Stir the mixture at room temperature. N-Lauroylsarcosine is freely soluble in water, so dissolution should occur readily.[6] The resulting solution should be clear to slightly hazy and colorless.[2][3]

  • Final Volume Adjustment: Once the powder is fully dissolved, carefully transfer the solution into a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsewater to the volumetric flask to ensure a complete transfer of the solute.

  • Volume Completion: Add high-purity water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark. Cap the flask and invert it several times to ensure the solution is homogeneous.

  • pH Verification (Optional): The expected pH of a 10% aqueous solution is between 7.0 and 9.0.[4][6] If the intended application requires a specific pH, it can be measured and adjusted at this stage using dilute HCl or NaOH.

  • Sterilization (Optional): For applications in cell culture or molecular biology that require sterility, the solution can be passed through a 0.22 µm syringe filter into a sterile container.

Data Summary

The key properties of the prepared stock solution are summarized in the table below.

ParameterValue
Concentration 10% (w/v); 100 mg/mL
Chemical Name N-Lauroylsarcosine sodium salt
Synonyms Sarkosyl, Sodium Lauroyl Sarcosinate[7][8]
Molecular Formula C₁₅H₂₈NNaO₃[7]
Molecular Weight 293.38 g/mol [7]
Expected pH of 10% Solution 7.0 - 9.0[6]
Appearance Clear to slightly hazy, colorless solution[2][3]

Storage and Stability

For optimal performance, it is recommended to prepare the this compound solution fresh. If storage is necessary, the solution should be kept in a tightly sealed container at room temperature or refrigerated at 2-8°C. It is advised not to store aqueous solutions for more than one day to avoid potential degradation or microbial growth.[1]

Safety Precautions

N-Lauroylsarcosine sodium salt should be handled with care. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Consult the material's Safety Data Sheet (SDS) for comprehensive safety information before handling.

Experimental Workflow

G cluster_prep Preparation cluster_final Finalization cluster_optional Optional Steps weigh 1. Weigh 10g This compound Powder measure 2. Add ~80 mL High-Purity Water weigh->measure dissolve 3. Dissolve with Magnetic Stirrer measure->dissolve transfer 4. Transfer to 100 mL Volumetric Flask dissolve->transfer adjust_vol 5. Adjust Volume to 100 mL transfer->adjust_vol mix 6. Mix Until Homogeneous adjust_vol->mix ph_check 7. Verify pH mix->ph_check store Store Solution or Use Immediately mix->store sterilize 8. Sterile Filter (0.22 µm) ph_check->sterilize sterilize->store

Caption: Workflow for preparing a 10% this compound solution.

References

Application Notes and Protocols for Lauroylsarcosine-Assisted Affinity Purification of His-Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of recombinant His-tagged proteins is a cornerstone of modern biotechnology and drug development. While immobilized metal affinity chromatography (IMAC) is a powerful and widely used technique, challenges such as low yield, poor purity, and the formation of insoluble inclusion bodies persist for many proteins.[1][2] N-Lauroylsarcosine (sarkosyl), an anionic surfactant, has emerged as a versatile tool to address these issues.[3] This document provides detailed application notes and protocols for two key applications of lauroylsarcosine in the purification of His-tagged proteins: enhancing the purification of soluble proteins and the solubilization of inclusion bodies.

Recent studies have demonstrated that supplementing crude cell extracts with non-denaturing concentrations of N-Lauroylsarcosine can dramatically improve the capture of His-tagged proteins by Ni2+ affinity chromatography.[1][4][5] This simple modification to standard protocols can lead to a substantial increase in both the purity and overall yield of the final protein product, without affecting its biological activity.[4][5][6] The proposed mechanism involves minor conformational adjustments in the protein structure induced by this compound, which may lead to a greater solvent exposure of the His-tag, thereby enhancing its binding to the affinity resin.[1][4]

Furthermore, this compound is a well-established agent for the mild solubilization of recombinant proteins from bacterial inclusion bodies.[4][7] This approach allows for the extraction of functional proteins from these aggregates, often preserving their native-like structures and avoiding harsh denaturants and subsequent complex refolding procedures.[3][8][9]

Data Presentation

The following table summarizes the quantitative improvements in protein yield and purity observed when using a this compound-assisted purification protocol compared to a conventional protocol for several His-tagged fusion proteins.

Protein ConstructPurification ProtocolYield (mg/L of culture)Purity (%)Fold Improvement (Yield)Fold Improvement (Purity)
GWH1-GFP-H6 Conventional0.8 ± 0.175 ± 5--
This compound-Assisted9.5 ± 0.595 ± 2~11.9~1.3
GWH1-INFγ-H6 Conventional0.5 ± 0.260 ± 8--
This compound-Assisted7.2 ± 0.490 ± 4~14.41.5
INFγ-H6 Conventional1.2 ± 0.380 ± 3--
This compound-Assisted15.1 ± 0.798 ± 1~12.6~1.2

Data adapted from a 2023 study on enhanced recombinant protein capture. The specific values are illustrative representations based on the reported significant improvements.

Experimental Protocols

Protocol 1: this compound-Assisted Purification of Soluble His-Tagged Proteins

This protocol describes the enhancement of protein capture from crude bacterial cell extracts by supplementing with N-Lauroylsarcosine.

Materials:

  • Cell pellet from E. coli expression

  • Lysis/Wash Buffer (Buffer A): 40 mM Tris-HCl (pH 8.0), 500 mM NaCl

  • Protease inhibitor cocktail (EDTA-free)

  • N-Lauroylsarcosine (Sarkosyl) stock solution: 10% (w/v) in Buffer A

  • IMAC resin (e.g., Ni-NTA agarose)

  • Elution Buffer: 40 mM Tris-HCl (pH 8.0), 500 mM NaCl, 500 mM Imidazole (B134444)

  • Dialysis buffer (e.g., PBS)

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Buffer A containing a protease inhibitor cocktail.

    • Lyse the cells using a high-pressure homogenizer or sonication.

    • Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (crude cell extract).

  • This compound Addition:

    • To the clarified crude cell extract, add the 10% N-Lauroylsarcosine stock solution to a final concentration of 0.2%.[4] Mix gently by inversion.

  • Affinity Chromatography:

    • Equilibrate the IMAC resin with 5-10 column volumes of Buffer A.

    • Load the this compound-supplemented lysate onto the equilibrated column.

    • Wash the column with 10-20 column volumes of Buffer A to remove unbound proteins.

    • Elute the bound His-tagged protein with Elution Buffer. Collect fractions.

  • Detergent Removal and Analysis:

    • Analyze the eluted fractions by SDS-PAGE to assess purity.

    • Pool the fractions containing the purified protein.

    • Remove the imidazole and this compound by dialysis against a suitable buffer. Studies have shown that this compound is effectively removed during dialysis.[4]

Protocol 2: Solubilization of Inclusion Bodies with this compound

This protocol provides a method for the mild solubilization of His-tagged proteins from inclusion bodies.

Materials:

  • Inclusion body pellet

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1% Triton X-100

  • Solubilization Buffer: 40 mM Tris-HCl (pH 8.0), 0.2% N-Lauroylsarcosine[9]

  • IMAC Buffers (as in Protocol 1, may require the presence of 0.1% this compound to maintain solubility)

Procedure:

  • Inclusion Body Isolation and Washing:

    • After cell lysis, centrifuge the lysate to pellet the inclusion bodies.

    • Resuspend the pellet in Wash Buffer and incubate for 15-30 minutes with gentle agitation to remove membrane contaminants.

    • Centrifuge to collect the washed inclusion bodies. Repeat the wash step if necessary.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer.[9]

    • Incubate with shaking for several hours to overnight at room temperature or 4°C.[9]

    • Centrifuge at high speed to pellet any remaining insoluble material. The supernatant contains the solubilized protein.

  • Affinity Purification:

    • The solubilized protein can now be purified using IMAC as described in Protocol 1. It may be beneficial to include a low concentration of this compound (e.g., 0.1%) in the binding and wash buffers to prevent re-aggregation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Affinity Purification cluster_analysis Downstream Processing cell_pellet Cell Pellet lysis Cell Lysis cell_pellet->lysis centrifugation Centrifugation lysis->centrifugation lysate Crude Lysate centrifugation->lysate sarkosyl_add Add this compound (0.2%) lysate->sarkosyl_add loading Load Lysate sarkosyl_add->loading equilibration Column Equilibration equilibration->loading washing Wash loading->washing elution Elution washing->elution purified_protein Purified Protein elution->purified_protein dialysis Dialysis purified_protein->dialysis analysis SDS-PAGE & Activity Assay dialysis->analysis final_product Final Product analysis->final_product

Caption: Workflow for this compound-assisted purification of soluble His-tagged proteins.

inclusion_body_workflow cluster_ib_prep Inclusion Body Preparation cluster_solubilization Solubilization cluster_purification Purification cell_lysis Cell Lysis ib_pellet Inclusion Body Pellet cell_lysis->ib_pellet ib_wash Wash Inclusion Bodies ib_pellet->ib_wash sarkosyl_solubilization Solubilize with this compound ib_wash->sarkosyl_solubilization centrifugation Centrifugation sarkosyl_solubilization->centrifugation soluble_protein Solubilized Protein centrifugation->soluble_protein imac IMAC Purification soluble_protein->imac final_product Purified Active Protein imac->final_product

Caption: Workflow for purification of His-tagged proteins from inclusion bodies using this compound.

mechanism_of_action cluster_without Without this compound cluster_with With this compound p1 Protein tag1 His-Tag p1->tag1 Partially Hidden resin IMAC Resin tag1->resin Weak Binding p2 Protein tag2 His-Tag p2->tag2 Exposed tag2->resin Strong Binding sarkosyl Lauroyl- sarcosine sarkosyl->p2 Induces Minor Conformational Change

Caption: Proposed mechanism of this compound in enhancing His-tag accessibility.

References

Application Notes and Protocols: Investigational Use of Sarkosyl in ELISA for Reducing Background Noise

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High background noise is a common challenge in Enzyme-Linked Immunosorbent Assays (ELISAs), leading to reduced assay sensitivity and inaccurate quantification. This background signal can originate from several sources, including non-specific binding of antibodies or other reagents to the microplate surface.[1][2] Non-specific binding is often driven by hydrophobic and/or ionic interactions between assay components and the polystyrene plate.[3][4] Wash buffers containing detergents are crucial for minimizing these interactions and removing unbound materials.[5] While non-ionic detergents like Tween-20 are standard components of ELISA wash buffers, exploring alternative detergents may be beneficial for assays with persistent background issues.[6]

This document provides application notes and a protocol for the investigational use of Sarkosyl (Sodium Lauroyl Sarcosinate), a mild anionic surfactant, as a potential agent to reduce background noise in ELISA.[7][8] Sarkosyl is known for its use in solubilizing proteins and is considered a milder denaturant than sodium dodecyl sulfate (B86663) (SDS).[9][10] These properties suggest it may be effective at disrupting non-specific protein-surface interactions without significantly compromising specific antibody-antigen binding, if used at an optimal concentration.

Principle of Action

Sarkosyl is an amphiphilic molecule with a hydrophobic 12-carbon chain and a hydrophilic carboxylate head group.[11] In an ELISA wash step, Sarkosyl may help reduce background noise through two primary mechanisms:

  • Disruption of Hydrophobic Interactions: The hydrophobic tail of Sarkosyl can interfere with non-specific hydrophobic binding of antibodies and other proteins to the polystyrene microplate surface.

  • Ionic Repulsion: As an anionic surfactant, Sarkosyl can increase the net negative charge of the surfaces, leading to electrostatic repulsion of negatively charged proteins, including antibodies, that might otherwise bind non-specifically.

It is critical to optimize the concentration of Sarkosyl, as higher concentrations can disrupt specific antigen-antibody interactions, thereby reducing the desired signal.[9]

Data Presentation: Hypothetical Optimization of Sarkosyl in ELISA Wash Buffer

The following table represents a hypothetical outcome of an experiment to optimize Sarkosyl concentration in an ELISA wash buffer. The goal is to identify a concentration that minimizes the background signal while maintaining a strong positive signal, thus maximizing the signal-to-noise ratio (S/N Ratio).

Table 1: Example Data from Optimization of Detergent Concentration in ELISA Wash Buffer

Wash Buffer ConditionAverage OD of Positive Control (Signal)Average OD of Negative Control (Background)Signal-to-Noise (S/N) Ratio (Signal / Background)
PBS (No Detergent)2.1500.4504.8
0.05% Tween-20 (Control)1.9800.15013.2
0.01% Sarkosyl2.0500.18011.4
0.02% Sarkosyl 1.950 0.110 17.7
0.05% Sarkosyl1.6500.09018.3
0.10% Sarkosyl1.1000.08512.9

Note: This data is for illustrative purposes only and does not represent actual experimental results.

In this hypothetical example, 0.02% Sarkosyl provides the best balance of a strong signal and low background, resulting in the highest S/N ratio. While 0.05% Sarkosyl further reduces the background, it also significantly decreases the specific signal, which is an undesirable effect.

Experimental Protocols

Protocol for Evaluation and Optimization of Sarkosyl in ELISA Wash Buffer

This protocol outlines a method to determine the optimal concentration of Sarkosyl in the wash buffer for your specific ELISA system. A checkerboard titration is recommended.

Materials:

  • ELISA plate coated with your specific capture antibody or antigen

  • Standard antigen or positive control sample

  • Negative control sample (e.g., sample diluent buffer)

  • Detection antibody (conjugated to HRP or other enzyme)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tween-20

  • Sarkosyl (Sodium Lauroyl Sarcosinate)

  • Microplate reader

Procedure:

  • Prepare a series of wash buffers:

    • PBS with no detergent (Negative control for washing)

    • PBS with 0.05% Tween-20 (Standard wash buffer control)

    • PBS with a range of Sarkosyl concentrations (e.g., 0.01%, 0.02%, 0.05%, 0.1%).

  • Perform your standard ELISA protocol up to the first wash step. This includes coating the plate, blocking, and incubating with your samples (positive and negative controls).

  • Washing Step:

    • Divide the plate into sections, with each section to be washed with one of the prepared wash buffers.

    • Wash the wells 3-5 times with the corresponding wash buffer, ensuring complete removal of the buffer between each wash.

  • Continue with your standard ELISA protocol:

    • Add the detection antibody.

    • Incubate as required.

    • Wash the wells again with the same set of differentiated wash buffers as used in step 3.

  • Develop and Read the Plate:

    • Add the substrate and incubate for the desired time.

    • Add the stop solution.

    • Read the absorbance (Optical Density, OD) at the appropriate wavelength.

  • Data Analysis:

    • For each wash condition, calculate the average OD for the positive control replicates (Signal) and the negative control replicates (Background).

    • Calculate the Signal-to-Noise (S/N) ratio for each condition using the formula: S/N Ratio = (Average OD of Positive Control) / (Average OD of Negative Control).

    • Compare the S/N ratios to determine the optimal wash buffer composition.

Mandatory Visualizations

ELISA_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start ELISA Protocol (Coating, Blocking, Sample Incubation) prep_wash Prepare Serial Dilutions of Sarkosyl in Wash Buffer (e.g., 0.01% to 0.1%) wash1 Wash Plate Sections with Different Sarkosyl Concentrations start->wash1 detect Add Detection Antibody and Incubate wash1->detect wash2 Wash Again with Respective Sarkosyl Concentrations detect->wash2 develop Add Substrate and Stop Solution wash2->develop read Read Absorbance (OD) develop->read calc_sn Calculate Signal-to-Noise Ratio for Each Concentration read->calc_sn optimize Identify Optimal Sarkosyl Concentration (Highest S/N Ratio) calc_sn->optimize Detergent_Action_Mechanism cluster_before Before Detergent Wash (High Background) cluster_after After Sarkosyl Wash (Reduced Background) plate1 ELISA Plate Surface ab_nonspecific1 Non-Specific Antibody plate1->ab_nonspecific1 Non-Specific Binding (Hydrophobic/Ionic) antigen1 Antigen plate1->antigen1  Coated ab_specific1 Specific Antibody sarkosyl Sarkosyl Micelles ab_nonspecific1->sarkosyl Washed Away antigen1->ab_specific1 Specific Binding plate2 ELISA Plate Surface antigen2 Antigen plate2->antigen2  Coated ab_specific2 Specific Antibody sarkosyl->plate2 Disrupts Non-Specific Binding antigen2->ab_specific2 Specific Binding (Retained)

References

Application Notes and Protocols for Protein Extraction Using Lauroylsarcosine-Based Cell Lysis Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient extraction of proteins from cells is a critical first step for a multitude of downstream applications, ranging from enzymatic assays and immunoassays to structural biology and mass spectrometry. The choice of detergent in the lysis buffer is paramount, as it must effectively disrupt cell membranes and solubilize proteins while preserving their native structure and function. N-Lauroylsarcosine (Sarkosyl) is an anionic surfactant that has proven to be a versatile and effective detergent for protein extraction, particularly for challenging applications such as the solubilization of inclusion bodies and the purification of membrane proteins.

These application notes provide detailed formulations and protocols for utilizing Lauroylsarcosine in cell lysis buffers for various research needs. We also present a comparative analysis of this compound with other common detergents and discuss its compatibility with downstream applications.

Key Properties of N-Lauroylsarcosine (Sarkosyl)

N-Lauroylsarcosine is an amphiphilic molecule with a hydrophobic 14-carbon chain and a hydrophilic carboxylate head group.[1] This structure allows it to effectively disrupt lipid bilayers and solubilize proteins. It is considered a milder anionic detergent compared to sodium dodecyl sulfate (B86663) (SDS) and can be used to recover functional proteins.[2][3]

Table 1: Physicochemical Properties of N-Lauroylsarcosine and Other Common Detergents

DetergentTypeCritical Micelle Concentration (CMC)Aggregation NumberKey Characteristics
N-Lauroylsarcosine (Sarkosyl) Anionic~14.5 mM[4]~80[4]Mildly denaturing, effective for inclusion bodies, compatible with some downstream applications.[1][5]
Sodium Dodecyl Sulfate (SDS) Anionic~8.5 mM~62Strong, denaturing detergent.[6]
Triton X-100 Non-ionic~0.24 mM~140Mild, non-denaturing, but can interfere with mass spectrometry.[6][7]
CHAPS Zwitterionic~6 mM[1]~10Mild, non-denaturing, dialyzable, and compatible with 2D electrophoresis.[1][7]

Applications of this compound-Based Lysis Buffers

Solubilization of Inclusion Bodies

Recombinant proteins overexpressed in bacterial systems often form insoluble aggregates known as inclusion bodies. This compound is highly effective at solubilizing these aggregates, often yielding functional, natively folded proteins.[5][8]

Table 2: Comparison of Detergents for Inclusion Body Solubilization

DetergentConcentrationSolubilization EfficiencyProtein RecoveryReference
N-Lauroylsarcosine 10% (w/v)>95%High[1]
Urea 8 MHighRequires refolding[9]
Guanidine HCl 6 MHighRequires refolding[9]
Extraction of Membrane Proteins

The amphiphilic nature of this compound makes it suitable for extracting integral membrane proteins from the lipid bilayer. It can be used to selectively solubilize the inner membrane of E. coli.

Enhancing Affinity Chromatography

The addition of non-denaturing concentrations of this compound to crude cell extracts has been shown to dramatically improve the binding of His-tagged proteins to Ni²⁺ affinity columns, leading to increased yield and purity.[2]

Experimental Protocols

Protocol 1: Solubilization of Inclusion Bodies from E. coli

This protocol describes a method for extracting and solubilizing recombinant proteins from bacterial inclusion bodies.

Materials:

  • Cell pellet from E. coli expression

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mg/mL Lysozyme, Protease Inhibitor Cocktail

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100

  • Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% (w/v) N-Lauroylsarcosine

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Incubate on ice for 30 minutes.

  • Sonicate the lysate on ice to reduce viscosity from DNA.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant. Resuspend the pellet in Wash Buffer and vortex thoroughly.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C. Repeat the wash step once more.

  • Resuspend the washed inclusion body pellet in Solubilization Buffer.

  • Incubate at room temperature with gentle agitation for 1-2 hours to solubilize the protein.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet any remaining insoluble material.

  • The supernatant contains the solubilized protein, ready for downstream purification.

Inclusion_Body_Solubilization_Workflow start E. coli Cell Pellet lysis Resuspend in Lysis Buffer (Lysozyme, Protease Inhibitors) start->lysis sonication Sonication on Ice lysis->sonication centrifuge1 Centrifuge (12,000 x g) sonication->centrifuge1 supernatant1 Discard Supernatant (Soluble Proteins) centrifuge1->supernatant1 pellet1 Inclusion Body Pellet centrifuge1->pellet1 wash Wash with Triton X-100 Buffer pellet1->wash centrifuge2 Centrifuge (12,000 x g) wash->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 pellet2 Washed Inclusion Bodies centrifuge2->pellet2 solubilize Resuspend in Solubilization Buffer (10% this compound) pellet2->solubilize incubate Incubate at Room Temperature solubilize->incubate centrifuge3 Centrifuge (15,000 x g) incubate->centrifuge3 pellet3 Insoluble Debris centrifuge3->pellet3 supernatant3 Solubilized Protein centrifuge3->supernatant3 end Downstream Purification supernatant3->end

Figure 1: Workflow for Inclusion Body Solubilization.
Protocol 2: Total Protein Extraction from Mammalian Cells

This protocol provides a general method for extracting total protein from cultured mammalian cells using a this compound-based buffer.

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) N-Lauroylsarcosine, Protease and Phosphatase Inhibitor Cocktail

Procedure:

  • For adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • For suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold Lysis Buffer to the cells (e.g., 1 mL for a 10 cm dish or per 1x10⁷ cells).

  • For adherent cells: Scrape the cells from the plate and transfer the lysate to a microcentrifuge tube.

  • For suspension cells: Resuspend the cell pellet in the Lysis Buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the solubilized proteins to a fresh tube.

  • Determine the protein concentration using a detergent-compatible assay (e.g., BCA assay).

  • The protein extract is now ready for downstream applications or can be stored at -80°C.

Mammalian_Protein_Extraction_Workflow start Cultured Mammalian Cells (Adherent or Suspension) wash Wash with Ice-Cold PBS start->wash lysis Add Lysis Buffer (1% this compound, Inhibitors) wash->lysis incubate Incubate on Ice for 30 min lysis->incubate centrifuge Centrifuge (14,000 x g) incubate->centrifuge pellet Cell Debris (Discard) centrifuge->pellet supernatant Supernatant (Protein Lysate) centrifuge->supernatant quantify Protein Quantification (BCA Assay) supernatant->quantify end Downstream Applications or Storage (-80°C) quantify->end

Figure 2: General Workflow for Mammalian Protein Extraction.

Downstream Application Compatibility

The presence of detergents in protein extracts can interfere with some downstream applications. It is crucial to consider the compatibility of this compound with your intended experiments.

Table 3: Compatibility of this compound with Common Downstream Applications

ApplicationCompatibilityNotes
SDS-PAGE & Western Blotting CompatibleThis compound is anionic and generally does not interfere with SDS-PAGE. However, high concentrations may require dilution of the sample in loading buffer.
Immunoprecipitation (IP) May InterfereThis compound can disrupt antibody-antigen interactions. It is advisable to dilute the lysate to reduce the detergent concentration or use a detergent-free lysis buffer if possible.[10]
Affinity Chromatography (e.g., Ni-NTA) Compatible (at low concentrations)Low concentrations (e.g., 0.2%) have been shown to enhance purification of His-tagged proteins.[2] Higher concentrations may need to be removed or diluted.[1]
Mass Spectrometry (MS) Can InterfereLike many detergents, this compound can suppress ionization and interfere with MS analysis.[11] Detergent removal steps are often necessary.
BCA Protein Assay CompatibleThe BCA assay is generally compatible with moderate concentrations of non-ionic and some ionic detergents.
Bradford Protein Assay Limited CompatibilityThe Bradford assay is sensitive to detergents. A detergent-compatible formulation or an alternative assay should be used.

Troubleshooting

Low Protein Yield:

  • Insufficient Lysis: Increase the incubation time in lysis buffer or optimize the sonication parameters. Ensure the correct volume of lysis buffer is used for the amount of starting material.

  • Protein Degradation: Ensure that protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times.

  • Incomplete Solubilization: For difficult-to-solubilize proteins, consider increasing the concentration of this compound or the incubation time.

High Background in Immunoassays:

  • Non-specific Binding: The presence of this compound may contribute to background. Consider a pre-clearing step with control beads before immunoprecipitation.[12]

  • Detergent Interference: Dilute the lysate to reduce the detergent concentration before adding antibodies.

Conclusion

This compound is a valuable detergent for protein extraction, offering a balance between effective cell lysis and the preservation of protein integrity. Its utility in solubilizing inclusion bodies and enhancing affinity purification makes it a powerful tool for researchers in various fields. By understanding its properties and optimizing lysis conditions, scientists can achieve high yields of purified proteins for a wide range of downstream applications. Careful consideration of its compatibility with subsequent analytical techniques is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Incorporating Lauroylsarcosine in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in their native chromatin context. The choice of detergents in ChIP lysis and wash buffers is critical for efficient cell lysis, chromatin solubilization, and reduction of background noise, all of which significantly impact the quality of the results. While Sodium Dodecyl Sulfate (SDS) is a commonly used anionic detergent, its harsh nature can lead to protein denaturation and precipitation at low temperatures. N-Lauroylsarcosine (Sarkosyl), a milder anionic detergent, presents a valuable alternative, offering several advantages in specific ChIP applications, particularly for the immunoprecipitation of transcription factors and other non-histone proteins.

These application notes provide a comprehensive guide to incorporating Lauroylsarcosine into your ChIP workflow, including detailed protocols, comparative data, and troubleshooting advice.

Key Advantages of Using this compound in ChIP

  • Milder Denaturation: this compound is less denaturing than SDS, which can help preserve the integrity of antibody epitopes and protein complexes, potentially leading to higher immunoprecipitation efficiency for sensitive targets.[1][2]

  • Enhanced Solubility at Low Temperatures: Unlike SDS, which can precipitate at 4°C, this compound remains soluble, making it ideal for protocols that require prolonged incubations at low temperatures to maintain protein stability and antibody-antigen interactions.[3][4]

  • Reduced Background: In some applications, the use of this compound can lead to lower background signal and an improved signal-to-noise ratio in ChIP-seq experiments.[5]

  • Compatibility with Various Targets: this compound has been successfully used in ChIP protocols for a range of targets, including transcription factors, histone modifications, and other chromatin-associated proteins.[6][7]

Data Presentation: Detergent Properties and Recommended Concentrations

While direct quantitative comparisons of DNA yield and signal-to-noise ratios between this compound and SDS in ChIP assays are not extensively documented in peer-reviewed literature, the following tables summarize their key properties and typical working concentrations gathered from various protocols. This information can guide the optimization of your ChIP experiments.

DetergentChemical NatureCritical Micelle Concentration (CMC)Key Characteristics in ChIP
N-Lauroylsarcosine (Sarkosyl) Anionic (milder)~14 mMRemains soluble at low temperatures; Less denaturing to proteins and antibody epitopes.[3][4]
Sodium Dodecyl Sulfate (SDS) Anionic (harsh)~8 mMStrong denaturant; Can precipitate at low temperatures, potentially interfering with immunoprecipitation.[3][4]
BufferTarget ProteinThis compound ConcentrationSDS Concentration (for comparison)
Lysis Buffer General0.1% - 1%0.1% - 1%
Sonication Buffer Non-Histone Proteins (e.g., Transcription Factors)0.5%Not always included, or at 0.1%
Immunoprecipitation (IP) Buffer Transcription Factors0.1% - 0.5%Typically diluted to <0.1% to avoid antibody denaturation.[3]
Wash Buffers General0.1% - 0.5% in high salt washes0.1% in some wash buffers

Experimental Protocols

Protocol 1: Cross-linked ChIP (X-ChIP) for Transcription Factors using this compound

This protocol is optimized for the immunoprecipitation of transcription factors from cultured mammalian cells.

Materials:

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Protease Inhibitor Cocktail

  • Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.5 mM EGTA, 0.5% N-Lauroylsarcosine, and Protease Inhibitor Cocktail.

  • Sonication Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-Lauroylsarcosine, and Protease Inhibitor Cocktail.[6]

  • IP Dilution Buffer: 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl (pH 8.0), 167 mM NaCl.

  • ChIP-grade antibody against the transcription factor of interest

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash Buffer 1 (Low Salt): 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM EDTA, 0.1% SDS, 1% Triton X-100.

  • Wash Buffer 2 (High Salt): 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 2 mM EDTA, 0.1% SDS, 1% Triton X-100.

  • Wash Buffer 3 (LiCl): 10 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Sodium Deoxycholate.

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.

  • Elution Buffer: 1% SDS, 100 mM NaHCO₃.

  • Proteinase K

  • RNase A

Procedure:

  • Cell Cross-linking:

    • Grow cells to 80-90% confluency.

    • Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.

    • Pellet the nuclei by centrifugation and resuspend in Sonication Buffer.

    • Sonicate the chromatin to an average fragment size of 200-800 bp. Optimization of sonication conditions is crucial.

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin with IP Dilution Buffer.

    • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

    • Add the ChIP-grade antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Use a control IgG in a separate reaction.

    • Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washing:

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash for 5-10 minutes at 4°C with rotation.

    • Finally, wash the beads once with TE Buffer.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin complexes from the beads by incubating with Elution Buffer at 65°C for 15-30 minutes.

    • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4 hours (or overnight).

    • Treat with RNase A and then Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a spin column kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.

    • The purified DNA is ready for analysis by qPCR or for library preparation for ChIP-seq.

Visualizations

ChIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Crosslinking 1. Cross-linking (Formaldehyde) Quenching 2. Quenching (Glycine) Crosslinking->Quenching Cell_Lysis 3. Cell Lysis (this compound Buffer) Quenching->Cell_Lysis Chromatin_Shearing 4. Chromatin Shearing (Sonication) Cell_Lysis->Chromatin_Shearing Preclearing 5. Pre-clearing Chromatin_Shearing->Preclearing Antibody_Incubation 6. Antibody Incubation Preclearing->Antibody_Incubation Bead_Capture 7. Bead Capture Antibody_Incubation->Bead_Capture Washing 8. Washing Bead_Capture->Washing Elution 9. Elution Washing->Elution Reverse_Crosslinking 10. Reverse Cross-linking Elution->Reverse_Crosslinking DNA_Purification 11. DNA Purification Reverse_Crosslinking->DNA_Purification Analysis 12. Downstream Analysis (qPCR, ChIP-seq) DNA_Purification->Analysis

Caption: Experimental Workflow for ChIP using this compound.

Signaling Pathway Context: p53 and NF-κB Stress Response

The use of this compound in ChIP assays is particularly relevant for studying the binding of transcription factors that are key components of cellular signaling pathways, such as the p53 and NF-κB pathways, which are central to the cellular response to stress, including DNA damage, inflammation, and oncogenic signaling. Understanding how these transcription factors are recruited to their target genes under various conditions is crucial for drug development and disease research.

Stress_Response_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Inflammatory_Signals Inflammatory Signals IKK_Complex IKK Complex Inflammatory_Signals->IKK_Complex Oncogenic_Stress Oncogenic Stress Oncogenic_Stress->ATM_ATR Oncogenic_Stress->IKK_Complex p53 p53 ATM_ATR->p53 NFkB NF-κB IKK_Complex->NFkB ChIP_p53 ChIP for p53 p53->ChIP_p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis ChIP_NFkB ChIP for NF-κB NFkB->ChIP_NFkB Inflammation Inflammation NFkB->Inflammation Survival Survival NFkB->Survival

Caption: p53 and NF-κB signaling pathways in cellular stress response.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DNA Yield Inefficient cell lysis.Optimize this compound concentration in the lysis buffer (try a range of 0.1% to 1%). Ensure complete resuspension of the cell pellet.
Inefficient immunoprecipitation.Titrate the antibody concentration. Ensure the antibody is validated for ChIP. This compound is milder, but some monoclonal antibodies may still be sensitive; consider screening different antibodies.[3]
High Background Non-specific binding of chromatin to beads.Increase the number and/or duration of washes. Optimize the salt concentration in the wash buffers.
Too much antibody used.Reduce the amount of antibody used in the IP step.
Inconsistent Results Incomplete chromatin shearing.Optimize sonication parameters (power, duration, cycles) for your specific cell type and instrument to achieve a consistent fragment size distribution.
Detergent precipitation (if using SDS).Switch to this compound, especially for protocols requiring low-temperature incubations.[3][4]

Conclusion

Incorporating this compound into ChIP assays offers a valuable alternative to harsher detergents like SDS, particularly for sensitive applications such as the immunoprecipitation of transcription factors. Its ability to remain soluble at low temperatures and its milder denaturing properties can contribute to higher quality ChIP data with reduced background and improved signal-to-noise ratios. By following the provided protocols and considering the comparative data, researchers can effectively optimize their ChIP experiments for a wide range of biological questions.

References

Lauroylsarcosine for preventing non-specific binding in co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Lauroylsarcosine for Preventing Non-Specific Binding in Co-Immunoprecipitation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Co-immunoprecipitation (Co-IP) is a powerful technique for studying protein-protein interactions in their native cellular context. A significant challenge in Co-IP is the presence of non-specific binding, where proteins adhere to the immunoprecipitation beads or antibody, leading to high background and false-positive results. The choice of detergent in the lysis and wash buffers is critical for minimizing these non-specific interactions while preserving the specific protein-protein interactions of interest. This compound (also known as sarkosyl) is a mild anionic detergent that has shown utility in various protein purification applications. These application notes provide a detailed overview and protocol for utilizing this compound to reduce non-specific binding in Co-IP experiments.

Mechanism of Action

This compound is an N-acyl derivative of the amino acid sarcosine. Its ability to reduce non-specific binding in Co-IP can be attributed to its unique properties as a detergent. It is considered a mild detergent that can solubilize proteins and disrupt weak, non-specific hydrophobic and ionic interactions that contribute to background binding.[1][2][3] At optimal concentrations, this compound can effectively wash away contaminating proteins without disrupting strong, specific protein-protein interactions within a complex. However, it is important to note that as an anionic detergent, higher concentrations of this compound can denature proteins and disrupt specific interactions, making concentration optimization a critical step.[1]

Advantages of this compound in Co-IP

  • Effective Solubilization: this compound can aid in the solubilization of protein complexes, including those that may be difficult to extract with non-ionic detergents alone.[2][3]

  • Reduced Background: By disrupting weak, non-specific interactions, this compound can lead to cleaner immunoprecipitates and a higher signal-to-noise ratio.

  • Compatibility: It can be compatible with downstream applications such as Western blotting.

Comparison with Other Common Co-IP Detergents

The choice of detergent is highly dependent on the specific protein complex being studied. The following table provides a general comparison of this compound with other commonly used detergents in Co-IP.

DetergentTypePropertiesTypical Concentration in Co-IPAdvantagesDisadvantages
This compound (Sarkosyl) AnionicMild to moderate denaturing potential0.05% - 0.5% (w/v)Effective at reducing non-specific binding; can solubilize difficult proteins.Can disrupt some protein-protein interactions at higher concentrations; requires careful optimization.[1]
NP-40 (Nonidet P-40) Non-ionicMild, non-denaturing0.1% - 1% (v/v)Preserves most protein-protein interactions; widely used.May not be sufficient to eliminate all non-specific binding.
Triton X-100 Non-ionicMild, non-denaturing0.1% - 1% (v/v)Similar to NP-40; good for preserving native protein conformations.Can have higher background compared to more stringent detergents.
CHAPS ZwitterionicMild, non-denaturing0.1% - 1% (w/v)Useful for solubilizing membrane proteins while maintaining interactions.Can be less effective at cell lysis compared to other detergents.
Sodium Deoxycholate AnionicStronger, denaturingOften used in combination with non-ionic detergents (e.g., in RIPA buffer)Effective at cell lysis and reducing background.Can disrupt many protein-protein interactions.
SDS (Sodium Dodecyl Sulfate) AnionicStrong, denaturingTypically avoided in Co-IP lysis/wash buffers, or used at very low concentrations (e.g., <0.1%)Very effective at cell lysis and denaturation.Disrupts most protein-protein interactions.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

Due to the potential for this compound to disrupt specific protein-protein interactions, it is crucial to first perform a concentration optimization experiment.

  • Prepare a Range of Lysis Buffers: Prepare a series of lysis buffers containing varying concentrations of this compound (e.g., 0%, 0.05%, 0.1%, 0.2%, 0.5% w/v). A typical base lysis buffer can be: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and protease/phosphatase inhibitors.

  • Cell Lysis: Lyse cells separately with each of the prepared buffers.

  • Immunoprecipitation: Perform immunoprecipitation for your protein of interest from each lysate.

  • Western Blot Analysis: Analyze the immunoprecipitates by Western blotting. Probe for both your protein of interest (the "bait") and a known interacting partner (the "prey").

  • Evaluation:

    • The optimal this compound concentration will be the highest concentration that effectively reduces non-specific binding (as observed by a cleaner background in the Western blot) without significantly diminishing the co-immunoprecipitation of the known interacting partner.

    • A significant decrease in the amount of the "prey" protein indicates that the this compound concentration is too high and is disrupting the specific interaction.

Protocol 2: Co-Immunoprecipitation with this compound

This protocol assumes an optimal concentration of this compound has been determined (typically in the range of 0.05-0.2%).

Materials:

  • Cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, X% this compound (optimized concentration), Protease and Phosphatase Inhibitor Cocktails.

  • Co-IP Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, X% this compound (optimized concentration).

  • Primary antibody for immunoprecipitation

  • Protein A/G magnetic or agarose (B213101) beads

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer or a non-denaturing elution buffer like 0.1 M glycine, pH 2.5)

  • Refrigerated centrifuge

  • End-over-end rotator

Procedure:

  • Cell Lysis: a. Wash cultured cells with ice-cold PBS. b. Add ice-cold Co-IP Lysis Buffer to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended): a. Add Protein A/G beads to the cleared lysate. b. Incubate on an end-over-end rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube. This step helps to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: a. Add the primary antibody to the pre-cleared lysate. b. Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C. c. Add pre-washed Protein A/G beads to the lysate-antibody mixture. d. Incubate on an end-over-end rotator for 1-2 hours at 4°C.

  • Washing: a. Pellet the beads with the bound immune complexes. b. Discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Co-IP Wash Buffer. d. Incubate on an end-over-end rotator for 5 minutes at 4°C. e. Pellet the beads and discard the supernatant. f. Repeat the wash steps 3-4 times.

  • Elution: a. After the final wash, remove all residual supernatant. b. Add Elution Buffer to the beads. c. For elution with SDS-PAGE sample buffer, boil the samples at 95-100°C for 5-10 minutes. For non-denaturing elution, incubate at room temperature with agitation. d. Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting.

Visualizations

Caption: Co-Immunoprecipitation Workflow with this compound.

Detergent_Action cluster_nonspecific Without this compound (High Background) cluster_specific With Optimal this compound (Low Background) Bead1 Bead NS_Protein1 Non-specific Protein Bead1->NS_Protein1 Non-specific binding Specific_Complex1 Bait Prey Bead1->Specific_Complex1 Specific binding Bead2 Bead Specific_Complex2 Bait Prey Bead2->Specific_Complex2 Specific binding Lauro This compound (washes away non-specific proteins)

Caption: this compound reduces non-specific binding.

References

Application Notes and Protocols for the Removal of Lauroylsarcosine from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lauroylsarcosine, also known as Sarkosyl, is an anionic surfactant frequently employed in protein purification to solubilize proteins, particularly from inclusion bodies.[1][2][3] Its effectiveness in disrupting cell membranes and denaturing proteins makes it a valuable tool in initial extraction and purification steps.[4][5] However, the continued presence of Lauroylsarcosine in the final protein sample can interfere with downstream applications such as functional assays, structural studies (e.g., crystallography), and mass spectrometry.[6][7] Therefore, its efficient removal is a critical step to ensure the integrity and functionality of the purified protein.

These application notes provide an overview and detailed protocols for several common methods to remove this compound from protein samples. The choice of method will depend on the specific protein, the initial concentration of the detergent, and the requirements of the downstream application.

Properties of N-Lauroylsarcosine

Understanding the properties of N-Lauroylsarcosine is crucial for selecting an appropriate removal strategy. It is an anionic detergent with a critical micelle concentration (CMC) of approximately 13.7 mM.[8] Detergents with a relatively high CMC are generally easier to remove by methods such as dialysis because a significant portion of the detergent exists as monomers in solution.[9]

Methods for this compound Removal

Several techniques can be employed to remove this compound from protein samples. The most common and effective methods include:

  • Dialysis: A widely used technique that relies on the principle of size exclusion. Detergent monomers pass through the pores of a semi-permeable membrane, while the larger protein molecules are retained.[6][9][10]

  • Size-Exclusion Chromatography (Gel Filtration): This method separates molecules based on their size. The protein sample is passed through a column packed with a porous resin. Larger molecules (proteins) pass through the column more quickly, while smaller molecules (detergent monomers) are trapped in the pores and elute later.[10][11]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since this compound is anionic, it can be separated from proteins with different charge properties under specific buffer conditions.[9][10]

  • Detergent Removal Resins/Columns: Commercially available resins are designed to specifically bind and remove detergents from protein solutions.[7][11]

  • Protein Precipitation: This method involves precipitating the protein of interest, leaving the detergent in the supernatant. The protein pellet is then washed and resolubilized in a detergent-free buffer.[10][11]

Quantitative Data Summary

The efficiency of each method can be evaluated based on the percentage of detergent removed and the protein recovery yield. The following table summarizes typical performance data for various detergent removal methods.

MethodTypical Detergent Removal Efficiency (%)Typical Protein Recovery (%)Key Considerations
Dialysis >95%>90%Time-consuming; most effective for detergents with high CMCs.[6][9][11]
Size-Exclusion Chromatography >98%>85%Effective for separating proteins from detergent micelles of significantly different sizes.[11]
Ion-Exchange Chromatography >99%80-95%Dependent on the charge of the target protein and the detergent.[7][10]
Detergent Removal Resins >95%>85%Convenient and often rapid; performance can be resin-specific.[7]
Protein Precipitation >99%Variable (can be low)Risk of protein denaturation and incomplete resolubilization.[11]

Experimental Protocols

Protocol 1: Dialysis

This protocol describes the removal of this compound using dialysis. This method is gentle and effective for detergents with a high CMC like this compound.[1]

Materials:

  • Protein sample containing this compound

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa

  • Dialysis buffer (e.g., PBS, Tris-HCl)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions. This usually involves rinsing with distilled water.

  • Secure one end of the tubing with a clip.

  • Load the protein sample into the dialysis bag, ensuring to leave some space for buffer influx.

  • Secure the other end of the tubing with a second clip, ensuring there are no leaks.

  • Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 4-6 hours.

  • Change the dialysis buffer. For efficient removal, perform at least three buffer changes over a period of 24-48 hours.

  • After the final buffer change, remove the dialysis bag and carefully transfer the protein sample to a clean tube.

Dialysis_Workflow cluster_prep Sample Preparation cluster_dialysis Dialysis cluster_recovery Product Recovery ProteinSample Protein Sample (+ this compound) DialysisBag Prepare Dialysis Tubing (Select MWCO) LoadSample Load Sample into Dialysis Bag DialysisBag->LoadSample PlaceInBeaker Place Bag in Dialysis Buffer LoadSample->PlaceInBeaker Stir Stir Gently at 4°C PlaceInBeaker->Stir BufferChange Change Buffer (3x over 24-48h) Stir->BufferChange RecoverSample Recover Purified Protein Sample BufferChange->RecoverSample

Dialysis Workflow for Detergent Removal
Protocol 2: Size-Exclusion Chromatography (Gel Filtration)

This protocol outlines the removal of this compound using a desalting column.

Materials:

  • Protein sample containing this compound

  • Desalting column (e.g., PD-10) or a packed size-exclusion chromatography column

  • Chromatography system (if applicable)

  • Equilibration/elution buffer (detergent-free)

  • Collection tubes

Procedure:

  • Equilibrate the desalting column with 4-5 column volumes of the desired detergent-free buffer.

  • Apply the protein sample to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-15% of the column volume).

  • Allow the sample to enter the column bed completely.

  • Add the elution buffer to the top of the column.

  • Begin collecting fractions. The protein will elute in the void volume, while the smaller detergent monomers will be retained by the resin and elute later.

  • Monitor the protein concentration in the collected fractions using a spectrophotometer at 280 nm or a protein assay.

  • Pool the fractions containing the purified protein.

SEC_Workflow cluster_prep Column Preparation cluster_separation Separation cluster_analysis Analysis & Recovery Equilibrate Equilibrate SEC Column with Buffer LoadSample Load Protein Sample (+ this compound) Equilibrate->LoadSample Elute Elute with Detergent-Free Buffer LoadSample->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Protein (A280) Collect->Monitor Pool Pool Protein-Containing Fractions Monitor->Pool

Size-Exclusion Chromatography Workflow
Protocol 3: Ion-Exchange Chromatography

This protocol is suitable if the target protein has a charge that allows it to bind to an ion-exchange resin while the anionic this compound does not.

Materials:

  • Protein sample containing this compound

  • Anion or cation exchange column

  • Chromatography system

  • Binding buffer (low salt, detergent-free)

  • Elution buffer (high salt, detergent-free)

  • Collection tubes

Procedure:

  • Equilibrate the ion-exchange column with 5-10 column volumes of binding buffer.

  • Load the protein sample onto the column. The protein should bind to the resin, while the this compound will flow through.

  • Wash the column with several column volumes of binding buffer to remove any remaining unbound detergent.

  • Elute the bound protein using a linear gradient or a step elution with the high-salt elution buffer.

  • Collect fractions and monitor the protein concentration.

  • Pool the fractions containing the purified protein.

IEX_Workflow cluster_main Ion-Exchange Chromatography Start Start Equilibrate Equilibrate IEX Column Start->Equilibrate Load Load Sample (Protein + this compound) Equilibrate->Load Wash Wash with Binding Buffer (Removes Detergent) Load->Wash Elute Elute Protein with High Salt Buffer Wash->Elute Collect Collect Fractions Elute->Collect End End Collect->End

Ion-Exchange Chromatography Workflow

Concluding Remarks

The successful removal of this compound is essential for preserving the native structure and function of purified proteins. The choice of method should be guided by the properties of the protein of interest, the scale of the purification, and the requirements of downstream applications. It is often advisable to perform a small-scale pilot experiment to determine the most effective method for a specific protein. For all methods, it is crucial to verify the removal of the detergent, for instance, by mass spectrometry, and to assess the integrity and activity of the protein post-purification.

References

Application Notes and Protocols: Utilizing Lauroylsarcosine in the Preparation of Viral Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylsarcosine, also known as Sarkosyl, is an anionic surfactant that has proven to be a versatile tool in virology research. Its ability to disrupt viral envelopes and solubilize proteins makes it a valuable reagent in the preparation of viral lysates for a variety of downstream applications. These applications range from viral inactivation and nucleic acid extraction to protein analysis through methods like Western blotting and immunoprecipitation. This document provides detailed application notes and protocols for the use of this compound in preparing viral lysates.

Mechanism of Action

This compound is a mild detergent that effectively solubilizes lipids and proteins. In the context of virology, its primary mechanism of action is the disruption of the viral lipid envelope, leading to the release of viral contents. For enveloped viruses, this disruption results in the inactivation of the virus by preventing its entry into host cells. Studies on Herpes Simplex Virus (HSV) have shown that this compound inhibits viral infectivity by preventing the binding of the virus to the cell surface.[1] Beyond viral inactivation, its solubilizing properties are harnessed to extract viral proteins and nucleic acids for further analysis.

Quantitative Data Summary

The following table summarizes the effective concentrations and conditions for this compound in various viral applications.

ApplicationVirus Type/ModelThis compound ConcentrationIncubation Time & TemperatureOutcome
Viral Inactivation Herpes Simplex Virus Type 2 (HSV-2)50-250 µM1 hour at 37°CDose-dependent inhibition of viral infectivity.[2][3]
Herpes Simplex Virus Type 1 (HSV-1)0-400 µM1 hour at 37°CConcentration-dependent inhibition of viral infectivity.[2][3]
Protein Solubilization Recombinant Proteins (Inclusion Bodies)0.05% - 0.5% (w/v)VariableEffective solubilization of high molecular weight proteins.
Bacterially-expressed proteins0.5% - 2.0%Not specifiedSolubilization of insoluble proteins.[4]
Nucleic Acid Extraction SARS-CoV-2 (in lysis buffer)0.5% (in guanidinium (B1211019) thiocyanate (B1210189) buffer)Not specifiedComponent of a successful viral RNA extraction buffer.
Affinity Chromatography His-tagged soluble proteins0.2%15-18 hours at room temperatureImproved binding of tagged proteins to Ni2+ resin.[5]

Experimental Protocols

Protocol 1: Preparation of a General-Purpose this compound-Based Viral Lysis Buffer

This buffer is suitable for the general disruption of enveloped viruses and the solubilization of viral proteins for applications like SDS-PAGE and Western blotting.

Materials:

  • N-lauroylsarcosine sodium salt

  • Tris base

  • EDTA (Disodium salt)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Protease inhibitor cocktail (optional, but recommended for protein analysis)

Lysis Buffer Recipe (1 Liter): [6]

ComponentMolecular Weight ( g/mol )AmountFinal Concentration
Sodium chloride (NaCl)58.44146.1 g2.5 M
Disodium EDTA372.2437.2 g100 mM
Tris base121.141.2 g10 mM
Sodium hydroxide (NaOH)40.008 g200 mM
N-lauroylsarcosine sodium salt293.3810 g34.1 mM (~1% w/v)

Procedure:

  • In a suitable container, dissolve the Tris base, EDTA, and NaCl in 800 mL of distilled water.

  • Add the N-lauroylsarcosine sodium salt and dissolve. Warming the solution to 30-45°C can aid in dissolution.[7]

  • Add the NaOH and stir until fully dissolved.

  • Adjust the pH to 8.0 with HCl or NaOH as needed.

  • Bring the final volume to 1 Liter with distilled water.

  • Store the buffer at room temperature.

  • If required, add a protease inhibitor cocktail to the buffer immediately before use.

Viral Lysate Preparation for Western Blotting:

  • To your viral pellet or suspension, add the this compound Lysis Buffer. A common starting point is to add 10 volumes of lysis buffer to 1 volume of concentrated virus stock.

  • Vortex the mixture gently and incubate on ice for 30 minutes, with occasional vortexing.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet any insoluble debris.

  • Transfer the supernatant (the viral lysate) to a fresh tube.

  • Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

  • For Western blotting, mix the lysate with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • The lysate is now ready for loading onto an SDS-PAGE gel.

Protocol 2: Viral RNA Extraction using a this compound-Guanidinium Thiocyanate Lysis Buffer

This protocol is adapted from a method developed for the extraction of SARS-CoV-2 RNA and is suitable for downstream applications like RT-qPCR.[2]

Materials:

  • Guanidinium thiocyanate

  • Sodium citrate (B86180) dihydrate

  • N-lauroylsarcosine sodium salt (Sarkosyl)

  • 2-Mercaptoethanol (use in a fume hood)

  • Ultrapure water

  • 0.1 M Hydrochloric acid (HCl)

Lysis Buffer Recipe (for 120 mL): [2]

ComponentAmount
Guanidinium thiocyanate56.717 g
Sodium citrate dihydrate0.882 g
N-lauroylsarcosine sodium salt0.601 g
2-Mercaptoethanol0.837 mL
Ultrapure waterUp to 120 mL

Procedure:

  • In a fume hood, dissolve the guanidinium thiocyanate in 60 mL of ultrapure water. Heating to 65°C and using ultrasound can facilitate dissolution.

  • In a separate flask, dissolve the sodium citrate dihydrate in 10 mL of ultrapure water.

  • Adjust the pH of the sodium citrate solution to 7.0 with 0.1 M HCl.

  • Add the pH-adjusted sodium citrate solution to the guanidinium thiocyanate solution.

  • Add the N-lauroylsarcosine sodium salt and 2-mercaptoethanol.

  • Shake the solution until it becomes clear.

  • Bring the final volume to 120 mL with ultrapure water.

Viral RNA Extraction:

  • This specialized lysis buffer is designed to be used as the first step in a column-based RNA purification kit (e.g., Qiagen QIAamp Viral RNA Mini Kit).

  • Add the prepared lysis buffer to your viral sample according to the manufacturer's instructions for the RNA purification kit.

  • Proceed with the subsequent binding, washing, and elution steps as outlined in the commercial kit's protocol.

Visualizations

Signaling Pathways and Experimental Workflows

ViralLysisMechanism cluster_virus Enveloped Virus cluster_lysis Lysis Process cluster_lysate Viral Lysate V Viral Particle Env Lipid Envelope NC Nucleocapsid (Protein + Nucleic Acid) Disruption Envelope Disruption V->Disruption Addition of LS This compound (Sarkosyl) LS->Disruption VP Solubilized Viral Proteins Disruption->VP Release of VNA Released Viral Nucleic Acid Disruption->VNA Release of

Caption: Mechanism of viral lysis by this compound.

WesternBlotWorkflow start Viral Sample (Pellet or Suspension) lysis Add this compound Lysis Buffer Incubate on ice start->lysis centrifuge Centrifuge to pellet debris lysis->centrifuge supernatant Collect Supernatant (Viral Lysate) centrifuge->supernatant quantify Protein Quantification (e.g., BCA assay) supernatant->quantify denature Add Sample Buffer & Boil quantify->denature end SDS-PAGE & Western Blot denature->end

Caption: Workflow for viral lysate preparation for Western Blot.

RNAExtractionWorkflow start Viral Sample lysis Add this compound- Guanidinium Thiocyanate Lysis Buffer start->lysis bind Bind RNA to Silica Column lysis->bind wash1 Wash Step 1 bind->wash1 wash2 Wash Step 2 wash1->wash2 elute Elute RNA wash2->elute end Purified Viral RNA (for RT-qPCR, etc.) elute->end

Caption: Workflow for viral RNA extraction using this compound.

References

Application of Sarkosyl in the Study of Protein Aggregation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarkosyl, or N-lauroylsarcosine, is an anionic detergent widely employed in the study of protein aggregation. Its utility stems from its ability to solubilize non-covalently linked protein aggregates and differentiate between soluble and insoluble protein species. This is particularly valuable in the context of recombinant protein expression, where proteins can form dense, insoluble aggregates known as inclusion bodies, and in the study of neurodegenerative diseases, where the accumulation of protein aggregates is a key pathological hallmark. Sarkosyl's effectiveness lies in its capacity to disrupt protein-protein interactions within aggregates while being mild enough to not universally denature all protein structures, a characteristic that distinguishes it from harsher detergents like sodium dodecyl sulfate (B86663) (SDS).[1][2]

Key Applications

The primary applications of Sarkosyl in protein aggregation research include:

  • Solubilization of Inclusion Bodies: A common challenge in recombinant protein production is the formation of insoluble inclusion bodies. Sarkosyl is a powerful tool for solubilizing these aggregates, facilitating the recovery and subsequent refolding of the desired protein.[3] It can be more effective than chaotropic agents like urea (B33335) for certain proteins.[4]

  • Fractionation of Protein Aggregates from Tissues: In the field of neurodegenerative diseases, Sarkosyl is instrumental in the isolation and enrichment of pathological protein aggregates from postmortem brain tissue.[2][5] It effectively solubilizes natively folded proteins, allowing for the separation of detergent-insoluble aggregates of proteins like tau, α-synuclein, and amyloid-β through ultracentrifugation.[2][6][7]

  • Characterization of Amyloid Fibrils: Many amyloid fibrils exhibit resistance to Sarkosyl, a property that is exploited for their isolation and characterization.[1] This differential solubility can even be used to distinguish between different strains of protein aggregates, as has been demonstrated for α-synuclein.[6][8]

  • Seeding and Propagation Assays: Sarkosyl-insoluble fractions isolated from diseased tissues can be used as "seeds" in cellular or in vitro models to study the templated aggregation and propagation of misfolded proteins.[9][10]

Mechanism of Action

Sarkosyl is an anionic detergent that disrupts non-covalent interactions holding aggregated proteins together.[3] It is thought to encapsulate proteins, thereby solubilizing them.[1] In the context of bacterial cell lysis, Sarkosyl can also help prevent the co-aggregation of recombinant proteins with components of the bacterial outer membrane.[11] While effective at solubilization, it's important to note that proteins solubilized with Sarkosyl may be in a denatured or partially folded state and often require a subsequent refolding step to regain biological activity.[3][12]

Data Presentation: Quantitative Effects of Sarkosyl

The following tables summarize quantitative data from various studies on the use of Sarkosyl.

ProteinSourceSarkosyl Concentration (% w/v)OutcomeReference
GST-Bbox1 Bacterial Inclusion Bodies1~40% of the protein was soluble after cell lysis.[13]
GST-Bbox1 Bacterial Inclusion Bodies10>95% of the protein from the insoluble pellet was solubilized.[13]
ABL-1 Kinase Bacterial Inclusion Bodies<1Efficiently solubilized ABL-1 inclusion bodies.[1]
PD-derived α-synuclein PFFs Patient-derived Pre-formed Fibrils1~50% of the insoluble filament structure was turned into soluble species.[8]
MSA-derived α-synuclein PFFs Patient-derived Pre-formed Fibrils1~20% of the insoluble filament structure was turned into soluble species.[8]
GFP-Tau Cultured Cells (SH-SY5Y & HEK 293T) treated with PHFsNot specified (used for fractionation)~3-fold increase in Sarkosyl-insoluble GFP-Tau compared to untreated cells.[14]

PFFs: Pre-formed Fibrils; PD: Parkinson's Disease; MSA: Multiple System Atrophy; PHFs: Paired Helical Filaments

Experimental Protocols

Protocol 1: Solubilization of Recombinant Proteins from Inclusion Bodies

This protocol is a general guideline for solubilizing proteins from inclusion bodies using Sarkosyl. Optimization of Sarkosyl concentration may be required for different proteins.[3]

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)

  • Sarkosyl solution (10% w/v)

  • High-speed centrifuge

Procedure:

  • Resuspend the cell pellet in Lysis Buffer.

  • Lyse the cells using a suitable method (e.g., sonication, French press).

  • Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies.

  • Discard the supernatant. Wash the inclusion body pellet with Lysis Buffer (optionally containing a low concentration of a non-ionic detergent like Triton X-100) to remove contaminating proteins. Centrifuge again and discard the supernatant.

  • Resuspend the washed inclusion body pellet in Lysis Buffer.

  • Add 10% Sarkosyl solution to a final concentration of 1-2% (w/v).

  • Incubate with gentle agitation for 1-2 hours at room temperature to solubilize the aggregated protein.

  • Centrifuge at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet any remaining insoluble material.

  • The supernatant contains the Sarkosyl-solubilized protein. This can then be purified and refolded.

cluster_workflow Workflow for Solubilizing Inclusion Bodies with Sarkosyl cell_pellet Cell Pellet with Inclusion Bodies lysis Cell Lysis cell_pellet->lysis centrifugation1 Centrifugation lysis->centrifugation1 supernatant1 Soluble Fraction (discard) centrifugation1->supernatant1 pellet1 Inclusion Body Pellet centrifugation1->pellet1 wash Wash Pellet pellet1->wash pellet2 Washed Pellet wash->pellet2 sarkosyl_solubilization Resuspend in Buffer + 1-2% Sarkosyl pellet2->sarkosyl_solubilization centrifugation2 Centrifugation sarkosyl_solubilization->centrifugation2 insoluble_debris Insoluble Debris (discard) centrifugation2->insoluble_debris soluble_protein Sarkosyl-Solubilized Protein centrifugation2->soluble_protein cluster_workflow Workflow for Fractionating Brain Tissue Aggregates brain_tissue Brain Tissue homogenization Homogenize in Buffer + 1% Sarkosyl brain_tissue->homogenization incubation Incubate at 37°C homogenization->incubation low_speed_cent Low-Speed Centrifugation incubation->low_speed_cent debris Debris Pellet (discard) low_speed_cent->debris supernatant1 Supernatant low_speed_cent->supernatant1 ultracentrifugation Ultracentrifugation supernatant1->ultracentrifugation soluble_fraction Sarkosyl-Soluble Fraction ultracentrifugation->soluble_fraction insoluble_pellet Sarkosyl-Insoluble Pellet ultracentrifugation->insoluble_pellet wash Wash Pellet insoluble_pellet->wash final_pellet Final Insoluble Aggregates wash->final_pellet cluster_logic Logical Basis of Sarkosyl Fractionation total_lysate Total Protein Lysate (from tissue or cells) sarkosyl_treatment Treatment with 1% Sarkosyl total_lysate->sarkosyl_treatment centrifugation Ultracentrifugation sarkosyl_treatment->centrifugation supernatant Supernatant centrifugation->supernatant contains pellet Pellet centrifugation->pellet contains soluble_proteins Natively Folded Proteins (Soluble) aggregated_proteins Aggregated Proteins (Insoluble) supernatant->soluble_proteins pellet->aggregated_proteins

References

Application Notes and Protocols for Lauroylsarcosine in Bacterial Genomic DNA Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality genomic DNA (gDNA) is a critical first step for a multitude of molecular biology applications, including polymerase chain reaction (PCR), next-generation sequencing (NGS), and Southern blotting. The efficient lysis of bacterial cells to release their genetic material, while simultaneously inactivating cellular nucleases, is paramount to achieving high yields of pure, intact DNA. Lauroylsarcosine, also known as sarkosyl, is an anionic surfactant that has proven to be a valuable component in lysis buffers for bacterial gDNA extraction.

This document provides detailed application notes on the role and benefits of this compound in bacterial genomic DNA isolation protocols. It includes specific protocols for both Gram-positive and Gram-negative bacteria, quantitative data on expected DNA yield and purity, and visual workflows to guide researchers through the experimental process.

The Role of this compound in Bacterial Cell Lysis

This compound is an N-acyl derivative of the amino acid sarcosine. Its utility in DNA extraction protocols stems from its properties as a detergent. It effectively disrupts the lipid bilayers of bacterial cell membranes, leading to cell lysis and the release of intracellular contents, including genomic DNA.

Key functions of this compound in gDNA isolation protocols include:

  • Cell Lysis: It solubilizes the cytoplasmic membrane, contributing to the overall disruption of the bacterial cell envelope.

  • Protein Denaturation: this compound aids in the denaturation and dissociation of proteins from nucleic acids. This is crucial for removing protein contaminants during the purification process.

  • Nuclease Inhibition: By denaturing proteins, this compound helps to inactivate DNases, which are enzymes that can degrade DNA, thereby preserving the integrity of the isolated genomic material.

  • Compatibility with Other Reagents: It is often used in conjunction with other lytic agents and purification reagents, such as lysozyme, proteinase K, and cetyltrimethylammonium bromide (CTAB), to enhance the efficiency of DNA extraction from a wide range of bacterial species.

Quantitative Data Summary

The inclusion of this compound in lysis buffers can significantly impact the yield and purity of the extracted genomic DNA. The following tables summarize representative quantitative data from studies comparing different DNA extraction methods.

Method/Bacterial StrainDNA Yield (µg/mL of culture)A260/A280 RatioA260/A230 RatioReference
Gram-Negative Bacteria (e.g., Escherichia coli)
Protocol with this compound25 - 401.8 - 2.02.0 - 2.2[Fictionalized Data for Illustration]
Standard SDS-based Protocol20 - 351.7 - 1.91.8 - 2.1[Fictionalized Data for Illustration]
Commercial Kit A15 - 301.8 - 2.02.0 - 2.2[Fictionalized Data for Illustration]
Gram-Positive Bacteria (e.g., Bacillus subtilis)
Protocol with this compound & Lysozyme15 - 301.8 - 2.01.9 - 2.2[Fictionalized Data for Illustration]
Standard SDS-based Protocol & Lysozyme10 - 251.7 - 1.91.7 - 2.0[Fictionalized Data for Illustration]
Commercial Kit B10 - 201.8 - 2.02.0 - 2.2[Fictionalized Data for Illustration]

Note: The above data is illustrative. Actual yields and purity can vary depending on the bacterial species, growth conditions, cell density, and specific protocol modifications. An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA, while an A260/A230 ratio between 2.0 and 2.2 suggests minimal contamination with polysaccharides and other organic compounds.

Experimental Protocols

Protocol 1: Genomic DNA Isolation from Gram-Negative Bacteria (e.g., Escherichia coli) using this compound

This protocol is suitable for the extraction of high-molecular-weight genomic DNA from Gram-negative bacteria.

Materials:

  • Bacterial cell pellet

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Lysis Buffer (100 mM Tris-HCl pH 8.0, 100 mM EDTA pH 8.0, 1.5 M NaCl, 1% CTAB, 1% this compound)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • Isopropanol (100%, ice-cold)

  • Ethanol (B145695) (70%, ice-cold)

  • Nuclease-free water

Procedure:

  • Cell Harvesting: Pellet 1-5 mL of an overnight bacterial culture by centrifugation at 10,000 x g for 5 minutes. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 500 µL of TE buffer.

  • Lysis: Add 50 µL of 10% SDS and 5 µL of Proteinase K (20 mg/mL). Mix gently by inverting the tube and incubate at 55°C for 1 hour.

  • CTAB Precipitation: Add 100 µL of 5 M NaCl and 80 µL of CTAB/NaCl solution (10% CTAB in 0.7 M NaCl). Mix thoroughly and incubate at 65°C for 10 minutes.

  • Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol. Mix by inversion for 5 minutes. Centrifuge at 12,000 x g for 10 minutes.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

  • Second Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol. Mix by inversion for 2 minutes. Centrifuge at 12,000 x g for 5 minutes.

  • DNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.6 volumes of ice-cold isopropanol. Mix gently until a DNA precipitate is visible.

  • Pelleting DNA: Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.

  • Washing: Discard the supernatant and wash the DNA pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes.

  • Drying: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.

  • Resuspension: Resuspend the DNA pellet in 50-100 µL of nuclease-free water or TE buffer.

Protocol 2: Genomic DNA Isolation from Gram-Positive Bacteria (e.g., Bacillus subtilis) using this compound

This protocol includes an enzymatic digestion step to break down the thick peptidoglycan layer of Gram-positive bacteria.

Materials:

  • Bacterial cell pellet

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Lysozyme (10 mg/mL in TE buffer)

  • Lysis Buffer (see Protocol 1)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • Isopropanol (100%, ice-cold)

  • Ethanol (70%, ice-cold)

  • Nuclease-free water

Procedure:

  • Cell Harvesting: Pellet 1-5 mL of an overnight bacterial culture by centrifugation at 10,000 x g for 5 minutes. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 480 µL of TE buffer.

  • Enzymatic Lysis: Add 20 µL of Lysozyme (10 mg/mL) and incubate at 37°C for 30-60 minutes.

  • Chemical Lysis: Proceed with steps 3-12 from Protocol 1.

Visualizations

Experimental Workflow for Genomic DNA Isolation from Bacteria

Bacterial_gDNA_Isolation cluster_start Sample Preparation cluster_lysis Cell Lysis cluster_purification Purification cluster_final Final Steps start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest resuspend Resuspend Pellet harvest->resuspend enzymatic Enzymatic Lysis (Lysozyme for Gram+) resuspend->enzymatic Gram-positive chemical Chemical Lysis (this compound, SDS, Proteinase K) resuspend->chemical Gram-negative enzymatic->chemical organic Organic Extraction (Phenol:Chloroform) chemical->organic precipitate DNA Precipitation (Isopropanol) organic->precipitate wash Wash Pellet (70% Ethanol) precipitate->wash dry Air Dry Pellet wash->dry resuspend_dna Resuspend DNA dry->resuspend_dna end_product High-Quality gDNA resuspend_dna->end_product

Caption: Workflow for bacterial genomic DNA isolation.

Logical Relationship of Lysis Buffer Components

Lysis_Components cluster_components Lysis Buffer Components cluster_targets Cellular Targets cluster_outcome Outcome lauroyl This compound membrane Cell Membrane lauroyl->membrane disrupts proteins Cellular Proteins (including DNases) lauroyl->proteins denatures sds SDS sds->membrane disrupts sds->proteins denatures proteinase_k Proteinase K proteinase_k->proteins digests lysozyme Lysozyme cell_wall Cell Wall (Gram+) lysozyme->cell_wall degrades lysis Cell Lysis membrane->lysis cell_wall->lysis dna_protection gDNA Protection proteins->dna_protection inactivation of DNases dna_release gDNA Release lysis->dna_release

Caption: Role of lysis buffer components in gDNA extraction.

Troubleshooting & Optimization

How to prevent Lauroylsarcosine precipitation at low temperatures?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of Lauroylsarcosine at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, often used as its sodium salt (sodium lauroyl sarcosinate), is an anionic surfactant derived from a natural fatty acid and the amino acid derivative sarcosine. It is widely utilized in molecular biology, biochemistry, and drug development for its ability to solubilize and separate membrane proteins and glycoproteins.[1][2] It also functions as a detergent with protein denaturing capabilities and is used in cell lysis steps during RNA purification.[1]

Q2: What causes this compound to precipitate at low temperatures?

A2: The precipitation of this compound at low temperatures is primarily related to its solubility characteristics, which are governed by a property known as the Krafft Point. The Krafft Point is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC). Below the Krafft Point, the surfactant's solubility is low, and it exists primarily as individual molecules, which can easily precipitate out of the solution. As the temperature rises above the Krafft Point, solubility increases dramatically, allowing for the formation of micelles and keeping the surfactant dissolved.

Q3: Besides temperature, what other factors influence this compound precipitation?

A3: Several factors can significantly impact the solubility and stability of this compound solutions:

  • pH: this compound is the salt of a weak carboxylic acid. In acidic conditions (low pH), the sarcosinate head group becomes protonated. This neutralizes its charge, drastically reducing its affinity for water and leading to precipitation.[3][4]

  • Divalent Cations: The presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), commonly found in hard water, can lead to the formation of insoluble salts with anionic surfactants like this compound, causing them to precipitate.[3][5]

  • Concentration: At concentrations significantly above the CMC, the equilibrium is more favorable for micelle formation, which can enhance stability. However, highly concentrated solutions may still be susceptible to precipitation if the temperature drops significantly.

Troubleshooting Guide: Preventing Precipitation

This guide addresses the common issue of this compound precipitation during refrigerated storage or other low-temperature experimental conditions.

Issue: A prepared this compound solution appears cloudy or forms a solid precipitate after being cooled to 2-8°C.

This issue can be traced back to one or more root causes that shift the equilibrium from the soluble, ionized form of the surfactant to its insoluble, protonated form.

cluster_causes Primary Causes cluster_mechanism Mechanism cluster_result Result Low_Temp Temperature Below Krafft Point Protonation Protonation of Carboxylate Headgroup Low_Temp->Protonation Reduces Solubility Low_pH Low pH (< pKa) Low_pH->Protonation Promotes Cations Divalent Cations (e.g., Ca²⁺, Mg²⁺) Insoluble_Salt Formation of Insoluble Salts Cations->Insoluble_Salt Forms Precipitation This compound Precipitation Protonation->Precipitation Insoluble_Salt->Precipitation

Caption: Logical relationship of factors leading to this compound precipitation.

Solutions

Method 1: pH Adjustment

Maintaining an alkaline pH is the most effective way to ensure this compound remains in its soluble, deprotonated (anionic) form. For a typical 10% aqueous solution of the sodium salt, the pH is naturally between 7.0 and 9.0.[6] To enhance stability at low temperatures, it is recommended to adjust the pH to be well above the pKa of the carboxylic acid group (pKa is approximately 4.8).[7]

  • Recommendation: Adjust the solution pH to a range of 8.0 - 9.0 using a suitable base (e.g., 1M NaOH) before refrigeration. This increases the apparent Krafft Point, lowering the temperature at which precipitation occurs.[7]

Method 2: Addition of Co-solvents

Co-solvents can increase the solubility of the surfactant and disrupt the formation of crystalline precipitate structures at low temperatures.

  • Recommendation: Incorporate a co-solvent like glycerol (B35011) or ethanol (B145695) into the formulation.[8] Start with concentrations in the range of 5-20% (v/v) and test for stability at the target temperature.

Method 3: Use of Chelating Agents

If the precipitation is suspected to be caused by divalent cations from the water source (e.g., hard water) or other buffer components, a chelating agent can be added. These agents bind to the cations, preventing them from interacting with the this compound.

  • Recommendation: Add a small amount of Ethylenediaminetetraacetic acid (EDTA) or trisodium (B8492382) citrate (B86180) to the solution.[6][9] A typical starting concentration is 1-5 mM. Note that some commercial grades of Sodium Lauroylsarcosinate may already contain EDTA.[6]

Method 4: Addition of a Co-surfactant

The addition of a non-ionic co-surfactant can inhibit the precipitation of anionic surfactants.[5][10] This is thought to occur through the formation of mixed micelles, which have a lower Krafft Point and greater stability against precipitation by electrolytes.

  • Recommendation: Introduce a non-ionic surfactant (e.g., a Polysorbate or Triton™ X-100) at a concentration of 20-25 mol-% relative to the this compound.[10]

Data Presentation

Table 1: Physicochemical Properties of Sodium Lauroylsarcosinate

PropertyValueReference
Molecular Formula C₁₅H₂₈NNaO₃[2]
Molecular Weight 293.38 g/mol [1]
Appearance White crystalline powder[6]
Water Solubility 293 g/L at 20°C[1][8]
Critical Micelle Conc. (CMC) 14.6 mM (at 20-25°C)
pH (10% aq. solution) 7.0 - 9.0[6]

Table 2: Troubleshooting Summary - Strategies to Prevent Precipitation

StrategyAgentRecommended Starting ConcentrationMechanism of Action
pH Adjustment 1M NaOH or KOHAdjust solution to pH 8.0 - 9.0Maintains surfactant in soluble anionic form.[4]
Co-solvent Addition Glycerol or Ethanol5 - 20% (v/v)Increases overall solute solubility.[8]
Chelation EDTA or Sodium Citrate1 - 5 mMSequesters divalent cations (Ca²⁺, Mg²⁺).[9][11]
Co-surfactant Addition Non-ionic surfactant20 - 25 mol-% of this compoundForms stable mixed micelles, lowering the Krafft Point.[10]

Experimental Protocols

Protocol 1: pH-Adjustment Method for Enhancing Cold Stability

Objective: To prepare a 10% (w/v) Sodium Lauroylsarcosinate stock solution that remains stable at 2-8°C.

Materials:

  • Sodium Lauroylsarcosinate powder (≥94% purity)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • 1M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks and graduated cylinders

  • Refrigerator or cold room (2-8°C)

Procedure:

  • Weigh 10.0 g of Sodium Lauroylsarcosinate powder.

  • Add the powder to a beaker containing approximately 80 mL of high-purity water.

  • Place the beaker on a stir plate and stir until the powder is fully dissolved. The solution may appear clear to slightly hazy.

  • Once dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of water and add the rinse to the flask.

  • Bring the volume up to nearly 100 mL with water.

  • Place a calibrated pH electrode into the solution.

  • While monitoring the pH, add 1M NaOH dropwise until the pH of the solution is stable between 8.5 and 9.0.

  • Bring the final volume to exactly 100 mL with water. Mix thoroughly.

  • Transfer the solution to a sterile, sealed container.

  • Place the container in a 2-8°C environment and observe for any signs of precipitation after 24 and 48 hours.

Expected Results: The pH-adjusted solution should remain clear and free of precipitate during cold storage, unlike a non-adjusted solution which may become cloudy or form crystals.

Caption: Experimental workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Lauroylsarcosine Concentration for Maximal Protein Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-Lauroylsarcosine (Sarkosyl) concentration in protein yield experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during protein extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is N-Lauroylsarcosine and why is it used in protein extraction?

N-Lauroylsarcosine (also known as Sarkosyl) is an anionic surfactant. It is considered a mild detergent that is effective in solubilizing membrane proteins and proteins aggregated in inclusion bodies.[1][2][3] Its utility lies in its ability to disrupt lipid bilayers and protein aggregates, often with less denaturation compared to harsh detergents like SDS.[3][4]

Q2: When should I consider using N-Lauroylsarcosine?

You should consider using N-Lauroylsarcosine when:

  • Your recombinant protein is expressed in inclusion bodies, which are insoluble protein aggregates.[5]

  • You are working with membrane proteins that require solubilization from the lipid bilayer.[3]

  • You are experiencing low yields of soluble protein after cell lysis.[6][7]

  • You need to perform a mild extraction to preserve the protein's biological activity.[1][2]

Q3: What is the typical working concentration range for N-Lauroylsarcosine?

The optimal concentration of N-Lauroylsarcosine is protein-dependent and requires empirical determination. However, a general starting range is between 0.1% and 1.5% (w/v).[5][8] For solubilizing inclusion bodies, concentrations around 0.2% have been shown to be effective for extracting biologically active proteins without a refolding step.[2] For enhancing the purification of soluble proteins, a concentration of 0.2% added to the crude cell extract has been demonstrated to improve yield and purity.[1]

Q4: Can N-Lauroylsarcosine denature my protein?

While considered a milder detergent than SDS, N-Lauroylsarcosine can still have denaturing effects, especially at high concentrations.[9] However, at carefully optimized, non-denaturing concentrations, it can be used for mild solubilization of proteins from inclusion bodies while retaining their biological activity.[1][2] The key is to use the minimum concentration necessary to achieve the desired solubilization.

Q5: How do I remove N-Lauroylsarcosine after purification?

N-Lauroylsarcosine can be removed by methods such as dialysis, owing to its relatively low critical micelle concentration (CMC) compared to SDS.[5] It can also be removed during chromatography steps by washing the column with a detergent-free buffer.[4]

Troubleshooting Guides

Issue 1: Low Protein Yield After Solubilization

Symptoms:

  • The target protein remains in the insoluble pellet after treatment with N-Lauroylsarcosine.

  • The concentration of the solubilized protein is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient N-Lauroylsarcosine Concentration The concentration of N-Lauroylsarcosine may be too low to effectively solubilize the protein aggregates or membranes. Incrementally increase the N-Lauroylsarcosine concentration (e.g., in 0.1% steps) up to 1.5%. Monitor solubilization at each concentration by SDS-PAGE.
Suboptimal Buffer Conditions The pH, ionic strength, or presence of other reagents in the buffer can affect detergent efficacy. Ensure the buffer pH is appropriate for your protein's stability. Test a range of NaCl concentrations (e.g., 50-500 mM).
Inadequate Incubation Time or Temperature Solubilization may be incomplete. Increase the incubation time with the N-Lauroylsarcosine buffer. Gentle agitation or stirring can also improve efficiency. While most steps are performed at 4°C, a brief incubation at room temperature (e.g., 30-60 minutes) might enhance solubilization for some proteins.
Presence of Divalent Cations Divalent cations like Mg²⁺ can interfere with the activity of anionic detergents. For instance, Mg²⁺ can prevent membrane protein solubilization by Sarkosyl.[3] If possible, chelate divalent cations with EDTA in your solubilization buffer.
Issue 2: Protein Precipitation After N-Lauroylsarcosine Removal

Symptoms:

  • The purified protein becomes insoluble and precipitates upon removal of N-Lauroylsarcosine during dialysis or chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Protein Aggregation in Absence of Detergent The protein may be prone to aggregation in aqueous buffers without the stabilizing effect of the detergent. Include additives in the final buffer to enhance protein stability, such as glycerol (B35011) (5-20%), arginine (0.5-1 M), or non-detergent sulfobetaines.[10]
Incorrect Refolding Conditions (if applicable) If the protein was solubilized from inclusion bodies in a denatured state, it might not be refolding correctly. Optimize refolding conditions by testing different buffer compositions, pH, temperatures, and the rate of denaturant/detergent removal (e.g., stepwise dialysis).
High Protein Concentration The protein may be precipitating due to high concentration. Perform the final purification and storage at a lower protein concentration.
Issue 3: N-Lauroylsarcosine Interferes with Downstream Applications

Symptoms:

  • Reduced binding to affinity chromatography resins (e.g., IMAC).

  • Inhibition of enzyme activity in functional assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Detergent Incompatibility with Chromatography Resin Some detergents can interfere with affinity chromatography. While N-Lauroylsarcosine has been shown to be compatible with and even enhance His-tag purification, high concentrations might be problematic.[1][11] Ensure the N-Lauroylsarcosine concentration is as low as possible while still maintaining protein solubility. Consider performing a detergent exchange on the column before elution.[10]
Inhibition of Biological Activity Residual detergent in the final protein sample can inhibit enzyme function. Ensure complete removal of N-Lauroylsarcosine through extensive dialysis or other detergent removal methods. It's crucial to confirm that the detergent is not detectable in the final product.[1]

Experimental Protocols

Protocol 1: Screening for Optimal N-Lauroylsarcosine Concentration for Inclusion Body Solubilization

This protocol outlines a method for determining the minimal concentration of N-Lauroylsarcosine required to solubilize a target protein from inclusion bodies.

  • Inclusion Body Preparation:

    • Harvest E. coli cells expressing the recombinant protein by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA) and lyse the cells using a high-pressure homogenizer or sonication.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a non-ionic detergent like Triton X-100 (e.g., 1-2%) to remove membrane contaminants, followed by a wash with a buffer without detergent to remove residual Triton X-100.[5]

  • Solubilization Screening:

    • Aliquot the washed inclusion body pellet into several tubes.

    • Resuspend each aliquot in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) containing a different concentration of N-Lauroylsarcosine (e.g., 0.1%, 0.2%, 0.5%, 1.0%, 1.5% w/v).

    • Incubate the samples with gentle agitation for 1-2 hours at 4°C or room temperature.

    • Centrifuge the samples at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

    • Analyze the supernatant and pellet fractions from each concentration by SDS-PAGE to determine the extent of protein solubilization.

  • Analysis:

    • Identify the lowest concentration of N-Lauroylsarcosine that results in the maximal amount of the target protein in the soluble fraction.

    • If preserving biological activity is critical, perform a functional assay on the solubilized fractions.

Protocol 2: N-Lauroylsarcosine-Assisted Purification of Soluble Proteins

This protocol describes the use of N-Lauroylsarcosine to enhance the yield and purity of soluble, His-tagged proteins during affinity chromatography.[1]

  • Cell Lysis:

    • Resuspend the cell pellet in a wash buffer (e.g., 40 mM Tris-HCl, pH 8.0, 500 mM NaCl) containing protease inhibitors.

    • Lyse the cells using a high-pressure homogenizer.

  • Detergent Addition:

    • To the crude cell lysate, add a stock solution of N-Lauroylsarcosine to a final concentration of 0.2%.

    • Incubate the lysate with gentle agitation for 15-18 hours at room temperature.[1]

  • Affinity Chromatography:

    • Centrifuge the lysate to remove cell debris.

    • Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with the wash buffer.

    • Wash the column extensively with the wash buffer to remove unbound proteins.

    • Elute the bound protein using an elution buffer containing imidazole (B134444) (e.g., 250-500 mM).

  • Detergent Removal and Analysis:

    • Dialyze the eluted protein against a suitable storage buffer to remove imidazole and N-Lauroylsarcosine.

    • Analyze the purified protein for yield and purity using SDS-PAGE and a protein concentration assay.

Data Presentation

Table 1: Effect of N-Lauroylsarcosine Concentration on Protein Solubilization
N-Lauroylsarcosine Conc. (% w/v)Protein in Soluble Fraction (mg/mL)Protein in Insoluble Fraction (mg/mL)Biological Activity (% of control)
0.0 (Control)0.2 ± 0.054.8 ± 0.3100 (if any soluble)
0.11.5 ± 0.23.5 ± 0.295 ± 5
0.23.8 ± 0.31.1 ± 0.192 ± 6
0.54.5 ± 0.40.4 ± 0.185 ± 8
1.04.7 ± 0.30.2 ± 0.0570 ± 10
1.54.7 ± 0.40.2 ± 0.0565 ± 12

Note: These are example data and will vary depending on the specific protein and experimental conditions.

Table 2: Comparison of Detergents for Inclusion Body Solubilization
DetergentTypical ConcentrationAdvantagesDisadvantages
N-Lauroylsarcosine 0.1 - 1.5%Mild, can preserve activity, easily removable by dialysis[2][5]Can be denaturing at high concentrations[9]
Urea 4 - 8 MStrong denaturant, effective for highly aggregated proteinsRequires refolding, can cause carbamylation
Guanidine-HCl 4 - 6 MVery strong denaturant, highly effectiveRequires extensive refolding, viscous solution
SDS 1 - 2%Strong solubilizing agentStrongly denaturing, difficult to remove

Visualizations

Experimental_Workflow_Inclusion_Body_Solubilization cluster_prep Inclusion Body Preparation cluster_solubilization Solubilization & Analysis start Cell Pellet lysis Cell Lysis start->lysis centrifuge1 Centrifugation lysis->centrifuge1 wash Wash Inclusion Bodies centrifuge1->wash solubilize Resuspend in N-Lauroylsarcosine Buffer wash->solubilize incubate Incubate solubilize->incubate centrifuge2 Centrifugation incubate->centrifuge2 analyze SDS-PAGE Analysis of Supernatant & Pellet centrifuge2->analyze

Caption: Workflow for optimizing N-Lauroylsarcosine concentration for inclusion body solubilization.

Troubleshooting_Logic_Low_Yield start Low Protein Yield cause1 Insufficient Solubilization? start->cause1 cause2 Protein Precipitation? start->cause2 cause3 Loss during Purification? start->cause3 solution1a Increase Sarkosyl % cause1->solution1a Yes solution1b Optimize Buffer (pH, salt) cause1->solution1b Yes solution1c Increase Incubation Time/Temp cause1->solution1c Yes solution2a Add Stabilizers (Glycerol, Arginine) cause2->solution2a Yes solution2b Optimize Refolding cause2->solution2b Yes solution2c Lower Protein Conc. cause2->solution2c Yes solution3a Check Resin Compatibility cause3->solution3a Yes solution3b On-Column Detergent Exchange cause3->solution3b Yes

Caption: Troubleshooting flowchart for low protein yield when using N-Lauroylsarcosine.

References

Troubleshooting low yield in DNA extraction using Lauroylsarcosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for troubleshooting low DNA yield in experiments utilizing N-Lauroylsarcosine (Sarkosyl). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during DNA extraction.

Troubleshooting Guide: Low DNA Yield

This section addresses specific problems that can lead to lower-than-expected DNA yields when using Lauroylsarcosine in your lysis buffer.

Question: My DNA yield is consistently low when using a this compound-based lysis buffer. What are the most common causes?

Answer:

Low DNA yield in protocols using this compound can stem from several factors, ranging from incomplete cell lysis to procedural errors. Here are the primary areas to investigate:

  • Incomplete Cell Lysis: The fundamental first step is breaking open the cells to release the DNA. If lysis is incomplete, a significant portion of your DNA will remain trapped and be discarded with the cell debris.

  • Suboptimal this compound Concentration: The concentration of this compound is critical. Too low, and it won't effectively solubilize cell membranes; too high, and it could interfere with downstream enzymatic reactions if not properly removed.

  • Inefficient Proteinase K Activity: this compound is an anionic detergent that helps to denature proteins and expose them to Proteinase K. However, factors like incorrect temperature or degraded enzyme can lead to incomplete protein digestion, which can trap DNA.

  • Procedural Issues During Extraction: Problems such as incorrect phase separation in phenol-chloroform extractions or inefficient binding to silica (B1680970) columns can lead to significant loss of DNA.

  • Sample Quality and Handling: The quality of your starting material is paramount. Degraded DNA from improper sample storage or repeated freeze-thaw cycles will inevitably result in low yields.[1][2]

Question: How can I determine if incomplete cell lysis is the cause of my low DNA yield?

Answer:

Observing the lysate after the initial lysis step can provide clues.

  • Visual Inspection: After adding the lysis buffer containing this compound and Proteinase K and incubating, the solution should become viscous and relatively clear. If you still observe a significant amount of particulate matter or the solution is not viscous, lysis is likely incomplete.

  • Microscopic Examination: A more definitive method is to take a small aliquot of the lysate and examine it under a microscope. The presence of a large number of intact cells indicates a failure in the lysis step.

To improve cell lysis, consider the following:

  • Optimize Incubation Time and Temperature: Ensure you are incubating at the optimal temperature for Proteinase K activity, typically 50-65°C.[3] You can try extending the incubation time to ensure complete digestion.[1]

  • Ensure Proper Mixing: Gently invert the tubes periodically during incubation to ensure the lysis buffer is in full contact with the sample.

  • Adequate Sample Disruption: For tissues or tough-to-lyse cells (like fungi), mechanical disruption (e.g., grinding in liquid nitrogen, bead beating) prior to lysis is crucial.

Question: I switched from an SDS-based lysis buffer to one with this compound and my yields have dropped. Why might this be happening and how can I fix it?

Answer:

While both are anionic detergents, this compound and SDS have different properties. A drop in yield after switching could be due to:

  • Different Optimal Concentrations: The optimal concentration for cell lysis can differ between the two detergents. You may need to optimize the this compound concentration in your buffer. Typical concentrations range from 0.5% to 2%.

  • Interaction with Other Reagents: this compound is known to be more soluble in the presence of high concentrations of chaotropic salts (e.g., guanidine (B92328) thiocyanate) compared to SDS.[4] If your protocol relies on such salts, ensure your buffer composition is compatible and optimized for this compound.

  • Milder Action: In some contexts, this compound can be considered a milder detergent than SDS. For particularly resilient cell types, it might not be as effective at membrane disruption on its own, and you may need to enhance the lysis through mechanical means or by optimizing other components of your lysis buffer.

To address this, you can perform a concentration optimization experiment, testing a range of this compound concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%) to find the optimal concentration for your specific sample type and protocol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in DNA extraction?

A1: N-Lauroylsarcosine is an anionic surfactant with an amphiphilic structure, meaning it has both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This structure allows it to disrupt the lipid bilayer of cell and nuclear membranes. The hydrophobic tail integrates into the lipid membrane, disrupting its integrity and leading to cell lysis and the release of intracellular components, including DNA.[5] Additionally, this compound helps to denature proteins, including DNases, which are enzymes that can degrade DNA. This denaturation, coupled with the action of Proteinase K, ensures the effective removal of proteins bound to the DNA.

Q2: Can residual this compound inhibit downstream applications like PCR?

A2: Yes, like other detergents, residual this compound in the final DNA eluate can inhibit enzymatic reactions such as PCR. Detergents can denature the DNA polymerase, leading to failed or inefficient amplification. It is crucial to perform the wash steps in your purification protocol diligently to remove all traces of the lysis buffer. If you suspect detergent contamination, an additional wash step or a DNA clean-up procedure may be necessary.

Q3: Is this compound compatible with Proteinase K?

A3: Yes, Proteinase K is a robust enzyme that is active in the presence of various detergents, including this compound and SDS.[3] In fact, these detergents can enhance Proteinase K activity by denaturing proteins and making them more accessible to the enzyme. The optimal temperature for Proteinase K activity is generally between 50°C and 65°C.

Q4: When should I choose this compound over SDS for DNA extraction?

A4: this compound is often preferred in protocols that involve high concentrations of chaotropic salts, such as guanidine thiocyanate, because it remains soluble whereas SDS may precipitate.[4] It is also sometimes considered a milder detergent, which may be advantageous when trying to preserve the integrity of other cellular components, though this can be a disadvantage for lysing more resilient cells.

Data Summary

The following table summarizes a comparison of different single-cell lysis methods, including those with this compound and SDS, based on their amplification efficiency and allele dropout rate.

Lysis MethodAmplification Efficiency (%)Mean Allele Dropout Rate (%)
Alkaline Lysis Buffer97.52.0
Proteinase K / SDS Buffer91.59.8
Liquid Nitrogen Freezing & Thawing89.016.7
N-lauroylsarcosine Salt Solution 84.8 18.9
Distilled Water88.143.9

Data adapted from a study on single lymphocytes.[6]

Experimental Protocols

Protocol 1: DNA Extraction from Mammalian Cells using this compound

This protocol is suitable for cultured mammalian cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM EDTA, 100 mM NaCl, 1% N-Lauroylsarcosine)

  • Proteinase K (20 mg/mL solution)

  • RNase A (10 mg/mL solution)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

  • Cell Harvesting: Harvest up to 1 x 107 cells by centrifugation. Wash the cell pellet once with cold PBS.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of Lysis Buffer. Add 50 µL of Proteinase K (20 mg/mL) and 10 µL of RNase A (10 mg/mL). Mix gently by inverting the tube.

  • Incubation: Incubate the mixture at 55°C for 1-3 hours, or overnight, with occasional gentle mixing. The lysate should become viscous.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol. Mix by inverting the tube for 5 minutes. Centrifuge at 12,000 x g for 10 minutes at room temperature.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the interface.

  • Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol. Mix and centrifuge as in step 4. Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 1/10 volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently until a DNA precipitate is visible.

  • Pelleting DNA: Centrifuge at 12,000 x g for 15 minutes at 4°C. A white pellet of DNA should be visible.

  • Washing: Carefully discard the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA in an appropriate volume of TE Buffer.

Protocol 2: DNA Extraction from Fungal Mycelium using this compound

This protocol is adapted for filamentous fungi.

Materials:

  • Liquid Nitrogen

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 50 mM EDTA, 3% N-Lauroylsarcosine)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Isopropanol (B130326)

  • 70% Ethanol

  • TE Buffer

Procedure:

  • Sample Preparation: Harvest fungal mycelium from liquid or plate culture. Lyophilize or blot dry the mycelium.

  • Mechanical Disruption: Place the mycelium in a pre-chilled mortar and add liquid nitrogen. Grind the frozen mycelium to a fine powder using a pestle.

  • Lysis: Transfer the powdered mycelium to a tube containing 600 µL of Lysis Buffer pre-warmed to 65°C. Vortex briefly to mix.

  • Incubation: Incubate at 65°C for 1 hour, with vortexing every 15-20 minutes.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, mix thoroughly, and centrifuge at 13,000 rpm for 15 minutes.

  • Aqueous Phase Transfer: Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 0.7 volumes of isopropanol and mix gently. Incubate at -20°C for 30 minutes.

  • Pelleting DNA: Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Washing: Wash the DNA pellet with 500 µL of 70% ethanol.

  • Drying and Resuspension: Air-dry the pellet and resuspend in 50-100 µL of TE Buffer.

Visualizations

DNA_Extraction_Workflow General DNA Extraction Workflow using this compound cluster_0 Cell Lysis cluster_1 Purification cluster_2 Elution Start Start with Sample (e.g., Blood, Cells, Tissue) Lysis Add Lysis Buffer with This compound & Proteinase K Start->Lysis Step 1 Incubate Incubate at 50-65°C Lysis->Incubate Step 2 Purification Purify DNA (e.g., Phenol-Chloroform or Silica Column) Incubate->Purification Step 3 Wash Wash to Remove Contaminants Purification->Wash Step 4 Elute Elute Purified DNA Wash->Elute Step 5 QC Quality Control (e.g., Spectrophotometry, Gel Electrophoresis) Elute->QC Step 6 End Pure DNA QC->End Downstream Applications Troubleshooting_Low_Yield Troubleshooting Logic for Low DNA Yield cluster_Lysis Check Lysis Step cluster_Procedure Review Purification Procedure cluster_Reagents Assess Reagent Quality Start Low DNA Yield Detected CheckLysate Is lysate viscous and clear? Start->CheckLysate IntactCells Intact cells observed? CheckLysate->IntactCells No CheckProcedure Were all steps followed correctly? CheckLysate->CheckProcedure Yes OptimizeLysis Optimize Lysis: - Increase incubation time/temp - Improve sample disruption - Check reagent concentrations IntactCells->OptimizeLysis Yes IntactCells->CheckProcedure No OptimizeLysis->CheckProcedure ReviewProtocol Review protocol steps carefully. Ensure correct reagent volumes. CheckProcedure->ReviewProtocol No CheckReagents Are reagents fresh? CheckProcedure->CheckReagents Yes PhaseSeparation Proper phase separation? EthanolPrecipitation Visible DNA precipitate? ReviewProtocol->CheckReagents EnzymeActivity Proteinase K activity confirmed? CheckReagents->EnzymeActivity No End Re-run Extraction CheckReagents->End Yes NewReagents Prepare fresh buffers. Use new enzyme stock. EnzymeActivity->NewReagents No EnzymeActivity->End Yes NewReagents->End

References

Technical Support Center: Troubleshooting Protein Precipitation with Lauroylsarcosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during protein purification, specifically focusing on protein precipitation after the addition of N-Lauroylsarcosine (Sarkosyl).

Frequently Asked Questions (FAQs)

Q1: What is Lauroylsarcosine and why is it used in protein purification?

N-Lauroylsarcosine, also known as Sarkosyl, is an anionic surfactant.[1] It is frequently used in biochemistry to solubilize proteins, particularly when extracting them from inclusion bodies in bacterial expression systems.[2][3] Its mild nature, in comparison to harsher detergents like SDS, can help in obtaining natively folded and functional proteins.[2][3]

Q2: Under what general circumstances might a protein precipitate?

Protein precipitation is a complex process that occurs when the forces promoting protein-protein interactions overcome the forces keeping the protein in solution. This can be influenced by a variety of factors including protein concentration, pH, ionic strength (salt concentration), temperature, and the presence of other molecules like detergents.[4][5]

Q3: Can this compound itself cause protein precipitation?

Yes, while this compound is primarily used to enhance protein solubility, under suboptimal conditions, it can contribute to or directly cause protein precipitation. This can occur due to a variety of factors that disrupt the delicate balance of interactions between the protein, the detergent, and the surrounding buffer.

Troubleshooting Guide: Protein Precipitating After Adding this compound

This guide is designed to help you identify the potential causes of protein precipitation after the addition of this compound and provide systematic steps to resolve the issue.

Issue 1: Incorrect this compound Concentration

The concentration of this compound is critical. Both too little and too much can lead to protein precipitation.

  • Symptom: Protein precipitates immediately or shortly after adding this compound.

  • Possible Cause (Too Low Concentration): If the concentration is too low, there may not be enough detergent molecules to effectively coat the hydrophobic regions of the protein, leading to aggregation.

  • Possible Cause (Too High Concentration): Excess this compound can lead to the formation of large micelles that may entrap and precipitate the protein. Very high concentrations can also have a denaturing effect on some proteins.

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a concentration optimization experiment. Test a range of this compound concentrations (e.g., 0.1% to 2.0% w/v) to determine the optimal concentration for your specific protein.

    • Stepwise Addition: Add the this compound solution dropwise to the protein solution while gently stirring to avoid localized high concentrations that could shock the protein out of solution.

Issue 2: Suboptimal pH of the Buffer

The pH of your buffer plays a crucial role in both protein stability and the effectiveness of this compound.

  • Symptom: Precipitation occurs after the addition of this compound, and the pH of the solution is close to the protein's isoelectric point (pI).

  • Possible Cause: this compound is an anionic detergent and is most effective at a pH above its pKa (around 3.6), where it is negatively charged.[1] If the buffer pH is close to the protein's pI, the protein has a net neutral charge, minimizing electrostatic repulsion and making it prone to aggregation.[6] The addition of the negatively charged detergent can further disrupt the protein's surface charge, leading to precipitation.

  • Troubleshooting Steps:

    • Determine Protein pI: If the isoelectric point (pI) of your protein is unknown, use a theoretical pI calculation tool based on its amino acid sequence.

    • Adjust Buffer pH: Adjust the pH of your buffer to be at least 1-2 units away from the protein's pI. For proteins with a basic pI, a higher pH buffer may be beneficial, while for acidic proteins, a lower pH (while still keeping this compound charged) might be necessary.

    • pH Titration: Perform a small-scale pH titration experiment in the presence of this compound to identify the optimal pH for your protein's solubility.

Issue 3: Inappropriate Ionic Strength

The salt concentration of your buffer can significantly impact protein solubility and the interaction with this compound.

  • Symptom: Protein precipitation is observed, and the buffer has a very low or very high salt concentration.

  • Possible Cause (Low Ionic Strength): At low ionic strength, electrostatic interactions are stronger. The negatively charged this compound can have strong, potentially disruptive, interactions with charged patches on the protein surface, leading to aggregation.[7]

  • Possible Cause (High Ionic Strength): High salt concentrations can compete with the protein for water molecules, leading to a "salting-out" effect and reduced solubility.[8] It can also shield the charges on both the protein and the detergent, potentially weakening the solubilizing effect of this compound.[4][7]

  • Troubleshooting Steps:

    • Optimize Salt Concentration: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) in your buffer to find the optimal ionic strength that maintains your protein's solubility in the presence of this compound.

    • Dialysis: If you suspect the ionic strength is not optimal, dialyze your protein into a buffer with a different salt concentration before adding this compound.

Issue 4: Temperature Effects

Temperature can influence both protein stability and the behavior of detergents.

  • Symptom: Precipitation occurs when the experiment is performed at a specific temperature (e.g., on ice or at room temperature).

  • Possible Cause: Some proteins are cold-labile and can precipitate at lower temperatures. Conversely, higher temperatures can lead to protein denaturation and aggregation.[5][9] The properties of this compound micelles can also be temperature-dependent.

  • Troubleshooting Steps:

    • Vary the Temperature: If you are working at 4°C, try performing the this compound addition and subsequent steps at room temperature, and vice versa.

    • Controlled Temperature Incubation: Incubate the protein-detergent mixture at different temperatures for a short period to assess the impact on solubility.

Issue 5: Incompatibility with Other Buffer Components

Interactions between this compound and other reagents in your buffer can sometimes lead to precipitation.

  • Symptom: Precipitation is observed only when this compound is added to the complete buffer containing other additives.

  • Possible Cause: this compound may have unfavorable interactions with other detergents, reducing agents, or co-factors in your buffer. For example, mixing anionic detergents with cationic detergents will cause precipitation.

  • Troubleshooting Steps:

    • Simplify the Buffer: Prepare a simplified buffer containing only the essential components (e.g., buffer salt, pH adjuster) and test the solubility of your protein with this compound.

    • Systematic Addition: Add other buffer components one by one to the simplified buffer to identify the component that may be causing the issue.

    • Consult Compatibility Charts: Refer to detergent compatibility charts to ensure that this compound is compatible with other detergents you may be using.

Data Presentation: Key Parameters for Using this compound

The following table summarizes key quantitative data and parameters to consider when using this compound for protein solubilization.

ParameterTypical Range/ValueConsiderations
Working Concentration 0.1% - 2.0% (w/v)Protein-dependent; requires optimization.[10]
Critical Micelle Concentration (CMC) ~14 mM in waterSolubilization is most effective above the CMC.
Optimal pH Range > 5.5This compound is negatively charged and most effective above its pKa of ~3.6.[1]
Ionic Strength 50 mM - 500 mM NaCl/KClHighly protein-dependent; requires optimization.[11]
Temperature 4°C to Room TemperatureConsider the stability of your specific protein at different temperatures.[5]

Experimental Protocols

Protocol 1: Optimization of this compound Concentration
  • Prepare a stock solution of 10% (w/v) N-Lauroylsarcosine in your base buffer.

  • Aliquot your protein sample into several microcentrifuge tubes (e.g., 100 µL each).

  • Add the this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%, 1.5%, 2.0%).

  • Incubate the samples under your standard experimental conditions (e.g., on ice for 30 minutes).

  • Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes at 4°C.

  • Analyze the supernatant for soluble protein using a protein concentration assay (e.g., Bradford or BCA) or by SDS-PAGE. The optimal concentration is the one that yields the highest amount of soluble protein without significant precipitation.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting protein precipitation after the addition of this compound.

Troubleshooting_Workflow Start Start: Protein Precipitates After Adding this compound Check_Concentration 1. Check this compound Concentration Start->Check_Concentration Optimize_Concentration Action: Optimize Concentration (e.g., 0.1% - 2.0%) Check_Concentration->Optimize_Concentration Suboptimal? Check_pH 2. Check Buffer pH vs. Protein pI Check_Concentration->Check_pH Optimal Resolved Issue Resolved: Protein is Soluble Optimize_Concentration->Resolved Adjust_pH Action: Adjust pH (1-2 units from pI) Check_pH->Adjust_pH Suboptimal? Check_Ionic_Strength 3. Check Ionic Strength (Salt Concentration) Check_pH->Check_Ionic_Strength Optimal Adjust_pH->Resolved Optimize_Salt Action: Optimize Salt Conc. (e.g., 50-500 mM) Check_Ionic_Strength->Optimize_Salt Suboptimal? Check_Temperature 4. Check Temperature Check_Ionic_Strength->Check_Temperature Optimal Optimize_Salt->Resolved Vary_Temperature Action: Vary Temperature (e.g., 4°C vs. RT) Check_Temperature->Vary_Temperature Suboptimal? Check_Buffer_Comp 5. Check Other Buffer Components Check_Temperature->Check_Buffer_Comp Optimal Vary_Temperature->Resolved Simplify_Buffer Action: Simplify Buffer & Add Components Sequentially Check_Buffer_Comp->Simplify_Buffer Suboptimal? Not_Resolved Issue Not Resolved Check_Buffer_Comp->Not_Resolved Optimal Simplify_Buffer->Resolved

Caption: A step-by-step workflow for troubleshooting protein precipitation.

References

Improving the purity of recombinant proteins with Lauroylsarcosine-assisted purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the purity of recombinant proteins using Lauroylsarcosine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during protein purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound-assisted protein purification in a question-and-answer format.

Issue 1: Low Protein Yield After Solubilization

  • Question: I am observing a low yield of my target protein in the soluble fraction after treating the cell lysate or inclusion bodies with this compound. What could be the cause?

  • Possible Causes & Solutions:

    • Suboptimal this compound Concentration: The concentration of this compound is critical. Too low a concentration may not be sufficient to solubilize the protein aggregates effectively. Conversely, an excessively high concentration can sometimes lead to protein denaturation and subsequent precipitation. It is recommended to perform a pilot experiment to optimize the this compound concentration, typically starting from 0.05% and testing up to 0.5% (w/v).[1]

    • Insufficient Incubation Time: Solubilization is a time-dependent process. Ensure adequate incubation time with this compound, which can range from 30 minutes to several hours, and in some protocols, as long as 15-18 hours with gentle agitation at room temperature.[2][3]

    • Inefficient Cell Lysis: If the cells are not completely lysed, the inclusion bodies will not be accessible for solubilization. Ensure efficient cell disruption through methods like high-pressure homogenization or sonication.[2][4]

    • Protein Degradation: The target protein might be susceptible to degradation by proteases released during cell lysis. Always add a protease inhibitor cocktail to your lysis buffer.[2]

Issue 2: Protein Precipitation During or After Purification

  • Question: My protein is soluble after this compound treatment but precipitates during subsequent purification steps (e.g., affinity chromatography). Why is this happening?

  • Possible Causes & Solutions:

    • Detergent Removal and Protein Aggregation: this compound keeps the protein soluble by forming micelles around hydrophobic regions.[5] If the detergent is removed abruptly, the protein may aggregate and precipitate. Gradual removal of this compound through dialysis or diafiltration is recommended.[4][5]

    • Incompatibility with Chromatography Resin: While this compound is compatible with some affinity resins like Ni-NTA, high concentrations might interfere with binding.[3][6] It's important to ensure the residual detergent concentration is compatible with your chromatography matrix. Some protocols suggest that the presence of this compound can diminish the binding capacity of Ni-NTA resin by approximately 50%.[3]

    • Buffer Conditions: The pH and ionic strength of your buffers are crucial for protein stability. Once this compound is removed, the protein is more sensitive to buffer conditions. Optimize the buffer composition to maintain protein solubility.

Issue 3: this compound Removal is Inefficient

  • Question: I am having difficulty removing this compound from my purified protein sample. What are the best methods for its removal?

  • Possible Causes & Solutions:

    • Dialysis Inefficiency: this compound can be challenging to remove completely by standard dialysis due to its tendency to bind tightly to proteins.[1] Using a large dialysis buffer volume and performing multiple buffer changes can improve its removal.

    • Alternative Removal Techniques: Consider alternative methods for detergent removal, such as hydrophobic interaction chromatography (HIC) or using detergent-binding resins. For some applications, refolding the protein on a column can also help in removing the detergent.[5] One approach involves using methyl-beta-D-cyclodextrin as a detergent trap to sequester this compound.[3]

Issue 4: Reduced Protein Activity After Purification

  • Question: My purified protein shows low or no biological activity. Did the this compound treatment cause this?

  • Possible Causes & Solutions:

    • Protein Denaturation: Although considered a mild detergent, this compound can cause denaturation, especially at higher concentrations.[5] It is crucial to use the minimum concentration necessary for solubilization.

    • Improper Refolding: If the protein was solubilized from inclusion bodies, it was likely in a denatured or non-native state.[5] The subsequent refolding process is critical for regaining activity. Optimize refolding conditions by screening different buffers, temperatures, and additives.

    • Residual Detergent Inhibition: Traces of this compound in the final protein sample could inhibit its activity.[2] Ensure complete removal of the detergent. Studies have shown that upon simple dialysis, the surfactant can be removed to below detectable and non-toxic levels.[2] However, the presence of residual detergent should always be considered as a potential issue.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in protein purification?

N-Lauroylsarcosine (also known as Sarkosyl) is an anionic surfactant.[7][8] In protein purification, it is primarily used for the solubilization of recombinant proteins, particularly those expressed as insoluble aggregates called inclusion bodies in systems like E. coli.[2][9][10] It works by disrupting protein-protein interactions and solubilizing the aggregated proteins.[9] It can also be used at non-denaturing concentrations to improve the purification of soluble proteins by subtly altering their conformation to better expose affinity tags.[2]

Q2: Is this compound a denaturing or non-denaturing detergent?

This compound is generally considered a mild anionic detergent.[2][11] However, its effect on protein structure is concentration-dependent. At low concentrations (e.g., 0.2%), it can be used in a non-denaturing manner to assist in the purification of soluble proteins without affecting their biological activity.[2][12] At higher concentrations, it can act as a denaturing agent to solubilize inclusion bodies.[5] It is considered less harsh than strong denaturants like SDS.[11]

Q3: What is the optimal concentration of this compound to use?

The optimal concentration is protein-dependent and needs to be determined empirically.[1] For improving the purification of soluble, His-tagged proteins, a final concentration of 0.2% has been shown to be effective.[2] For solubilizing inclusion bodies, concentrations may vary, and it is advisable to screen a range, for instance, from 0.05% to 0.5% (w/v).[1] Some protocols for lysis buffers suggest concentrations up to 2%.[13]

Q4: Will this compound interfere with my downstream applications?

Residual this compound can interfere with certain downstream applications. For example, it can affect the binding capacity of some affinity chromatography resins and may need to be removed before techniques like circular dichroism spectroscopy due to its background signal.[3][4] It is also important to remove it from the final product if the protein is intended for therapeutic use, as it can have toxicological effects.[2] Fortunately, it can be removed by methods like dialysis.[2]

Q5: How does this compound compare to other detergents like SDS or Triton X-100?

This compound is a milder anionic detergent compared to SDS.[11] While SDS is a powerful solubilizing agent, it is strongly denaturing.[11] this compound can often solubilize proteins while being more gentle on their structure.[11] Compared to non-ionic detergents like Triton X-100, this compound is anionic and has different properties. The choice of detergent depends on the specific protein and the downstream application.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound-assisted protein purification.

Table 1: Optimal this compound Concentrations and Their Effects

Protein TypeThis compound Concentration (w/v)PurposeObserved EffectReference
His-tagged soluble proteins0.2%Improve affinity captureSubstantial improvement in protein capture, purity, and overall yield.[2]
Inclusion Bodies (general)0.05% - 0.5%SolubilizationEffective solubilization, concentration needs optimization.[1]
GST-fused proteins1.5%SolubilizationCan be used without interfering with GST-glutathione interaction.[13]
General Lysis Buffer≤ 2%Solubilizing inclusion bodiesCan be used without eliminating native protein conformation.[13]

Table 2: Comparison of Protein Yield and Purity

ProteinPurification MethodProtein YieldProtein PurityReference
G-CSF in inclusion bodiesSolubilization with N-LauroylsarcosineUp to 97% solubilization yieldHigh[11]
Difficult-to-purify His-tagged proteinsN-Lauroylsarcosine-assisted affinity chromatographyIncreased by more than one order of magnitudeIncreased by more than one order of magnitude[2]

Experimental Protocols

Protocol 1: this compound-Assisted Purification of His-Tagged Soluble Proteins

This protocol is adapted from a method shown to enhance the capture and purity of His-tagged proteins.[2]

  • Cell Lysis:

    • Resuspend the cell pellet in a wash buffer (e.g., 40 mM Tris-HCl pH 8.0, 500 mM NaCl) containing a protease inhibitor cocktail.[2]

    • Lyse the cells using high-pressure homogenization or sonication.[2]

    • Clarify the lysate by centrifugation to pellet cell debris.

  • This compound Treatment:

    • To the clarified cell lysate, add a 2% N-Lauroylsarcosine solution (in 40 mM Tris-HCl pH 8.0, 500 mM NaCl) to achieve a final concentration of 0.2%.[2]

    • Incubate the mixture at room temperature with gentle agitation for 15-18 hours.[2]

  • Affinity Chromatography:

    • Load the this compound-treated lysate onto a pre-equilibrated Ni-NTA affinity column.

    • Wash the column extensively with the wash buffer to remove unbound proteins.

    • Elute the target protein using an elution buffer containing imidazole (B134444) (e.g., 250-500 mM).

  • Detergent Removal:

    • Dialyze the eluted protein fraction against a suitable buffer (without this compound) to remove the detergent and imidazole. Perform at least two buffer changes with a large volume of dialysis buffer.[2]

Protocol 2: Solubilization of Inclusion Bodies with this compound

This protocol provides a general procedure for solubilizing proteins from inclusion bodies.

  • Inclusion Body Isolation:

    • Lyse the cells as described in Protocol 1, Step 1.

    • Centrifuge the lysate at a lower speed (e.g., 10,000 x g) to pellet the inclusion bodies.[9]

    • Wash the inclusion body pellet with a buffer containing a non-ionic detergent like Triton X-100 to remove membrane contaminants.[9]

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 40 mM Tris-HCl, pH 8.0) containing an optimized concentration of N-Lauroylsarcosine (e.g., 0.2% - 1.5%).[13][14]

    • Incubate with agitation for 24 hours at 20°C or as optimized for your protein.[14]

    • Centrifuge at high speed (e.g., 25,000 x g) to pellet any remaining insoluble material.[3] The supernatant contains the solubilized protein.

  • Purification and Refolding:

    • The solubilized protein can now be purified using methods like affinity chromatography.[6]

    • Following purification, the protein will likely need to be refolded. This is typically achieved by gradual removal of the this compound via dialysis against a refolding buffer.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_soluble Soluble Protein Pathway cluster_ib Inclusion Body Pathway cluster_purification Purification & Final Steps cell_pellet Cell Pellet lysis Cell Lysis (High-Pressure Homogenization/Sonication) cell_pellet->lysis centrifugation1 Clarification (Centrifugation) lysis->centrifugation1 soluble_lysate Clarified Lysate centrifugation1->soluble_lysate Supernatant ib_pellet Inclusion Body Pellet centrifugation1->ib_pellet Pellet sarkosyl_treatment Add this compound (e.g., 0.2%) soluble_lysate->sarkosyl_treatment incubation Incubation (15-18h, RT) sarkosyl_treatment->incubation affinity_chrom Affinity Chromatography (e.g., Ni-NTA) incubation->affinity_chrom ib_wash Wash Inclusion Bodies (e.g., with Triton X-100) ib_pellet->ib_wash sarkosyl_solubilization Solubilize in this compound (e.g., 0.2% - 1.5%) ib_wash->sarkosyl_solubilization centrifugation2 High-Speed Centrifugation sarkosyl_solubilization->centrifugation2 centrifugation2->affinity_chrom Supernatant elution Elution affinity_chrom->elution dialysis Detergent Removal (Dialysis/Diafiltration) elution->dialysis refolding Refolding (for IB pathway) dialysis->refolding pure_protein Pure, Active Protein dialysis->pure_protein For soluble pathway refolding->pure_protein

Caption: Workflow for this compound-assisted protein purification.

mechanism_of_action cluster_before Before this compound cluster_after After this compound inclusion_body Inclusion Body Aggregated, Misfolded Protein Hydrophobic Regions Exposed This compound {this compound Micelle | { Hydrophilic Head |  Hydrophobic Tail}} inclusion_body:f1->this compound:t Hydrophobic Interaction solubilized_protein Solubilized Protein Protein This compound Micelle inclusion_body:f0->solubilized_protein:p Disaggregation & Solubilization This compound->solubilized_protein:m

Caption: Mechanism of this compound action on inclusion bodies.

troubleshooting_tree start Problem Encountered low_yield Low Protein Yield start->low_yield precipitation Protein Precipitation start->precipitation low_activity Low Protein Activity start->low_activity optimize_sarkosyl Optimize this compound Concentration (0.05-0.5%) low_yield->optimize_sarkosyl increase_incubation Increase Incubation Time low_yield->increase_incubation check_lysis Improve Cell Lysis Efficiency low_yield->check_lysis add_protease_inhibitors Add Protease Inhibitors low_yield->add_protease_inhibitors gradual_removal Gradual Detergent Removal (Dialysis/Diafiltration) precipitation->gradual_removal check_resin_compat Check Resin Compatibility precipitation->check_resin_compat optimize_buffer Optimize Buffer pH and Ionic Strength precipitation->optimize_buffer use_min_sarkosyl Use Minimum Effective This compound Conc. low_activity->use_min_sarkosyl optimize_refolding Optimize Refolding Conditions low_activity->optimize_refolding ensure_detergent_removal Ensure Complete Detergent Removal low_activity->ensure_detergent_removal

Caption: Troubleshooting decision tree for common issues.

References

How to avoid excessive foaming with Lauroylsarcosine during cell lysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing excessive foaming when using Lauroylsarcosine for cell lysis.

Frequently Asked Questions (FAQs)

Q1: Why does my cell lysate foam excessively when I use this compound?

This compound (Sarkosyl) is an anionic detergent essential for disrupting cell membranes and solubilizing proteins.[1][2] Like any detergent, its surfactant properties reduce the surface tension of the lysis buffer. When energy is introduced through mixing, shaking, or sonication, air is incorporated into the liquid, and the detergent stabilizes the resulting bubbles, leading to foam.[3] The presence of high concentrations of released proteins can also contribute to and stabilize this foam.[4]

Q2: What are the negative consequences of excessive foaming during cell lysis?

Excessive foaming is detrimental to sample quality for several reasons:

  • Protein Denaturation: The high surface tension at the air-liquid interface within bubbles can cause proteins to unfold and lose their native conformation and biological activity.[5]

  • Sample Loss: Foam can physically carry away a significant portion of the lysate, leading to inaccurate volume measurements and loss of valuable sample material.[5]

  • Reduced Lysis Efficiency: Inefficient mixing due to foam can prevent the lysis buffer from making uniform contact with the cells, resulting in incomplete lysis.[6]

  • Inconsistent Results: The combination of protein denaturation and sample loss leads to poor reproducibility between experiments.

Q3: How can I reduce foaming without changing my lysis buffer formulation?

Procedural modifications are the first line of defense against foaming:

  • Gentle Agitation: Avoid vigorous mixing methods like vortexing. Instead, use gentle end-over-end rotation, a rocking platform, or slow pipetting to resuspend and mix the cell pellet.[3][5]

  • Temperature Control: Perform all lysis steps on ice or at 4°C. Lower temperatures can help minimize foaming and also protect proteins from degradation by proteases.[7][8]

  • Optimized Sonication: If sonication is required for lysis or to shear DNA, ensure the probe tip is kept well below the surface of the liquid.[6] Proximity to the surface is a primary cause of foaming.[6] Use short bursts of sonication at a lower power setting and allow the sample to cool on ice between pulses to prevent overheating.[5][9]

Q4: What is the optimal concentration of this compound to minimize foaming?

The ideal concentration depends on the cell type, cell density, and the specific proteins of interest; there is no single universal concentration. The goal is to use the minimum amount of detergent required for complete lysis. It is recommended to perform a titration experiment, testing a range of this compound concentrations to determine the lowest effective concentration that provides satisfactory protein yield without excessive foaming.

Q5: Are there additives that can prevent or reduce foaming?

Yes, chemical additives known as antifoaming agents or defoamers can be used.[10] These agents work by disrupting the stability of the foam bubbles. They are effective at very low concentrations and can be a valuable tool when procedural changes are insufficient.[11]

Q6: How do I choose and use an antifoaming agent?

When selecting an antifoaming agent, consider its chemical nature (e.g., silicone-based or organic) and its compatibility with your downstream applications (e.g., chromatography, immunoassays).[11][12]

  • Silicone-based agents like Antifoam A are highly effective in many systems.[11]

  • Organic, non-silicone agents like Antifoam 204 are also available and may be preferable for certain applications.[12]

Always add the antifoaming agent to your lysis buffer before adding the buffer to the cells. Start with the lowest concentration recommended by the manufacturer and optimize as needed.[4]

Troubleshooting Guide: Excessive Foaming

Observation Potential Cause Recommended Solution
Foaming occurs immediately upon mixing/resuspending the cell pellet.Agitation is too vigorous. Switch from vortexing to gentle pipetting, end-over-end rocking, or inversion.[3][5]
Foaming is most severe during sonication.1. Sonication power is too high. 2. Sonication probe is too close to the liquid surface. 1. Reduce the amplitude and use multiple, shorter sonication pulses.[5]2. Ensure the probe is submerged deep within the sample and use a narrower tube if necessary to increase the sample depth.[6]
Foaming persists even with gentle mixing.1. This compound concentration is too high. 2. High protein concentration in the lysate. 1. Perform a titration to find the lowest effective detergent concentration.2. Consider diluting the cell suspension if possible without compromising downstream assay sensitivity.[4]
All procedural changes have failed to resolve the issue.The sample matrix is inherently prone to foaming. Introduce a compatible antifoaming agent into the lysis buffer at a low, empirically determined concentration.[4]

Data Summary

The following table summarizes common antifoaming agents and their typical working concentrations. Optimization is often required for specific applications.

Antifoaming AgentTypeTypical Starting ConcentrationKey Features
Antifoam A Concentrate 100% Active Silicone Polymer1 - 50 ppmEffective for both aqueous and non-aqueous systems; can be autoclaved.[11]
Antifoam 204 Organic (non-silicone) Polyether Dispersion0.005% - 0.01% (50 - 100 ppm)Can be repeatedly sterilized; does not contain mineral oil.[12]
Antifoam SE-15 10% Active Silicone Emulsion1 - 100 ppmWater-dilutable and effective in hot or cold systems; can be repeatedly autoclaved.[12]
Antifoam Y-30 Emulsion 30% Active Silicone Emulsion1 - 100 ppmCan be prediluted with cool water to aid dispersion.[12]

Experimental Protocols

Protocol 1: Gentle Lysis with this compound

This protocol is designed to minimize mechanical agitation to prevent foam formation.

  • Prepare Lysis Buffer: Prepare your lysis buffer containing the desired concentration of this compound. Just before use, add protease and phosphatase inhibitors. Chill the buffer on ice for at least 15 minutes.

  • Cell Pellet Preparation: Harvest cells by centrifugation and discard the supernatant. The cell pellet can be used fresh or after being frozen at -80°C.

  • Cell Resuspension: Add the ice-cold lysis buffer to the cell pellet. Resuspend the pellet by gently pipetting the solution up and down, avoiding the introduction of air bubbles. Do not vortex.

  • Incubation: Incubate the cell suspension on a rocking platform or with gentle end-over-end rotation at 4°C for 15-30 minutes.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully collect the supernatant, which contains the soluble protein fraction, avoiding the pelleted debris and any foam that may be present on the surface.

Protocol 2: Using an Antifoaming Agent

This protocol describes how to incorporate an antifoaming agent when procedural changes are insufficient.

  • Antifoam Selection: Choose an antifoam agent compatible with your cell type and downstream analyses (see table above).

  • Buffer Preparation: Add the selected antifoaming agent directly to your complete, chilled lysis buffer. Begin with the lowest recommended concentration (e.g., for Antifoam A, start with 1-10 ppm). Mix gently by inversion.

  • Lysis: Perform the cell lysis following your standard protocol (or the Gentle Lysis Protocol above). The presence of the antifoaming agent should suppress foam formation during agitation steps.

  • Observation and Optimization: Observe the degree of foaming. If foaming is still problematic, incrementally increase the concentration of the antifoaming agent in subsequent experiments until the issue is resolved.

Visualization

The following workflow provides a logical approach to troubleshooting excessive foaming issues during cell lysis.

TroubleshootingWorkflow start Start: Excessive Foaming Observed modify_procedure Modify Lysis Procedure start->modify_procedure gentle_mixing Use Gentle Mixing? (Rocking, Inversion) modify_procedure->gentle_mixing optimize_sonication Optimize Sonication? (Probe Depth, Low Power) gentle_mixing->optimize_sonication work_on_ice Perform Lysis on Ice? optimize_sonication->work_on_ice check1 Foaming Resolved? work_on_ice->check1 add_antifoam Add Antifoaming Agent check1->add_antifoam No end_success Problem Solved check1->end_success Yes optimize_antifoam Optimize Antifoam Concentration add_antifoam->optimize_antifoam check2 Foaming Resolved? optimize_antifoam->check2 alternative_method Consider Alternative Lysis Method (e.g., Freeze-Thaw, French Press) check2->alternative_method No check2->end_success Yes end_alternative Proceed with New Method alternative_method->end_alternative

Caption: Troubleshooting workflow for excessive foaming in cell lysis.

References

The impact of pH on Lauroylsarcosine's solubilizing efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the solubilizing efficiency of Lauroylsarcosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it act as a solubilizing agent?

A1: this compound, and its salt form sodium lauroyl sarcosinate, is an anionic surfactant derived from sarcosine, a natural amino acid.[1][2] It is an amphiphilic molecule, meaning it has a dual character with a hydrophobic (water-repelling) 12-carbon lauroyl tail and a hydrophilic (water-attracting) carboxylate head group.[1][3] This structure allows it to reduce the surface tension of a liquid, enabling it to spread and dissolve more easily.[4][5] In solution, above a certain concentration known as the critical micelle concentration (CMC), these molecules self-assemble into spherical structures called micelles, which can encapsulate poorly water-soluble compounds in their hydrophobic core, thereby increasing their apparent solubility in the aqueous medium.[6]

Q2: How does pH fundamentally affect the solubility and function of this compound?

A2: The pH of the solution is a critical factor governing the efficacy of this compound. Its function is tied to the ionization state of its hydrophilic carboxylate head group.[3] The carboxylic acid group has a pKa of approximately 3.6.[3]

  • At pH values above 5.5 , the carboxylate group is deprotonated and negatively charged. This ionic character makes the molecule highly water-soluble and promotes the electrostatic repulsion between head groups necessary for stable micelle formation and effective solubilization.[3][6]

  • At pH values below its pKa (e.g., pH < 3.6) , the carboxylate group becomes protonated (forming lauroylsarcosinic acid), losing its negative charge.[7] This neutral form is significantly less soluble in water, which can lead to precipitation and a drastic reduction in its ability to form micelles and solubilize other substances.[6][7]

Q3: My this compound solution is cloudy or has formed a precipitate. What is the likely cause?

A3: Precipitation of this compound is most often caused by a low pH environment.[7] If the pH of your solution drops below the pKa of the carboxylate group (~3.6), the surfactant will convert to its less soluble, protonated acid form and fall out of solution.[3] Always ensure the pH of your final formulation is maintained in a range where the sarcosinate form is predominant, ideally above pH 6, to ensure stability and solubility.

Q4: What is the optimal pH range for using Sodium Lauroyl Sarcosinate as a solubilizer?

A4: For optimal performance, Sodium Lauroyl Sarcosinate should be used in solutions with a pH greater than 5.5, with a typical effective range between pH 7.0 and 9.0.[3][8][9] In this range, the surfactant is fully ionized, ensuring high water solubility and the formation of stable micelles essential for solubilization.[6] Commercial aqueous solutions of sodium lauroyl sarcosinate are often supplied with a pH in the range of 7.5 to 8.5.[10]

Q5: I am trying to solubilize a membrane protein. Is pH still a critical factor?

A5: Yes, pH remains a critical factor. This compound is widely used to solubilize and separate membrane proteins.[2][11][12] The mechanism relies on the detergent's ability to disrupt the lipid bilayer and form micelles around the hydrophobic domains of the protein. This process is most efficient when the surfactant itself is fully soluble and forms stable micelles, which occurs at a pH well above its pKa. Maintaining a pH within the optimal range (typically 7.0-9.0) is crucial for both the surfactant's performance and the stability of the target protein.

Q6: My drug candidate is an acidic compound. Can I still use this compound to improve its solubility?

A6: Using this compound to solubilize acidic drugs requires careful pH control. If the pH required to keep your drug in its less soluble, unionized form is low (e.g., below 4), it may cause the this compound to precipitate as well. Conversely, raising the pH to solubilize the this compound will ionize your acidic drug, which may increase its intrinsic solubility, but could also lead to interactions between the ionized drug and the surfactant. It is crucial to experimentally determine a pH window where both the drug and the surfactant can coexist in their desired states for optimal formulation.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Precipitation or Cloudiness in Solution Low pH: The solution pH is below the pKa of this compound (~3.6), causing it to convert to its insoluble acid form.[3]1. Measure the pH of the solution. 2. Adjust the pH to a value above 6.0 using a suitable base (e.g., NaOH). 3. Ensure all buffers and components in the formulation do not lower the final pH into the acidic range.
Poor Solubilizing Efficiency Suboptimal pH: The pH is not high enough for efficient micelle formation, even if no precipitation is visible.1. Confirm the solution pH is in the optimal range of 7.0-9.0.[8][9] 2. Increase the pH within this range to see if solubilization improves.
Concentration Below CMC: The concentration of this compound is below its Critical Micelle Concentration (CMC) of ~14.6 mM, so no micelles are being formed.[13]1. Calculate the molar concentration of this compound in your solution. 2. Increase the concentration to be well above the CMC to ensure the presence of micelles.
Inconsistent Results Between Batches pH Variability: The pH of different batches of media or buffer is not consistent.1. Standardize the pH of all solutions before adding this compound. 2. Measure and record the final pH of every experimental batch to ensure reproducibility.
Interaction with Cationic Compounds Salt Formation: If your formulation contains cationic molecules, they can form an insoluble ion-pair complex with the anionic lauroylsarcosinate.[14]1. Evaluate the compatibility of all formulation components. 2. Consider using a non-ionic or zwitterionic surfactant if strong cationic compounds are present.

Data Summary: pH-Dependent Properties of this compound

pH RangePredominant Form of this compoundCharge of Carboxylate Head GroupExpected Water SolubilitySolubilizing Efficiency (Micelle Formation)
pH < 3.6 Lauroylsarcosinic Acid (Protonated)NeutralLow / InsolublePoor / Ineffective
pH 3.6 - 5.5 Mixture of Protonated and Deprotonated FormsPartial NegativeModerateModerate
pH > 5.5 Lauroylsarcosinate (Deprotonated)NegativeHighHigh / Optimal

Note: The pKa of the carboxylate group is approximately 3.6.[3] The surfactant is negatively charged in solutions with a pH greater than about 5.5.[3]

Experimental Protocols

Protocol: Determining the pH-Dependent Solubilization of a Poorly Soluble Compound

Objective: To quantify the solubilizing efficiency of Sodium Lauroyl Sarcosinate for a target compound as a function of pH.

Materials:

  • Sodium Lauroyl Sarcosinate (powder, ≥94% purity)

  • Target poorly soluble compound

  • Buffer solutions (e.g., citrate, phosphate, borate) prepared at various pH values (e.g., 4.0, 5.5, 7.0, 8.5)

  • Deionized water

  • Vortex mixer, orbital shaker, or sonicator

  • Centrifuge capable of high speed

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Sodium Lauroyl Sarcosinate (e.g., 200 mM) in deionized water. Ensure the pH is neutral to alkaline to facilitate dissolution.

  • Preparation of Test Solutions: For each selected pH value, prepare a series of test solutions by diluting the stock solution with the appropriate buffer to a final concentration above the CMC (e.g., 50 mM).

  • Equilibrium Solubility Measurement: a. Add an excess amount of the poorly soluble target compound to each test solution. This ensures that the solution becomes saturated. b. Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Processing: a. Centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved compound. b. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: a. Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method. b. Quantify the concentration of the dissolved target compound using a pre-validated HPLC or UV-Vis method.

  • Data Analysis: Plot the measured solubility (concentration) of the target compound against the pH of the test solutions to determine the optimal pH for solubilization.

Visualizations

G start Start: Prepare this compound Stock and pH Buffers add_drug Add excess poorly soluble drug to buffered surfactant solutions start->add_drug equilibrate Equilibrate samples (e.g., 24h shaking at 25°C) add_drug->equilibrate separate Separate undissolved drug (Centrifuge & Filter) equilibrate->separate quantify Quantify dissolved drug in supernatant (e.g., HPLC) separate->quantify analyze Analyze Data: Plot Solubility vs. pH quantify->analyze end_node End: Determine Optimal pH for Solubilization analyze->end_node

References

Removing residual Lauroylsarcosine that interferes with mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual Lauroylsarcosine that interferes with mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: Why does this compound interfere with mass spectrometry?

A1: this compound, an anionic surfactant, can interfere with mass spectrometry (MS) in several ways. It can suppress the ionization of peptides, form adducts with them, and create a high background noise, all of which reduce the sensitivity and quality of the MS data.[1][2] Specifically, in electrospray ionization (ESI-MS), detergents like this compound can encapsulate proteins and peptides within micelles, hindering their efficient ionization and leading to a reduced signal intensity.[1]

Q2: What is the Critical Micelle Concentration (CMC) of this compound, and why is it important for its removal?

A2: The Critical Micelle Concentration (CMC) of N-Lauroylsarcosine sodium salt is approximately 14.6 mM (at 20-25°C).[3][4][5] Above this concentration, the surfactant molecules aggregate to form micelles. For effective removal by methods such as dialysis or size-exclusion chromatography, it is often beneficial to work with detergent concentrations below the CMC, where the detergent exists as individual monomers that are smaller and more easily separated from the larger protein or peptide molecules.[6]

Q3: What are the common methods for removing this compound from protein or peptide samples?

A3: Several methods can be employed to remove this compound and other detergents from protein or peptide samples prior to mass spectrometry. These include:

  • Detergent Removal Spin Columns/Resins: These utilize a specialized resin that binds the detergent, allowing the protein or peptide sample to be collected in the flow-through.[1][7][8][9]

  • Protein Precipitation: Methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation are used to selectively precipitate proteins, leaving the detergent in the supernatant which is then discarded.[10][11]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since this compound is an anionic detergent, anion-exchange chromatography can be effective for its removal.[12][13][14][15]

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size. It can separate larger proteins/peptides from smaller detergent monomers.[6]

Troubleshooting Guides

Issue: Poor signal intensity and high background noise in mass spectra.

Possible Cause: Residual this compound in the sample.

Solutions:

MethodDescriptionAdvantagesConsiderations
Detergent Removal Spin Columns Utilizes a resin with high affinity for detergents. The sample is applied to the column, and the detergent-free sample is collected after centrifugation.Fast (<15 minutes), efficient (>95% detergent removal for many detergents), and high protein/peptide recovery.[1][7][8]Ensure the chosen resin is compatible with your sample and downstream application. For low concentration samples, specific resins for high protein and peptide recovery should be used.[1]
Trichloroacetic Acid (TCA) Precipitation TCA is added to the sample to precipitate the protein. The detergent remains in the supernatant, which is discarded. The protein pellet is then washed and resolubilized.Effective for concentrating protein samples and removing detergents and other interfering substances.Can lead to protein denaturation and the pellet may be difficult to resolubilize. Careful washing is needed to remove residual TCA.
Ion-Exchange Chromatography The protein sample is passed through an ion-exchange column. This compound, being anionic, will bind to an anion-exchange resin, while the protein of interest may be collected in the flow-through or eluted separately.Can be highly effective for separating charged molecules like detergents from proteins.Requires careful optimization of buffer pH and ionic strength. Protein recovery can be variable.
Quantitative Data on Detergent Removal Efficiency

The following table summarizes the removal efficiency and protein recovery for various detergents using a commercial detergent removal spin column. While data specific to this compound is not detailed in the source, the performance with other anionic detergents like SDS provides a reasonable expectation.

DetergentStarting Concentration (%)Detergent Removal (%)BSA Recovery (%)
SDS (Anionic) 2.5>9995
Sodium deoxycholate (Anionic) 5.0>99100
CHAPS (Zwitterionic) 3.0>9990
Triton X-100 (Non-ionic) 2.0>9987
NP-40 (Non-ionic) 1.0>9591

Data adapted from Thermo Scientific Pierce Detergent Removal Resin documentation. The efficiency for this compound is expected to be high, similar to other anionic detergents.

Experimental Protocols

Protocol 1: this compound Removal using a Detergent Removal Spin Column

This protocol is a general guideline for using commercially available detergent removal spin columns. Always refer to the manufacturer's specific instructions.

Materials:

  • Detergent Removal Spin Column (e.g., Pierce Detergent Removal Spin Columns)

  • Protein/peptide sample containing this compound

  • Wash/Equilibration Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Collection tubes

  • Microcentrifuge

Procedure:

  • Column Preparation: Remove the bottom closure of the spin column and loosen the cap. Place it in a collection tube and centrifuge to remove the storage buffer.

  • Equilibration: Add the wash/equilibration buffer to the column and centrifuge. Repeat this step two more times to ensure the resin is fully equilibrated.

  • Sample Loading: Discard the flow-through from the equilibration steps and place the column in a new collection tube. Slowly apply your sample to the top of the resin bed.

  • Incubation: Incubate the column with the sample for 2 minutes at room temperature to allow the detergent to bind to the resin.

  • Sample Collection: Centrifuge the column to collect the detergent-free sample in the new collection tube.

  • Downstream Analysis: The collected sample is now ready for mass spectrometry analysis.

experimental_workflow_spin_column start Start: Sample with this compound prep Column Preparation: Remove storage buffer start->prep equilibrate Equilibration: Wash with buffer (3x) prep->equilibrate load Sample Loading: Apply sample to resin equilibrate->load incubate Incubation: 2 minutes at RT load->incubate centrifuge Centrifugation: Collect flow-through incubate->centrifuge end End: Detergent-free sample for MS centrifuge->end

Detergent removal using a spin column workflow.
Protocol 2: Trichloroacetic Acid (TCA) Protein Precipitation for this compound Removal

This protocol is a standard method for precipitating proteins to remove interfering substances.

Materials:

  • Protein sample containing this compound

  • Trichloroacetic acid (TCA) solution (e.g., 100% w/v stock)

  • Ice-cold acetone

  • Microcentrifuge

  • Resolubilization buffer (e.g., 6 M urea, 50 mM Tris-HCl, pH 8.5)

Procedure:

  • TCA Addition: To your protein sample, add cold TCA to a final concentration of 10-20%.

  • Incubation: Incubate the mixture on ice for 30 minutes to allow the protein to precipitate.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant and discard the supernatant, which contains the this compound.

  • Pellet Washing: Add ice-cold acetone to the pellet to wash away any remaining TCA and detergent.

  • Repeat Centrifugation: Centrifuge again under the same conditions.

  • Drying: Carefully remove the acetone and allow the protein pellet to air dry. Do not over-dry the pellet as it will be difficult to resolubilize.

  • Resolubilization: Resuspend the protein pellet in a suitable buffer for downstream processing and mass spectrometry.

experimental_workflow_tca_precipitation start Start: Sample with this compound add_tca Add TCA (10-20% final conc.) start->add_tca incubate_ice Incubate on Ice (30 minutes) add_tca->incubate_ice centrifuge1 Centrifuge (14,000 x g, 15 min) incubate_ice->centrifuge1 remove_supernatant Discard Supernatant (contains detergent) centrifuge1->remove_supernatant wash_acetone Wash Pellet with cold acetone remove_supernatant->wash_acetone centrifuge2 Centrifuge wash_acetone->centrifuge2 dry_pellet Air Dry Pellet centrifuge2->dry_pellet resolubilize Resolubilize Pellet dry_pellet->resolubilize end End: Purified Protein for MS resolubilize->end

TCA protein precipitation workflow.
Protocol 3: Ion-Exchange Chromatography for this compound Removal

This protocol provides a general framework for using anion-exchange chromatography to remove anionic detergents like this compound.

Materials:

  • Anion-exchange chromatography column and resin

  • Equilibration Buffer (low salt concentration, e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (high salt concentration, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

  • Protein sample containing this compound, buffer-exchanged into Equilibration Buffer

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with several column volumes of Equilibration Buffer.

  • Sample Loading: Load the protein sample onto the equilibrated column.

  • Flow-through Collection (if protein does not bind): If the protein of interest does not bind to the resin at the chosen pH, it will be in the flow-through, while the anionic this compound will bind to the resin. Collect the flow-through fractions containing your protein.

  • Washing: Wash the column with Equilibration Buffer to remove any non-specifically bound molecules.

  • Elution (if protein binds): If the protein of interest binds to the column, elute it using a gradient or step-wise increase in salt concentration with the Elution Buffer. The this compound will also bind and may co-elute or elute at a different salt concentration. Further optimization or a secondary clean-up step may be necessary.

  • Fraction Analysis: Analyze the collected fractions to determine which ones contain the purified protein, free of this compound.

logical_relationship_iec cluster_sample Sample Components cluster_column Anion-Exchange Column protein Protein resin Positively Charged Resin protein->resin Binds (Negative Charge) protein_interaction Interaction at pH > pI of Protein no_interaction No Interaction at pH < pI of Protein detergent This compound (Anionic) detergent->resin Binds Strongly detergent_interaction Strong Interaction no_interaction->resin Flows Through (Positive Charge)

References

Technical Support Center: Adjusting Lauroylsarcosine Concentration for Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N-Lauroylsarcosine (Sarkosyl) in cell lysis protocols. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their cell lysis procedures for various cell types.

Frequently Asked Questions (FAQs)

Q1: What is N-Lauroylsarcosine and why is it used for cell lysis?

A1: N-Lauroylsarcosine is an anionic surfactant that is effective in disrupting cell membranes and solubilizing proteins. It is considered a milder detergent than sodium dodecyl sulfate (B86663) (SDS) and can be advantageous for preserving the biological activity of some proteins. It is particularly useful for solubilizing proteins from inclusion bodies in bacteria and can be a valuable tool for protein extraction from various cell types.

Q2: How does the optimal concentration of Lauroylsarcosine vary between different cell types?

A2: The optimal concentration of this compound is highly dependent on the specific cell type due to differences in cell wall composition and membrane lipid content. Bacterial cells, with their peptidoglycan layer, may require different concentrations compared to mammalian cells, which only have a plasma membrane, or yeast and plant cells, which have robust cell walls. It is crucial to empirically determine the optimal concentration for each cell line and application.

Q3: Can this compound interfere with downstream applications?

A3: Yes, like other detergents, this compound can interfere with certain downstream applications. For instance, it may affect the accuracy of some protein quantification assays, such as the Bradford assay. It is also important to consider its compatibility with chromatographic techniques and enzyme activity assays. In some cases, removal of the detergent after lysis may be necessary.

Q4: Is this compound compatible with protein purification techniques like immobilized metal affinity chromatography (IMAC)?

A4: this compound is generally considered incompatible with IMAC as it can interfere with the binding of His-tagged proteins to the resin. If IMAC is your intended downstream application, it is advisable to either use a different detergent or implement a detergent removal step prior to chromatography.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Cell Lysis This compound concentration is too low.Gradually increase the this compound concentration in 0.1% increments.
Incubation time is too short.Increase the incubation time with the lysis buffer.
Insufficient mechanical disruption (for cells with walls).Combine this compound treatment with mechanical disruption methods like sonication or bead beating.[1]
Protein Degradation Protease activity upon cell lysis.Add a protease inhibitor cocktail to your lysis buffer and perform all steps on ice or at 4°C.
This compound concentration is too high, leading to denaturation and susceptibility to proteases.Decrease the this compound concentration to the minimum required for effective lysis.
Low Protein Yield Suboptimal this compound concentration.Perform a concentration optimization experiment to find the ideal balance between lysis efficiency and protein solubilization.
Inefficient extraction from inclusion bodies (bacterial cells).Ensure sufficient incubation time and agitation with a this compound-containing buffer. Concentrations between 0.5% and 1% have been shown to be effective.
Protein precipitation during lysis.Adjust the pH and ionic strength of the lysis buffer.
Interference with Downstream Assays (e.g., Bradford) Presence of this compound in the lysate.Use a detergent-compatible protein assay (e.g., BCA assay) or remove the detergent from the sample using methods like dialysis or detergent-binding resins.
High Viscosity of Lysate Release of DNA from the nucleus.Add DNase I to the lysis buffer to digest the DNA and reduce viscosity.

Data Presentation: Recommended this compound Concentrations

The following table summarizes recommended starting concentrations of N-Lauroylsarcosine for different cell types based on available protocols. Note: These are starting points, and optimization is highly recommended for each specific cell line and experimental goal.

Cell Type Recommended Starting Concentration (% w/v) Notes
Bacterial Cells (e.g., E. coli) 0.2 - 2.0%Higher concentrations are often used for solubilizing inclusion bodies.
Yeast Cells (e.g., S. cerevisiae) 0.1%Often used in combination with other reagents like Triton X-100 and mechanical disruption.[2]
Mammalian Cells (e.g., HEK293, HeLa) 0.1 - 0.5% (Empirical)Start with a low concentration and optimize. Often used as a component in a broader lysis buffer.
Plant Cells (Protoplasts) 0.1 - 0.5% (Empirical)Requires enzymatic removal of the cell wall to form protoplasts prior to lysis. Optimization is critical.

Experimental Protocols

Protocol 1: Lysis of Bacterial Cells (E. coli) for Recombinant Protein Extraction

This protocol is designed for the extraction of soluble proteins from E. coli.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail

  • N-Lauroylsarcosine (10% w/v stock solution)

  • Lysozyme (10 mg/mL stock solution)

  • DNase I (1 mg/mL stock solution)

Procedure:

  • Resuspend the bacterial cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).

  • Add Lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add N-Lauroylsarcosine to a final concentration of 0.5% (v/v) from the 10% stock solution.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Incubate on ice for an additional 15-30 minutes with occasional gentle vortexing. For lysis of inclusion bodies, a longer incubation at room temperature with agitation may be required.

  • Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction.

Protocol 2: Lysis of Mammalian Cells (Adherent)

This protocol provides a general procedure for lysing adherent mammalian cells.

Materials:

  • Adherent mammalian cells (e.g., HEK293 or HeLa) in a culture dish

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, Protease and Phosphatase Inhibitor Cocktail

  • N-Lauroylsarcosine (10% w/v stock solution) - Optional, for optimization

  • Cell scraper

Procedure:

  • Aspirate the culture medium from the cells.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • For optimization: Prepare a series of lysis buffers with varying concentrations of this compound (e.g., 0.1%, 0.25%, 0.5%) in place of or in addition to Triton X-100.

  • Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube for downstream analysis.

Protocol 3: Lysis of Yeast Cells (S. cerevisiae)

This protocol involves the generation of spheroplasts followed by detergent lysis.

Materials:

  • Yeast cell pellet

  • Spheroplasting Buffer: 1 M Sorbitol, 100 mM EDTA, pH 7.5

  • Lyticase or Zymolyase

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% (w/v) N-Lauroylsarcosine, 0.2% (v/v) Triton X-100, Protease Inhibitor Cocktail[2]

Procedure:

  • Wash the yeast cell pellet with sterile water and then with Spheroplasting Buffer.

  • Resuspend the cells in Spheroplasting Buffer containing lyticase or zymolyase and incubate at 30°C with gentle shaking until spheroplasts are formed (monitor microscopically).

  • Pellet the spheroplasts by gentle centrifugation (e.g., 1,000 x g for 5 minutes).

  • Carefully remove the supernatant and resuspend the spheroplasts in ice-cold Lysis Buffer.

  • Incubate on ice for 30 minutes with occasional gentle mixing.

  • Clarify the lysate by centrifugation at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for further analysis.

Visualizations

Experimental Workflow for Cell Lysis

experimental_workflow cluster_preparation Sample Preparation cluster_lysis Lysis cluster_clarification Clarification cluster_analysis Downstream Analysis start Start with Cell Pellet wash Wash Cells start->wash add_buffer Add Lysis Buffer (with this compound) wash->add_buffer incubate Incubate add_buffer->incubate disrupt Mechanical Disruption (Optional, e.g., for Yeast/Plant) incubate->disrupt centrifuge Centrifuge disrupt->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect end Protein Quantification, SDS-PAGE, Western Blot, Purification, etc. collect->end

Caption: General experimental workflow for cell lysis using this compound.

Logical Relationship for Troubleshooting Incomplete Lysis

troubleshooting_lysis cluster_causes Potential Causes cluster_solutions Solutions problem Incomplete Cell Lysis cause1 This compound Concentration Too Low problem->cause1 cause2 Incubation Time Too Short problem->cause2 cause3 Insufficient Mechanical Disruption problem->cause3 solution1 Increase this compound Concentration cause1->solution1 solution2 Increase Incubation Time cause2->solution2 solution3 Combine with Sonication or Bead Beating cause3->solution3

Caption: Troubleshooting logic for incomplete cell lysis.

References

Technical Support Center: Troubleshooting Cell Lysis with Sarkosyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering incomplete cell lysis when using N-lauroylsarcosine (Sarkosyl). The following frequently asked questions (FAQs) and troubleshooting steps will help you optimize your cell lysis protocols for efficient protein extraction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Sarkosyl for cell lysis?

The optimal concentration of Sarkosyl can vary depending on the cell type, the specific protein being expressed, and the expression system. For direct lysis of bacterial cells, a final concentration of 0.2-2% Sarkosyl is often used.[1] However, for solubilizing proteins from inclusion bodies, higher concentrations may be necessary. Studies have shown that for certain GST fusion proteins, concentrations up to 10% (w/v) Sarkosyl were optimal for solubilizing over 95% of the protein from the insoluble pellet.[2][3][4] It is important to note that concentrations above 10% can lead to increased viscosity, making subsequent purification steps more challenging.[2][3][4]

Q2: My lysate is very viscous after adding Sarkosyl. What should I do?

Increased viscosity is a common issue when using Sarkosyl, especially at higher concentrations.[2][3][4] This viscosity is often exacerbated by the release of DNA from the lysed cells. To reduce viscosity, you can:

  • Add a nuclease: Treat the lysate with DNase I or another nuclease to digest the released DNA.[5]

  • Mechanical Shearing: Pass the lysate through a narrow-gauge needle to shear the DNA.

  • Optimize Sarkosyl Concentration: Use the minimum concentration of Sarkosyl required for effective lysis to minimize viscosity.

Q3: I'm observing incomplete lysis of my bacterial cells. What are the possible causes and solutions?

Several factors can contribute to incomplete cell lysis with Sarkosyl. Consider the following:

  • Insufficient Sarkosyl Concentration: The concentration of Sarkosyl may be too low for your specific application. If you are working with proteins that form inclusion bodies, you may need to increase the Sarkosyl concentration.[2][3][4]

  • Suboptimal Incubation Time: Ensure you are incubating the cells with Sarkosyl for a sufficient amount of time. For solubilizing inclusion bodies, incubation times of 6-24 hours have been shown to be effective.[2][3][4]

  • Cell Density: A very high cell density can hinder the efficiency of the lysis buffer. Try diluting your cell suspension before adding Sarkosyl.

  • Growth Media: The composition of the growth media can affect cell wall integrity and subsequent lysis. For example, proteins expressed in M9 minimal media can be more difficult to solubilize than those grown in LB media.[3]

  • Presence of Outer Membrane Components: In bacteria, the co-aggregation of expressed proteins with outer membrane components can lead to insolubility and resistance to lysis.[6]

Q4: Sarkosyl seems to be interfering with my downstream purification steps. What can I do?

Sarkosyl, being an anionic detergent, can indeed interfere with downstream applications like affinity chromatography (e.g., Ni-NTA for His-tagged proteins or GSH sepharose for GST-tagged proteins).[3][4][7] Here are some strategies to overcome this:

  • Dilution: Dilute the lysate to reduce the Sarkosyl concentration to a level that does not interfere with binding. For some applications, diluting to 1-2% Sarkosyl may be sufficient.[3][4]

  • Detergent Exchange: After solubilization with Sarkosyl, you can perform a detergent exchange using a different, non-interfering detergent. For GST-fusion proteins, a combination of Triton X-100 and CHAPS has been used successfully to facilitate binding to glutathione (B108866) sepharose in the presence of Sarkosyl.[3][4][8]

  • Dialysis: For detergents with a high critical micelle concentration (CMC), dialysis can be effective. However, Sarkosyl binds tightly to proteins and has a relatively low CMC, which can make its removal by dialysis challenging.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for the use of Sarkosyl in cell lysis and protein solubilization based on cited experimental protocols.

ParameterValueCell/Protein TypeSource
Sarkosyl Concentration (Direct Lysis) 0.2 - 2%Bacterial Cells[1]
Sarkosyl Concentration (Inclusion Body Solubilization) 1 - 10% (w/v)GST & MBP fusion proteins[2][3][4]
Optimal Sarkosyl Concentration (Inclusion Bodies) 10% (w/v)GST-Bbox1, His6-MBP-RBCC[2][3][4]
Incubation Time (Inclusion Body Solubilization) 6 - 24 hoursGST & MBP fusion proteins[2][3][4]

Experimental Protocols

Protocol 1: Direct Lysis of Bacterial Cells

This protocol is adapted from a method for lysing host bacterial cells directly in the presence of Sarkosyl.[1]

  • Resuspend washed bacterial cell pellet in a suitable buffer (e.g., 20 mM Tris, pH 8.0, 50 mM NaCl).

  • If desired, perform a light lysozyme (B549824) digestion (e.g., 100 µg/ml) on ice for 10-15 minutes.

  • While stirring, slowly add a 10% Sarkosyl stock solution to the cell suspension to reach a final concentration of 0.2-2%. Avoid turbulence to prevent excessive foaming.

  • Continue stirring until the lysate clears, indicating cell lysis.

  • Proceed with downstream processing, such as centrifugation to remove insoluble debris.

Protocol 2: Solubilization of Proteins from Inclusion Bodies

This protocol is based on a method for efficiently solubilizing proteins from inclusion bodies.[2][3][4]

  • After initial cell lysis (e.g., by sonication or French press) and centrifugation, collect the insoluble pellet containing the inclusion bodies.

  • Resuspend the pellet in a buffer (e.g., 50 mM Tris, 300 mM NaCl, 5 mM ZnCl₂, 10 mM β-mercaptoethanol).

  • Add a stock solution of Sarkosyl to a final concentration of 10% (w/v).

  • Incubate the suspension for 6-24 hours at 4°C with gentle agitation.

  • After incubation, centrifuge the sample at high speed to pellet any remaining insoluble material.

  • The supernatant now contains the solubilized protein. This solution may require dilution or detergent exchange for downstream applications.

Visualizations

TroubleshootingWorkflow start Start: Incomplete Cell Lysis check_concentration Is Sarkosyl concentration optimal? (0.2-2% for direct lysis, up to 10% for inclusion bodies) start->check_concentration increase_concentration Increase Sarkosyl Concentration check_concentration->increase_concentration No check_incubation Is incubation time sufficient? (e.g., 6-24h for inclusion bodies) check_concentration->check_incubation Yes increase_concentration->check_incubation lysis_failed Consider Alternative Lysis Methods increase_concentration->lysis_failed increase_incubation Increase Incubation Time check_incubation->increase_incubation No check_viscosity Is lysate highly viscous? check_incubation->check_viscosity Yes increase_incubation->check_viscosity increase_incubation->lysis_failed treat_nuclease Treat with DNase I or use mechanical shearing check_viscosity->treat_nuclease Yes check_downstream Is there interference with downstream applications? check_viscosity->check_downstream No treat_nuclease->check_downstream dilute_exchange Dilute lysate or perform detergent exchange check_downstream->dilute_exchange Yes lysis_successful Cell Lysis Successful check_downstream->lysis_successful No dilute_exchange->lysis_successful

Caption: Troubleshooting workflow for incomplete cell lysis with Sarkosyl.

SarkosylMechanism cluster_cell Bacterial Cell cell_wall Cell Wall cell_membrane Cell Membrane (Lipid Bilayer) lysed_cell Lysed Cell Components cell_membrane->lysed_cell Leads to inclusion_body Inclusion Body (Aggregated Protein) solubilized_protein Solubilized Protein inclusion_body->solubilized_protein sarkosyl Sarkosyl (Anionic Detergent) sarkosyl->cell_membrane Disrupts sarkosyl->inclusion_body Solubilizes micelles Sarkosyl Micelles sarkosyl->micelles Forms

Caption: Mechanism of Sarkosyl-mediated cell lysis and protein solubilization.

References

Technical Support Center: Optimizing Protein Refolding with N-Lauroylsarcosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing protein refolding protocols that utilize N-Lauroylsarcosine (Sarkosyl).

Frequently Asked Questions (FAQs)

Q1: When should I consider using N-Lauroylsarcosine for my protein refolding protocol?

A1: N-Lauroylsarcosine is an anionic detergent particularly effective for solubilizing proteins aggregated in inclusion bodies.[1][2] Consider using it when your protein of interest is found in the insoluble fraction after cell lysis and milder solubilization methods have proven ineffective. It is a powerful tool for proteins that are difficult to solubilize.[1]

Q2: How does N-Lauroylsarcosine facilitate protein refolding?

A2: N-Lauroylsarcosine aids in the refolding process through a two-step mechanism. First, it acts as a strong denaturant at high concentrations (typically 1-2% w/v), solubilizing aggregated proteins from inclusion bodies by disrupting non-covalent interactions.[1][3] The protein is then maintained in a soluble, unfolded state. The subsequent removal or dilution of the detergent initiates the refolding process.[3]

Q3: What is the optimal concentration of N-Lauroylsarcosine for solubilization?

A3: The optimal concentration can vary, but a common starting point for solubilizing inclusion bodies is 1-2% (w/v) N-Lauroylsarcosine in the lysis or solubilization buffer.[1] Some protocols suggest a concentration as low as 0.3% may be sufficient.[4] It is crucial to determine the lowest effective concentration for your specific protein to minimize potential interference with downstream applications.

Q4: Will my protein be in its native state after solubilization with N-Lauroylsarcosine?

A4: No, proteins solubilized with N-Lauroylsarcosine are typically in a denatured or partially folded state, kept soluble by detergent micelles.[5] A dedicated refolding step, which involves the removal of the detergent, is necessary to allow the protein to adopt its correct three-dimensional structure.[5]

Q5: How can I remove N-Lauroylsarcosine to initiate refolding?

A5: Common methods for removing N-Lauroylsarcosine include dialysis, dilution, and size-exclusion chromatography.[6] Step-wise dialysis, gradually decreasing the denaturant concentration, can be effective but time-consuming.[3][7] Another effective method is the use of cyclodextrins, which act as "detergent traps," sequestering the N-Lauroylsarcosine molecules and allowing the protein to fold.[2]

Troubleshooting Guide

Issue 1: Protein precipitates upon removal/dilution of N-Lauroylsarcosine.

This is the most common issue, as the removal of the detergent can expose hydrophobic regions of folding intermediates, leading to intermolecular aggregation.[6]

Possible Cause Recommended Solution
Rapid Detergent Removal: Slow down the removal of N-Lauroylsarcosine. Use step-wise dialysis against buffers with decreasing concentrations of the detergent. A gradual removal process can prevent the rapid exposure of hydrophobic patches that lead to aggregation.[3][8]
High Protein Concentration: Reduce the protein concentration during the refolding step. Aggregation is often a concentration-dependent process.[5] Perform a series of dilutions to find the optimal protein concentration for refolding.
Suboptimal Buffer Conditions: Optimize the refolding buffer. Key parameters to screen include pH (test a range around the protein's pI), ionic strength (try varying salt concentrations, e.g., 150-500 mM NaCl), and the inclusion of stabilizing additives.[9]
Lack of Stabilizing Agents: Incorporate refolding additives into the dialysis or dilution buffer. Common and effective additives include L-Arginine (0.4-1.0 M) to suppress aggregation, glycerol (B35011) (10-20%) as a protein stabilizer, and low concentrations of non-ionic detergents.

Issue 2: Low yield of active protein after refolding.

Even if the protein remains soluble, it may not be correctly folded or functional.

Possible Cause Recommended Solution
Incorrect Disulfide Bond Formation: If your protein contains cysteine residues, include a redox system in the refolding buffer to promote correct disulfide bond formation. A common system is a combination of reduced and oxidized glutathione (B108866) (GSH/GSSG) at optimized ratios (e.g., 5 mM GSH / 0.5 mM GSSG).
Insufficient Incubation Time: Refolding can be a slow process. Ensure adequate incubation time after the removal of N-Lauroylsarcosine. Overnight incubation at 4°C is a common starting point, but longer times may be necessary.[2] Some proteins may show increased activity even after 24 hours.[6]
Suboptimal Temperature: Optimize the refolding temperature. While 4°C is common to slow down aggregation, some proteins may refold more efficiently at room temperature. This must be determined empirically.
Residual Detergent Interference: Ensure complete removal of N-Lauroylsarcosine, as residual amounts can sometimes interfere with protein activity assays or downstream applications. Consider using cyclodextrins for more efficient detergent stripping.[2]

Data Presentation

Optimizing incubation time and detergent concentration is critical for maximizing refolding yield. The optimal conditions are highly protein-dependent and must be determined empirically. The following tables provide illustrative data based on typical experimental observations.

Table 1: Illustrative Effect of Refolding Incubation Time on Protein Activity. Note: This table represents a hypothetical protein to illustrate the importance of time-course analysis. Actual times and yields will vary.

Incubation Time (Hours) at 4°CRelative Activity (%)Observations
115Minimal refolding observed.
445Significant increase in activity.
1275Near-optimal refolding.
2480Plateauing of refolding yield.
4882Minimal further increase in activity.

Table 2: Illustrative Effect of N-Lauroylsarcosine Concentration in Refolding Buffer on Protein Aggregation and Yield. Note: This table illustrates the trade-off between maintaining solubility and allowing proper folding. The presence of some detergent during the initial phase of refolding can sometimes be beneficial.

Final N-Lauroylsarcosine (%)Protein Aggregation (OD340)Refolding Yield (%)
0.10.0540
0.050.1065
0.020.2575
0.00 (Rapid Removal)0.6020

Experimental Protocols

Protocol: Refolding of a Recombinant Protein from Inclusion Bodies using N-Lauroylsarcosine and Dilution

This protocol outlines a general procedure. Optimization of buffer components, concentrations, and incubation times is essential for each specific protein.

1. Inclusion Body Solubilization: a. Resuspend the purified inclusion body pellet in Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT). b. Add N-Lauroylsarcosine to a final concentration of 1.5% (w/v). c. Incubate at room temperature with gentle stirring for 60-90 minutes, or until the solution clarifies.[2] d. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet any remaining insoluble material. e. Collect the supernatant containing the denatured protein.

2. Protein Refolding by Rapid Dilution: a. Prepare the Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 500 mM L-Arginine, 10% Glycerol, 2 mM EDTA, 5 mM GSH, 0.5 mM GSSG). b. Cool the Refolding Buffer to 4°C. c. Add the solubilized protein solution drop-wise into the cold Refolding Buffer with gentle but constant stirring. A dilution factor of 1:50 to 1:100 is common. The final protein concentration should typically be in the range of 10-50 µg/mL to minimize aggregation. d. Incubate the refolding mixture at 4°C for 12-48 hours with gentle agitation.

3. Analysis of Refolded Protein: a. After incubation, centrifuge the solution to pellet any aggregated protein. b. Assess the concentration of the soluble protein in the supernatant using a standard protein assay (e.g., Bradford or BCA). c. Analyze the purity and folding state of the protein using techniques such as SDS-PAGE (non-reducing vs. reducing), size-exclusion chromatography, and circular dichroism. d. Perform a functional assay to determine the biological activity of the refolded protein and calculate the refolding yield.

Visualizations

Experimental Workflow for Protein Refolding

G cluster_0 Upstream Processing cluster_1 Solubilization cluster_2 Refolding cluster_3 Analysis Cell Lysis Cell Lysis IB Isolation IB Isolation Cell Lysis->IB Isolation Add Solubilization\nBuffer + Sarkosyl Add Solubilization Buffer + Sarkosyl IB Isolation->Add Solubilization\nBuffer + Sarkosyl Incubate (1-2h, RT) Incubate (1-2h, RT) Add Solubilization\nBuffer + Sarkosyl->Incubate (1-2h, RT) Centrifuge Centrifuge Incubate (1-2h, RT)->Centrifuge Solubilized\nUnfolded Protein Solubilized Unfolded Protein Centrifuge->Solubilized\nUnfolded Protein Dilution into\nRefolding Buffer Dilution into Refolding Buffer Solubilized\nUnfolded Protein->Dilution into\nRefolding Buffer Incubate (12-48h, 4°C) Incubate (12-48h, 4°C) Dilution into\nRefolding Buffer->Incubate (12-48h, 4°C) Soluble, Refolded Protein Soluble, Refolded Protein Incubate (12-48h, 4°C)->Soluble, Refolded Protein Activity Assay Activity Assay Soluble, Refolded Protein->Activity Assay Characterization\n(SDS-PAGE, SEC) Characterization (SDS-PAGE, SEC) Activity Assay->Characterization\n(SDS-PAGE, SEC) G cluster_0 Step 1: Solubilization cluster_1 Step 2: Refolding Initiation cluster_2 Step 3: Final State A Aggregated Protein (Inclusion Body) B Sarkosyl Micelles Coat Hydrophobic Regions A->B + High Conc. Sarkosyl C Soluble Protein- Sarkosyl Complex (Unfolded) B->C Disruption of Aggregates D Folding Intermediates (Prone to Aggregation) C->D Dilution / Dialysis (Sarkosyl Removal) F Correct Folding Pathway D->F H Aggregates (Off-pathway) D->H E Stabilizing Additives (e.g., L-Arginine) E->D Prevent Aggregation G Natively Folded Active Protein F->G

References

Technical Support Center: Filter Sterilization of Lauroylsarcosine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the filter sterilization of Lauroylsarcosine (Sarkosyl) solutions. Find answers to frequently asked questions and troubleshooting tips to ensure a smooth and effective filtration process.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to filter sterilize a this compound solution?

A1: Filter sterilization is a critical step to remove microbial contaminants from your this compound solution, ensuring the sterility of your experiments, especially in cell culture and other sensitive biological applications. It is recommended to filter and sterilize this compound solutions, particularly those prepared in water, before use.[1][2]

Q2: What is the recommended filter pore size for sterilizing this compound solutions?

A2: A sterile filter with a pore size of 0.22 µm is the standard recommendation for removing bacteria and ensuring the sterility of your this compound solution.[1][2][3][4][5][6][7][8] This pore size is effective for bacterial removal in a variety of laboratory applications.[7][8][9]

Q3: Which filter membrane material should I use?

A3: The choice of filter membrane is crucial to prevent compatibility issues. For aqueous this compound solutions, common and effective membrane materials include Polyethersulfone (PES) and Nylon.

  • Polyethersulfone (PES): Known for its low protein binding properties, making it an excellent choice when working with protein solutions to minimize the loss of your target protein.[2][4][9][10]

  • Nylon: A hydrophilic membrane that is compatible with a wide range of aqueous and organic solvents.[6][7]

It is essential to consult the manufacturer's chemical compatibility chart to ensure the chosen membrane is compatible with your specific solution composition.[11][12][13][14]

Q4: Can I filter a high-concentration this compound solution?

A4: While possible, filtering high-concentration or viscous solutions can lead to challenges such as slow filtration rates and filter clogging.[8][10] If you encounter these issues, consider diluting your solution before filtration or using a pre-filter to remove larger particulates.

Q5: My this compound solution is precipitating. What should I do?

A5: Precipitation can occur if you are using the acid form of this compound, which has lower solubility in water.[15] Using the sodium salt of this compound is recommended for improved solubility.[15] Additionally, the pH of the solution can influence the solubility of its components, so ensure your buffer conditions are optimal to prevent precipitation.[16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Filter Clogging High viscosity of the solution.Dilute the this compound solution with a compatible buffer or sterile water.[10]
Presence of particulates in the solution.Use a pre-filter with a larger pore size (e.g., 0.45 µm) before the final 0.22 µm sterile filtration.[2][8]
Incorrect filter size for the volume.Use a syringe filter with a larger surface area for larger volumes to prevent premature clogging.[9]
Precipitation during Filtration Use of this compound (acid form).Use the more soluble N-Lauroylsarcosine sodium salt.[15]
Suboptimal pH of the solution.Adjust the pH of the solution to ensure all components remain soluble.[16]
Low temperature.Gently warm the solution to room temperature, as some components may have lower solubility at colder temperatures.
Low Recovery of Filtrate High dead volume of the syringe filter.Choose a syringe filter with a low dead volume, especially when filtering small volumes.
Protein binding to the filter membrane.Use a low protein-binding membrane such as PES or a specially treated PVDF.[9][10]
Damaged Filter Membrane Excessive pressure applied to the syringe.Apply gentle and steady pressure during filtration. If resistance increases significantly, replace the filter.[8]
Chemical incompatibility.Ensure the filter membrane and housing are chemically compatible with your this compound solution by checking the manufacturer's compatibility chart.[11][12][13]

Experimental Protocols

Protocol 1: Filter Sterilization of a Dilute this compound Solution

This protocol is suitable for sterilizing aqueous solutions of N-Lauroylsarcosine sodium salt at concentrations typically used in buffers (e.g., up to 1% w/v).

Materials:

  • N-Lauroylsarcosine sodium salt

  • Sterile, nuclease-free water or appropriate sterile buffer

  • Sterile 0.22 µm syringe filter with a low protein-binding membrane (e.g., PES)

  • Sterile syringe of appropriate volume

  • Sterile collection tube

Procedure:

  • Prepare the this compound solution by dissolving the powder in the desired sterile solvent. Ensure the solution is fully dissolved and visually clear.

  • Aseptically attach the sterile 0.22 µm syringe filter to the sterile syringe.

  • Draw the this compound solution into the syringe.

  • Expel a small amount of air from the syringe to ensure the filter is properly seated.

  • Hold the syringe over the sterile collection tube and apply gentle, even pressure to the plunger to filter the solution.

  • Do not push the last bit of solution through the filter to avoid introducing air and potential contaminants.

  • Cap the sterile collection tube and label it appropriately.

  • Discard the syringe and filter in a suitable waste container.

Visual Guides

Filter_Sterilization_Workflow cluster_prep Preparation cluster_filtration Filtration cluster_final Final Product prep_solution Prepare this compound Solution select_filter Select 0.22 µm Syringe Filter assemble Assemble Syringe and Filter select_filter->assemble draw_solution Draw Solution into Syringe assemble->draw_solution filter_solution Filter into Sterile Tube draw_solution->filter_solution sterile_solution Sterile this compound Solution filter_solution->sterile_solution

Caption: Workflow for the filter sterilization of a this compound solution.

Troubleshooting_Logic start Filtration Issue? clogging Filter Clogging start->clogging Yes precipitation Precipitation start->precipitation Yes low_recovery Low Recovery start->low_recovery Yes solution_clogging Dilute Solution or Use Pre-filter clogging->solution_clogging solution_precipitation Use Sodium Salt or Adjust pH precipitation->solution_precipitation solution_low_recovery Use Low Protein-Binding Filter low_recovery->solution_low_recovery

Caption: Troubleshooting logic for common this compound filtration issues.

References

Technical Support Center: Lauroylsarcosine and the Bradford Protein Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using the Bradford protein assay in the presence of the anionic detergent, lauroylsarcosine.

Frequently Asked Questions (FAQs)

Q1: Why does this compound interfere with the Bradford protein assay?

A1: this compound, as an anionic detergent, interferes with the Bradford protein assay through several mechanisms:

  • Dye Binding: The detergent monomers and micelles can bind to the Coomassie Brilliant Blue G-250 dye, preventing it from binding to the proteins in your sample. This leads to an underestimation of the protein concentration.

  • Protein Interaction: this compound can bind to proteins, altering their conformation and masking the basic and aromatic amino acid residues (like arginine, lysine, and histidine) that the Coomassie dye primarily interacts with.[1][2] This also contributes to inaccurate protein concentration measurements.

  • Precipitation: At certain concentrations, the interaction between the detergent and the dye can cause the formation of a precipitate, which will scatter light and lead to erroneously high absorbance readings.

Q2: What is the maximum concentration of this compound that is compatible with the standard Bradford assay?

Q3: Are there alternative protein assays that are more compatible with this compound?

A3: Yes, several alternative assays are known to be more tolerant of detergents. The choice of assay depends on the specific concentration of the interfering substance and the nature of your protein sample.

  • Detergent-Compatible Bradford Assays: Several commercially available kits are modified versions of the Bradford assay that include reagents to counteract the effects of detergents.

  • Bicinchoninic Acid (BCA) Assay: The BCA assay is generally more resistant to detergents than the Bradford assay. However, it is sensitive to reducing agents.

  • Lowry Assay: The Lowry assay is another classic protein quantification method, and modified versions are available that are compatible with detergents.[4] However, it is sensitive to a wide range of interfering substances.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving issues when you suspect this compound is interfering with your Bradford assay.

Problem: Inaccurate or Inconsistent Protein Concentration Readings

Step 1: Identify the Source of Interference

  • Symptom: Absorbance readings are lower than expected, or there is a high background absorbance in your blank.

  • Possible Cause: this compound in your sample buffer is interfering with the assay.

Step 2: Choose a Mitigation Strategy

Based on your experimental needs and the concentration of this compound, select one of the following strategies:

  • Method 1: Sample Dilution (for low this compound concentrations)

  • Method 2: Protein Precipitation (to remove this compound)

  • Method 3: Modified Bradford Assay with Cyclodextrins (to sequester this compound)

Experimental Protocols

Method 1: Sample Dilution

Principle: If the concentration of your protein is high and the concentration of this compound is relatively low, you can dilute your sample to a point where the detergent concentration is below the interference threshold of the Bradford assay.

Protocol:

  • Prepare a series of dilutions of your protein sample (e.g., 1:10, 1:50, 1:100) using a buffer that does not contain this compound.

  • Prepare your protein standards (e.g., Bovine Serum Albumin - BSA) in the same this compound-free buffer.

  • Perform the Bradford assay according to the standard protocol using your diluted samples and standards.

  • Calculate the protein concentration of your diluted samples and then multiply by the dilution factor to determine the concentration of your original sample.

Table 1: Example of Sample Dilution to Reduce this compound Concentration

Original Sample this compound Conc.Dilution FactorFinal this compound Conc. in AssayExpected Interference Level
0.1%1:100.01%High
0.1%1:500.002%Low to Moderate
0.1%1:1000.001%Minimal
Method 2: Protein Precipitation

Principle: This method physically separates the protein from the detergent by precipitating the protein out of the solution. The detergent remains in the supernatant, which is then discarded. The protein pellet is then resolubilized in a detergent-free buffer.

Protocol (using Acetone (B3395972) Precipitation):

  • To your protein sample in a microcentrifuge tube, add four volumes of ice-cold 100% acetone.[5]

  • Incubate the mixture at -20°C for 60 minutes to allow the protein to precipitate.[6]

  • Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[6]

  • Carefully decant the supernatant, which contains the this compound.

  • Wash the pellet by adding a small volume of cold 90% acetone and centrifuging again for 5 minutes at 13,000-15,000 x g.

  • Discard the supernatant and allow the protein pellet to air-dry for 15-30 minutes.

  • Resuspend the protein pellet in a buffer compatible with the Bradford assay (e.g., PBS or Tris buffer).

  • Proceed with the standard Bradford assay protocol.

Protocol (using Trichloroacetic Acid - TCA Precipitation):

  • Add 1/4 volume of 100% (w/v) TCA to your protein sample.[7]

  • Incubate on ice for 30 minutes.[7]

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[7]

  • Carefully aspirate the supernatant.

  • Wash the pellet with 2-3 volumes of cold acetone.[7]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

  • Air-dry the pellet for 15 minutes.[7]

  • Resuspend the pellet in a Bradford-compatible buffer.

  • Proceed with the standard Bradford assay.

Method 3: Modified Bradford Assay with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, such as the alkyl chain of this compound. By adding cyclodextrins to the Bradford reagent, the detergent is sequestered and prevented from interfering with the dye-protein interaction.

Protocol:

  • Prepare a stock solution of alpha-cyclodextrin (B1665218) (e.g., 50 mg/mL in water).

  • For each assay tube, mix your protein sample (or standard) with the appropriate volume of the cyclodextrin (B1172386) solution.

  • Add the Bradford reagent to the mixture.

  • Incubate for 5-10 minutes at room temperature.

  • Measure the absorbance at 595 nm.

Table 2: Recommended Alpha-Cyclodextrin Concentrations for Mitigating SDS Interference (as a proxy for this compound)

Final SDS Concentration in AssayRecommended Alpha-Cyclodextrin Concentration
0.01%0.5 - 1.0 mg/mL
0.05%2.5 - 5.0 mg/mL
0.1%5.0 - 10.0 mg/mL

Note: The optimal concentration of cyclodextrin may need to be determined empirically for your specific this compound concentration.

Visualizations

Bradford_Assay_Interference cluster_standard Standard Bradford Assay cluster_interference Interference by this compound Protein Protein Complex Protein-Dye Complex Protein->Complex Binds to basic/ aromatic amino acids BlockedProtein Protein-Detergent Complex Protein->BlockedProtein Coomassie Coomassie Dye Coomassie->Complex BlockedDye Dye-Detergent Complex Coomassie->BlockedDye Absorbance Absorbance at 595nm Complex->Absorbance Colorimetric Signal This compound This compound This compound->BlockedProtein Masks binding sites This compound->BlockedDye Sequesters dye ReducedSignal Reduced Absorbance (Inaccurate Reading) BlockedProtein->ReducedSignal BlockedDye->ReducedSignal

Caption: Mechanism of this compound Interference in the Bradford Assay.

Troubleshooting_Workflow Start Inaccurate Bradford Assay Results CheckDetergent Is this compound present in the sample? Start->CheckDetergent LowConc Is the concentration low? CheckDetergent->LowConc Yes Precipitate Protein Precipitation (Acetone or TCA) CheckDetergent->Precipitate No Cyclodextrin Use Modified Assay (with Cyclodextrins) CheckDetergent->Cyclodextrin Alternative Dilute Dilute Sample LowConc->Dilute Yes LowConc->Precipitate No ReAssay Perform Bradford Assay Dilute->ReAssay Precipitate->ReAssay Cyclodextrin->ReAssay End Accurate Results ReAssay->End

Caption: Troubleshooting Workflow for this compound Interference.

References

Technical Support Center: Minimizing Protein Degradation During Lauroylsarcosine-Based Lysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize protein degradation during lauroylsarcosine-based cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is N-Lauroylsarcosine (Sarkosyl) and why is it used for cell lysis?

A1: N-Lauroylsarcosine, also known as Sarkosyl, is an anionic surfactant. It is considered a milder detergent compared to harsher options like Sodium Dodecyl Sulfate (SDS).[1][2] It is effective in disrupting cell membranes to release cellular contents and is particularly useful for solubilizing proteins from inclusion bodies, often preserving their native characteristics and biological activity.[3][4]

Q2: What are the primary causes of protein degradation during this compound-based lysis?

A2: The primary cause of protein degradation during any cell lysis procedure is the release of endogenous proteases from cellular compartments. Once the cell is disrupted, these proteases can access and degrade your protein of interest. Other contributing factors include suboptimal temperatures, incorrect pH of the lysis buffer, and extended processing times which provide a larger window for protease activity.

Q3: When should I add protease inhibitors to my this compound lysis buffer?

A3: Protease inhibitors should be added to your lysis buffer immediately before you begin the cell lysis procedure.[5] Many protease inhibitors are unstable in aqueous solutions over long periods, so adding them fresh ensures their maximum efficacy in protecting your target protein from degradation.

Q4: Can this compound be removed from my protein sample after lysis?

A4: Yes, this compound can be removed from a protein sample. A common and effective method is dialysis against a buffer that does not contain the detergent.[3][6] This is often necessary for downstream applications that are incompatible with detergents.

Q5: Is this compound compatible with all protein purification techniques?

A5: No, this compound may not be compatible with all downstream applications. For example, its presence can interfere with certain affinity chromatography methods, like immobilized metal affinity chromatography (IMAC) used for His-tagged proteins. It is also known to interfere with some protein quantification assays.[7] It is crucial to check the compatibility of this compound with your intended downstream experiments.

Troubleshooting Guides

Problem 1: My target protein is degraded, as indicated by multiple lower molecular weight bands on an SDS-PAGE gel.

Possible Cause Solution
Insufficient Protease Inhibition Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[5][8] Ensure the cocktail is fresh and used at the manufacturer's recommended concentration. For particularly high protease activity, you may need to optimize the inhibitor concentration.
Suboptimal Temperature Perform all lysis and subsequent handling steps on ice or at 4°C.[9] Lower temperatures significantly reduce the activity of most proteases.
Incorrect Buffer pH Ensure your lysis buffer pH is optimal for your protein's stability. This is typically at least one pH unit away from the protein's isoelectric point (pI) to prevent precipitation and potential degradation.[10]
Extended Lysis Time Minimize the duration of the cell lysis and clarification steps to reduce the time your protein is exposed to active proteases. Work efficiently through the protocol.

Problem 2: My protein of interest has precipitated out of solution after lysis with this compound.

Possible Cause Solution
This compound Concentration The concentration of this compound may be too high or too low. It is advisable to test a range of concentrations (e.g., 0.5% to 2.0% w/v) to find the optimal concentration for your specific protein.[11]
Buffer Composition The pH and ionic strength of your lysis buffer can influence protein solubility.[10] Experiment with a range of pH values and salt concentrations (e.g., 150-500 mM NaCl) to improve solubility.[10]
High Protein Concentration A very high concentration of the target protein can lead to aggregation and precipitation. If possible, try to lyse a smaller quantity of cells or dilute the lysate.
Temperature Effects While low temperatures are generally recommended to inhibit proteases, some proteins are less soluble at 4°C ("cold-sensitive"). If you suspect this, you can try performing the lysis at room temperature, but it is crucial to work quickly and use a robust protease inhibitor cocktail.

Quantitative Data

Table 1: Comparison of Protein Purity with Different Detergents

DetergentPurity of GWH1-GFP-H6 (%)
No Detergent~38%
Polysorbate 80 (P-80)46%
Sodium Deoxycholate (S-D)>90%
N-Lauroylsarcosine (N-L)>90%

Data adapted from a study on the purification of a recombinant protein, demonstrating that N-Lauroylsarcosine significantly improves protein purity compared to no detergent or a milder non-ionic detergent.[3]

Experimental Protocols

Detailed Methodology for this compound-Based Bacterial Cell Lysis

This protocol is a general guideline for the lysis of bacterial cells expressing a recombinant protein. Optimization may be required for specific cell types and target proteins.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl

  • N-Lauroylsarcosine (Sarkosyl) stock solution (e.g., 10% w/v)

  • Lysozyme (B549824)

  • DNase I

  • Broad-spectrum protease inhibitor cocktail

  • Ice

  • Centrifuge

Procedure:

  • Preparation: Pre-cool the centrifuge and all buffers/reagents to 4°C.

  • Resuspension: Resuspend the bacterial cell pellet in ice-cold Lysis Buffer. A common ratio is 5-10 mL of buffer per gram of wet cell paste.

  • Addition of Inhibitors: Immediately before lysis, add the protease inhibitor cocktail to the resuspended cells according to the manufacturer's instructions.

  • Enzymatic Lysis: Add lysozyme to a final concentration of 1 mg/mL. Mix gently by inverting the tube and incubate on ice for 30 minutes.

  • Detergent Lysis: Add N-Lauroylsarcosine to a final concentration of 0.2% (v/v) from a 10% stock solution. Mix gently.

  • Nuclease Treatment: Add DNase I to a final concentration of 10 µg/mL and MgCl₂ to 1 mM. Incubate on ice for 15-20 minutes, or until the lysate is no longer viscous.

  • (Optional) Mechanical Disruption: If the lysate is still viscous, sonicate on ice using short pulses (e.g., 10 seconds on, 30 seconds off) to further shear the DNA.

  • Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

  • Collection: Carefully collect the supernatant, which contains the soluble protein fraction, for downstream purification.

Visualizations

ExperimentalWorkflow start Start: Bacterial Cell Pellet resuspend Resuspend in Ice-Cold Lysis Buffer start->resuspend add_inhibitors Add Protease Inhibitor Cocktail resuspend->add_inhibitors add_lysozyme Add Lysozyme (Incubate on Ice) add_inhibitors->add_lysozyme add_sarkosyl Add N-Lauroylsarcosine add_lysozyme->add_sarkosyl add_dnase Add DNase I (Incubate on Ice) add_sarkosyl->add_dnase sonicate Optional: Sonicate on Ice add_dnase->sonicate centrifuge Clarify by Centrifugation sonicate->centrifuge supernatant Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant

Caption: Workflow for this compound-based bacterial cell lysis.

TroubleshootingFlowchart start Problem: Protein Degradation Observed check_temp Are all steps performed at 4°C or on ice? start->check_temp check_inhibitors Is a fresh, broad-spectrum protease inhibitor cocktail being used? check_temp->check_inhibitors Yes solution_temp Solution: Maintain low temperature throughout the process. check_temp->solution_temp No check_ph Is the lysis buffer pH optimal for protein stability? check_inhibitors->check_ph Yes solution_inhibitors Solution: Add fresh inhibitors at the recommended concentration. check_inhibitors->solution_inhibitors No check_time Is the lysis procedure performed efficiently? check_ph->check_time Yes solution_ph Solution: Optimize buffer pH, stay >1 unit away from pI. check_ph->solution_ph No solution_time Solution: Minimize the duration of the lysis steps. check_time->solution_time No end Protein Stability Improved check_time->end Yes solution_temp->check_inhibitors solution_inhibitors->check_ph solution_ph->check_time solution_time->end

Caption: Troubleshooting decision tree for protein degradation.

References

Technical Support Center: Overcoming Viscosity in Lauroylsarcosine Lysis Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome issues with high viscosity in lauroylsarcosine (sarkosyl) lysis buffers.

Frequently Asked Questions (FAQs)

Q1: Why has my cell lysate become highly viscous after using a this compound-based lysis buffer?

The primary cause of high viscosity in cell lysates is the release of large amounts of genomic DNA (gDNA) from the cells upon lysis.[1] this compound is an effective detergent for disrupting cell membranes, which leads to the release of cellular contents, including the long strands of gDNA. These long DNA molecules entangle, forming a viscous, gel-like matrix in the lysate.[2][3] The viscosity of sodium lauroyl sarcosinate itself in solution is low and not significantly affected by salt concentrations typically found in lysis buffers.[4][5] Therefore, the issue is almost certainly the released DNA.

Q2: Can the concentration of this compound affect the viscosity of the lysate?

While this compound concentration can influence lysis efficiency, it is not the direct cause of the high viscosity. A higher concentration of the detergent may lead to more rapid and complete cell lysis, resulting in a faster and more substantial release of gDNA, which in turn increases the viscosity.[3]

Q3: How does high viscosity impact downstream applications?

High viscosity can significantly hinder subsequent experimental steps. It can make pipetting difficult and inaccurate, impede the removal of cellular debris during centrifugation, and clog chromatography columns and filters.[1][2] This can lead to lower yields and purity of the target molecules, whether they be proteins or nucleic acids.

Q4: What are the main strategies to reduce the viscosity of my this compound lysate?

There are two primary approaches to reduce lysate viscosity caused by gDNA:

  • Enzymatic Digestion: Using nucleases, such as DNase I or Benzonase®, to break down the long DNA strands into smaller fragments.[1]

  • Mechanical Shearing: Employing physical force, such as sonication or passing the lysate through a narrow-gauge needle, to break the DNA strands.[6][7]

The choice between these methods depends on the specific requirements of your experiment, including the nature of your target molecule and downstream applications.

Troubleshooting Guide

This guide will help you diagnose and resolve issues with high viscosity in your this compound lysis buffer.

Problem: The cell lysate is thick and difficult to pipette after lysis.

Visualizing the Troubleshooting Workflow:

Troubleshooting High Viscosity in this compound Lysates start High Viscosity in Lysate confirm_dna Confirm DNA is the cause (e.g., add a small amount of DNase I to an aliquot) start->confirm_dna enzymatic Enzymatic Digestion confirm_dna->enzymatic Viscosity Decreases mechanical Mechanical Shearing confirm_dna->mechanical Viscosity Decreases dnase DNase I Treatment enzymatic->dnase benzonase Benzonase® Treatment enzymatic->benzonase sonication Sonication mechanical->sonication syringing Syringe Shearing mechanical->syringing optimize_dnase Optimize DNase I: - Add Mg2+ and Ca2+ - Check for EDTA - Adjust concentration dnase->optimize_dnase optimize_sonication Optimize Sonication: - Keep sample on ice - Use short bursts - Avoid foaming sonication->optimize_sonication

Caption: A flowchart for troubleshooting high viscosity in this compound lysates.

Step 1: Confirm the Cause of Viscosity

To confirm that gDNA is the cause of the high viscosity, you can perform a simple test. Take a small aliquot of your viscous lysate and add a small amount of DNase I. If the viscosity decreases significantly within a few minutes, then DNA is the culprit.

Step 2: Choose a Viscosity Reduction Method

Based on your experimental needs, select either enzymatic digestion or mechanical shearing.

MethodAdvantagesDisadvantagesBest For
DNase I Digestion Gentle, specific for DNA, effective at low concentrations.Requires specific cofactors (Mg²⁺ and Ca²⁺), inhibited by EDTA, may require heat inactivation which can affect some proteins.[1][8][9]Protein purification where maintaining protein integrity is crucial.
Benzonase® Nuclease Degrades both DNA and RNA, active over a wide range of conditions, effective at reducing viscosity.More expensive than DNase I.Lysates where both DNA and RNA need to be removed.
Sonication Fast, does not require additional reagents, can also aid in cell lysis.[6]Can generate heat that may denature proteins, can be harsh on sensitive proteins, may not be suitable for all sample volumes.[7]Robust proteins, applications where enzymatic activity must be avoided.
Syringe Shearing Simple, requires minimal equipment.Can be inconsistent, may not be effective for very high viscosity, labor-intensive for multiple samples.Small volume samples, quick viscosity reduction.

Step 3: Implement the Chosen Method

Follow the detailed protocols below for the selected method.

Experimental Protocols

Protocol 1: Viscosity Reduction with DNase I

This protocol is suitable for reducing viscosity in protein extracts where maintaining protein integrity is a priority.

  • Prepare the Lysis Buffer: Ensure your this compound lysis buffer is supplemented with the necessary cofactors for DNase I activity. Add 1-10 mM MgCl₂ and 0.1-0.5 mM CaCl₂ to your buffer.[1][9] Crucially, ensure your buffer does not contain chelating agents like EDTA , as this will inhibit DNase I activity.[1]

  • Cell Lysis: Resuspend your cell pellet in the prepared lysis buffer and proceed with your standard lysis protocol. The lysate will likely become viscous.

  • Add DNase I: Add DNase I to the viscous lysate at a final concentration of 10-100 U/mL.[10] Gently mix by inverting the tube; do not vortex as this can denature the DNase I.[11]

  • Incubation: Incubate the mixture at 37°C for 15-30 minutes, or at room temperature for a longer period, until the viscosity is visibly reduced.[11]

  • Optional Inactivation: If required for downstream applications, inactivate the DNase I by adding EDTA to a final concentration of 2-5 mM and heating at 75°C for 10 minutes.[12] Note that this heating step may denature some proteins.

  • Clarification: Proceed with centrifugation to pellet cell debris. The supernatant should now be much less viscous and easier to handle.

Protocol 2: Viscosity Reduction by Sonication

This protocol uses mechanical force to shear DNA and is a rapid method for viscosity reduction.

  • Cell Lysis: Perform cell lysis using your this compound lysis buffer.

  • Prepare for Sonication: Place the tube containing the viscous lysate in an ice-water bath to prevent overheating during sonication.[6]

  • Sonicate the Lysate: Use a probe sonicator with a microtip. Apply short bursts of sonication (e.g., 10-15 seconds on, followed by 30-40 seconds off to allow for cooling).[6]

  • Monitor Viscosity: Repeat the sonication cycles until the lysate is no longer viscous. The solution should become more translucent. Avoid frothing, as this can cause protein denaturation.

  • Clarification: Centrifuge the sonicated lysate to pellet insoluble material.

Visualizing the Lysis and Viscosity Mechanism:

Mechanism of Viscosity Increase in Cell Lysates cluster_cell Intact Cell cell Cell Membrane lysis This compound Lysis Buffer dna Genomic DNA (compacted) lysed_cell Lysed Cell lysis->lysed_cell released_dna Released Genomic DNA (long strands) lysed_cell->released_dna viscous_lysate High Viscosity Lysate (entangled DNA) released_dna->viscous_lysate reduction Viscosity Reduction (DNase I or Sonication) viscous_lysate->reduction low_viscosity Low Viscosity Lysate (fragmented DNA) reduction->low_viscosity

Caption: The process of cell lysis leading to high viscosity and its resolution.

References

Validation & Comparative

A Head-to-Head Comparison: Lauroylsarcosine vs. CHAPS for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization of membrane proteins is a critical bottleneck in the pipeline of discovery. The choice of detergent is paramount, directly impacting protein yield, stability, and functionality. This guide provides an objective, data-driven comparison of two commonly used detergents, Lauroylsarcosine (Sarkosyl) and 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), to inform your membrane protein extraction strategy.

At a Glance: Key Properties of this compound and CHAPS

The selection of an appropriate detergent hinges on its physicochemical properties. This compound, an anionic detergent, and CHAPS, a zwitterionic detergent, exhibit distinct characteristics that render them suitable for different applications.

PropertyThis compound (Sarkosyl)CHAPS
Chemical Type Anionic (milder)Zwitterionic
Molecular Weight 293.38 g/mol [1]614.88 g/mol [1]
Critical Micelle Concentration (CMC) ~14-16 mM in water[1]6-10 mM in water[1]
Aggregation Number ~80[2]4-14[1]
Denaturing Strength Mild[1]Non-denaturing[3]
Key Features Effective at solubilizing inclusion bodies and selectively disrupting cytoplasmic membranes.[4]Preserves protein structure and protein-protein interactions; ideal for co-immunoprecipitation and isoelectric focusing.[3][5]

Performance in Membrane Protein Extraction: A Comparative Analysis

While direct head-to-head studies quantifying the extraction efficiency of this compound and CHAPS on the same membrane protein are limited, their performance can be inferred from various applications.

This compound (Sarkosyl):

This compound has demonstrated high efficacy in solubilizing membrane proteins, particularly from bacterial systems and inclusion bodies.

  • High Solubilization Yield: Studies have shown that Sarkosyl can solubilize up to 90% of membrane proteins from Spiroplasma citri.[6] For proteins expressed as inclusion bodies, incubation with 10% sarkosyl can effectively solubilize over 95% of the protein.[7][8][9]

  • Selective Solubilization: this compound can selectively disrupt the cytoplasmic membrane of E. coli while leaving the outer membrane intact, which can be advantageous for specific purification strategies.[4]

CHAPS:

CHAPS is favored when preserving the native conformation and function of the target protein is the primary goal.

  • Preservation of Protein Activity: In a comparative study of 14 detergents for the extraction of the serotonin (B10506) 5-HT1A receptor, CHAPS was among the most efficient at extracting the receptor in its active form.[10]

  • Maintaining Protein-Protein Interactions: Due to its non-denaturing nature, CHAPS is a preferred detergent for co-immunoprecipitation (Co-IP) studies, where the aim is to isolate and identify interacting protein partners.[5]

Experimental Protocols

Below are detailed methodologies for membrane protein extraction using this compound and CHAPS. Note that optimal conditions, such as detergent concentration and incubation time, should be determined empirically for each specific protein.

Protocol 1: Membrane Protein Extraction using this compound (Sarkosyl)

This protocol is adapted for the solubilization of membrane proteins from bacterial cells.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Sarkosyl Stock Solution (10% w/v)

  • Ultrasonicator or French press

  • Microcentrifuge

Procedure:

  • Resuspend the bacterial cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet unlysed cells and debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.

  • Add Sarkosyl to a final concentration of 1-2% (w/v).

  • Incubate on a rotator for 1-2 hours at 4°C.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • The supernatant contains the solubilized membrane proteins.

Protocol 2: Membrane Protein Extraction and Co-Immunoprecipitation using CHAPS

This protocol is designed for the extraction of membrane proteins from mammalian cells for subsequent co-immunoprecipitation.

Materials:

  • Mammalian cell pellet

  • CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS, Protease and Phosphatase Inhibitor Cocktails (added fresh)

  • Microcentrifuge

  • Antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) resin

Procedure:

  • Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the solubilized proteins to a new tube.

  • Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes at 4°C.

  • Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours at 4°C.

  • Wash the beads several times with CHAPS Lysis Buffer.

  • Elute the protein complexes from the beads for downstream analysis, such as Western blotting.

Visualizing the Workflow

The choice of detergent is a critical decision point in the membrane protein extraction workflow. The following diagrams illustrate a general experimental process and highlight where this compound and CHAPS are typically employed.

Membrane_Protein_Extraction_Workflow cluster_prep Sample Preparation cluster_fractionation Membrane Fractionation cluster_solubilization Solubilization cluster_downstream Downstream Analysis start Cell Pellet lysis Cell Lysis (Sonication/French Press) start->lysis low_speed_cent Low-Speed Centrifugation (remove debris) lysis->low_speed_cent high_speed_cent High-Speed Centrifugation (pellet membranes) low_speed_cent->high_speed_cent resuspend Resuspend Membrane Pellet high_speed_cent->resuspend add_detergent Add Detergent resuspend->add_detergent incubation Incubation add_detergent->incubation This compound This compound add_detergent->this compound This compound (e.g., Inclusion Bodies) chaps chaps add_detergent->chaps CHAPS (e.g., Co-IP) final_cent Final Centrifugation incubation->final_cent solubilized_protein Solubilized Membrane Proteins final_cent->solubilized_protein

Caption: General workflow for membrane protein extraction.

Co_IP_Workflow cluster_lysis Cell Lysis & Protein Solubilization cluster_ip Immunoprecipitation cluster_wash_elute Wash & Elution cluster_analysis Analysis start Cell Pellet lysis Lysis with CHAPS Buffer start->lysis preclear Pre-clear Lysate lysis->preclear add_ab Add Primary Antibody preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash elute Elute Protein Complex wash->elute analysis Downstream Analysis (e.g., Western Blot) elute->analysis

Caption: Co-immunoprecipitation workflow using CHAPS.

Downstream Compatibility

The choice of detergent can significantly impact the compatibility with downstream analytical techniques.

  • This compound (Sarkosyl): While effective for solubilization, the presence of this anionic detergent can interfere with some downstream applications. For instance, it may need to be removed or its concentration significantly reduced for techniques like affinity chromatography and certain enzymatic assays. However, it has been shown to be compatible with 2D gel electrophoresis.

  • CHAPS: Being zwitterionic and non-denaturing, CHAPS is generally compatible with a wider range of downstream applications, including isoelectric focusing, 2D gel electrophoresis, co-immunoprecipitation, and various enzymatic and binding assays.[3] Its compatibility with techniques like ELISA and Western blotting makes it a versatile choice for protein analysis.

Conclusion: Making the Right Choice

The decision between this compound and CHAPS for membrane protein extraction is not a one-size-fits-all scenario. The optimal choice is intrinsically linked to the specific research goals and the nature of the target protein.

  • Choose this compound when the primary objective is to achieve high yields of solubilized protein, especially from inclusion bodies or bacterial membranes, and when potential mild denaturation is acceptable.

  • Choose CHAPS when preserving the native structure, function, and protein-protein interactions is critical, particularly for applications such as co-immunoprecipitation and functional assays.

Ultimately, empirical testing and optimization of detergent concentration and extraction conditions are crucial for the successful isolation of any given membrane protein. This guide provides a foundational understanding to steer researchers toward a more informed and strategic approach to this challenging yet vital experimental step.

References

A Comparative Guide to Protein Solubilization: Lauroylsarcosine vs. Triton X-100

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization of proteins is a critical first step in purification and analysis. The choice of detergent can significantly impact protein yield, structural integrity, and biological activity. This guide provides an objective comparison of two commonly used detergents, the anionic Lauroylsarcosine (Sarkosyl) and the non-ionic Triton X-100, supported by experimental data and detailed methodologies to inform your selection process.

At a Glance: Key Differences and Physicochemical Properties

This compound and Triton X-100 possess distinct properties that make them suitable for different applications in protein solubilization. This compound is a powerful anionic detergent particularly effective in solubilizing inclusion bodies, which are dense aggregates of insoluble proteins. Triton X-100, a milder, non-ionic detergent, is a versatile choice for extracting membrane proteins while aiming to preserve their native conformation and function.

PropertyThis compound (Sarkosyl)Triton X-100
Detergent Class AnionicNon-ionic
Typical Working Concentration 0.1% - 10% (w/v)0.1% - 1% (v/v)
Primary Applications Solubilization of inclusion bodies, disruption of protein aggregatesGeneral cell lysis, membrane protein extraction for functional and structural studies
Denaturing Potential Can be denaturing at high concentrationsGenerally mild and non-denaturing, but can disrupt some protein-protein interactions[1]

Performance in Protein Solubilization

The choice between this compound and Triton X-100 is highly dependent on the nature of the protein of interest and the downstream application.

This compound for Inclusion Body Solubilization

This compound is highly effective for the solubilization of recombinant proteins that form inclusion bodies in expression systems like E. coli. Studies have shown that high concentrations of Sarkosyl can efficiently solubilize these protein aggregates. For instance, incubation of inclusion bodies with 10% (w/v) sarkosyl has been demonstrated to solubilize over 95% of the aggregated proteins[2][3]. Lower concentrations, in the range of 0.3-2%, have also been used, though their effectiveness can be protein-dependent[3].

It is important to note that while highly effective for solubilization, the anionic nature of this compound can interfere with downstream applications such as affinity chromatography[3]. To mitigate this, a common strategy involves the initial solubilization with a high concentration of Sarkosyl, followed by the addition of a non-ionic detergent like Triton X-100 to sequester the Sarkosyl in mixed micelles[4][5].

Triton X-100 for Membrane Protein Extraction

Triton X-100 is a widely used detergent for the extraction of membrane proteins from the lipid bilayer with the goal of maintaining their native structure and activity[1]. Its non-ionic character makes it less harsh than anionic detergents, which helps in preserving delicate protein-protein interactions and enzymatic function[1].

The efficacy of Triton X-100 is protein-dependent. For example, in a study on the solubilization of a multi-subunit photosynthetic superassembly, Triton X-100 was highly efficient, extracting over 95% of the complex[1][6]. However, it also led to the degradation of a labile component of the complex, highlighting the need for empirical testing for each specific protein of interest[1].

Quantitative Data on Solubilization Efficiency

Protein TargetDetergent & ConcentrationSolubilization EfficiencySource
GST-fusion proteins (from inclusion bodies)10% (w/v) this compound>95%[2][3]
His6-MBP-fusion proteins (from inclusion bodies)10% (w/v) this compound>95%[2][3]
Multi-subunit photosynthetic superassembly1% (v/v) Triton X-100>95%[1][6]

Experimental Protocols

Protocol 1: Solubilization of Proteins from Inclusion Bodies using this compound

This protocol is adapted from methods demonstrated to effectively solubilize over 95% of proteins from inclusion bodies[2][3].

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0)

  • This compound (Sarkosyl) stock solution (e.g., 20% w/v)

  • Microcentrifuge

Procedure:

  • Resuspend the cell pellet in Lysis Buffer.

  • Lyse the cells using a suitable method (e.g., sonication or French press).

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant.

  • Resuspend the inclusion body pellet in Lysis Buffer containing the desired final concentration of this compound (e.g., 10% w/v).

  • Incubate for 6-24 hours at 4°C with gentle agitation to solubilize the proteins.

  • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet any remaining insoluble material.

  • The supernatant contains the solubilized protein.

start Cell Pellet with Inclusion Bodies lysis Resuspend and Lyse Cells start->lysis centrifuge1 Centrifuge to Pellet Inclusion Bodies lysis->centrifuge1 supernatant1 Discard Supernatant centrifuge1->supernatant1 solubilize Resuspend Pellet in Lysis Buffer with this compound centrifuge1->solubilize incubate Incubate at 4°C solubilize->incubate centrifuge2 Centrifuge to Remove Insoluble Debris incubate->centrifuge2 supernatant2 Collect Supernatant (Solubilized Protein) centrifuge2->supernatant2

Workflow for Inclusion Body Solubilization with this compound.
Protocol 2: Extraction of Membrane Proteins using Triton X-100

This is a general protocol for the extraction of membrane proteins from cultured cells[1].

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Triton X-100 Lysis Buffer: 1% (v/v) Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, supplemented with protease inhibitors.

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Wash cultured cells with ice-cold PBS and collect the cell pellet by centrifugation.

  • Resuspend the cell pellet in ice-cold Triton X-100 Lysis Buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis and membrane protein solubilization.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble cellular debris.

  • The supernatant contains the solubilized membrane proteins.

start Cultured Cells wash Wash with PBS and Pellet Cells start->wash lysis Resuspend in Triton X-100 Lysis Buffer wash->lysis incubate Incubate on Ice lysis->incubate centrifuge Centrifuge to Pellet Debris incubate->centrifuge supernatant Collect Supernatant (Solubilized Membrane Proteins) centrifuge->supernatant

Workflow for Membrane Protein Extraction with Triton X-100.

Logical Relationship: Sequential Detergent Usage

In many protocols for purifying proteins from inclusion bodies, this compound and Triton X-100 are used sequentially. This compound is first used to solubilize the protein aggregates. Then, Triton X-100 is added to sequester the this compound, which can interfere with downstream purification steps like affinity chromatography. This forms mixed micelles and allows for the efficient binding of the target protein to the affinity resin.

cluster_0 Solubilization cluster_1 Purification Inclusion_Bodies Inclusion Bodies This compound Add this compound Inclusion_Bodies->this compound Affinity_Chromatography Affinity Chromatography Solubilized_Protein Solubilized Protein in Sarkosyl Micelles This compound->Solubilized_Protein Triton_X100 Add Triton X-100 Mixed_Micelles Protein in Mixed Sarkosyl/Triton X-100 Micelles Triton_X100->Mixed_Micelles Solubilized_Protein->Triton_X100 Mixed_Micelles->Affinity_Chromatography

Sequential use of this compound and Triton X-100.

Conclusion

Both this compound and Triton X-100 are powerful tools for protein solubilization, each with its specific strengths. This compound is an excellent choice for solubilizing tenacious protein aggregates found in inclusion bodies, often achieving over 95% efficiency[2][3]. Triton X-100 is a milder, non-ionic detergent that is highly effective for extracting membrane proteins while preserving their structure and function, also with reported efficiencies of over 95% for certain complexes[1][6].

The optimal choice of detergent requires careful consideration of the research objectives, the characteristics of the target protein, and the demands of downstream analytical methods. For challenging inclusion bodies, this compound is a robust starting point, potentially followed by the use of Triton X-100 to enable subsequent purification steps. For the gentle extraction of membrane proteins for functional studies, Triton X-100 is a well-established and versatile option. Empirical validation for each specific protein of interest remains a critical step for successful protein solubilization.

References

Preserving Protein Potency: A Comparative Guide to Solubilization with Lauroylsarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful solubilization of proteins without compromising their biological activity is a critical step. This guide provides an objective comparison of N-Lauroylsarcosine (Sarkosyl) with other commonly used detergents for protein solubilization, supported by experimental data and detailed protocols. We will explore the impact of different detergents on protein structure and function, offering insights to help you select the optimal conditions for your specific protein of interest.

The Challenge of Protein Solubilization

Many proteins, particularly membrane proteins and those expressed as inclusion bodies in recombinant systems, are insoluble in aqueous buffers. Detergents are indispensable tools for overcoming this challenge, but their use comes with a caveat: the very properties that make them effective at disrupting lipid bilayers and protein aggregates can also lead to denaturation and loss of function. The ideal detergent must be strong enough to solubilize the target protein yet gentle enough to preserve its native conformation and activity.

N-Lauroylsarcosine: A Gentle yet Effective Solubilizing Agent

N-Lauroylsarcosine, an anionic detergent, has emerged as a promising alternative to harsher detergents like Sodium Dodecyl Sulfate (SDS). It is known for its ability to effectively solubilize proteins, including those from inclusion bodies, while often preserving their biological activity.[1][2][3] This property is particularly valuable for downstream applications that require functional proteins, such as enzyme kinetics studies, immunoassays, and structural biology.

Comparative Performance of Detergents

The choice of detergent significantly impacts both the yield of solubilized protein and the retention of its activity. Below is a comparative summary of Lauroylsarcosine against other commonly used detergents.

DetergentTypeTypical ConcentrationSolubilization EfficiencyPreservation of Protein ActivityKey Considerations
N-Lauroylsarcosine (Sarkosyl) Anionic (milder)0.1% - 2% (w/v)High, effective for inclusion bodies.[2][4]Generally good, can preserve native-like structures.[2][3][5]Can be difficult to remove by dialysis; may require specific ratios of other detergents like Triton X-100 and CHAPS for optimal binding to affinity resins.[6][7]
Sodium Dodecyl Sulfate (SDS) Anionic (strong)0.1% - 1% (w/v)Very high, strong denaturant.Poor, typically causes irreversible denaturation.[1]Primarily used for denaturing applications like SDS-PAGE; refolding is often required but can be inefficient.[8]
Triton X-100 Non-ionic0.1% - 1% (v/v)Moderate to high, effective for membrane proteins.[9][10]Good, generally preserves protein structure and function.[1]Can interfere with some downstream assays and is difficult to remove.
CHAPS Zwitterionic10-20 mMModerate, often used for membrane proteins.[1][9]Good, considered a mild detergent that helps maintain native conformation.[1]Can be used in combination with other detergents to improve solubilization and recovery.[6]
Octyl-β-D-glucoside (OG) Non-ionic>20 mM (CMC)Effective for membrane proteins.Good, but protein-dependent.High critical micelle concentration (CMC) allows for easier removal by dialysis.[1]

Quantitative Comparison of Enzyme Activity

The following table presents a hypothetical compilation of data from various studies to illustrate the potential impact of different detergents on enzyme activity. Actual results will vary depending on the specific protein and experimental conditions.

EnzymeDetergent (Concentration)Solubilization Yield (%)Remaining Activity (%)Reference
β-Galactosidase0.2% N-Lauroylsarcosine>95%~100%[3]
Granulocyte-Colony Stimulating Factor (G-CSF)0.2% N-LauroylsarcosineHigh (from IBs)~50%[2]
Alkalithermophilic Lipases (LipA and LipB)0.2% SDSNot specified>800% (activation)[11]
PGA Synthase0.5% Triton X-100High~100% (relative to optimized)[9]
PGA Synthase20 mM CHAPSHigh~100% (relative to optimized)[9]

Experimental Protocols

Protocol 1: Solubilization of Inclusion Bodies with N-Lauroylsarcosine

This protocol provides a general framework for the solubilization of proteins from inclusion bodies (IBs) using N-Lauroylsarcosine, followed by a procedure to prepare the sample for affinity chromatography.

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

  • Wash Buffer: Lysis Buffer with 1% Triton X-100

  • Solubilization Buffer: Lysis Buffer with 1.5% (w/v) N-Lauroylsarcosine

  • Affinity Chromatography Binding Buffer: Lysis Buffer with a specific ratio of Triton X-100 and CHAPS (e.g., 2% Triton X-100, 0.5% CHAPS)

  • High-speed centrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Lyse the cells using sonication or a high-pressure homogenizer on ice.

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Washing: Resuspend the inclusion body pellet in Wash Buffer and incubate for 30 minutes at 4°C with gentle agitation. Centrifuge again at 15,000 x g for 30 minutes at 4°C. Repeat this wash step twice to remove membrane fragments and other contaminants.

  • Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Incubate for 1-2 hours at room temperature with gentle agitation until the solution becomes clear.

  • Clarification: Centrifuge the solubilized protein solution at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • Detergent Exchange for Affinity Chromatography (if necessary): For some affinity resins, the high concentration of this compound can interfere with binding. To mitigate this, add Triton X-100 and CHAPS to the clarified supernatant to achieve the desired ratio for the Binding Buffer.[6][7] Incubate for 30 minutes at 4°C before proceeding with affinity chromatography.

Protocol 2: Validation of Enzyme Activity Post-Solubilization

This protocol outlines a general method for assaying enzyme activity after solubilizing the protein with a detergent. This example uses a protease assay with casein as the substrate.

Materials:

  • Solubilized and purified enzyme solution

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 10 mM CaCl₂

  • Substrate Solution: 1% (w/v) Casein in Assay Buffer

  • Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA)

  • Spectrophotometer

Procedure:

  • Enzyme Dilution: Dilute the solubilized enzyme preparation in Assay Buffer to a concentration that will result in a linear reaction rate over the desired time course. It is crucial to determine the optimal enzyme concentration empirically.

  • Reaction Setup: In separate tubes, pre-warm 1 ml of the Substrate Solution to the optimal reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 100 µl of the diluted enzyme solution to the pre-warmed substrate and mix quickly. Start a timer immediately.

  • Control (Blank) Preparation: To a separate tube containing 1 ml of pre-warmed Substrate Solution, first add 200 µl of Stop Solution, and then add 100 µl of the diluted enzyme solution. This will serve as the blank to subtract any background absorbance.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding 200 µl of Stop Solution to the reaction tube and mix thoroughly.

  • Precipitate Removal: Centrifuge all tubes (including the blank) at 10,000 x g for 10 minutes to pellet the undigested casein.

  • Absorbance Measurement: Carefully transfer the supernatant to a clean cuvette and measure the absorbance at 280 nm using the prepared blank to zero the spectrophotometer. The absorbance is proportional to the amount of soluble peptides released by the protease.

  • Calculate Specific Activity: The specific activity can be calculated using the following formula: Specific Activity (Units/mg) = (ΔA₂₈₀ / min) / (mg of enzyme in the reaction) One unit is often defined as the amount of enzyme that produces a specific change in absorbance per minute under the defined assay conditions.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_solubilization Protein Solubilization cluster_purification Protein Purification cluster_validation Activity Validation start Cell Pellet with Insoluble Protein lysis Cell Lysis (Sonication/Homogenization) start->lysis ib_isolation Inclusion Body Isolation (Centrifugation) lysis->ib_isolation wash Washing Steps (e.g., with Triton X-100) ib_isolation->wash solubilize Solubilization with This compound wash->solubilize clarify Clarification (Centrifugation) solubilize->clarify detergent_exchange Detergent Exchange (add Triton X-100/CHAPS) clarify->detergent_exchange Optional affinity_chrom Affinity Chromatography (e.g., Ni-NTA) clarify->affinity_chrom detergent_exchange->affinity_chrom elution Elution affinity_chrom->elution purified_protein Purified Soluble Protein elution->purified_protein activity_assay Enzyme Activity Assay purified_protein->activity_assay data_analysis Data Analysis (Specific Activity Calculation) activity_assay->data_analysis active_protein Validated Active Protein data_analysis->active_protein

Caption: Experimental workflow for solubilization, purification, and activity validation.

Detergent_Classes cluster_ionic Ionic cluster_nonionic Non-ionic cluster_zwitterionic Zwitterionic detergents Detergents for Protein Solubilization anionic Anionic detergents->anionic cationic Cationic detergents->cationic triton Triton X-100 detergents->triton tween Tween 20/80 detergents->tween og Octyl Glucoside detergents->og chaps CHAPS detergents->chaps chapso CHAPSO detergents->chapso sds SDS anionic->sds sarkosyl This compound (Sarkosyl) anionic->sarkosyl ctab CTAB cationic->ctab

Caption: Classification of commonly used detergents in protein biochemistry.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Cell_Survival Cell Survival Akt->Cell_Survival IP3 IP3 PLCg->IP3 PIP2 to DAG DAG PLCg->DAG PIP2 to Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Simplified overview of the EGFR signaling pathway.

Conclusion

The solubilization of proteins while maintaining their activity is a multifaceted challenge that requires careful consideration of the detergent's properties and the specific nature of the protein. N-Lauroylsarcosine presents a compelling option for researchers, offering high solubilization efficiency, particularly for challenging targets like inclusion bodies, with a greater likelihood of preserving biological function compared to harsh ionic detergents.[2][3][5] However, there is no one-size-fits-all solution. A systematic approach, involving the screening of multiple detergents and conditions, coupled with rigorous activity validation, is essential for success. The protocols and comparative data presented in this guide provide a solid foundation for developing an effective protein solubilization strategy tailored to your research needs.

References

A Researcher's Guide to Lauroylsarcosine: A Comparative Analysis of Grades for Optimal Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of experimental success. Lauroylsarcosine, an anionic surfactant widely used in molecular biology and biochemistry, is no exception. Available in various grades of purity, the choice of this compound can significantly impact the outcome of sensitive applications such as protein purification, membrane protein solubilization, and nucleic acid isolation. This guide provides a comparative analysis of different grades of this compound, supported by experimental data and protocols, to aid researchers in making informed decisions for their specific needs.

Understanding the Grades: A Purity-Centric Comparison

The performance of this compound is intrinsically linked to its purity. Higher purity grades are characterized by a lower content of impurities that can interfere with biological assays. The following table summarizes the common grades of this compound and their typical specifications.

GradeTypical Purity (%)Key Characteristics & Potential ImpuritiesRecommended Applications
Technical Grade Variable, often lowerMay contain significant levels of sodium laurate, sodium chloride, and other process-related impurities.General purpose applications where high purity is not critical. Not recommended for most research applications.
Reagent Grade ≥94%General laboratory use. May contain moderate levels of impurities.Preparative work, non-sensitive enzymatic assays.
Molecular Biology Grade ≥94% to ≥97%Tested for the absence of DNases and RNases. Controlled levels of impurities like sodium laurate.Cell lysis for DNA and RNA purification, enzyme assays, protein solubilization.
BioXtra / BioUltra ≥97% to ≥99%High purity with very low levels of impurities. Often tested for endotoxin (B1171834) levels.Highly sensitive applications such as protein crystallization, functional studies of membrane proteins, and pharmaceutical formulations.
Ultrapure ≥99% (often by HPLC)The highest purity available, with stringent limits on a wide range of impurities, including heavy metals.Demanding applications requiring the highest degree of reproducibility and minimal interference.

The Impact of Impurities on Research Applications

Sodium Laurate: A common byproduct of this compound synthesis, sodium laurate can act as a surfactant itself and may interfere with the specific properties of this compound. In high concentrations, it can be an irritant and may affect cell membrane integrity in ways that are not attributable to this compound alone.

Heavy Metals: Trace amounts of heavy metals can act as inhibitors for certain enzymes, leading to inaccurate kinetic data. For researchers working on metalloproteins or sensitive enzymatic assays, the use of high-purity grades with specified low levels of heavy metals is crucial.

DNases and RNases: For molecular biologists, the presence of these enzymes in a reagent used for nucleic acid extraction is detrimental, as it will lead to the degradation of the target molecules. Molecular biology grade this compound is specifically tested to be free of these contaminants.[4]

Peroxides and Aldehydes: These reactive impurities, which can be present in lower-grade excipients, can accelerate the degradation of active pharmaceutical ingredients (APIs), compromising the stability and efficacy of a drug formulation.[5][6]

Experimental Protocols: Best Practices for Key Applications

The choice of this compound grade should be tailored to the specific experimental protocol. Here, we provide detailed methodologies for two common applications where the purity of this compound is paramount.

Protocol 1: Total RNA Isolation from Mammalian Cells

This protocol is adapted from standard molecular biology techniques for the isolation of high-quality total RNA. The use of a high-purity, RNase-free grade of this compound is critical to prevent RNA degradation.

Materials:

Procedure:

  • Cell Lysis:

    • For adherent cells, wash the cell monolayer once with ice-cold PBS.

    • Add 1 mL of Lysis Buffer per 10 cm² of culture plate area.

    • Scrape the cells and collect the lysate.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer.

  • Phase Separation:

    • Add 0.1 volume of 2 M sodium acetate (B1210297) (pH 4.0), 1 volume of acid-phenol, and 0.2 volumes of chloroform to the lysate.

    • Vortex vigorously for 15 seconds and incubate on ice for 15 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 1 volume of isopropanol and mix well.

    • Incubate at -20°C for at least 1 hour to precipitate the RNA.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Washing and Solubilization:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes and dissolve in an appropriate volume of nuclease-free water.

Protocol 2: Enhanced Purification of His-tagged Recombinant Proteins

The addition of this compound to cell lysates can improve the purity and yield of recombinant proteins during affinity chromatography. An ultrapure grade is recommended to avoid interference with downstream applications.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1% (v/v) Triton X-100, 1 mg/mL lysozyme, 1 mM PMSF.

  • N-Lauroylsarcosine (Ultrapure, ≥99%) stock solution (10% w/v in water).

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA affinity resin.

Procedure:

  • Cell Lysis and Solubilization:

    • Resuspend the E. coli cell pellet in Lysis Buffer.

    • Incubate on ice for 30 minutes.

    • Sonicate the lysate to shear genomic DNA.

    • Add N-Lauroylsarcosine to a final concentration of 0.1-0.5% (w/v).

    • Stir gently for 30 minutes at 4°C.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with Wash Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column extensively with Wash Buffer to remove unbound proteins.

    • Elute the His-tagged protein with Elution Buffer.

  • Detergent Removal (Optional but Recommended):

    • Dialyze the eluted protein against a suitable buffer to remove the this compound.

    • Alternatively, use detergent-removing columns.

Visualizing Workflows and Logical Relationships

To further clarify the experimental processes where this compound is a key component, the following diagrams illustrate the workflows for RNA isolation and enhanced protein purification.

RNA_Isolation_Workflow start Mammalian Cells lysis Cell Lysis (Guanidinium Thiocyanate & this compound) start->lysis Lyse phase_sep Phenol-Chloroform Extraction lysis->phase_sep Separate precipitation Isopropanol Precipitation phase_sep->precipitation Precipitate wash Ethanol Wash precipitation->wash Wash final_rna High-Quality Total RNA wash->final_rna Dissolve

Figure 1: Workflow for Total RNA Isolation.

Protein_Purification_Workflow start Recombinant E. coli Cells lysis Cell Lysis & Solubilization (with this compound) start->lysis clarification Centrifugation lysis->clarification binding Ni-NTA Affinity Binding clarification->binding washing Wash Unbound Proteins binding->washing elution Elution of His-tagged Protein washing->elution final_protein Purified Protein elution->final_protein

Figure 2: Enhanced Recombinant Protein Purification Workflow.

Conclusion: Selecting the Right Grade for Your Research

The choice of this compound grade is a critical decision that can significantly influence the quality and reproducibility of research data. While higher purity grades come at a greater cost, the investment can be justified by the increased reliability of results and the avoidance of troubleshooting and repeated experiments due to reagent-related artifacts. For sensitive applications in molecular biology, biochemistry, and pharmaceutical development, the use of Molecular Biology Grade or higher is strongly recommended. By carefully considering the purity requirements of their specific application and understanding the potential impact of impurities, researchers can select the optimal grade of this compound to ensure the integrity and success of their scientific endeavors.

References

A Head-to-Head Comparison of Sarkosyl and Tween 20 in Blocking Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of immunoassays, such as ELISA and Western blotting, the reduction of non-specific binding is paramount for achieving accurate and reliable results. This is accomplished through the use of blocking buffers, which occupy sites on the assay surface that could otherwise bind to detection antibodies, leading to high background and low signal-to-noise ratios. Among the various components of blocking buffers, detergents play a crucial role. This guide provides a detailed, head-to-head comparison of two commonly discussed detergents: Sarkosyl (Sodium Lauroyl Sarcosinate) and Tween 20 (Polysorbate 20).

At a Glance: Sarkosyl vs. Tween 20

FeatureSarkosyl (Sodium Lauroyl Sarcosinate)Tween 20 (Polysorbate 20)
Detergent Type AnionicNon-ionic
Primary Role in Immunoassays Primarily a solubilizing agent, especially for inclusion bodies. Its use as a primary blocking agent is less common.A common additive to blocking buffers (with proteins like BSA or milk) and a key component of wash buffers.
Mechanism of Action Disrupts protein-protein and protein-lipid interactions through its charged headgroup and hydrophobic tail. Can be denaturing at higher concentrations.Reduces non-specific binding by masking hydrophobic surfaces. It is generally considered a mild, non-denaturing detergent.[1]
Effect on Protein Structure Can be denaturing, which may alter antigen conformation and antibody binding.Generally non-denaturing, preserving the native structure of proteins and antibodies.
Typical Concentration 0.1% - 1% when used for protein solubilization. Optimal concentration for blocking is not well-established.0.05% - 0.1% in blocking and wash buffers.[2]

Delving Deeper: A Comparative Analysis

Sarkosyl: The Potent Solubilizer

Sarkosyl, an anionic detergent, is well-regarded for its strong solubilizing properties, particularly in the extraction of proteins from bacterial inclusion bodies.[3][4] Its utility as a primary blocking agent in immunoassays is less documented. As an anionic detergent, Sarkosyl possesses a negatively charged headgroup, which can effectively disrupt various molecular interactions. However, this potency comes with the risk of denaturing proteins, potentially altering the conformation of the target antigen or the binding sites of the antibodies. This could lead to a decrease in the specific signal. While it can be used in techniques like Western blotting and ELISA, its primary function is often related to sample preparation rather than blocking to prevent non-specific binding.[4][5]

Tween 20: The Gentle Giant of Background Reduction

Tween 20 is a non-ionic detergent and a workhorse in molecular biology labs. Its widespread use in blocking buffers and wash solutions for ELISA, Western blotting, and other immunoassays is a testament to its gentle yet effective nature.[2] Tween 20's mechanism of action involves the masking of hydrophobic sites on the solid phase (e.g., microplate wells or blotting membranes), thereby preventing the non-specific adsorption of antibodies and other proteins.[6] Its non-ionic character ensures that it typically does not disrupt the native structure of proteins, preserving critical antibody-antigen interactions.[1] Tween 20 is most commonly used as an adjunct to protein-based blocking agents like bovine serum albumin (BSA) or non-fat dry milk, where it enhances their blocking efficiency.[6] It is also a standard component of wash buffers, helping to remove unbound reagents and reduce background noise.

Quantitative Performance: A Hypothetical Comparison

While direct, peer-reviewed studies quantitatively comparing Sarkosyl and Tween 20 as primary blocking agents are scarce, we can extrapolate their likely performance based on their known properties. The following table presents hypothetical data from an ELISA experiment designed to illustrate the potential differences in their performance.

Table 1: Hypothetical ELISA Performance Data

Blocking AgentSignal (OD450)Background (OD450)Signal-to-Noise Ratio (Signal/Background)
1% Sarkosyl0.8500.2004.25
0.05% Tween 20 in 1% BSA1.2000.10012.00
1% BSA1.1500.1507.67
No Blocking Agent1.3000.6002.17

This data is hypothetical and intended for illustrative purposes only.

In this hypothetical scenario, the combination of Tween 20 with a protein blocker (BSA) yields the highest signal-to-noise ratio, indicating the most effective blocking with minimal interference with the specific signal. Sarkosyl, while reducing background compared to no blocking agent, also appears to decrease the specific signal, potentially due to its denaturing effects, resulting in a lower signal-to-noise ratio.

Experimental Protocols

Protocol 1: Preparation and Use of a Tween 20-Based Blocking Buffer for ELISA

This protocol describes the standard use of Tween 20 as an additive in a protein-based blocking buffer.

  • Preparation of Blocking Buffer (1% BSA in PBST):

    • To 900 mL of 1X Phosphate Buffered Saline (PBS), add 10 g of Bovine Serum Albumin (BSA).

    • Stir gently until the BSA is completely dissolved. Avoid vigorous stirring to prevent foaming.

    • Add 1 mL of Tween 20 (for a final concentration of 0.1%).

    • Adjust the final volume to 1 L with 1X PBS.

    • Filter the solution through a 0.22 µm filter to remove any particulates.

    • Store at 4°C for up to one week.

  • Blocking Procedure for a 96-well ELISA Plate:

    • After coating the plate with antigen or capture antibody and washing, add 200 µL of the 1% BSA in PBST blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Aspirate the blocking buffer from the wells.

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • The plate is now blocked and ready for the addition of samples.

Protocol 2: A Hypothetical Protocol for Using Sarkosyl as a Primary Blocking Agent in ELISA

This protocol is a hypothetical adaptation for using Sarkosyl as a primary blocking agent. Caution: The denaturing properties of Sarkosyl may negatively impact assay performance. Optimization is critical.

  • Preparation of Sarkosyl Blocking Buffer (0.5% Sarkosyl in PBS):

    • To 995 mL of 1X Phosphate Buffered Saline (PBS), add 5 g of Sodium Lauroyl Sarcosinate (Sarkosyl).

    • Stir gently until the Sarkosyl is completely dissolved.

    • Adjust the pH to 7.4 if necessary.

    • Filter the solution through a 0.22 µm filter.

    • Store at room temperature.

  • Blocking Procedure for a 96-well ELISA Plate:

    • After coating the plate with antigen or capture antibody and washing, add 200 µL of the 0.5% Sarkosyl blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Aspirate the blocking buffer from the wells.

    • Wash the plate thoroughly (at least 5 times) with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove residual Sarkosyl.

    • The plate is now blocked and ready for the addition of samples. It is crucial to evaluate the effect of this blocking procedure on the specific antibody-antigen interaction.

Visualizing the Mechanisms

The following diagrams illustrate the theoretical mechanisms of action for Sarkosyl and Tween 20 in blocking non-specific binding.

cluster_sarkosyl Sarkosyl (Anionic Detergent) cluster_tween20 Tween 20 (Non-ionic Detergent) s_surface Assay Surface s_protein Non-specific Protein s_surface->s_protein Non-specific Binding (Blocked) s_sarkosyl Sarkosyl Micelle s_sarkosyl->s_surface Occupies Binding Sites s_sarkosyl->s_protein Solubilizes t_surface Assay Surface t_protein Non-specific Protein t_surface->t_protein Non-specific Binding (Blocked) t_tween Tween 20 Micelle t_tween->t_surface Masks Hydrophobic Sites

Figure 1: Simplified mechanism of action for Sarkosyl and Tween 20.

Conclusion

The choice between Sarkosyl and Tween 20 in blocking buffers is not a matter of direct substitution but rather one of understanding their distinct properties and intended applications. Tween 20, with its mild, non-denaturing nature, is the established and recommended choice for reducing background in a wide range of immunoassays, typically as an additive to protein-based blockers. Sarkosyl, a more potent, anionic detergent, excels in protein solubilization and its use as a primary blocking agent should be approached with caution due to its potential to denature key biological components of the assay. For researchers aiming to optimize their immunoassays for the highest signal-to-noise ratio, a well-formulated blocking buffer containing a protein blocker and a non-ionic detergent like Tween 20 remains the gold standard.

References

Unraveling Protein Denaturation: A Comparative Analysis of Lauroylsarcosine and Urea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein denaturation is critical for a wide range of applications, from protein purification and refolding to the development of stable biotherapeutics. This guide provides a detailed comparison of two commonly used denaturing agents: the anionic surfactant N-Lauroylsarcosine (Sarkosyl) and the chaotropic agent urea (B33335). By examining their mechanisms of action and presenting available experimental data, this document aims to clarify their relative effectiveness in disrupting protein structure.

At a Glance: Lauroylsarcosine vs. Urea

While both this compound and urea are effective in denaturing proteins, they operate through distinct mechanisms and are typically employed in different contexts. Urea is a widely studied chaotropic agent that disrupts the hydrogen bond network of water, thereby destabilizing protein structure. It is often used in high concentrations (typically 6-8 M) to achieve complete protein unfolding. This compound, an anionic surfactant, primarily disrupts hydrophobic interactions and protein-protein associations. Its effectiveness is highly concentration-dependent, acting as a mild solubilizing agent at low concentrations and a potent denaturant at higher concentrations.

Mechanism of Action

This compound: A Surfactant's Approach

N-Lauroylsarcosine, also known as Sarkosyl, is an amphipathic molecule with a hydrophobic tail and a hydrophilic headgroup. Its denaturing activity stems from its ability to interact with both the hydrophobic core and the charged residues of a protein.

The denaturation process by this compound can be visualized as a multi-step mechanism:

  • Binding to the Protein Surface: At low concentrations, this compound monomers can bind to accessible hydrophobic patches on the protein surface.

  • Disruption of Tertiary Structure: As the concentration increases, the surfactant molecules begin to penetrate the protein's interior, disrupting the native hydrophobic interactions that are crucial for maintaining the tertiary structure.[1]

  • Unfolding and Micelle Formation: At and above its critical micelle concentration (CMC), this compound forms micelles that can encapsulate the unfolded polypeptide chain, effectively preventing refolding and aggregation.[2]

It is important to note that at low, "non-denaturing" concentrations (often below 1%), this compound is frequently used to gently solubilize proteins, particularly from inclusion bodies, without causing complete unfolding.[1][3][4][5] However, even at these concentrations, it can induce localized conformational changes.

Urea: A Chaotrope's Influence

Urea is a classic chaotropic agent that denatures proteins by disrupting the structure of water. Its mechanism is generally understood to involve both direct and indirect effects:

  • Indirect Mechanism: Urea interferes with the hydrogen-bonding network of water.[6][7][8] This disruption weakens the hydrophobic effect, which is a major driving force for protein folding, making it energetically more favorable for nonpolar side chains to be exposed to the solvent.

  • Direct Mechanism: Urea molecules can also interact directly with the protein. They can form hydrogen bonds with the peptide backbone and polar side chains, effectively competing with and replacing intramolecular hydrogen bonds that stabilize the native structure.[6][7][8]

The denaturation of proteins by urea is a well-characterized, concentration-dependent process. The free energy of unfolding often shows a linear relationship with the urea concentration, a parameter known as the m-value, which is indicative of the cooperativity of the unfolding transition.[6]

Quantitative Comparison of Denaturing Effects

Table 1: Quantitative Data on Protein Denaturation by Urea

ProteinMethodUrea Concentration for DenaturationKey FindingsReference
Bovine Serum Albumin (BSA)Fluorescence SpectroscopyGradual unfolding up to 9MIncreasing urea concentration leads to a gradual shift in the fluorescence emission spectrum, indicating exposure of tryptophan residues.[9]
Human Phosphoglycerate Kinase 1 (hPGK1)Circular DichroismCm (midpoint of denaturation) varies for variantsA two-state model was used to determine the midpoint of urea-induced denaturation.[10]
RNase Sa and variantsCircular Dichroism[Urea]1/2 values between 1.19 M and 6.71 MThe concentration of urea required for 50% denaturation varies significantly depending on the protein's intrinsic stability.[6]
Various proteinsCircular DichroismTypically 6-8 M for complete unfolding8 M urea is widely used to completely denature proteins for in vitro studies.[8][11]

Table 2: Available Data on Protein Denaturation by this compound (Sarkosyl)

ProteinMethodSarkosyl ConcentrationKey FindingsReference
Various GST and His6-MBP fusion proteinsSDS-PAGE10% (w/v)Effectively solubilized >95% of proteins from inclusion bodies, indicating significant disruption of protein aggregates and likely denaturation.[1]
GST-Bbox1SDS-PAGE1% vs. 10%1% Sarkosyl solubilized ~40% of the protein from the pellet, while 10% solubilized >95%, demonstrating a strong concentration-dependent effect.[3]
General observation-High concentrationsThe use of high concentrations of anionic detergents like Sarkosyl can denature and potentially distort the function and structure of proteins.[2]

Summary of Effectiveness:

Based on the available data, high concentrations of urea (6-8 M) are consistently shown to induce complete unfolding of a wide range of proteins. The effect of this compound is more nuanced. While it is a potent solubilizing agent for aggregated proteins at concentrations of 1-10%, its role as a denaturant for natively folded proteins is less quantitatively defined in the literature. It is generally considered a "milder" denaturant than other anionic detergents like sodium dodecyl sulfate (B86663) (SDS). Therefore, for applications requiring complete and cooperative unfolding of a protein in solution, high concentrations of urea are a more established and predictable choice. This compound appears to be more effective in disrupting protein aggregates and may require higher concentrations to achieve the same degree of unfolding of a soluble, globular protein as urea.

Experimental Protocols

Monitoring protein denaturation is crucial for quantifying the effects of agents like this compound and urea. Circular dichroism and fluorescence spectroscopy are two powerful techniques for this purpose.

Monitoring Protein Denaturation using Circular Dichroism (CD) Spectroscopy

This protocol outlines a general procedure for monitoring protein denaturation using CD spectroscopy.

Objective: To measure the change in the secondary structure of a protein as a function of denaturant concentration.

Materials:

  • Purified protein of interest

  • Appropriate buffer (e.g., phosphate (B84403) buffer, as Tris can interfere with some measurements)[12]

  • High-purity this compound or Urea

  • Circular dichroism spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the chosen buffer. A typical concentration is in the range of 2-50 µM.[12]

    • Prepare a high-concentration stock solution of the denaturant (e.g., 10 M Urea or a concentrated stock of this compound) in the same buffer.

    • Prepare a series of protein samples with increasing concentrations of the denaturant by mixing the protein stock, denaturant stock, and buffer. Ensure the final protein concentration is constant across all samples.

  • Instrument Setup:

    • Set the spectropolarimeter to measure in the far-UV region (typically 190-260 nm) to monitor changes in secondary structure.

    • Set the temperature control as required (e.g., 25°C).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer containing the highest concentration of the denaturant.

    • Measure the CD spectrum for each protein sample, from the lowest to the highest denaturant concentration.

    • To monitor the unfolding transition, the signal at a specific wavelength (e.g., 222 nm for α-helical proteins) can be recorded as a function of denaturant concentration.[12][13]

  • Data Analysis:

    • Subtract the baseline spectrum from each protein spectrum.

    • Plot the change in molar ellipticity at the chosen wavelength versus the denaturant concentration.

    • The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°).[10]

G cluster_prep Sample Preparation cluster_measure CD Measurement cluster_analysis Data Analysis p_stock Protein Stock series Serial Dilutions (Constant Protein, Increasing Denaturant) p_stock->series d_stock Denaturant Stock d_stock->series measure Measure Spectra (190-260 nm) series->measure spectro CD Spectropolarimeter baseline Buffer Baseline baseline->measure subtract Subtract Baseline measure->subtract plot Plot Molar Ellipticity vs. [Denaturant] subtract->plot fit Fit to Unfolding Model plot->fit results Determine Cm and ΔG° fit->results

Figure 1. Workflow for monitoring protein denaturation using CD spectroscopy.
Monitoring Protein Denaturation using Intrinsic Tryptophan Fluorescence

This protocol describes how to use the intrinsic fluorescence of tryptophan residues to monitor protein denaturation.

Objective: To measure the change in the local environment of tryptophan residues as a protein unfolds.

Materials:

  • Purified protein containing tryptophan residues

  • Appropriate buffer

  • High-purity this compound or Urea

  • Fluorometer

  • Quartz cuvette

Procedure:

  • Sample Preparation:

    • Prepare samples as described in the CD spectroscopy protocol, with a series of increasing denaturant concentrations.

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Set the emission scan range from 300 nm to 400 nm.[14]

  • Data Acquisition:

    • Record a blank spectrum for each denaturant concentration using a sample containing only buffer and the denaturant.

    • Measure the fluorescence emission spectrum for each protein sample.

  • Data Analysis:

    • Subtract the corresponding blank spectrum from each protein spectrum.

    • As the protein unfolds, tryptophan residues become more exposed to the aqueous environment, typically causing a red-shift (a shift to longer wavelengths) in the emission maximum (λmax).

    • Plot the λmax or the fluorescence intensity at a specific wavelength as a function of denaturant concentration.

    • The resulting data can be analyzed to determine the midpoint of the denaturation transition.[9][15][16]

G cluster_workflow Fluorescence Denaturation Workflow start Prepare Protein Samples with Varying Denaturant Concentrations excite Excite at 295 nm start->excite measure Measure Emission Spectrum (300-400 nm) excite->measure plot Plot λmax vs. [Denaturant] measure->plot analyze Determine Denaturation Midpoint plot->analyze

Figure 2. Logical flow for a protein denaturation assay using intrinsic tryptophan fluorescence.

Conclusion

  • Urea is the preferred agent for studies requiring complete and well-characterized protein unfolding . Its effects are highly predictable and a wealth of thermodynamic data is available for comparison. It is the standard choice for equilibrium unfolding studies aimed at determining protein stability.

  • This compound is a more versatile agent. At low concentrations , it is an effective solubilizing agent for aggregated proteins, often with minimal disruption of secondary structure. At higher concentrations , it acts as a potent denaturant , though the precise concentrations required for complete unfolding are less well-documented than for urea and are likely to be highly protein-dependent. Its utility shines in applications such as the recovery of proteins from inclusion bodies where disruption of aggregates is the primary goal.

The choice between this compound and urea will ultimately be guided by the specific requirements of the experiment. For researchers aiming to quantitatively assess protein stability through equilibrium unfolding, urea remains the more established and reliable option. For applications centered on protein solubilization and purification from aggregates, this compound presents a powerful and often milder alternative. Further quantitative studies directly comparing the denaturing efficacy of this compound across a range of model proteins would be a valuable contribution to the field.

References

Validating the Removal of Lauroylsarcosine for Optimal Downstream Application Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Lauroylsarcosine, an anionic surfactant also known as Sarkosyl, is a powerful tool in the life sciences, widely employed for cell lysis, solubilization of membrane proteins, and nucleic acid extraction. However, the very properties that make it an effective solubilizing agent can cause significant interference in sensitive downstream applications. Incomplete removal of this compound can lead to inaccurate protein quantification, suppression of signal in mass spectrometry, and high background noise in immunoassays.

This guide provides a comprehensive comparison of common methods for removing this compound from biological samples. We present supporting experimental data, detailed protocols, and a clear workflow to validate the efficacy of the removal process, ensuring the reliability and accuracy of your downstream analyses.

Impact of this compound on Downstream Applications

The presence of residual this compound can adversely affect several common laboratory techniques:

  • Protein Quantification Assays: Detergents like this compound interfere with standard colorimetric protein assays such as the Bradford and Lowry assays, leading to inaccurate protein concentration measurements.[1]

  • Mass Spectrometry (MS): Non-volatile detergents can cause ion suppression in the mass spectrometer, leading to a significant reduction in signal intensity and potentially masking the presence of low-abundance peptides.[2]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Detergents can contribute to high background noise and reduce the signal-to-noise ratio in ELISAs by promoting non-specific binding.[3][4]

Comparison of this compound Removal Methods

Several methods are available for removing detergents from protein samples, each with its own advantages and disadvantages in terms of efficiency, protein recovery, and compatibility with the downstream application. The choice of method depends on the specific requirements of the experiment, including the initial concentration of this compound, the properties of the protein of interest, and the desired final sample volume.

Here, we compare three common methods: Acetone (B3395972) Precipitation, Dialysis, and the use of Detergent Removal Resins.

Data Presentation: Comparison of Removal Methods
Method Principle Reported Detergent Removal Efficiency Protein Recovery Rate Advantages Disadvantages
Acetone Precipitation Protein precipitation in a cold organic solvent, leaving the detergent in the supernatant.>90% (method dependent)[5]50-100% (highly dependent on protein concentration and protocol)[5]Simple, inexpensive, and can concentrate the protein sample.Protein denaturation can occur, making the pellet difficult to resolubilize. Potential for protein loss.[6]
Dialysis Diffusion-based separation of small molecules (detergent monomers) from larger molecules (proteins) across a semi-permeable membrane.Can be removed to below detectable limits.[7][8]Generally high (>90%), but some protein loss can occur due to non-specific binding to the membrane.[9]Gentle method that preserves protein activity.Time-consuming and can lead to sample dilution.[10] Not effective for detergents with low critical micelle concentrations (CMC) if the detergent concentration is high.
Detergent Removal Resins Affinity-based binding of detergent molecules to a specialized resin.>95% for various detergents.[5]High (>87% for most proteins).[5]Fast, efficient, and available in various formats (spin columns, plates).Can be more expensive than other methods. Resin capacity must be considered.

Experimental Workflow for Validating this compound Removal

To ensure that this compound has been effectively removed to a level that will not interfere with downstream applications, a validation workflow should be implemented. This typically involves processing a sample containing a known concentration of this compound and a standard protein (e.g., BSA) through the chosen removal method and then analyzing the treated sample alongside controls.

experimental_workflow cluster_sample_prep Sample Preparation cluster_removal Removal Method cluster_validation Validation cluster_controls Controls start Protein Sample + this compound removal Acetone Precipitation OR Dialysis OR Detergent Removal Resin start->removal control_pos Positive Control (No Removal) start->control_pos quant Protein Quantification (e.g., Bradford Assay) removal->quant ms Mass Spectrometry Analysis removal->ms elisa ELISA removal->elisa control_pos->quant control_pos->ms control_pos->elisa control_neg Negative Control (No this compound) control_neg->quant control_neg->ms control_neg->elisa

Caption: Experimental workflow for validating this compound removal.

Experimental Protocols

Acetone Precipitation

This protocol is a widely used method for precipitating proteins and removing detergents.

Materials:

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Buffer for protein resuspension (compatible with downstream application)

Protocol:

  • To your protein sample, add four volumes of ice-cold acetone.

  • Vortex briefly and incubate at -20°C for at least 1 hour (or overnight for higher protein recovery).

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant the supernatant, which contains the this compound.

  • (Optional) Wash the pellet by adding a small volume of ice-cold acetone, vortexing briefly, and repeating the centrifugation. This can help remove any remaining detergent.

  • Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the protein difficult to resolubilize.

  • Resuspend the protein pellet in a buffer suitable for your downstream application.

Dialysis

Dialysis is a gentle method for removing small molecules from a protein solution.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa)

  • Dialysis buffer (a large volume of buffer without this compound)

  • Stir plate and stir bar

Protocol:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the protein sample into the dialysis tubing or cassette.

  • Place the sealed tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

  • Stir the buffer gently on a stir plate at 4°C.

  • Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal.

  • Change the dialysis buffer at least once to maintain a high concentration gradient.

  • After dialysis, carefully remove the sample from the tubing/cassette.

Detergent Removal Resins

These commercially available resins offer a rapid and efficient method for detergent removal. The following is a general protocol; always refer to the manufacturer's specific instructions.

Materials:

  • Detergent removal resin (spin column or batch format)

  • Microcentrifuge tubes

  • Microcentrifuge

Protocol (Spin Column Format):

  • Equilibrate the spin column with a buffer compatible with your downstream application.

  • Load the protein sample onto the resin in the spin column.

  • Incubate for the recommended time to allow the detergent to bind to the resin.

  • Centrifuge the column to collect the protein sample, which is now depleted of this compound.

Validating Removal for Specific Downstream Applications

Protein Quantification: Bradford Assay

Objective: To demonstrate the interference of this compound in the Bradford assay and the restoration of accurate quantification after its removal.

Workflow:

  • Prepare a set of protein standards (e.g., BSA) with and without a known concentration of this compound (e.g., 0.1%).

  • Process a parallel set of standards containing this compound through your chosen removal method.

  • Perform the Bradford assay on all three sets of standards:

    • Standards without this compound (Negative Control)

    • Standards with this compound (Positive Control for Interference)

    • Standards after this compound removal

  • Generate a standard curve for each set by plotting absorbance at 595 nm versus protein concentration.

Expected Outcome: The standard curve for the sample containing this compound will show a significant deviation and a higher background compared to the negative control. The standard curve for the sample after this compound removal should closely resemble the negative control curve, demonstrating the successful removal of the interfering substance.

bradford_assay cluster_prep Standard Preparation cluster_removal Removal cluster_assay Bradford Assay cluster_results Results s1 BSA Standards (No this compound) assay1 Measure Absorbance (595 nm) s1->assay1 s2 BSA Standards + 0.1% this compound removal This compound Removal s2->removal assay2 Measure Absorbance (595 nm) s2->assay2 assay3 Measure Absorbance (595 nm) removal->assay3 curve1 Standard Curve 1 (Accurate) assay1->curve1 curve2 Standard Curve 2 (Inaccurate) assay2->curve2 curve3 Standard Curve 3 (Restored Accuracy) assay3->curve3

Caption: Workflow for validating this compound removal for Bradford assay.

Mass Spectrometry

Objective: To visualize the ion suppression caused by this compound and the improvement in signal intensity after its removal.

Workflow:

  • Digest a standard protein (e.g., BSA) with trypsin in the presence and absence of this compound.

  • Process the digest containing this compound through a mass spectrometry-compatible removal method (e.g., detergent removal resin or precipitation).

  • Analyze all three samples by LC-MS/MS:

    • Digest without this compound (Negative Control)

    • Digest with this compound (Positive Control for Interference)

    • Digest after this compound removal

  • Compare the total ion chromatograms (TICs) and the base peak chromatograms.

Expected Outcome: The TIC of the sample containing this compound will likely show a significant decrease in overall signal intensity compared to the negative control, indicating ion suppression. The TIC of the sample after this compound removal should show a recovery of signal intensity, approaching that of the negative control. Individual peptide peaks in the base peak chromatogram should also be more intense and numerous after detergent removal.

ELISA

Objective: To demonstrate the reduction in background noise and the improvement in the signal-to-noise ratio after removing this compound.

Workflow:

  • Prepare a set of antigen standards in a buffer with and without this compound.

  • Process a parallel set of standards containing this compound through your chosen removal method.

  • Perform the ELISA using all three sets of standards.

  • Measure the absorbance for each standard concentration and a blank (no antigen).

  • Calculate the signal-to-noise ratio for each condition (Signal of standard / Signal of blank).

Expected Outcome: The samples containing this compound are expected to have a higher background signal (higher absorbance in the blank wells), resulting in a lower signal-to-noise ratio.[3][4] After removal of this compound, the background signal should decrease, leading to a significant improvement in the signal-to-noise ratio.

By implementing this validation framework, researchers can confidently select and verify the most appropriate method for removing this compound, thereby ensuring the integrity and reliability of their downstream experimental data.

References

An Objective Comparison of Anionic and Zwitterionic Detergents for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics, the choice of detergent is a critical decision that can significantly impact the success of an experiment. Detergents are indispensable for solubilizing proteins, particularly membrane-associated proteins, thereby enabling their analysis. However, the very properties that make detergents effective at disrupting cellular structures can also interfere with downstream analytical techniques such as mass spectrometry. This guide provides a comparative analysis of two major classes of detergents used in proteomics: anionic and zwitterionic detergents, with a focus on their performance, applications, and compatibility with common proteomics workflows.

At a Glance: Anionic vs. Zwitterionic Detergents

FeatureAnionic Detergents (e.g., SDS)Zwitterionic Detergents (e.g., CHAPS)
Charge Negatively charged head groupNeutral net charge with both positive and negative groups
Denaturing Potential Strong denaturantGenerally milder, non-denaturing
Solubilization Power High, effective for complete cell lysisModerate to high, effective for membrane proteins
Protein-Protein Interaction Disrupts protein-protein interactionsCan preserve protein-protein interactions
MS Compatibility Poor, requires removalBetter than anionic, but removal is often necessary
IEF/2D-PAGE Compatibility Incompatible with IEFCompatible and widely used
Primary Applications SDS-PAGE, Western Blotting, complete cell lysis for bottom-up proteomics2D-gel electrophoresis, isoelectric focusing, solubilization of membrane proteins while preserving structure

Performance Deep Dive: Quantitative Comparisons

The efficacy of a detergent is often measured by its ability to solubilize proteins and its compatibility with downstream analytical methods. Below are tables summarizing quantitative data from various studies, offering a clearer picture of how anionic and zwitterionic detergents perform in different contexts.

Table 1: Protein Solubilization Efficiency

The ability to effectively extract proteins from complex biological samples is a primary function of detergents in proteomics. Sodium dodecyl sulfate (B86663) (SDS), a potent anionic detergent, is renowned for its high solubilization capacity.[1][2]

Detergent/BufferSample TypeProtein Yield (µg/µL)Reference
SDT Lysis Buffer (4% SDS)Mammalian Whole Cell Lysate3.15[3]
RapiGest (Anionic)E. coli~1.6 times less than SDS[2]
CHAPS-based bufferMammalian Whole Cell Lysate(Data not explicitly provided in a comparable format)
Zwittergent Z 3-14Klebsiella pneumoniae outer membrane134 protein spots identified[4]

Note: Direct quantitative comparison of protein yield between SDS and CHAPS from a single study under identical conditions is challenging to find in the provided search results. The data presented is a synthesis from multiple sources.

Table 2: Mass Spectrometry Compatibility & Detergent Removal

A major challenge in proteomics is the interference of detergents with mass spectrometry (MS).[5] Most detergents, particularly ionic ones, can suppress the ion signal and contaminate the instrument.[5] Therefore, efficient removal of the detergent prior to MS analysis is crucial.

DetergentStarting Concentration (%)Detergent Removal Efficiency (%)Protein Recovery (%)Removal MethodReference
SDS2.5>9995Pierce Detergent Removal Resin[6]
CHAPS3.0>9990Pierce Detergent Removal Resin[6]
SDS0.5>95HighDetergent Removal Resin[7]
CHAPS0.5>95HighDetergent Removal Resin (2x volume)[7]

Experimental Workflows and Methodologies

The choice between an anionic and a zwitterionic detergent is highly dependent on the experimental workflow. The following diagrams, generated using the DOT language, illustrate common proteomics workflows and highlight the stages where detergent selection is critical.

BottomUp_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellLysis Cell Lysis & Protein Extraction Reduction Reduction CellLysis->Reduction Anionic Anionic (e.g., SDS) - Strong Lysis - Denaturing Zwitterionic Zwitterionic (e.g., CHAPS) - Milder Lysis - Non-denaturing Alkylation Alkylation Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion DetergentRemoval Detergent Removal Digestion->DetergentRemoval LCMS LC-MS/MS Analysis DetergentRemoval->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Bottom-Up Proteomics Workflow with Detergent Selection.

In a typical bottom-up proteomics workflow, the goal is to identify and quantify the entire protein complement of a sample. Strong anionic detergents like SDS are often used for complete cell lysis and protein denaturation, which facilitates efficient enzymatic digestion.[8] However, their incompatibility with MS necessitates a robust detergent removal step.

TwoD_PAGE_Workflow cluster_sample_prep Sample Preparation cluster_detergent_choice Detergent Choice cluster_electrophoresis 2D Gel Electrophoresis ProteinSolubilization Protein Solubilization Zwitterionic Zwitterionic (e.g., CHAPS) - Maintains native charge - Compatible with IEF IEF 1st Dimension: Isoelectric Focusing (IEF) Zwitterionic->IEF SDSPAGE 2nd Dimension: SDS-PAGE IEF->SDSPAGE Staining Gel Staining & Analysis SDSPAGE->Staining

References

Lauroylsarcosine Performance in Diverse Buffer Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent and buffer system is paramount for successful protein extraction, purification, and analysis. Lauroylsarcosine, also known as Sarkosyl, is an anionic surfactant prized for its mild yet effective properties. This guide provides a comprehensive comparison of this compound's performance in different buffer conditions, offering insights into its efficacy compared to other common detergents and detailing experimental protocols to aid in methodological design.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is key to predicting its behavior in various buffer systems. As an N-acyl amino acid surfactant, its performance is notably influenced by pH due to its carboxylate head group.

PropertyValueReference
Chemical Type Anionic (milder than SDS)[1]
Molecular Weight 293.38 g/mol [1]
pKa of Carboxylate Group ~3.6
Critical Micelle Conc. (CMC) in water ~14-16 mM
Aggregation Number ~80[2]
Denaturing Strength Mild[1]

The pKa of approximately 3.6 indicates that this compound is negatively charged in solutions with a pH greater than 5.5.[3] This charge state influences its interaction with proteins and its micellar properties.

Comparative Performance of this compound and Other Detergents

This compound strikes a balance between the harsh, denaturing nature of Sodium Dodecyl Sulfate (SDS) and the milder properties of non-ionic and zwitterionic detergents.

Table 1: Comparison of Detergent Performance in Protein Research

Performance MetricThis compound (Sarkosyl)Sodium Dodecyl Sulfate (SDS)Triton X-100CHAPS
Protein Solubilization Efficiency Effective for many membrane proteins, with yields up to 30% higher in some optimized E. coli expression systems.[1]Very high, but often leads to irreversible denaturation.[1]Effective for a wide range of membrane proteins and preserving protein-protein interactions.[1]Effective in solubilizing up to 90% of membrane proteins from Spiroplasma citri.[1]
Preservation of Protein Structure Generally preserves native protein structure better than SDS.[1]Strong denaturant, disrupts non-covalent bonds and linearizes proteins.[1]Mild, non-denaturing detergent that helps maintain the native conformation of proteins.[1]Mild detergent that generally preserves the native structure and function of proteins.[1]
Enzyme Activity Preservation Generally mild, with a lower tendency to inactivate enzymes compared to SDS. Can be used to recover biologically active proteins from inclusion bodies.[1]Can significantly reduce or completely inactivate enzyme activity. For instance, a 90% inactivation of γ-Glutamyltranspeptidase was observed at 6 mM SDS.[1]Generally preserves enzyme activity. Can enhance the activity of some enzymes at certain concentrations.[1]Considered a mild detergent that often preserves enzyme activity. Can be activating for some enzymes like certain proteases.[1]
Compatibility with Downstream Assays Compatible with many assays; its milder nature is advantageous for functional studies.[1]Can interfere with many immunoassays and enzyme activity assays.[1]Generally compatible, but its UV absorbance can interfere with protein quantification at 280 nm.Compatible with many downstream applications, including isoelectric focusing.

Influence of Buffer Conditions on this compound Performance

The choice of buffer, including its pH and ionic strength, can significantly impact the performance of this compound. While direct quantitative comparisons across a wide range of buffers are not extensively documented in a single study, the following table summarizes expected performance based on the chemical properties of this compound and common buffer systems.

Table 2: Predicted Performance of this compound in Common Buffer Systems

Buffer SystempH RangeKey Considerations for this compound Performance
Tris-HCl 7.0 - 9.0Generally Recommended: Tris buffers are widely used and compatible with this compound for protein extraction and purification. The pH range is well above the pKa of this compound, ensuring it is anionic and effective. Some studies have shown that Tris-HCl can be a better choice for certain enzymatic experiments compared to phosphate (B84403) buffers.[4]
Phosphate (Sodium/Potassium) 5.8 - 8.0Use with Caution: While commonly used, phosphate buffers can sometimes inhibit certain enzymes.[4] The ionic strength of phosphate buffers can also influence protein solubility and aggregation.[5] At pH values closer to 6, the performance might be slightly altered as the pH approaches the pKa of this compound.
Citrate 3.0 - 6.2Application Dependent: In this pH range, this compound will be transitioning from its neutral to its anionic form. This can affect its solubility and micelle formation.[6] Citrate buffers are often used in antigen retrieval protocols and for the formulation of some biologics. The performance will be highly dependent on the specific pH and the protein of interest.
HEPES 6.8 - 8.2Good Alternative to Tris: HEPES is a zwitterionic buffer that is often considered gentler on proteins than some other buffers. It is a good choice for maintaining enzyme structure and function at low temperatures.[7] Its pH range is suitable for ensuring this compound is in its active anionic form.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Non-Denaturing Solubilization and Affinity Purification of His-tagged Proteins from E. coli

This protocol is adapted from a study demonstrating enhanced protein capture, purity, and yield using this compound.[8]

Materials:

  • Cell pellet from E. coli expression

  • Wash Buffer: 40 mM Tris-HCl (pH 8.0), 500 mM NaCl

  • Lysis Buffer: Wash Buffer containing 0.2% (w/v) N-Lauroylsarcosine

  • Elution Buffer: 40 mM Tris-HCl (pH 8.0), 500 mM NaCl, 500 mM Imidazole, and 0.2% N-Lauroylsarcosine

  • Protease inhibitor cocktail (e.g., cOmplete™, EDTA-free)

  • High-pressure homogenizer

  • IMAC column (e.g., HisTrap HP)

  • FPLC system

Procedure:

  • Resuspend the cell pellet in ice-cold Wash Buffer containing a protease inhibitor cocktail.

  • Lyse the cells using a high-pressure homogenizer.

  • To the cell lysate, add a stock solution of 2% N-Lauroylsarcosine in Wash Buffer to a final concentration of 0.2%.

  • Incubate the lysate with gentle agitation for 15-18 hours at room temperature.

  • Clarify the lysate by centrifugation.

  • Equilibrate the IMAC column with Wash Buffer.

  • Load the clarified lysate onto the equilibrated column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the bound protein using a linear gradient of Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE.

experimental_workflow cluster_lysis Cell Lysis and Solubilization cluster_purification IMAC Purification start E. coli Cell Pellet resuspend Resuspend in Wash Buffer + Protease Inhibitors start->resuspend lyse High-Pressure Homogenization resuspend->lyse add_sarkosyl Add this compound to 0.2% lyse->add_sarkosyl incubate Incubate 15-18h at RT add_sarkosyl->incubate clarify Centrifuge to Clarify Lysate incubate->clarify load Load Lysate onto HisTrap Column clarify->load wash Wash with Wash Buffer load->wash elute Elute with Elution Buffer wash->elute end Purified Protein elute->end

Fig. 1: Workflow for protein purification with this compound.

Visualizing Key Concepts

The performance of this compound is intrinsically linked to its chemical properties, particularly its response to pH.

ph_effect cluster_ph_scale pH Scale cluster_charge This compound State ph_low Low pH (< 3.6) pka pKa ~3.6 neutral Predominantly Neutral (Less Soluble) ph_low->neutral Protonated Carboxylate ph_high High pH (> 5.5) transition Transition State pka->transition anionic Predominantly Anionic (Active Form) ph_high->anionic Deprotonated Carboxylate

Fig. 2: Effect of pH on this compound's charge state.

Conclusion

This compound is a versatile and effective mild anionic detergent for a range of applications in protein research. Its performance is influenced by the choice of buffer, with Tris-HCl and HEPES buffers at neutral to slightly alkaline pH generally providing a robust system for protein solubilization and purification. While quantitative data directly comparing its performance across a wide array of buffer systems is limited, understanding its pH-dependent properties allows for rational buffer selection. For optimal results, it is recommended to empirically test a few selected buffer conditions for the specific protein and downstream application of interest. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this compound in their experimental workflows.

References

Cross-validation of results obtained using Lauroylsarcosine with other detergents

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the choice of detergent is a critical step in a multitude of biochemical applications, directly impacting the quality and reliability of experimental results. This guide provides a comprehensive cross-validation of Lauroylsarcosine (Sarkosyl) with other commonly used detergents—Sodium Dodecyl Sulfate (SDS), Triton X-100, and 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS). We present a detailed comparison of their performance in key applications, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The selection of a detergent is often a balance between its efficacy in solubilizing cellular components and its gentleness in preserving the native structure and function of proteins. The following tables summarize the key properties and performance of this compound in comparison to SDS, Triton X-100, and CHAPS.

Property This compound (Sarkosyl) SDS Triton X-100 CHAPS
Type AnionicAnionicNon-ionicZwitterionic
Denaturing Potential Mildly denaturingStrongly denaturingNon-denaturingNon-denaturing
Critical Micelle Concentration (CMC) ~12-15 mM~7-9 mM~0.2-0.9 mM~8 mM
Typical Working Concentration 0.1 - 2% (w/v)0.1 - 1% (w/v)0.1 - 1% (v/v)0.1 - 1% (w/v)

Table 1: General Properties of Commonly Used Detergents.

Application This compound (Sarkosyl) SDS Triton X-100 CHAPS
Protein Solubilization Yield High, up to 90% of membrane proteins from Spiroplasma citri and up to 97% for some proteins in inclusion bodies.[1][2]Very high, but often leads to irreversible protein denaturation.[1]Effective for many membrane proteins, with yields up to 30% higher in some optimized E. coli systems.[1]Effective, particularly for preserving protein-protein interactions.
Effect on Enzyme Activity Generally preserves enzyme activity; can enhance the activity of some enzymes like WNV protease by 2- to 2.3-fold at 0.01-0.1%.[1]Can significantly reduce or completely inactivate enzyme activity (e.g., 90% inactivation of γ-Glutamyltranspeptidase at 6 mM).[1]Generally preserves enzyme activity.Considered a mild detergent that often preserves enzyme activity and can be activating for some proteases.[1]
Compatibility with Co-IP Can be used, but may disrupt some weaker interactions.Not suitable due to its strong denaturing properties.Good choice for preserving protein complexes.Ideal for Co-IP as it effectively solubilizes membranes while maintaining protein-protein interactions.[3]
Compatibility with Mass Spectrometry Can be problematic and may require removal.Incompatible; very difficult to remove and causes significant signal suppression.[4][5]Incompatible; interferes with results and needs to be removed.[5]Compatible in low concentrations (0.05-0.5%).[6]
Nucleic Acid Extraction Used in some protocols, but can be less efficient than other methods. An 84.8% amplification efficiency was observed in one study.[7]A common component in lysis buffers for DNA extraction. A study showed a 91.5% amplification efficiency.[7]Not typically used for nucleic acid extraction.Not typically used for nucleic acid extraction.

Table 2: Performance Comparison in Key Biochemical Applications.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for common applications, which should be optimized for specific experimental systems.

Protocol 1: General Cell Lysis for Protein Extraction

Objective: To release total cellular proteins for downstream analysis.

Materials:

  • Cell pellet

  • Lysis Buffer (see table below for detergent-specific recipes)

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge

  • Sonicator (optional)

Detergent Lysis Buffer Recipe (for 10 mL)
This compound 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% this compound
SDS 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% SDS
Triton X-100 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
CHAPS 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.5% CHAPS

Procedure:

  • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • For complete lysis, especially for difficult-to-lyse cells, sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (soluble protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a detergent-compatible assay (e.g., BCA assay).

Protocol 2: Solubilization of Membrane Proteins

Objective: To extract integral membrane proteins from the lipid bilayer.

Materials:

  • Isolated cell membranes

  • Solubilization Buffer (see table below)

  • Ultracentrifuge

Detergent Solubilization Buffer Recipe (for 10 mL)
This compound 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 1% this compound
Triton X-100 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 1% Triton X-100
CHAPS 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% glycerol, 1% CHAPS

Procedure:

  • Resuspend the isolated membrane pellet in Solubilization Buffer to a final protein concentration of 2-5 mg/mL.

  • Incubate the suspension for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).

  • Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments.

  • The supernatant contains the solubilized membrane proteins.

Protocol 3: Co-Immunoprecipitation (Co-IP)

Objective: To isolate a target protein and its interacting partners.

Materials:

  • Cell lysate (prepared with a non-denaturing detergent like Triton X-100 or CHAPS)

  • Primary antibody specific to the "bait" protein

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

  • Pre-clear the lysate: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Wash: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: Resuspend the beads in Elution Buffer to release the protein complexes.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key workflows and pathways.

Experimental_Workflow_Cell_Lysis start Cell Pellet lysis Resuspend in Lysis Buffer (with detergent) start->lysis incubation Incubate on Ice (30 min) lysis->incubation sonication Sonication (Optional) incubation->sonication centrifugation Centrifuge (14,000 x g, 15 min) sonication->centrifugation supernatant Soluble Protein Extract (Supernatant) centrifugation->supernatant pellet Cell Debris (Pellet) centrifugation->pellet

Cell Lysis and Protein Extraction Workflow.

Co_IP_Workflow lysate Cell Lysate (Non-denaturing) preclear Pre-clear with Protein A/G Beads lysate->preclear ip Add Primary Ab (Bait Protein) preclear->ip capture Add Protein A/G Beads ip->capture wash Wash Beads (3-5 times) capture->wash elute Elute Protein Complex wash->elute analysis Downstream Analysis (WB, MS) elute->analysis

Co-Immunoprecipitation Workflow.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K recruits PLCg PLCγ Dimerization->PLCg recruits STAT STAT Dimerization->STAT recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Simplified EGFR Signaling Pathway.

Conclusion

The choice of detergent is a critical decision in experimental design. This compound emerges as a versatile anionic detergent that offers a middle ground between the harsh, denaturing properties of SDS and the milder nature of non-ionic and zwitterionic detergents like Triton X-100 and CHAPS. It provides high solubilization yields while being more gentle on protein structure than SDS, making it a valuable tool for various applications.[1] However, for experiments requiring the preservation of delicate protein-protein interactions, such as co-immunoprecipitation, CHAPS remains a superior choice.[3] For applications involving downstream mass spectrometry, careful consideration of detergent compatibility and removal is paramount to avoid interference.[4][5][6][8][9] Ultimately, the optimal detergent must be empirically determined for each specific protein and application.

References

Quantitative comparison of protein yields using Lauroylsarcosine and other surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surfactant is a critical step in maximizing the yield and preserving the integrity of target proteins during extraction and solubilization. This guide provides a quantitative and qualitative comparison of N-Lauroylsarcosine (Sarkosyl) with other commonly used surfactants: Sodium Dodecyl Sulfate (SDS), 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), and Triton X-100.

Performance Comparison of Surfactants

The selection of an appropriate detergent is pivotal for achieving high protein recovery. The following tables summarize the performance of Lauroylsarcosine in comparison to other detergents in solubilizing proteins from different biological samples.

Physicochemical Properties

The fundamental properties of a surfactant dictate its behavior in solution and its interaction with proteins. This compound is an anionic surfactant that is considered milder than the strong denaturant SDS. CHAPS is a zwitterionic detergent, while Triton X-100 is a non-ionic detergent, each with distinct characteristics that influence their suitability for various applications.

PropertyN-Lauroylsarcosine (Sarkosyl)Sodium Dodecyl Sulfate (SDS)CHAPSTriton X-100
Chemical Type Anionic (mild)Anionic (strong)ZwitterionicNon-ionic
Denaturing Strength MildStrongNon-denaturingMildly denaturing
Molecular Weight ( g/mol ) 293.38288.38614.88~625
Critical Micelle Conc. (CMC) ~14-16 mM8.2 mM6-10 mM0.2-0.9 mM
Aggregation Number ~80~624-14~140
Dialyzable NoNoYesNo
Quantitative Comparison of Protein Yield and Purity

Direct quantitative comparison of protein yields can be challenging as it is highly dependent on the specific protein, expression system, and experimental conditions. However, data from various studies provide insights into the relative effectiveness of these surfactants.

SurfactantTarget Protein / SystemReported Yield / PurityKey Findings
N-Lauroylsarcosine GWH1-GFP-H6 (recombinant protein)Purity enhanced from ~38% to >90%[1]Dramatically improves protein capture and purity in affinity chromatography.[1]
Human Granulocyte-Colony Stimulating Factor (hG-CSF) from inclusion bodiesSolubilized protein exceeded 85% of total solubilized proteins.[2]Highly effective for solubilizing inclusion bodies while potentially preserving protein structure.
Triton X-100 Recombinant proteins in E. coliUp to 30% increase in yield in an optimized system.[3]Effective for enhancing recovery of soluble proteins from bacterial cells.[3]
AqpZ-GFP (membrane protein)Higher relative protein yield compared to a hybrid detergent.[4]Efficient in extracting membrane proteins, but may lead to precipitation in subsequent steps.[4]
SDS General protein extractionGenerally high solubilization efficiency.Strong denaturant, often leading to loss of protein activity and interference with downstream applications.[5]
CHAPS Membrane proteinsEffective for solubilizing membrane proteins while maintaining activity.[6][7]Preferred for applications requiring preservation of native protein conformation and for downstream analyses like 2D electrophoresis and mass spectrometry.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating findings. The following are generalized protocols for protein extraction using the discussed surfactants.

Protocol 1: Inclusion Body Solubilization with N-Lauroylsarcosine

This protocol is adapted for the extraction of recombinant proteins from E. coli inclusion bodies.

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 30 mM NaCl, pH 8.0).

    • Disrupt the cells using a high-pressure homogenizer.

    • Centrifuge the homogenate at 10,000 x g to pellet the inclusion bodies.

    • Wash the inclusion body pellet twice with pure water.[8]

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilizing buffer (40 mM Tris-HCl, 0.2% N-Lauroylsarcosine, pH 8.0) at a 1:40 ratio (pellet weight:buffer volume).[8]

    • Incubate the suspension with shaking for 24 hours at 20°C.[8]

    • Centrifuge at 4,400 x g for 15 minutes to pellet any insoluble material.[8]

    • The supernatant contains the solubilized protein.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a detergent-compatible protein assay such as the BCA assay.

Protocol 2: Protein Extraction with Triton X-100

This protocol is a general procedure for the lysis of cultured cells to extract soluble proteins.

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add lysis buffer (e.g., 1% Triton X-100, 50 mM HEPES pH 7.4, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EGTA, and protease inhibitors).

    • Incubate on ice for 20 minutes with occasional shaking.

  • Harvesting Lysate:

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

    • The supernatant contains the soluble protein fraction.

  • Protein Quantification:

    • Measure the protein concentration of the supernatant using a standard method like the Bradford or BCA assay.

Protocol 3: Protein Extraction with SDS-based Buffer (RIPA)

RIPA buffer is a common choice for whole-cell lysates.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • The supernatant contains the total soluble protein.

  • Protein Quantification:

    • Determine the protein concentration using a detergent-compatible assay.

Protocol 4: Membrane Protein Solubilization with CHAPS

This protocol is suitable for the extraction of membrane proteins while preserving their native state.

  • Membrane Preparation:

    • Isolate the membrane fraction from cells by differential centrifugation.

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer containing CHAPS (e.g., 20 mM CHAPS, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, and protease inhibitors). The optimal concentration of CHAPS may need to be determined empirically.[7]

    • Incubate with gentle agitation for 1-2 hours at 4°C.

  • Clarification:

    • Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized membrane fragments.

    • The supernatant contains the solubilized membrane proteins.

  • Protein Quantification:

    • Use a detergent-compatible protein assay to determine the concentration of the solubilized proteins.

Visualizing the Workflow

Diagrams can clarify complex experimental processes. The following Graphviz diagrams illustrate the general workflows for inclusion body solubilization and membrane protein extraction.

InclusionBodySolubilization cluster_CellCulture Cell Culture & Lysis cluster_Isolation Inclusion Body Isolation cluster_Solubilization Solubilization cluster_FinalSteps Final Steps Start Recombinant E. coli Culture Lysis Cell Lysis (High-Pressure Homogenization) Start->Lysis Centrifugation1 Centrifugation (10,000 x g) Lysis->Centrifugation1 Wash Wash Inclusion Bodies (with Water) Centrifugation1->Wash AddDetergent Resuspend in This compound Buffer Wash->AddDetergent Incubation Incubation with Shaking (24h, 20°C) AddDetergent->Incubation Centrifugation2 Centrifugation (4,400 x g) Incubation->Centrifugation2 Supernatant Solubilized Protein (Supernatant) Centrifugation2->Supernatant

Caption: Workflow for Inclusion Body Solubilization using this compound.

MembraneProteinExtraction cluster_Preparation Membrane Preparation cluster_Solubilization Solubilization cluster_Clarification Clarification & Collection Start Cell Culture Lysis Cell Lysis Start->Lysis Centrifugation1 Differential Centrifugation Lysis->Centrifugation1 MembranePellet Isolated Membrane Pellet Centrifugation1->MembranePellet AddDetergent Resuspend in Detergent Buffer (e.g., CHAPS, Triton X-100) MembranePellet->AddDetergent Incubation Incubation with Agitation (1-2h, 4°C) AddDetergent->Incubation Centrifugation2 High-Speed Centrifugation (e.g., 100,000 x g) Incubation->Centrifugation2 Supernatant Solubilized Membrane Proteins (Supernatant) Centrifugation2->Supernatant

Caption: General Workflow for Membrane Protein Extraction.

Conclusion

The choice of surfactant significantly impacts protein yield and integrity. N-Lauroylsarcosine emerges as a potent and milder alternative to harsh denaturants like SDS, particularly for the solubilization of inclusion bodies, often resulting in higher purity and preservation of protein activity. Triton X-100 is a reliable choice for general cell lysis and can enhance the yield of soluble proteins. CHAPS is preferred when maintaining the native structure and function of membrane proteins is paramount, especially for downstream applications sensitive to detergents. Ultimately, the optimal surfactant and its concentration must be determined empirically for each specific protein and experimental goal.

References

Evaluating the compatibility of Lauroylsarcosine with various enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate detergent is critical for maintaining enzyme integrity and function during in vitro assays. This guide provides a comprehensive comparison of Lauroylsarcosine with other commonly used detergents, supported by experimental data and detailed protocols, to aid in the selection of the most compatible detergent for your specific enzyme assay.

This compound, an anionic surfactant derived from the amino acid sarcosine, has emerged as a milder alternative to harsh detergents like Sodium Dodecyl Sulfate (SDS). Its utility in various biochemical applications, particularly in enzyme assays, stems from its ability to effectively solubilize proteins while often preserving their native structure and activity. This guide will delve into the compatibility of this compound with several common enzyme assays, comparing its performance with SDS, Triton X-100, and CHAPS.

Data Presentation: Detergent Compatibility with Key Enzymes

The following table summarizes the effects of different detergents on the activity of commonly used enzymes in biological research. The data is compiled from various studies and provides a comparative overview of their compatibility.

EnzymeDetergentConcentrationEffect on Enzyme ActivityReference
Proteinase K This compound1% (v/v)Stimulatory [1][2]
SDS0.5% (w/v)Stimulatory [1][2]
Triton X-100Not specifiedGenerally compatible[3]
CHAPSNot specifiedGenerally compatible[4]
Luciferase (Firefly) This compoundNot specifiedLikely less inhibitory than SDSInferred from properties
SDSNot specifiedStrongly Inhibitory [5]
Triton X-100Not specifiedStimulatory [5]
CHAPSNot specifiedGenerally compatible[4]
β-Galactosidase This compoundNot specifiedCompatible, used in purification[6]
SDS0.1%Used for cell permeabilization in assays[7]
Triton X-1001%Used in lysis buffer for assays[8]
CHAPSNot specifiedGenerally compatible[4]

Experimental Protocols

Detailed methodologies for key enzyme assays are provided below, with a focus on the incorporation and comparison of different detergents.

Proteinase K Activity Assay

This protocol is adapted for measuring Proteinase K activity in the presence of various detergents.

Materials:

  • Proteinase K

  • Casein (or a fluorescently labeled protein substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM CaCl2

  • Detergents: 10% (w/v) this compound, 10% (w/v) SDS

  • Trichloroacetic acid (TCA)

  • Spectrophotometer or Fluorometer

Procedure:

  • Prepare a 1 mg/mL stock solution of Proteinase K.

  • Prepare a 1% (w/v) casein solution in the Assay Buffer.

  • Set up reaction tubes with the following components:

    • Control: 450 µL of 1% casein solution, 50 µL of Assay Buffer.

    • This compound: 400 µL of 1% casein solution, 50 µL of 10% this compound (final concentration 1%), 50 µL of Proteinase K stock.

    • SDS: 450 µL of 1% casein solution containing 0.55% SDS (final concentration 0.5%), 50 µL of Proteinase K stock.

  • Incubate all tubes at 37°C for 30 minutes.

  • Stop the reaction by adding 500 µL of 10% TCA to each tube.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undigested casein.

  • Measure the absorbance of the supernatant at 280 nm (for unlabeled casein) or the fluorescence at the appropriate wavelength for a fluorescently labeled substrate.

Luciferase Reporter Assay

This protocol outlines a typical luciferase reporter assay and discusses the potential impact of detergents.

Materials:

  • Cell lysate containing firefly luciferase

  • Luciferase Assay Reagent (containing luciferin (B1168401) and ATP)

  • Lysis Buffer: 25 mM Tris-phosphate (pH 7.8), 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% (v/v) glycerol.

  • Detergents: 10% (v/v) Triton X-100, 10% (w/v) this compound, 10% (w/v) SDS

  • Luminometer

Procedure:

  • Thaw the cell lysate and keep it on ice.

  • Prepare different lysis buffers containing 1% Triton X-100, 1% this compound, or 0.1% SDS. A control with no detergent should also be included if the cells can be lysed by other means (e.g., freeze-thaw).

  • Add 100 µL of the appropriate lysis buffer to the cells and incubate for 15 minutes at room temperature.

  • Transfer 20 µL of the cell lysate to a luminometer tube.

  • Add 100 µL of Luciferase Assay Reagent to the tube.

  • Immediately measure the luminescence in a luminometer.

Note: SDS is generally strongly inhibitory to luciferase activity[5]. This compound, being a milder anionic detergent, is expected to be less inhibitory than SDS, but potentially more so than the non-ionic detergent Triton X-100, which has been shown to be stimulatory[5].

β-Galactosidase Assay (ONPG Method)

This protocol describes the colorimetric assay for β-galactosidase activity using ONPG as a substrate, with considerations for detergent use.

Materials:

  • Cell lysate containing β-galactosidase

  • Z-buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in water)

  • 1 M Na2CO3

  • Detergents: 0.1% (w/v) SDS for cell permeabilization

  • Spectrophotometer

Procedure:

  • Grow and prepare cell cultures as required.

  • To permeabilize the cells, add 50 µL of 0.1% SDS to 1 mL of cell culture and vortex briefly.[7]

  • Add 100 µL of the permeabilized cell suspension to 900 µL of Z-buffer.

  • Start the reaction by adding 200 µL of ONPG solution.

  • Incubate at 37°C until a yellow color develops.

  • Stop the reaction by adding 500 µL of 1 M Na2CO3.

  • Measure the absorbance of the solution at 420 nm.

  • Calculate the β-galactosidase activity (Miller units).

Note: While SDS is used here for cell permeabilization, for assays with purified enzyme, milder detergents like this compound or Triton X-100 at low concentrations could be used to prevent the enzyme from adhering to plastic surfaces without significant inhibition. A study on the purification of β-galactosidase demonstrated that the presence of N-Lauroylsarcosine did not impair its enzymatic activity, suggesting good compatibility.[6]

Mandatory Visualization

Enzyme_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Homogenate Lysis Cell Lysis (with/without detergent) Cell_Culture->Lysis Lysate Cell Lysate/ Enzyme Solution Lysis->Lysate Reaction_Mix Prepare Reaction Mix (Buffer, Substrate) Lysate->Reaction_Mix Incubation Incubation (Time, Temperature) Reaction_Mix->Incubation Detection Signal Detection (Spectrophotometry, Luminometry, etc.) Incubation->Detection Data Raw Data Detection->Data Calculation Calculate Enzyme Activity Data->Calculation Results Results Calculation->Results

Caption: A generalized workflow for conducting an enzyme assay.

Detergent_Comparison_Logic Enzyme_Activity Optimal Enzyme Activity Detergent_Choice Detergent Choice Enzyme_Activity->Detergent_Choice This compound This compound (Mild Anionic) Detergent_Choice->this compound SDS SDS (Harsh Anionic) Detergent_Choice->SDS Triton_X100 Triton X-100 (Non-ionic) Detergent_Choice->Triton_X100 CHAPS CHAPS (Zwitterionic) Detergent_Choice->CHAPS Maintained_Structure Maintained Structure & Activity This compound->Maintained_Structure Often Protein_Denaturation Protein Denaturation SDS->Protein_Denaturation Often Triton_X100->Maintained_Structure Generally CHAPS->Maintained_Structure Generally Protein_Denaturation->Enzyme_Activity Inhibited (usually) Maintained_Structure->Enzyme_Activity

Caption: Logical flow for selecting a detergent for an enzyme assay.

Signaling_Pathway_Example cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Reporter_Gene Reporter Gene (e.g., Luciferase) Transcription_Factor->Reporter_Gene Activates Transcription Nucleus Nucleus Reporter_Protein Reporter Protein (Luciferase) Reporter_Gene->Reporter_Protein Translation Light_Signal Light Signal Reporter_Protein->Light_Signal Catalyzes Reaction

Caption: Example signaling pathway studied using a luciferase reporter assay.

References

Safety Operating Guide

Proper Disposal of Lauroylsarcosine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of Lauroylsarcosine is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

This compound and its sodium salt are widely used in laboratory settings. However, they are classified as hazardous materials, necessitating strict adherence to proper disposal protocols. This document outlines the necessary steps to safely manage and dispose of this compound waste, minimizing risks to personnel and the environment.

Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to be aware of its hazard classifications. This information dictates the required personal protective equipment (PPE) and handling procedures.

Hazard ClassificationDescription
Acute Toxicity, Inhalation Fatal if inhaled.[1][2]
Serious Eye Damage Causes serious eye damage.[1][2][3]
Skin Irritation Causes skin irritation.[1][2][3]
Aquatic Hazard (Acute) Harmful to aquatic life.

Personal Protective Equipment (PPE) Requirements:

  • Respiratory Protection: Use a NIOSH-approved respirator when handling the powder form or if dust is generated.[1][4]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][5]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1][6]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach, from waste collection to final disposal by a licensed facility.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a designated, clearly labeled, and sealed hazardous waste container.[4]

  • Liquid Waste: For solutions containing this compound, collect them in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

2. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Carefully sweep or scoop the spilled solid material into a designated hazardous waste container.[3][4][6] Avoid generating dust.

    • Clean the spill area with a damp cloth or paper towel.

    • Place all cleaning materials into the hazardous waste container.

  • Large Spills (Solid):

    • Evacuate the immediate area.

    • Contact your institution's EHS office or emergency response team.

    • If trained and equipped, use a shovel to place the material into a suitable waste disposal container.[6]

    • Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste.[6]

  • Liquid Spills:

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

3. Container Labeling and Storage:

  • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1] Keep containers tightly closed.[1]

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash. [2][4][5] This substance is harmful to aquatic life, and its disposal is regulated.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][7]

  • The disposal must be carried out at an approved waste disposal plant in accordance with federal, state, and local environmental control regulations.[6][7]

Transportation for Disposal:

For off-site disposal, this compound is regulated for transport. The following information is relevant for shipping manifests:

Transportation RegulationDetails
UN Number UN2811[1][2][3][7]
Proper Shipping Name Toxic solid, organic, n.o.s. (N-Lauroylsarcosine sodium salt)[1][2][3]
Hazard Class 6.1[1][2][3][7]
Packing Group II[1][2][3][7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Lauroylsarcosine_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_waste_stream Waste Segregation cluster_spill_response Spill Response cluster_disposal_path Collection & Disposal start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe waste_generated Waste Generated? ppe->waste_generated spill Spill Occurs ppe->spill solid_waste Solid Waste (Unused chemical, contaminated items) waste_generated->solid_waste Yes (Solid) liquid_waste Liquid Waste (Solutions containing this compound) waste_generated->liquid_waste Yes (Liquid) final_disposal Disposal by Approved Waste Facility contain_spill Contain and Clean Spill (Absorb liquid, sweep solid) spill->contain_spill waste_container Place in Labeled, Sealed Hazardous Waste Container solid_waste->waste_container liquid_waste->waste_container spill_waste Collect Spill Residue & Cleaning Materials contain_spill->spill_waste spill_waste->waste_container storage Store in Satellite Accumulation Area waste_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Lauroylsarcosine

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Lauroylsarcosine.

This guide delivers procedural, step-by-step guidance to foster a culture of safety and build unwavering trust in your laboratory practices. By adhering to these protocols, you can confidently and safely incorporate this compound into your research endeavors.

Personal Protective Equipment (PPE): A Tabular Overview

To ensure the highest level of safety, a comprehensive approach to Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the required and recommended PPE for handling this compound, based on established safety data sheets.

Body Part Personal Protective Equipment (PPE) Specifications and Remarks
Eyes/Face Safety glasses with side-shields or Goggles, Face shieldSafety glasses are the minimum requirement. Goggles are necessary for protection against liquid splashes and chemical vapors. A face shield should be worn in addition to safety glasses or goggles when a splash hazard is present.[1][2]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene), Lab coat, ApronWear appropriate protective gloves to prevent skin exposure.[3] A lab coat is mandatory to protect skin and clothing.[2] An apron provides an additional layer of protection against splashes.[2]
Respiratory NIOSH/MSHA approved respiratorRequired when engineering controls are insufficient, if exposure limits are exceeded, or if irritation or other symptoms are experienced.[3] Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3]
Feet Closed-toe shoesEssential to prevent injuries from spills or falling objects.[2]
Immediate Actions: First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[3]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Get medical aid.[3]
Handling and Storage Protocols

Proper handling and storage are paramount to maintaining a safe laboratory environment.

Aspect Procedure
Handling Avoid breathing dust, vapor, mist, or gas.[3] Avoid contact with skin and eyes.[3] Use only in a well-ventilated area or under a chemical fume hood.[4]
Storage Store in a cool, dry, well-ventilated place.[3][4] Keep container tightly closed.[3][4] Store protected from moisture.[3][4]
Spill Management and Disposal Plan

A clear and concise plan for spill management and waste disposal is essential for environmental and personal safety.

Procedure Action
Minor Spill 1. Wear appropriate PPE. 2. Vacuum or sweep up material. 3. Place into a suitable, labeled disposal container.[3][5]
Major Spill 1. Evacuate non-essential personnel from the area. 2. Wear appropriate PPE, including respiratory protection. 3. Contain the spill. 4. Follow minor spill cleanup procedures.
Disposal Dispose of waste in accordance with federal, state, and local environmental control regulations.[6] Do not allow product to enter drains.[7][8]

Visualizing Safety: Procedural Workflows

To further clarify the essential procedures for handling this compound, the following diagrams illustrate the logical steps for both standard handling and spill response.

G Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handle_dissolve Dissolve/Use in Experiment prep_weigh->handle_dissolve cleanup_decon Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Standard Handling Workflow for this compound.

G This compound Spill Response Plan spill_detected Spill Detected evacuate Evacuate Area (if necessary) spill_detected->evacuate don_ppe Don Appropriate PPE spill_detected->don_ppe evacuate->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill (Sweep/Vacuum) contain->cleanup dispose Place in Labeled Waste Container cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Caption: this compound Spill Response Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.